2-(chloromethyl)quinazolin-4(3H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLWZHWJFFDMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355985 | |
| Record name | 2-(chloromethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3817-05-8 | |
| Record name | 2-(chloromethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-4(3H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of the Quinazolinone Core: From Historical Foundations to Modern Catalytic Frontiers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazolinone motif, a fused heterocyclic system comprising a benzene ring fused to a pyrimidine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its inherent stability, coupled with the capacity for diverse functionalization, has rendered it a cornerstone in the design of a multitude of therapeutic agents.[3] From the early sedative-hypnotic applications to the modern era of targeted cancer therapy, the quinazolinone core has consistently proven to be a pharmacologically versatile scaffold.[4] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6] This guide provides an in-depth exploration of the synthetic evolution of this critical scaffold, from its initial discovery to the sophisticated catalytic methodologies employed today, offering field-proven insights and detailed protocols for the modern researcher.
I. The Genesis of a Scaffold: Classical Synthetic Strategies
The history of quinazolinone synthesis is a journey through the fundamental principles of organic chemistry, with two classical methods laying the groundwork for all subsequent innovations: the Griess Synthesis and the Niementowski Synthesis.
The Griess Synthesis (1869): The Dawn of Quinazolinone Chemistry
The first documented synthesis of a quinazolinone derivative was reported by Peter Griess in 1869, marking the inception of this important class of heterocycles.[7] The original Griess synthesis involved the reaction of anthranilic acid with cyanogen in ethanol.[8] This initial reaction forms a 2-alkoxy-4(3H)-quinazolinone intermediate, which can then be further derivatized. For instance, treatment with ammonia can yield a 2-amino-4(3H)-quinazolinone, while hydrolysis leads to the formation of a 2,4(1H,3H)-quinazolinedione.[9]
Mechanism of the Griess Synthesis:
The mechanism, while not fully elucidated in 1869, is understood to proceed through a series of nucleophilic additions and cyclization steps. The amino group of anthranilic acid attacks one of the electrophilic carbon atoms of cyanogen. This is followed by an intramolecular cyclization and subsequent reaction with the solvent (ethanol) to form the 2-ethoxy intermediate.
Caption: The Griess Synthesis of Quinazolinones.
The Niementowski Synthesis (1895): A Versatile and Enduring Method
The Niementowski synthesis, first described in 1895, quickly became a more common and versatile method for the preparation of 4(3H)-quinazolinones.[10] This reaction involves the thermal condensation of anthranilic acid or its derivatives with an amide.[11] The use of formamide, for instance, provides the parent 4(3H)-quinazolinone.[12] The simplicity and adaptability of this method have ensured its continued relevance in modern organic synthesis.
Mechanism of the Niementowski Synthesis:
The reaction proceeds through the initial acylation of the amino group of anthranilic acid by the amide, forming an o-amidobenzamide intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of water to yield the final 4(3H)-quinazolinone product.[12]
Caption: The Niementowski Quinazolinone Synthesis.
Experimental Protocol: Conventional Niementowski Synthesis of 4(3H)-Quinazolinone
Objective: To synthesize the parent 4(3H)-quinazolinone from anthranilic acid and formamide using conventional heating.
Materials:
-
Anthranilic acid (13.7 g, 0.1 mol)
-
Formamide (22.5 g, 0.5 mol, ~20 mL)
-
Methanol or Ethanol (for recrystallization)
-
Deionized water
-
Round-bottom flask (100 mL)
-
Heating mantle or sand bath
-
Condenser (optional, for high-temperature reactions)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine anthranilic acid (13.7 g, 0.1 mol) and formamide (22.5 g, 0.5 mol). Formamide acts as both a reactant and a solvent.
-
Heating: Heat the mixture using a heating mantle or sand bath to a temperature of 130-135°C for 2 hours. Alternatively, heating at 150-160°C for a longer duration (e.g., 8 hours) has also been reported, though higher temperatures may lead to increased side product formation.[12][13]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (7:3).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Pour the cooled mixture into a beaker containing crushed ice and stir.
-
Isolation: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any unreacted formamide.
-
Purification: The crude product can be purified by recrystallization from methanol or ethanol to yield pure 4(3H)-quinazolinone.
Expected Yield: Yields can vary significantly based on reaction conditions. Reports indicate yields ranging from 61% to as high as 96% under optimized conventional heating conditions.[12]
II. The Modern Synthesis Toolbox: Efficiency and Selectivity
While the classical methods remain valuable, the demands of modern drug discovery for rapid library synthesis, improved yields, and greener processes have driven the development of a diverse array of new synthetic strategies.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has revolutionized the Niementowski reaction and other quinazolinone syntheses by dramatically reducing reaction times from hours to minutes and often improving yields.[14][15] The rapid and uniform heating provided by microwaves can efficiently drive the cyclization and dehydration steps.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones
Objective: To synthesize a 2,3-disubstituted 4(3H)-quinazolinone in a one-pot, two-step microwave-assisted reaction.
Materials:
-
Anthranilic acid derivative (1.0 mmol)
-
Carboxylic acid or acyl chloride (1.2 mmol)
-
Primary amine (1.2 mmol)
-
Microwave reactor with sealed vessels
Procedure:
-
Step 1: Benzoxazinone Formation: In a microwave-safe reaction vessel, combine the anthranilic acid derivative and the carboxylic acid (or acyl chloride).
-
Microwave Irradiation (Step 1): Irradiate the mixture in a microwave reactor at 150°C for 10 minutes. This step forms the intermediate benzoxazinone.[16]
-
Step 2: Amine Addition and Cyclization: After cooling the vessel, add the primary amine to the reaction mixture.
-
Microwave Irradiation (Step 2): Reseal the vessel and irradiate at a higher temperature, typically around 250°C, for 3-6 minutes.[16]
-
Work-up and Purification: After cooling, the reaction mixture can be purified by standard methods such as column chromatography or recrystallization to afford the desired 2,3-disubstituted 4(3H)-quinazolinone.
Causality in Experimental Choices: The two-step, one-pot microwave approach is designed for efficiency. The first, lower-temperature step selectively forms the benzoxazinone intermediate. The subsequent addition of the amine and a higher temperature irradiation drives the ring-opening of the benzoxazinone and the final cyclization to the quinazolinone, minimizing side reactions that might occur if all components were heated together from the start.
Transition Metal Catalysis: Forging New Bonds with Precision
Transition metal catalysis has opened new avenues for quinazolinone synthesis, enabling reactions that are not feasible with traditional methods and often proceeding under milder conditions. Copper, palladium, and ruthenium are among the most utilized metals in this context.
2.2.1. Copper-Catalyzed Syntheses
Copper catalysts are attractive due to their low cost and versatile reactivity. They can facilitate a variety of transformations leading to the quinazolinone core, including domino reactions and aerobic oxidations.[17] A common strategy involves the copper-catalyzed reaction of 2-halobenzamides with amines or other nitrogen sources.[18]
Mechanism of Copper-Catalyzed Synthesis from 2-Halobenzamides:
The mechanism typically involves an initial Ullmann-type coupling of the 2-halobenzamide with an amine, followed by an intramolecular cyclization. In some cases, this is followed by an oxidation step to form the aromatic quinazolinone ring.
Caption: Copper-Catalyzed Quinazolinone Synthesis.
2.2.2. Palladium- and Ruthenium-Catalyzed Syntheses
Palladium and ruthenium catalysts offer unique reactivity for the construction of quinazolinones. Palladium-catalyzed carbonylative approaches, for example, allow for the synthesis of quinazolinones from 2-aminobenzamides and aryl bromides with the incorporation of a carbonyl group from carbon monoxide.[19][20] Ruthenium catalysts are highly efficient for dehydrogenative coupling reactions, enabling the synthesis of quinazolinones from 2-aminobenzamides and alcohols or amines.[17][21]
Experimental Protocol: Ruthenium-Catalyzed Deaminative Coupling for Quinazolinone Synthesis
Objective: To synthesize a 2-substituted quinazolinone via a ruthenium-catalyzed deaminative coupling of a 2-aminobenzamide and a primary amine.
Materials:
-
2-Aminobenzamide (0.5 mmol)
-
Primary amine (e.g., benzylamine) (0.7 mmol)
-
Ruthenium catalyst system (e.g., in situ generated from a Ru-hydride complex and a catechol ligand, 3 mol%)[17]
-
Dioxane (2 mL)
-
Sealed reaction vessel
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine the 2-aminobenzamide, the primary amine, the ruthenium catalyst system, and dioxane.
-
Heating: Heat the reaction mixture to 140°C for 20 hours.[17]
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 2-substituted quinazolinone.
Causality in Experimental Choices: The use of a specific ligand-promoted ruthenium catalyst is crucial for the high selectivity of the deaminative coupling reaction. The high temperature is necessary to overcome the activation energy for the dehydrogenation and cyclization steps. Dioxane is chosen as a high-boiling, relatively inert solvent.
Organocatalysis: A Metal-Free Approach to Chirality
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of quinazolinones. A significant advantage of this approach is the ability to achieve enantioselective transformations, which is of paramount importance in drug development. Chiral phosphoric acids are particularly effective catalysts for the asymmetric synthesis of dihydroquinazolinones.[22]
Mechanism of Chiral Phosphoric Acid Catalyzed Synthesis:
The chiral phosphoric acid catalyst activates both the 2-aminobenzamide and the aldehyde through a network of hydrogen bonds. This dual activation facilitates a highly organized transition state for the condensation reaction, leading to the formation of a chiral dihydroquinazolinone intermediate with high enantioselectivity. Subsequent oxidation then yields the chiral quinazolinone.
Caption: Chiral Phosphoric Acid-Catalyzed Synthesis.
III. Comparative Analysis of Synthetic Methodologies
The choice of synthetic route for a particular quinazolinone target depends on several factors, including the desired substitution pattern, scalability, cost, and environmental impact. The following table provides a comparative overview of the key synthetic methods.
| Method | Typical Starting Materials | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages | Yield Range (%) |
| Griess Synthesis | Anthranilic acid, Cyanogen | Ethanol, Ammonia/Water | Reflux | Historical significance | Use of highly toxic cyanogen | Variable |
| Niementowski (Conventional) | Anthranilic acid, Amides | None | 130-160°C, 2-8 h | Simplicity, readily available starting materials | High temperatures, long reaction times, moderate yields | 60-96[12] |
| Microwave-Assisted | Anthranilic acids, Carboxylic acids, Amines | None or acid/base catalyst | 150-250°C, 5-20 min | Rapid, often higher yields, suitable for library synthesis | Requires specialized equipment | 75-95[23] |
| Copper-Catalyzed | 2-Halobenzamides, Amines/Amides | Cu(I) or Cu(II) salts | 80-120°C | Milder conditions than Niementowski, good functional group tolerance | Catalyst cost and removal | 70-99[18] |
| Palladium/Ruthenium-Catalyzed | 2-Aminobenzamides, Alcohols/Aryl halides | Pd or Ru complexes | 100-140°C | High efficiency, novel bond formations (e.g., carbonylation) | Catalyst cost and sensitivity | 70-95[19][21] |
| Organocatalytic | 2-Aminobenzamides, Aldehydes | Chiral Phosphoric Acids, etc. | Room temp. to moderate heat | Metal-free, enables enantioselectivity | Catalyst loading can be high, may require an oxidant | 80-99[22] |
IV. Application in Drug Discovery: The Synthesis of Bioactive Quinazolinones
The versatility of these synthetic methods is best illustrated by their application in the synthesis of medicinally important quinazolinones.
Synthesis of Gefitinib (Iressa®): A Targeted Cancer Therapeutic
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small-cell lung cancer.[18] Its synthesis highlights the strategic application of modern synthetic methods to construct a complex, functionalized quinazolinone core. While several synthetic routes exist, a common approach involves the construction of the substituted quinazoline ring followed by the introduction of the side chains.
Synthesis of Natural Product Alkaloids: Luotonin A
Luotonin A is a naturally occurring quinazolinone alkaloid that exhibits cytotoxic activity and has garnered interest as a potential anticancer agent.[24] Its pentacyclic structure presents a significant synthetic challenge. One-pot syntheses have been developed that utilize metal triflates to catalyze a cascade of reactions, efficiently constructing the complex core of Luotonin A from simple starting materials.[25]
Conclusion
The synthesis of the quinazolinone core has evolved dramatically from its discovery in the mid-19th century. The foundational Griess and Niementowski reactions provided the initial access to this important scaffold, while the relentless pursuit of efficiency, selectivity, and sustainability in modern drug discovery has ushered in an era of sophisticated catalytic methodologies. From the rapid and high-throughput capabilities of microwave-assisted synthesis to the precision and enantiocontrol offered by transition metal and organocatalysis, the contemporary chemist is equipped with a powerful and diverse toolbox for the construction of novel quinazolinone-based therapeutic agents. This guide has provided a comprehensive overview of these methods, complete with mechanistic insights and practical protocols, to empower researchers in their quest to unlock the full therapeutic potential of this remarkable heterocyclic system.
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- A New Synthesis of Gefitinib. (n.d.). Sains Malaysiana.
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- Griess synthesis of 4(3H)-quinazolinone and 2-amino-4(3H). (n.d.). ResearchGate.
- Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. (n.d.). PMC.
- ChemInform Abstract: A Convenient Palladium-Catalyzed Carbonylative Synthesis of Quinazolines from 2-Aminobenzylamine and Aryl Bromides. (2025). ResearchGate.
- Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of Quinolin-3-amines. (2014). pubs.acs.org. [Link]
- Highly Enantioselective Synthesis of Dihydroquinazolinones Catalyzed by SPINOL-Phosphoric Acids. (n.d.). OUCI.
- Chiral Phosphoric Acid‐Catalyzed Enantioselective Synthesis of Axially Chiral Compounds Involving Indole Derivatives. (n.d.). chemistry-europe.onlinelibrary.wiley.com. [Link]
- Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides. (2023). PMC.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PubMed Central.
- Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. (n.d.). Beilstein Journals.
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The Lynchpin Intermediate: A Technical Guide to the Synthesis and Application of 2-(chloromethyl)quinazolin-4(3H)-one
Abstract
This technical guide provides an in-depth exploration of 2-(chloromethyl)quinazolin-4(3H)-one, a pivotal intermediate in contemporary medicinal chemistry. We will dissect a validated one-pot synthetic methodology, elucidating the mechanistic rationale behind each step. Furthermore, this guide will detail the comprehensive characterization of the molecule and survey its versatile applications in the development of targeted therapeutics, particularly in oncology and antimicrobial research. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both a theoretical foundation and practical insights into the utility of this versatile quinazolinone scaffold.
Introduction: The Quinazolinone Core and the Significance of the 2-Chloromethyl Moiety
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic nature provides a robust framework for the spatial presentation of various pharmacophoric elements, enabling interaction with a wide array of biological targets. The discovery and development of quinazolinone-based drugs have led to significant advancements in treating a range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][3]
The introduction of a chloromethyl group at the 2-position of the quinazolin-4(3H)-one ring system dramatically enhances its synthetic utility. This highly reactive electrophilic handle serves as a versatile anchor point for the introduction of diverse functionalities through nucleophilic substitution reactions. This strategic modification transforms the otherwise stable quinazolinone core into a dynamic building block for the construction of extensive chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The reactivity of the chloromethyl group is the cornerstone of this molecule's importance as a key intermediate in multi-step synthetic campaigns.
Synthesis of this compound: A Mechanistic and Practical Overview
The efficient and scalable synthesis of this compound is paramount to its widespread application. An improved one-pot synthesis utilizing readily available anthranilic acids as starting materials has been reported, offering a streamlined and effective route to this key intermediate.[4][5][6]
Reaction Scheme
The overall transformation involves the condensation of an anthranilic acid derivative with chloroacetonitrile, followed by cyclization to yield the desired this compound.
Caption: General Synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the work of Yang et al. (2010) and represents a robust method for the preparation of this compound and its derivatives.[4][6]
Materials:
-
Anthranilic acid (or substituted derivative)
-
Chloroacetonitrile
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend the appropriate anthranilic acid (1.0 eq.) in anhydrous toluene.
-
Addition of Reagents: To this suspension, add chloroacetonitrile (1.2 eq.) followed by the slow, dropwise addition of phosphorus oxychloride (2.0 eq.) at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound as a white solid.
Mechanistic Insights
The reaction proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: Phosphorus oxychloride activates the carboxylic acid of the anthranilic acid, likely forming a reactive acyl phosphate intermediate.
-
Amide Formation: The amino group of a second molecule of anthranilic acid or the nitrogen of chloroacetonitrile attacks the activated carbonyl, leading to the formation of an amide bond.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration, facilitated by the acidic conditions and heat, lead to the formation of the quinazolinone ring.
-
Incorporation of the Chloromethyl Group: The chloroacetonitrile provides the two-carbon unit and the chlorine atom that ultimately form the 2-(chloromethyl) substituent.
Caption: Simplified Mechanistic Workflow.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data is representative of the unsubstituted parent compound.[4][6]
| Property | Value |
| Molecular Formula | C₉H₇ClN₂O |
| Molecular Weight | 194.62 g/mol |
| Appearance | White solid |
| Melting Point | 232-234 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.72 (br s, 1H), 8.10 (d, J=8.0 Hz, 1H), 7.75 (s, 1H), 7.58 (d, J=8.0 Hz, 1H), 4.55 (s, 2H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 161.15, 154.13, 149.53, 139.44, 128.10, 127.68, 126.64, 120.30, 43.29 |
| ESI-MS (m/z) | 195.03 [M+H]⁺ |
Applications in Drug Discovery and Development
The synthetic versatility of this compound has positioned it as a valuable starting material for the development of a diverse range of therapeutic agents.
Anticancer Agents
A significant application of this intermediate is in the synthesis of novel 4-anilinoquinazoline derivatives.[4][5][6] These compounds are designed as inhibitors of tyrosine kinases, which are crucial signaling proteins often dysregulated in cancer. The 2-(chloromethyl) group allows for the introduction of various substituents that can modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, derivatives have been synthesized and shown to possess promising in vitro antiproliferative activity against human hepatoma (HepG2), breast cancer (MDA-MB-468), and colorectal cancer (HCT-116) cell lines.[4]
Caption: Pathway to Anticancer Agents.
Antimicrobial Agents
The quinazolinone core is also a known pharmacophore for antimicrobial activity.[1] The 2-(chloromethyl) derivative serves as a precursor for the synthesis of novel compounds with potential antibacterial and antifungal properties. By reacting the chloromethyl group with various nucleophiles, such as thiols or amines, a wide array of derivatives can be generated and screened for their efficacy against pathogenic microorganisms. For example, novel 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E) - phenyldiazenyl] – 2 – thioxo - 5,6 –dihydropyrimidine - 1(2H) - yl)quinazoline -4(3H)-ones have been synthesized and evaluated for their antimicrobial activity.[1]
Conclusion
This compound is a cornerstone intermediate in modern medicinal chemistry. Its straightforward and efficient synthesis, coupled with the high reactivity of the 2-chloromethyl group, provides a powerful platform for the development of novel therapeutic agents. The ability to readily diversify the quinazolinone scaffold at this position has led to the discovery of promising anticancer and antimicrobial compounds. This technical guide has provided a comprehensive overview of its synthesis, characterization, and applications, underscoring its continued importance in the pursuit of new and effective medicines.
References
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Introduction: The Strategic Importance of the Quinazolinone Scaffold
An In-depth Technical Guide to 2-(chloromethyl)quinazolin-4(3H)-one: Core Properties and Applications
Executive Summary: this compound is a pivotal heterocyclic intermediate, distinguished by its reactive chloromethyl group attached to the versatile quinazolinone scaffold. This combination makes it an exceptionally valuable building block in medicinal chemistry, particularly for the synthesis of targeted therapeutics. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel anticancer agents. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective utilization in the laboratory.
The quinazolinone ring system is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets.[1][2] This scaffold is a core component of numerous approved drugs and clinical candidates, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1][2][3][4] The therapeutic versatility of quinazolinones stems from their rigid, bicyclic structure which allows for precise three-dimensional orientation of substituent groups to optimize target binding.
Within this important class of compounds, this compound ( 1 ) serves as a critical starting material. Its significance lies in the C2-chloromethyl group, which acts as a highly reactive electrophilic handle. This feature enables facile nucleophilic substitution reactions, providing a straightforward entry point for introducing a vast range of functional groups and building complex molecular architectures.[5] Consequently, it is a key intermediate in the synthesis of targeted therapies, most notably kinase inhibitors for cancer treatment.[6][7][8]
Core Chemical and Physical Properties
Understanding the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective handling, reaction optimization, and purification.
Chemical Structure and Identifiers
The structure of this compound consists of a pyrimidine ring fused to a benzene ring, with a chloromethyl substituent at position 2 and a ketone at position 4. It exists in a tautomeric equilibrium, with the 4(3H)-one form being predominant.
| Property | Value | Source |
| IUPAC Name | 2-(chloromethyl)-3H-quinazolin-4-one | [9] |
| CAS Number | 3817-05-8 | [9][10] |
| Molecular Formula | C₉H₇ClN₂O | [9] |
| Molecular Weight | 194.62 g/mol | [9][10] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 249-253 °C | |
| SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)CCl | [9] |
| InChIKey | KSLWZHWJFFDMMK-UHFFFAOYSA-N | [9] |
Computed Physicochemical Data
Computational models provide valuable estimates of a molecule's behavior, aiding in the prediction of its solubility, permeability, and potential as a drug lead.
| Property (Computed) | Value | Source |
| XLogP3 | 1.3 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
| Rotatable Bond Count | 1 | [9] |
| Topological Polar Surface Area | 49.8 Ų | [9] |
Synthesis: An Efficient One-Step Cyclocondensation
The most direct and widely adopted method for preparing this compound and its derivatives is a one-step cyclocondensation reaction.[6][7][8] This approach is favored for its high efficiency, mild reaction conditions, and straightforward workup.
Synthesis Pathway and Mechanism
The synthesis involves the reaction of an anthranilic acid derivative with chloroacetonitrile or a related chloroacetylating agent. A more refined and high-yielding procedure utilizes the reaction between an o-anthranilic acid and chloroacetyl chloride.[6][8]
The reaction proceeds via an initial acylation of the amino group of the anthranilic acid by chloroacetyl chloride, forming an intermediate N-(2-carboxyphenyl)-2-chloroacetamide. This is followed by an intramolecular cyclization and dehydration to yield the final quinazolinone product. The use of a suitable solvent and often a base or acid catalyst facilitates the reaction.
Caption: One-step synthesis of this compound.
Experimental Protocol: General Procedure
The following protocol is a representative example adapted from established literature procedures.[6][8]
Materials:
-
o-Anthranilic acid (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile)
-
Base (optional, e.g., Triethylamine or Pyridine)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend o-anthranilic acid in the anhydrous solvent.
-
Reagent Addition: Slowly add chloroacetyl chloride dropwise to the stirred suspension at room temperature. If a base is used, it can be added prior to or concurrently with the chloroacetyl chloride.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Allow the mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts. If necessary, the product can be further purified by recrystallization. The unsubstituted product from o-anthranilic acid can achieve yields as high as 88%.[6]
Chemical Reactivity: The Versatile Electrophilic Hub
The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack.
Nucleophilic Substitution (Sₙ2) Reactions
This compound readily undergoes Sₙ2 reactions with a wide variety of nucleophiles.[5] This allows for the direct and efficient introduction of diverse functionalities at the C2-position, which is a cornerstone of its application in constructing libraries of potential drug candidates.
Common Nucleophiles:
-
Amines (Primary and Secondary): Reaction with anilines and other amines is a key step in synthesizing potent kinase inhibitors, such as 4-anilinoquinazoline derivatives.[6][7]
-
Alcohols/Phenols: Forms ether linkages.
-
Thiols: Forms thioether linkages.
-
Azides: Leads to the formation of azidomethyl derivatives, which can be further modified via click chemistry or reduced to amines.
-
Hydroxide: Hydrolysis of the chloromethyl group leads to the formation of 2-(hydroxymethyl)quinazolin-4(3H)-one, another useful intermediate.[6][8]
Caption: Generalized Sₙ2 reaction at the C2-chloromethyl position.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a strategic intermediate for crafting complex molecules with therapeutic potential, particularly in oncology.
Precursor to Anticancer Agents
Quinazolinone-based molecules are well-established as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in various cancers. The ability to easily append different aniline derivatives to the this compound core via Sₙ2 reaction allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against EGFR and other kinases.[11]
Derivatives synthesized from this intermediate have shown promising in vitro anticancer activity against cell lines such as HepG2 (liver cancer).[6][7][8] The modification at the C2 position is crucial for orienting the molecule within the ATP-binding pocket of the target kinase.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H-NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazolinone ring system. A characteristic singlet for the two protons of the chloromethyl (-CH₂Cl) group would typically appear in the range of δ 4.5-4.6 ppm. A broad singlet for the N-H proton at the 3-position is also expected at a downfield chemical shift (>12 ppm).[6][8] |
| ¹³C-NMR | The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon (C4) around δ 161-162 ppm, and the carbon of the chloromethyl group around δ 43-44 ppm.[6][8] |
| Mass Spectrometry | Electrospray ionization (ESI-MS) would show the protonated molecular ion [M+H]⁺ at m/z 195.03, exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom.[8] |
| Infrared (IR) Spectroscopy | Key peaks would include N-H stretching, C=O stretching for the amide carbonyl, and C=N stretching, confirming the core quinazolinone structure. |
Safety and Handling
As a reactive chemical intermediate, proper safety precautions are mandatory when handling this compound.
-
GHS Hazard Classification: The compound is classified as an irritant and is associated with the following hazards:[9]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its straightforward and high-yielding synthesis, combined with the predictable and versatile reactivity of its chloromethyl group, makes it an indispensable building block. For researchers aiming to develop novel therapeutics, particularly in the competitive field of kinase inhibitors, mastering the chemistry of this intermediate provides a powerful platform for creating diverse molecular libraries and accelerating the journey from concept to clinical candidate.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline.
- PubChem. 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one.
- Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 9-34.
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- ResearchGate. (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
- Faghih, Z., et al. (2021). 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. Journal of the Iranian Chemical Society, 18(8).
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An In-depth Technical Guide to 2-(chloromethyl)quinazolin-4(3H)-one: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(chloromethyl)quinazolin-4(3H)-one, a pivotal intermediate in medicinal chemistry. We will delve into its chemical identity, synthesis, and its crucial role in the development of novel therapeutic agents, particularly in the realm of oncology.
Core Chemical Identity
This compound is a heterocyclic organic compound featuring a quinazolinone core functionalized with a chloromethyl group at the 2-position. This reactive chloromethyl group makes it a versatile building block for further chemical modifications.
| Property | Value | Source(s) |
| CAS Number | 3817-05-8 | [1][2] |
| Molecular Formula | C₉H₇ClN₂O | [2] |
| Molecular Weight | 194.62 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 249-253 °C (lit.) | |
| InChI | 1S/C9H7ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5H2,(H,11,12,13) | |
| SMILES | ClCC1=Nc2ccccc2C(=O)N1 |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis of this compound
An improved, one-step synthesis of this compound and its derivatives has been developed, utilizing anthranilic acids as starting materials.[3][4] This method offers a significant advantage over previous multi-step and lower-yielding procedures.
Reaction Scheme:
Caption: One-step synthesis of this compound.
Experimental Protocol: General Procedure for the Synthesis of 2-(chloromethyl)quinazolin-4(3H)-ones[4]
-
Reaction Setup: To a solution of the respective o-anthranilic acid (10 mmol) in toluene (50 mL), add phosphorus oxychloride (POCl₃, 20 mmol) dropwise at 0 °C.
-
Addition of Chloroacetonitrile: Following the addition of POCl₃, add chloroacetonitrile (12 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for the time specified for the particular derivative (typically 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice water (100 mL) and stir for 30 minutes.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure this compound derivative.
Note on Causality: The use of phosphorus oxychloride is crucial as it acts as a dehydrating and cyclizing agent, facilitating the formation of the quinazolinone ring. Toluene is an effective solvent as it allows for the necessary reflux temperature to be reached.
Spectroscopic Data
The structural confirmation of this compound and its derivatives is achieved through various spectroscopic techniques. Below is a summary of representative data for the parent compound and a substituted analog.
| Compound | 1H-NMR (DMSO-d6, δ ppm) | 13C-NMR (DMSO-d6, δ ppm) | ESI-MS (m/z) |
| This compound | 12.59 (br s, 1H), 7.96 (d, J = 7.6 Hz, 1H), 7.69 (d, J = 7.2 Hz, 1H), 7.41 (t, J = 7.6 Hz, 1H), 4.56 (s, 2H)[5] | 162.05, 151.40, 146.88, 135.76, 135.28, 126.95, 123.75, 121.46, 43.83[5] | 195.03 (M+H)⁺[5] |
| 2-Chloromethyl-6-fluoroquinazolin-4(3H)-one | 12.75 (br s, 1H), 7.76 (m, 3H), 4.56 (s, 2H)[6] | 161.81, 161.17, 159.36, 152.06, 145.27, 130.35, 123.36, 123.00, 122.80, 110.91, 43.40[6] | 211.06 (M-H)⁻[6] |
Applications in Drug Discovery: A Gateway to Anticancer Agents
The primary significance of this compound lies in its utility as a key intermediate for the synthesis of biologically active molecules. The quinazolinone scaffold is a well-established pharmacophore found in numerous approved drugs.[7][8][9]
Derivatives of this compound have shown considerable promise as anticancer agents.[3][4] The reactive chloromethyl group allows for the facile introduction of various substituents, particularly anilino groups, leading to the formation of 4-anilinoquinazoline derivatives. This class of compounds is known to target and inhibit key signaling pathways involved in cancer cell proliferation and survival.[3]
Signaling Pathway and Mechanism of Action:
Many 4-anilinoquinazoline derivatives function as tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding site of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), preventing autophosphorylation and downstream signaling. This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Caption: From intermediate to anticancer agent: synthesis and mechanism.
Conclusion
This compound is a compound of significant interest to the medicinal chemistry community. Its straightforward and efficient synthesis, coupled with the reactivity of the chloromethyl group, makes it an invaluable precursor for the development of novel therapeutics. The demonstrated success of its derivatives as anticancer agents underscores the importance of this scaffold in modern drug discovery and development. Further exploration of the chemical space accessible from this versatile intermediate holds the potential for the discovery of new and improved treatments for a range of diseases.
References
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- Li, H. Z., He, H. Y., Han, Y. Y., Gu, X., He, L., Qi, Q. R., Zhao, Y. L., & Yang, L. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules (Basel, Switzerland), 15(12), 9473–9485. [Link][5]
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An In-depth Technical Guide to the Synthesis of the Quinazolinone Core from Anthranilic Acid
Introduction
The quinazolinone scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This bicyclic heterocycle, composed of fused benzene and pyrimidine rings, is the core of over 150 naturally occurring alkaloids and a multitude of synthetic compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][3][4][5] The clinical success of drugs like Gefitinib (an EGFR inhibitor for cancer therapy) underscores the therapeutic potential of this versatile core.[6]
Given its significance, the development of efficient and robust synthetic routes to the quinazolinone nucleus is of paramount importance to drug discovery and development professionals. Anthranilic acid, an inexpensive and readily available bulk chemical, serves as the ideal starting point for many of these syntheses.[7][8] This guide provides a comprehensive technical overview of the principal methods for constructing the quinazolinone core from anthranilic acid, from classical thermal condensations to modern, highly efficient catalyzed and microwave-assisted protocols. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and compare the strategic advantages of each approach to empower researchers in their synthetic endeavors.
I. The Classical Approaches: Foundational & Versatile
Two classical methods have long formed the bedrock of quinazolinone synthesis from anthranilic acid: the Niementowski reaction and the two-step route via a benzoxazinone intermediate.
The Niementowski Quinazolinone Synthesis
First reported by Stefan Niementowski in 1895, this reaction is the direct thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.[6][9][10] Its simplicity and use of basic starting materials have cemented its place in the synthetic chemist's toolbox.
Causality and Mechanism: The reaction is typically performed at high temperatures (130–150°C) and proceeds through an initial acylation of the amino group of anthranilic acid by the amide.[6] This forms a key N-acylanthranilamide (or o-amidobenzamide) intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon, followed by dehydration, yields the final quinazolinone ring system.[6][11] The use of formamide as the amide partner is a classic method to produce the parent, unsubstituted quinazolin-4(3H)-one.[6][12]
Caption: Figure 1: Proposed Mechanism of the Niementowski Synthesis.
Expertise & Trustworthiness: While foundational, the classical Niementowski synthesis often requires harsh conditions, long reaction times, and can result in moderate yields, particularly with less reactive amides.[13] Its primary advantage lies in its operational simplicity and the direct formation of the C2-substituted quinazolinone based on the choice of amide.
Experimental Protocol 1: Classical Niementowski Synthesis of Quinazolin-4(3H)-one
This protocol details the synthesis of the parent quinazolinone using formamide.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add anthranilic acid (13.7 g, 0.1 mol).
-
Reagent Addition: Add an excess of formamide (16 mL, 0.4 mol).
-
Thermal Condensation: Heat the reaction mixture in a glycerin bath or heating mantle to 130-135°C for 2-4 hours.[14] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to room temperature. Pour the mixture into cold water with stirring.
-
Isolation: The crude quinazolin-4(3H)-one will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol or water to afford pure quinazolin-4(3H)-one as a crystalline solid. Yields can range from 70-96% depending on the precise conditions.[14]
The Benzoxazinone Intermediate Route
A highly versatile and widely employed alternative is a two-step procedure involving the formation and subsequent aminolysis of a 2-substituted-4H-3,1-benzoxazin-4-one.[15][16] This method provides a powerful platform for creating 2,3-disubstituted quinazolinones, which are of significant interest in drug development.[17][18]
Causality and Mechanism: The logic behind this approach is to first activate the carboxylic acid of anthranilic acid and form the first heterocyclic ring (the benzoxazinone). This intermediate is an excellent electrophile.
-
Step 1 (Benzoxazinone Formation): Anthranilic acid is acylated and cyclized by reacting it with an acid anhydride (e.g., acetic anhydride) or an acid chloride (e.g., benzoyl chloride) with a dehydrating agent.[11][16][19]
-
Step 2 (Ring Transformation): The benzoxazinone intermediate is then treated with a primary amine (R²-NH₂). The amine acts as a nucleophile, attacking the carbonyl carbon of the benzoxazinone, leading to ring opening. Subsequent intramolecular cyclization and dehydration furnish the desired 2,3-disubstituted 4(3H)-quinazolinone.[15][17]
Caption: Figure 2: Workflow for 2,3-Disubstituted Quinazolinone Synthesis.
Experimental Protocol 2: Synthesis of 2-Methyl-3-phenyl-4(3H)-quinazolinone
This protocol exemplifies the benzoxazinone route.[15][16]
-
Step 1 - Benzoxazinone Synthesis:
-
Reaction Setup: Place anthranilic acid (13.7 g, 0.1 mol) in a round-bottom flask.
-
Reagent Addition: Add acetic anhydride (30 mL, 0.32 mol) and heat the mixture under reflux for 1-2 hours.
-
Isolation: Cool the reaction mixture. The 2-methyl-4H-3,1-benzoxazin-4-one will crystallize. Collect the solid by filtration, wash with cold petroleum ether, and dry. This intermediate is often used directly in the next step.
-
-
Step 2 - Quinazolinone Formation:
-
Reaction Setup: In a separate flask, dissolve the crude 2-methyl-4H-3,1-benzoxazin-4-one (16.1 g, 0.1 mol) and aniline (9.3 g, 0.1 mol) in a suitable solvent like glacial acetic acid or toluene.
-
Thermal Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Isolation & Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pure 2-methyl-3-phenyl-4(3H)-quinazolinone.
-
II. Modern Synthetic Methodologies: A Leap in Efficiency
While classical methods are reliable, modern organic synthesis prioritizes efficiency, speed, and sustainability ("green chemistry"). Microwave-assisted synthesis and one-pot multicomponent reactions have emerged as powerful strategies to this end.
Microwave-Assisted Organic Synthesis (MAOS)
The application of microwave irradiation has revolutionized quinazolinone synthesis by dramatically accelerating reaction rates.[6][20] What traditionally took hours of conventional heating can often be accomplished in minutes.[21]
Causality and Trustworthiness: Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating that is not achievable with conventional oil baths. This often results in cleaner reactions, higher yields, and the ability to perform reactions under solvent-free conditions, which is a significant environmental benefit.[13][20] The Niementowski reaction, in particular, is highly amenable to microwave assistance.[6][21] Furthermore, the efficiency can be enhanced by using catalysts. Lewis acids like antimony(III) chloride (SbCl₃) or solid-supported acid catalysts like montmorillonite K-10 clay have proven effective under microwave conditions.[20]
Caption: Figure 3: Workflow Comparison of Heating Methods.
Experimental Protocol 3: Microwave-Assisted, SbCl₃-Catalyzed Synthesis of 2-Phenyl-4(3H)-quinazolinone
This protocol is adapted from efficient, solvent-free methods.
-
Reaction Setup: In a microwave-safe reaction vessel, thoroughly mix anthranilic acid (274 mg, 2 mmol), benzamide (242 mg, 2 mmol), and a catalytic amount of antimony(III) chloride (SbCl₃) (23 mg, 0.1 mmol).
-
Microwave Irradiation: Place the vessel in a scientific microwave reactor and irradiate at 200 W. The reaction is typically complete within 5-15 minutes. Monitor by TLC.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic solution with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the pure product in high yield (often >90%).
One-Pot, Multicomponent Reactions
For maximum efficiency, one-pot procedures that combine three or more starting materials without isolating intermediates are highly desirable. Several such methods exist for quinazolinone synthesis. A prominent example is the condensation of anthranilic acid, an orthoester (as a C1 source), and a primary amine.[11][22]
Causality and Mechanism: These reactions often proceed through an in situ formation of a benzoxazinone-type intermediate.[11] The orthoester reacts with anthranilic acid, and this intermediate is then intercepted by the amine present in the same pot, leading directly to the 2,3-disubstituted quinazolinone. These reactions are typically catalyzed, with reagents like Ytterbium(III) triflate (Yb(OTf)₃) or Strontium(II) chloride (SrCl₂·6H₂O) showing excellent activity, often under solvent-free conditions at room temperature or with gentle heating.[11][23]
Experimental Protocol 4: One-Pot Synthesis of 3-Benzyl-4(3H)-quinazolinone
This protocol is a representative example of a catalyzed, three-component synthesis.[22][23]
-
Reaction Setup: In a flask, mix anthranilic acid (137 mg, 1 mmol), trimethyl orthoformate (127 mg, 1.2 mmol), and benzylamine (129 mg, 1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as Yb(OTf)₃ (1-5 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C) for the required time (can range from 30 minutes to a few hours). Monitor by TLC.
-
Work-up and Isolation: Upon completion, add water to the reaction mixture. The product will precipitate. Collect the solid by filtration.
-
Purification: Wash the crude solid with water and then recrystallize from a suitable solvent like ethanol to obtain the pure 3-benzyl-4(3H)-quinazolinone in good to excellent yield.
III. Summary and Method Comparison
The choice of synthetic route depends on the desired substitution pattern, available equipment, and project goals such as scale and green chemistry considerations.
| Method | Key Reagents | Typical Conditions | Typical Yields | Key Advantages & Disadvantages |
| Classical Niementowski | Anthranilic Acid, Amide | 130-150°C, 2-12 h | 50-95% | (+): Simple, direct. (-): Harsh conditions, long times.[6][14] |
| Benzoxazinone Route | Anthranilic Acid, Acyl Chloride/Anhydride, Amine | Reflux, 4-8 h (total) | 60-90% | (+): Highly versatile for 2,3-disubstitution. (-): Two distinct steps.[15][16] |
| Microwave-Assisted (MAOS) | Anthranilic Acid, Amide, Catalyst | 150-200°C, 5-20 min | 85-95% | (+): Extremely fast, high yields, green (solvent-free). (-): Requires microwave reactor.[20] |
| One-Pot, 3-Component | Anthranilic Acid, Orthoester, Amine, Catalyst | RT to 80°C, 0.5-4 h | 75-99% | (+): Highly efficient, step-economical, often mild conditions. (-): Scope can be catalyst-dependent.[11][23] |
Conclusion
The synthesis of the quinazolinone core from anthranilic acid is a well-established yet continually evolving field. The classical Niementowski and benzoxazinone routes remain valuable for their simplicity and versatility, respectively. However, for the modern drug development professional, the adoption of microwave-assisted and catalyzed one-pot multicomponent strategies offers undeniable advantages in terms of speed, efficiency, and sustainability. These advanced methods not only accelerate the synthesis of known scaffolds but also open avenues for the rapid generation of diverse compound libraries essential for identifying next-generation therapeutics. By understanding the causality behind each protocol and leveraging the appropriate methodology, researchers can effectively and efficiently harness the immense therapeutic potential of the quinazolinone core.
References
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- Title: recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review Source: World Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]
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The Genesis of a Scaffold: A Technical Guide to the Foundational Syntheses of Quinazolines
Introduction: The Quinazoline Core - A Privileged Structure in Medicinal Chemistry
The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a cornerstone in the field of medicinal chemistry. Its rigid architecture and versatile substitution points have made it a "privileged structure," forming the nucleus of numerous natural products, alkaloids, and a significant number of clinically approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Understanding the origins of quinazoline synthesis provides critical insight into the evolution of heterocyclic chemistry and offers a foundational knowledge base for modern drug development professionals. This guide delves into the seminal, early methods for constructing this vital scaffold, exploring the chemical logic, experimental realities, and inherent challenges that defined the dawn of quinazoline chemistry.
Chapter 1: The Dawn of the Quinazoline Ring System
The history of quinazoline synthesis is a narrative of incremental innovation, beginning with challenging, often low-yielding reactions that nonetheless laid the critical groundwork for all subsequent methodologies. This chapter explores the pioneering efforts that first brought the quinazoline ring system to life.
The Griess Synthesis (1869): A Pioneering Condensation
The very first synthesis of a quinazoline derivative was reported by Peter Griess in 1869.[2] This landmark achievement involved the reaction of anthranilic acid with the highly reactive and toxic reagent, cyanogen. While not a practical method by modern standards, it was the first to demonstrate the feasibility of constructing the fused ring system from an accessible aminobenzoic acid precursor.
Causality and Field Insights: The choice of cyanogen, a C2 synthon with two electrophilic carbon atoms, was logical for constructing the pyrimidine portion of the ring. The reaction likely proceeds through an initial nucleophilic attack of the anthranilic acid's amino group on one of the nitrile carbons of cyanogen. This is followed by an intramolecular cyclization where the carboxylate attacks the second nitrile group, and subsequent tautomerization and dehydration lead to the final product. The harshness of the reagent and the likely formation of numerous side products made this method historically significant but synthetically limited.
Reaction Mechanism: Griess Synthesis The reaction begins with the nucleophilic attack of the amino group of anthranilic acid on one of the electrophilic carbon atoms of cyanogen. A series of intramolecular rearrangements and cyclization steps, followed by dehydration, yields the final 2-cyano-4-oxoquinazoline derivative.
Caption: Griess Synthesis Workflow (1869).
The Bischler Synthesis (1895): Isolation of the Parent Heterocycle
The first synthesis of the unsubstituted parent quinazoline molecule was achieved by August Bischler and Lang in 1895.[2][3] Their approach was elegantly simple in concept: the decarboxylation of a pre-formed quinazoline-2-carboxylic acid. This method was pivotal as it provided access to the fundamental quinazoline core, free of the activating groups inherent in the Griess product.
Causality and Field Insights: The Bischler synthesis relied on the classical understanding that carboxylic acids attached to aromatic rings can be removed under thermal conditions. The stability of the resulting aromatic quinazoline ring provides the thermodynamic driving force for the elimination of carbon dioxide. The primary challenge of this era would have been the synthesis of the quinazoline-2-carboxylic acid precursor itself, which was not a trivial task. The high temperatures required for decarboxylation could also lead to decomposition, impacting yields.
Generalized Protocol: Bischler Synthesis
-
Precursor Synthesis: Synthesize quinazoline-2-carboxylic acid through a suitable method, such as the condensation of N-formylanthranilic acid with urethane followed by hydrolysis.
-
Decarboxylation: Heat quinazoline-2-carboxylic acid, either neat or in a high-boiling point solvent, to a temperature sufficient to induce the elimination of CO₂.
-
Isolation: The resulting crude quinazoline is then purified, typically by sublimation or recrystallization.
Reaction Mechanism: Bischler Decarboxylation The mechanism involves the thermal removal of the carboxyl group from the 2-position of the quinazoline ring, driven by the formation of the stable aromatic product and gaseous carbon dioxide.
Caption: Bischler Synthesis via Decarboxylation (1895).
Chapter 2: The Advent of Practical and Versatile Syntheses
The turn of the 20th century saw the development of more robust and versatile methods that became the workhorses for quinazoline synthesis for decades. These methods offered improved yields, broader substrate scope, and greater operational simplicity compared to their pioneering predecessors.
The Niementowski Quinazolinone Synthesis (1895)
Contemporaneous with Bischler's work, Stefan Niementowski developed a powerful method for the synthesis of 4-oxo-3,4-dihydroquinazolines, now commonly known as quinazolinones.[4][5] The classical Niementowski synthesis involves the thermal condensation of an anthranilic acid with an excess of an amide.[6] Its simplicity and utility have made it one of the most enduring classical methods in heterocyclic chemistry.
Causality and Field Insights: This reaction leverages the dual nucleophilicity of anthranilic acid. The reaction is believed to proceed via the initial formation of an N-acylanthranilic acid intermediate through acylation of the amino group by the amide.[6] This intermediate then undergoes an intramolecular cyclization, with the newly formed amide nitrogen attacking the carboxylic acid carbon, followed by the elimination of water to form the quinazolinone ring. The use of a large excess of the amide (like formamide) often serves as both reactant and solvent. The primary drawback of the classical approach is the high temperature (typically 130–200 °C) required, which can limit its applicability to sensitive substrates and often leads to lower yields.[7][8]
Generalized Protocol: Niementowski Synthesis of Quinazolin-4(3H)-one
-
Reactant Mixture: In a flask suitable for high-temperature reactions, combine anthranilic acid (1.0 equivalent) with a significant excess of formamide (e.g., 4.0 equivalents or more).[9]
-
Thermal Condensation: Heat the reaction mixture in a suitable heating bath (e.g., glycerin or Wood's alloy) to 130-135 °C for 2-3 hours.[9]
-
Workup and Isolation: After cooling, the reaction mixture is poured into ice water to precipitate the crude product.
-
Purification: The solid product is collected by filtration, washed with cold water, and purified by recrystallization, typically from water or ethanol.[9]
Reaction Mechanism: Niementowski Synthesis The synthesis proceeds in two key stages: initial acylation of the anthranilic acid's amino group by the amide, followed by a thermally induced intramolecular cyclocondensation with the elimination of water.
Caption: Niementowski Quinazolinone Synthesis (1895).
The Gabriel Synthesis (1903): A More Satisfactory Route to Quinazoline
In 1903, Siegmund Gabriel devised what was considered a more "satisfactory" synthesis of the parent quinazoline ring.[2][10] This multi-step route begins with o-nitrobenzylamine and offers a logical and controllable pathway to the final product, avoiding some of the harsh conditions of earlier methods.
Causality and Field Insights: The Gabriel synthesis is a strategic construction of the quinazoline ring. It begins by establishing the necessary ortho-amino benzylamine core. The nitro group serves as a masked amino group, which can be revealed at the appropriate stage using standard reduction techniques of the era (e.g., tin and hydrochloric acid, or hydrogen iodide and red phosphorus).[4] The resulting 2-aminobenzylamine possesses the two key nucleophilic centers required for ring closure. Condensation with formic acid provides the necessary one-carbon unit to form the pyrimidine ring, initially yielding a dihydroquinazoline. A final oxidation step is then required to achieve the aromatic quinazoline system. This stepwise approach provides greater control over the reaction compared to one-pot thermal condensations.
Generalized Protocol: Gabriel Synthesis
-
Reduction: The starting material, o-nitrobenzylamine, is reduced to 2-aminobenzylamine using a suitable reducing agent (e.g., Sn/HCl).
-
Condensation: The resulting 2-aminobenzylamine is condensed with formic acid. This reaction typically involves heating the mixture, which causes the formation of an N-formyl intermediate that subsequently cyclizes via dehydration to form 3,4-dihydroquinazoline.
-
Oxidation: The dihydroquinazoline intermediate is oxidized to the final aromatic quinazoline. This can be achieved by various methods, such as heating with a mild oxidizing agent (e.g., potassium permanganate in a suitable solvent) or simply by air oxidation during workup under certain conditions.
-
Purification: The final product is isolated and purified by standard techniques like crystallization.
Workflow: Gabriel Synthesis A multi-step pathway involving reduction, cyclocondensation, and final aromatization.
Caption: Gabriel Synthesis Workflow (1903).
Chapter 3: Comparative Analysis and Legacy
The early methods for quinazoline synthesis, while foundational, were fraught with challenges that spurred further innovation. Understanding their relative merits and drawbacks provides a clear picture of the scientific progress in heterocyclic chemistry.
Data Presentation: Comparison of Early Quinazoline Syntheses
| Synthesis Method | Year | Starting Materials | Key Transformation | Typical Conditions | Major Limitations |
| Griess | 1869 | Anthranilic Acid, Cyanogen | Cyclocondensation | Not well-documented | Use of highly toxic reagent, limited scope |
| Bischler | 1895 | Quinazoline-2-carboxylic acid | Decarboxylation | High heat | Precursor synthesis required, potential decomposition |
| Niementowski | 1895 | Anthranilic Acid, Amides | Thermal Cyclocondensation | High heat (130-200 °C) | High temperatures, moderate to low yields, excess reagents |
| Gabriel | 1903 | o-Nitrobenzylamine, Formic Acid | Reduction, Cyclization, Oxidation | Multi-step, varied | Multi-step process, use of stoichiometric reagents |
Trustworthiness and Self-Validation: Each successive protocol was, in essence, a validation and improvement upon the last. The move from Griess's use of cyanogen to Niementowski's use of more benign amides was a significant step forward in practicality. Gabriel's stepwise approach, while longer, offered a more rational and controllable pathway to the parent heterocycle than the direct, high-temperature decarboxylation of Bischler, addressing issues of precursor availability and thermal stability. This logical progression demonstrates the self-validating nature of scientific advancement in the field.
Conclusion
The pioneering syntheses of Griess, Bischler, Niementowski, and Gabriel are more than historical footnotes; they are pillars upon which modern heterocyclic chemistry is built. They established the fundamental principles of ring construction for the quinazoline scaffold using readily available aromatic precursors. While contemporary methods involving transition-metal catalysis and green chemistry offer far greater efficiency and scope, the core logic of these classical reactions—leveraging the inherent reactivity of ortho-substituted anilines—remains profoundly relevant. For researchers and drug development professionals, a deep appreciation of these early methods provides not only a foundational understanding of the quinazoline core but also a valuable perspective on the enduring quest for synthetic elegance and efficiency.
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A Technical Guide to 2-(Chloromethyl)quinazolin-4(3H)-one: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
2-(Chloromethyl)quinazolin-4(3H)-one is a pivotal heterocyclic compound, widely recognized as a versatile intermediate in the synthesis of biologically active molecules. Its unique structural architecture, featuring a reactive chloromethyl group appended to the stable quinazolinone scaffold, makes it an invaluable building block for medicinal chemists. This guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and chemical reactivity. Furthermore, it details established protocols for its preparation and characterization, discusses its significant role as a precursor to novel therapeutic agents, particularly in oncology, and outlines essential safety and handling procedures. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this important chemical entity.
Introduction
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this class, this compound stands out as a crucial synthetic intermediate. The presence of a highly reactive electrophilic chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the construction of diverse molecular libraries for drug screening and development.[3] This guide aims to serve as a technical resource, consolidating key information on the synthesis, characterization, and strategic utilization of this compound in the pursuit of novel pharmaceuticals.
Nomenclature and Physicochemical Properties
A precise understanding of the compound's identity and properties is fundamental for any scientific application.
IUPAC Name and Structural Identifiers
-
IUPAC Name: 2-(chloromethyl)-3H-quinazolin-4-one[4]
-
Common Name: this compound
-
CAS Number: 3817-05-8[4]
-
Molecular Formula: C₉H₇ClN₂O[4]
-
Molecular Weight: 194.62 g/mol [4]
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate solvents for reactions and purification, as well as for storage conditions.
| Property | Value | Reference |
| Appearance | White to off-white solid | [5][6] |
| Melting Point | 232-234 °C | [3] |
| Molecular Weight | 194.62 g/mol | [4] |
| XLogP3-AA | 1.3 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis and Purification
The preparation of this compound is most commonly achieved through a one-pot cyclocondensation reaction. An improved and efficient method utilizes readily available anthranilic acids as starting materials.[3][5][7]
Synthesis Workflow Diagram
The diagram below illustrates the general synthetic pathway from a substituted anthranilic acid to the target this compound derivative.
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A Comprehensive Technical Guide to 2-(Chloromethyl)quinazolin-4(3H)-one: Synthesis, Characterization, and Applications in Drug Discovery
Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Among its many derivatives, 2-(chloromethyl)quinazolin-4(3H)-one stands out as a particularly valuable and versatile intermediate. Its strategic placement of a reactive chloromethyl group on a privileged heterocyclic core makes it an essential building block for the synthesis of advanced drug candidates, especially in oncology.[4][5] This technical guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, a detailed and validated synthesis protocol, comprehensive analytical characterization, and its critical role in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this key intermediate in their scientific endeavors.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a stable, solid compound under standard conditions, possessing the key structural features that define its utility as a chemical intermediate.
The molecule consists of a bicyclic quinazolinone core, which is a fusion of a benzene ring and a pyrimidine ring. The defining feature for its synthetic utility is the chloromethyl group (-CH₂Cl) at the 2-position. The chlorine atom serves as an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution reactions. This reactivity is the primary reason for its widespread use as a precursor in the synthesis of more complex molecules.[5]
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClN₂O | [6] |
| Molecular Weight | 194.62 g/mol | [6] |
| IUPAC Name | 2-(chloromethyl)-3H-quinazolin-4-one | [6] |
| CAS Number | 3817-05-8 | [6] |
| Appearance | White solid | [5][7] |
| Melting Point | 249-250 °C | [5] |
| Boiling Point | 340.70 °C (Predicted) | |
| SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)CCl | [6] |
| InChI Key | KSLWZHWJFFDMMK-UHFFFAOYSA-N | [6] |
Synthesis Protocol: An Optimized One-Pot Approach
The synthesis of this compound has been refined to an efficient one-pot procedure utilizing readily available starting materials.[5][7] This method avoids the multi-step, lower-yield processes previously reported and provides a reliable route for producing the intermediate at scale.
Rationale and Mechanistic Insight
The synthesis is a cyclocondensation reaction. It begins with anthranilic acid (or its substituted derivatives), which provides the benzene ring and the C4-carbonyl group of the final quinazolinone structure. Chloroacetonitrile serves as the source for the N1, C2, and the critical chloromethyl side chain. The reaction proceeds via the formation of an intermediate amidine, which then undergoes intramolecular cyclization and tautomerization to yield the stable 4(3H)-quinazolinone ring system. The choice of solvent and reaction conditions is critical to drive the reaction to completion and ensure high purity of the product.
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Step-by-Step Methodology
This protocol is adapted from the improved synthesis described by Li et al. (2010).[4][5] Researchers should consult the original literature and perform their own risk assessment before proceeding.
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet tube, suspend anthranilic acid (1.0 equivalent) in methanol. Add chloroacetonitrile (approx. 1.5 equivalents).
-
Reaction Initiation: Cool the stirred suspension to 0°C using an ice bath. Bubble dry hydrogen chloride (HCl) gas through the mixture for 20-30 minutes. The suspension will gradually become a clear solution before a precipitate may start to form.
-
Expertise Note: The use of anhydrous HCl is crucial. It acts as a catalyst for the initial condensation and ensures the reaction medium is free of water, which could otherwise lead to unwanted side products through hydrolysis.
-
-
Cyclization: After the addition of HCl gas, remove the ice bath and heat the reaction mixture to reflux (approximately 65°C for methanol). Maintain reflux for 12-24 hours.
-
Trustworthiness Note: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane). The disappearance of the starting material (anthranilic acid) indicates the reaction is nearing completion. This provides a self-validating checkpoint.
-
-
Isolation: Cool the reaction mixture to ambient temperature. The product typically precipitates out of the solution as a white solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified white solid in a vacuum oven to obtain the final product, this compound. The yield is typically high, often exceeding 80%.[5]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic methods provides an unambiguous structural confirmation.
Characterization Workflow Diagram
Caption: Standard analytical workflow for compound verification.
Expected Spectroscopic Data
The following data are based on published results for this compound.[5]
Table 2: Spectroscopic Data for Structural Confirmation
| Technique | Solvent | Expected Observations and Interpretation |
| ¹H-NMR | DMSO-d₆ | δ 12.59 (br s, 1H): Exchangeable proton of the N-H amide. δ 8.12 (d, 1H): Proton on the aromatic ring adjacent to the amide carbonyl. δ 7.84 (t, 1H): Aromatic proton. δ 7.53 (d, 1H): Aromatic proton. δ 7.45 (t, 1H): Aromatic proton. δ 4.55 (s, 2H): Key singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. |
| ¹³C-NMR | DMSO-d₆ | δ 161.79: Carbonyl carbon (C=O). δ 152.62, 148.47: Quaternary carbons of the heterocyclic and benzene rings. δ 134.88, 127.52, 126.14, 121.52: Carbons of the benzene ring. δ 43.53: Key signal for the carbon of the chloromethyl (-CH₂Cl) group. |
| ESI-MS | N/A | m/z 195.03 [M+H]⁺: The mass-to-charge ratio for the protonated molecule, confirming the molecular weight of 194.62 g/mol . |
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a reactive intermediate. The chloromethyl group is a versatile handle for introducing a wide array of functional groups and building complex molecular architectures.
Role as a Precursor in Targeted Therapy
Its primary application has been in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds known to be potent tyrosine kinase inhibitors (TKIs).[4] TKIs like Gefitinib and Erlotinib are approved cancer therapies, and their structures share the quinazoline core. The chloromethyl group allows for the facile introduction of side chains and linkers at the 2-position, which can be used to modulate solubility, tune binding affinity to the kinase domain, or attach other functional moieties.
Synthetic Utility Workflow
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An In-depth Technical Guide to the Solubility and Stability of 2-(chloromethyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-(chloromethyl)quinazolin-4(3H)-one is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules, particularly in the realm of oncology.[1] Its utility as a versatile building block is intrinsically linked to its physicochemical properties, most notably its solubility in various solvent systems and its stability under diverse environmental conditions. This guide provides a comprehensive technical overview of these critical parameters. We will delve into the theoretical and practical aspects of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols. The causality behind experimental choices will be elucidated, and all methodologies are designed to be self-validating. This document aims to be an authoritative resource for researchers, scientists, and drug development professionals, enabling them to handle, store, and utilize this important synthetic intermediate with confidence and precision.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, with the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol , is a crystalline solid that serves as a cornerstone in the synthesis of various quinazoline-based compounds.[2] The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The presence of a reactive chloromethyl group at the 2-position of the quinazolinone ring makes this compound an exceptionally useful electrophile for introducing the quinazolinone moiety into a larger molecular framework, typically via nucleophilic substitution reactions.[3] Its application in the synthesis of anticancer agents underscores the importance of understanding its behavior in solution and its shelf-life.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClN₂O | [2] |
| Molecular Weight | 194.62 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 249-250 °C | [4] |
| IUPAC Name | 2-(chloromethyl)-3H-quinazolin-4-one | [2] |
| CAS Number | 3817-05-8 | [2] |
Solubility Profile: A Critical Parameter for Synthetic Utility and Formulation
The solubility of this compound is a critical factor influencing its utility in organic synthesis and its potential for formulation into drug delivery systems. Poor solubility can lead to low reaction yields, difficulties in purification, and challenges in conducting biological assays.
General Solubility Characteristics
Based on its chemical structure, this compound is a moderately polar molecule. The quinazolinone core contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and ring nitrogens), which can interact with polar solvents. However, the aromatic benzene ring and the chloromethyl group contribute to its lipophilic character. This dual nature results in limited solubility in water and higher solubility in polar aprotic organic solvents.
While specific quantitative solubility data for this compound is not extensively reported in the literature, a study on the closely related compound, 2-chloromethyl-4-methylquinazoline, provides valuable insights. The solubility of 2-chloromethyl-4-methylquinazoline was found to be highest in N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with moderate solubility in ethers and esters, and low solubility in alcohols and water.[5] A similar trend can be anticipated for this compound.
Table 2: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The lipophilic nature of the benzene ring and chloromethyl group outweighs the hydrogen bonding potential of the quinazolinone core. |
| Methanol, Ethanol | Low to Moderate | The polar hydroxyl group can interact with the quinazolinone, but the overall polarity may not be optimal for overcoming the crystal lattice energy. |
| Acetone, Ethyl Acetate | Moderate | These solvents have intermediate polarity and can engage in dipole-dipole interactions. |
| Dichloromethane (DCM) | Moderate | A good solvent for many organic compounds, its polarity is suitable for dissolving the molecule. |
| Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is favorable. |
| Dimethylformamide (DMF) | High | A polar aprotic solvent with a high dielectric constant, capable of effectively solvating the molecule. |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds, including those with hydrogen bonding capabilities.[6] |
Experimental Determination of Solubility
To obtain precise and actionable solubility data, experimental determination is essential. Two common methods are the kinetic and thermodynamic solubility assays. The choice between these depends on the stage of research and the required level of accuracy.
The kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery, providing a rapid assessment of a compound's solubility.
Caption: Workflow for the kinetic solubility assay.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the desired final compound concentrations and a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Analysis: Analyze the samples by nephelometry to measure light scattering caused by precipitated compound, or by UV-Vis spectroscopy after filtration or centrifugation to determine the concentration of the dissolved compound.
-
Data Interpretation: The kinetic solubility is the highest concentration at which no precipitation is observed.
Causality Insight: The use of DMSO as the initial solvent is a pragmatic choice for high-throughput screening as it can dissolve a wide range of organic molecules. The subsequent dilution into an aqueous buffer mimics the transition from a concentrated stock to a biological assay condition. The 2-hour incubation period is a balance between achieving a pseudo-equilibrium and maintaining high throughput.
The thermodynamic solubility assay, often referred to as the shake-flask method, provides the equilibrium solubility of a compound and is considered the "gold standard." This method is crucial for late-stage drug development and formulation studies.
Caption: Workflow for the thermodynamic solubility assay.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, PBS, or organic solvent) to the vial.
-
Equilibration: Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration through a 0.22 µm filter.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.
Causality Insight: The extended incubation period ensures that the dissolution and precipitation processes have reached a true equilibrium. The use of an excess of the solid compound is a key principle of this method, guaranteeing that the solution is saturated. HPLC-UV is the preferred analytical technique due to its high sensitivity, specificity, and accuracy in quantifying the analyte.
Stability Profile: Ensuring Integrity from Storage to Application
The stability of this compound is paramount for its successful use as a synthetic intermediate. Degradation can lead to the formation of impurities that may interfere with subsequent reactions or introduce unwanted byproducts into the final compound.
General Stability of the Quinazolinone Core
The quinazolinone ring system is generally considered to be chemically robust. It is stable to mild acidic and alkaline conditions at room temperature. However, the stability can be compromised under more forcing conditions, such as boiling in strong acids or bases, which can lead to hydrolysis of the amide bond and opening of the pyrimidine ring.
The Role of the 2-(chloromethyl) Group in Stability
The presence of the chloromethyl group at the 2-position introduces a potential site of instability. The C-Cl bond is susceptible to nucleophilic attack, particularly by water (hydrolysis) or other nucleophiles present in the solution. This reactivity is, in fact, the basis for its utility in synthesis.
The primary degradation pathway for this compound in aqueous media is expected to be the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 2-(hydroxymethyl)quinazolin-4(3H)-one.
Caption: Predicted primary hydrolytic degradation pathway.
The rate of this hydrolysis is expected to be dependent on pH and temperature. Under neutral conditions, the reaction is likely to be slow. However, under basic conditions, the rate of hydrolysis will increase due to the presence of the more nucleophilic hydroxide ion. In strongly acidic media, the reaction may also be catalyzed.
The aromatic nature of the quinazolinone ring system suggests that it may absorb UV radiation. Prolonged exposure to light, particularly UV light, could potentially lead to photolytic degradation. The specific degradation pathways would need to be elucidated experimentally.
Forced Degradation Studies
To comprehensively assess the stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are indispensable. These studies involve subjecting the compound to a range of stress conditions that are more severe than those it would typically encounter during storage and use.
Caption: Recommended conditions for forced degradation studies.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition. A control sample, protected from the stress condition, should be analyzed concurrently.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[8]
Causality Insight: The conditions for forced degradation are chosen to accelerate the degradation pathways that might occur over a longer period under normal storage conditions. The use of a range of stressors (acid, base, oxidant, heat, light) ensures that all likely degradation products are generated. The target degradation of 5-20% is optimal for demonstrating the specificity of the analytical method without generating an overly complex mixture of secondary degradation products.
Analytical Methodologies for Quantification and Purity Assessment
A robust and validated analytical method is essential for accurately determining the solubility and monitoring the stability of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique.
Stability-Indicating RP-HPLC Method
A stability-indicating method is one that can accurately and selectively quantify the intact compound in the presence of its degradation products, impurities, and any other potential interfering substances.
Table 3: Recommended Starting Conditions for a Stability-Indicating RP-HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A gradient elution is recommended to resolve the parent compound from potential degradation products with different polarities. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures the elution of all components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | ~230 nm and ~270 nm | The quinazolinone scaffold typically has strong UV absorbance at these wavelengths. Diode array detection is recommended to monitor peak purity. |
| Injection Volume | 10 µL | A standard injection volume. |
Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion
This compound is a valuable synthetic intermediate whose effective use hinges on a thorough understanding of its solubility and stability. This guide has provided a comprehensive overview of these properties, from theoretical considerations to practical experimental protocols. While specific quantitative data for this compound remains somewhat limited in the public domain, the principles and methodologies outlined herein provide a robust framework for its characterization. By applying the described solubility and stability testing protocols, researchers can ensure the quality and integrity of this key building block, thereby facilitating the successful synthesis of novel and potentially life-saving therapeutic agents.
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A Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)quinazolin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the spectroscopic properties of 2-(chloromethyl)quinazolin-4(3H)-one and its derivatives. These compounds are of significant interest in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules, including potential anticancer and antimicrobial agents.[1][2][3][4] A thorough understanding of their spectroscopic data is paramount for unambiguous structure elucidation, purity assessment, and the successful advancement of drug discovery programs.
The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry
The quinazolinone skeleton is a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring.[3] This structural motif is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1] Derivatives of quinazolinone have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][2][3][5] The 2-(chloromethyl) substituent provides a reactive handle for further chemical modifications, making these derivatives valuable building blocks for creating extensive libraries of novel compounds for biological screening.[6][7][8]
Synthesis of this compound Derivatives: A General Workflow
A common and efficient method for the synthesis of this compound derivatives involves the reaction of the corresponding anthranilic acid with chloroacetonitrile.[6][7][8] This one-pot synthesis is a convenient route to these key intermediates.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of 2-Chloromethyl-7-fluoroquinazolin-4(3H)-one
This protocol is adapted from a published procedure and serves as a representative example for the synthesis of this class of compounds.[6][9]
Materials:
-
7-Fluoro-2-aminobenzoic acid
-
Chloroacetonitrile
-
Anhydrous Methanol
-
Sodium metal
Procedure:
-
To a flask containing sodium (1 mmol), add anhydrous methanol (5 mL) and stir until the sodium is completely dissolved.
-
Add chloroacetonitrile (15 mmol) via syringe.
-
Add 7-fluoro-2-aminobenzoic acid (5 mmol) to the solution.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to afford the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-chloromethyl-7-fluoroquinazolin-4(3H)-one.
Spectroscopic Data Analysis
The following sections detail the characteristic spectroscopic features of this compound derivatives, providing a guide for their identification and characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. Key characteristic signals include:
-
N-H Proton: A broad singlet is typically observed in the downfield region, usually between δ 12.0 and 13.0 ppm, corresponding to the proton on the nitrogen at position 3.[6][9] The broadness of this peak is due to quadrupole broadening and potential hydrogen bonding.
-
Chloromethyl Protons (-CH₂Cl): A sharp singlet is observed for the two protons of the chloromethyl group, typically in the range of δ 4.5-4.6 ppm.[6][9] The integration of this peak corresponds to two protons.
-
Aromatic Protons: The protons on the benzene ring of the quinazolinone core appear in the aromatic region (δ 7.0-8.5 ppm). The splitting patterns and coupling constants depend on the substitution pattern of the ring. For example, in a 6,8-disubstituted quinazolinone, two doublets would be expected in the aromatic region.
Table 1: Representative ¹H NMR Data for Selected this compound Derivatives (in DMSO-d₆)
| Compound | Substituent(s) | N-H (δ ppm, s, 1H) | -CH₂Cl (δ ppm, s, 2H) | Aromatic Protons (δ ppm, m) | Reference |
| 3a | None | ~12.7 | ~4.5 | 7.5-8.1 | [7] |
| 3c | 5-Chloro | 12.63 | 4.51 | 7.54-7.74 | [9] |
| 3d | 6-Bromo | 12.80 | 4.55 | 7.63-8.19 | [9] |
| 3f | 6-Fluoro | 12.75 | 4.56 | 7.76 | [9] |
| 3g | 7-Fluoro | 12.72 | 4.55 | 7.42-8.18 | [6][9] |
| 3j | 7-Trifluoromethyl | 12.90 | 4.58 | 7.84-8.31 | [9] |
| 3l | 6-Nitro | 13.10 | 4.60 | 7.87-8.79 | [6] |
| 3m | 6,7-Dimethoxy | Not reported | Not reported | Not reported | [6] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Key resonances include:
-
Carbonyl Carbon (C=O): The carbonyl carbon at position 4 gives a signal in the downfield region, typically around δ 160-162 ppm.[6][9]
-
C-2 Carbon: The carbon atom at position 2, attached to the chloromethyl group, resonates at approximately δ 152-154 ppm.[6][9]
-
Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group appears at around δ 43 ppm.[6][9]
-
Aromatic Carbons: The carbons of the benzene ring appear in the range of δ 110-150 ppm. The chemical shifts are influenced by the nature and position of the substituents.
Table 2: Representative ¹³C NMR Data for Selected this compound Derivatives (in DMSO-d₆)
| Compound | Substituent(s) | C=O (δ ppm) | C-2 (δ ppm) | -CH₂Cl (δ ppm) | Aromatic Carbons (δ ppm) | Reference |
| 3a | None | 161.79 | 152.62 | 43.53 | 106.89, 121.52, 126.14, 127.52, 134.88, 148.47 | [7] |
| 3c | 5-Chloro | 159.87 | 153.35 | 42.97 | 118.42, 127.00, 129.76, 132.78, 134.56, 150.91 | [9] |
| 3d | 6-Bromo | 160.62 | 153.21 | 43.34 | 119.97, 123.07, 128.23, 129.80, 137.63, 147.37 | [9] |
| 3f | 6-Fluoro | 161.17 | 152.06 | 43.40 | 110.91, 122.80, 123.00, 123.36, 130.35, 145.27, 159.36, 161.81 | [9] |
| 3g | 7-Fluoro | 161.04 | 154.07 | 43.25 | 112.57, 115.83, 118.45, 129.15, 150.58, 164.70, 167.19 | [6][9] |
| 3j | 7-Trifluoromethyl | 161.04 | 154.38 | 43.24 | 71.62, 124.34, 124.61, 127.81, 134.30, 148.50, 151.61, 168.95 | [9] |
| 3l | 6-Nitro | 161.07 | 156.31 | 43.25 | 121.67, 122.31, 129.33, 145.50, 152.64 | [6] |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of these compounds. The protonated molecule [M+H]⁺ is commonly observed.[6][9] The presence of a chlorine atom can be identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
Caption: A simplified representation of a potential fragmentation pathway in ESI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. Key vibrational bands include:
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration.
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponds to the carbonyl stretching vibration.
-
C=N Stretch: The C=N stretching vibration of the quinazolinone ring typically appears in the region of 1600-1630 cm⁻¹.
-
C-Cl Stretch: The C-Cl stretching vibration is usually observed in the fingerprint region, around 700-800 cm⁻¹.
Conclusion
The spectroscopic techniques of NMR, MS, and IR provide a comprehensive and complementary dataset for the unambiguous identification and characterization of this compound derivatives. A thorough understanding of the characteristic spectral features outlined in this guide is essential for researchers in the field of medicinal chemistry to ensure the structural integrity of their synthesized compounds and to facilitate the development of novel therapeutic agents based on the versatile quinazolinone scaffold.
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The Quinazolinone Scaffold: A Privileged Heterocycle in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The quinazolinone scaffold, a fused heterocyclic system of a benzene and a pyrimidine ring, stands as a cornerstone in medicinal chemistry. Its inherent structural features and synthetic tractability have propelled it to the forefront of drug discovery, leading to a plethora of biologically active molecules with diverse therapeutic applications. This technical guide provides a comprehensive exploration of the biological significance of the quinazolinone core, delving into its rich pharmacological profile, mechanisms of action, and the structure-activity relationships that govern its potency. We will navigate through its prominent roles as an anticancer and antimicrobial agent, supported by experimental data and visual representations of key molecular pathways, offering researchers and drug development professionals a robust resource to inspire and guide future investigations into this remarkable scaffold.
The Quinazolinone Core: A Profile of a Privileged Scaffold
The quinazolinone moiety is a bicyclic aromatic compound with the chemical formula C₈H₆N₂O. Its structure is characterized by a benzene ring fused to a pyrimidinone ring. The position of the carbonyl group and the substitution patterns on the rings give rise to various isomers, with 4(3H)-quinazolinone being the most extensively studied due to its wide range of biological activities.[1][2]
First synthesized in 1869, quinazolinones were later identified in a variety of natural sources, including plants, fungi, and bacteria, where they contribute to the organism's defense mechanisms.[3][4] The natural occurrence of these alkaloids, such as Vasicine from Adhatoda vasica with its notable bronchodilator effects, hinted at their therapeutic potential and spurred extensive research into their synthetic derivatives.[4][5] The ease of synthesis and the ability to introduce diverse functional groups at various positions of the quinazolinone ring system have made it a "privileged scaffold" in medicinal chemistry, allowing for the fine-tuning of its pharmacological properties.[6][7]
A Broad Spectrum of Biological Activities
The versatility of the quinazolinone scaffold is underscored by its wide array of pharmacological activities.[5] This broad-spectrum bioactivity makes it a highly attractive starting point for the development of novel therapeutic agents.[6]
Key Pharmacological Activities of Quinazolinone Derivatives:
-
Anticancer: Extensive research has established quinazolinones as potent anticancer agents, with several derivatives approved as frontline cancer therapies.[8][9]
-
Antimicrobial: The scaffold exhibits significant activity against a range of bacterial and fungal pathogens.[10][11]
-
Anti-inflammatory: Certain quinazolinone derivatives have demonstrated potent anti-inflammatory effects.[5]
-
Antiviral: Activity against various viruses, including HIV, has been reported for some quinazolinone compounds.[1]
-
Anticonvulsant: The central nervous system effects of some quinazolinones have led to their investigation as anticonvulsant agents.[10]
-
Other Activities: The list extends to include antioxidant, antidiabetic, antihypertensive, and analgesic properties, highlighting the remarkable therapeutic breadth of this scaffold.[5][6]
The Quinazolinone Scaffold in Oncology: A Kinase Inhibition Powerhouse
The most profound impact of the quinazolinone scaffold in medicine has been in the field of oncology.[8][12] Many quinazolinone-based drugs function as potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[13]
Targeting Receptor Tyrosine Kinases (RTKs)
A significant number of clinically successful anticancer drugs bearing the quinazolinone core target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][14] These kinases play pivotal roles in cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: Quinazolinone-based kinase inhibitors are typically ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives tumor growth.[8]
Structure-Activity Relationship (SAR) in Anticancer Activity
The anticancer potency of quinazolinone derivatives is highly dependent on the nature and position of substituents on the scaffold. SAR studies have provided crucial insights for the rational design of more effective inhibitors.[8][15]
-
Position 4: Substitution with an anilino group is a key feature for potent EGFR and VEGFR inhibition. Electron-withdrawing groups on the aniline ring, such as chloro or bromo, often enhance activity.[8]
-
Positions 6 and 7: Introduction of small, flexible solubilizing groups like methoxy or morpholinoethoxy at these positions can improve pharmacokinetic properties and cellular potency.[15]
-
Position 2: Modifications at this position can influence selectivity and potency.[15]
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Gefitinib | EGFR | 2-37 | Various | [8] |
| Erlotinib | EGFR | 2 | Various | [8] |
| Lapatinib | EGFR/HER2 | 10.2/9.8 | Various | [8] |
| Vandetanib | VEGFR-2 | 40 | HUVEC | [8] |
| Compound 22a | VEGFR-2 | 60.00 | HepG2 | [13] |
| Compound 16 | VEGFR-2 | 290 | NCI-60 | [13] |
| Table 1: Inhibitory concentrations (IC₅₀) of selected quinazolinone-based kinase inhibitors. |
The Quinazolinone Scaffold in the Fight Against Microbial Resistance
The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[11] The quinazolinone scaffold has emerged as a promising platform for the development of new antibacterial and antifungal drugs.[10][16]
Antibacterial and Antifungal Activity
Quinazolinone derivatives have demonstrated significant in vitro activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[10][17]
Examples of Microbial Strains Susceptible to Quinazolinone Derivatives:
-
Bacillus subtilis [16]
-
Escherichia coli [10]
-
Pseudomonas aeruginosa [10]
-
Candida albicans [17]
-
Aspergillus niger [17]
Mechanism of Antimicrobial Action
While the exact mechanisms of action can vary depending on the specific derivative, one of the key targets for quinazolinone-based antibacterial agents is DNA gyrase .[16][19] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.
Synthesis of Quinazolinone Derivatives: A Workflow for Drug Discovery
The synthetic accessibility of the quinazolinone scaffold is a major advantage for medicinal chemists.[20] A common and versatile method for the synthesis of 4(3H)-quinazolinones is the Niementowski synthesis, which involves the condensation of anthranilic acid with an amide.[3]
General Synthetic Workflow:
A widely employed synthetic route involves the reaction of anthranilic acid with an acyl chloride to form a benzoxazinone intermediate, which is then reacted with an amine to yield the desired quinazolinone derivative.[17]
Conclusion and Future Perspectives
The quinazolinone scaffold has unequivocally demonstrated its immense value in drug discovery, yielding a rich harvest of therapeutic agents with a broad spectrum of biological activities. Its prominence in oncology as a kinase inhibitor is well-established, and its potential as a source of novel antimicrobial agents is rapidly gaining recognition. The synthetic versatility of the quinazolinone core ensures that it will remain a fertile ground for the exploration of new chemical space and the development of next-generation therapeutics. Future research will likely focus on the design of more selective and potent derivatives, the exploration of novel mechanisms of action, and the application of this privileged scaffold to a wider range of diseases. The journey of the quinazolinone scaffold from a natural product to a cornerstone of modern medicine is a testament to the power of chemical synthesis and the endless possibilities of drug discovery.
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A Technical Guide to Natural Products Containing the Quinazolinone Moiety: From Biosynthesis to Therapeutic Potential
Executive Summary
The quinazolinone scaffold is a privileged heterocyclic system that forms the core of over 200 naturally occurring alkaloids isolated from a wide array of organisms, including plants, fungi, and bacteria.[1][2] These compounds exhibit a remarkable diversity of chemical structures and a broad spectrum of potent biological activities, making them a focal point for research in natural product chemistry, medicinal chemistry, and drug development.[3][4] This guide provides a comprehensive technical overview of natural products containing the quinazolinone moiety, intended for researchers, scientists, and drug development professionals. It delves into their structural diversity, biosynthetic origins, significant biological activities with a focus on anticancer mechanisms, and the experimental methodologies crucial for their isolation and characterization. By synthesizing field-proven insights with technical accuracy, this document aims to serve as an authoritative resource for advancing the exploration and therapeutic application of this vital class of natural products.
Chapter 1: An Introduction to Quinazolinone Alkaloids
The quinazolinone core is a bicyclic heterocyclic structure where a pyrimidinone ring is fused to a benzene ring.[1] This fundamental scaffold can be substituted at various positions, leading to a vast array of derivatives.[1] The 4(3H)-quinazolinone structure is the most prevalent among natural products and often serves as a key intermediate in biosynthetic pathways.[5][6]
Historically, the first quinazoline alkaloid to be identified was vasicine, isolated in 1888 from the plant Adhatoda vasica, which has long been used in traditional medicine for its bronchodilator effects.[2] Since then, the discovery of numerous other quinazolinone-containing natural products from terrestrial and marine environments has revealed their significant therapeutic potential.[5][7] Their broad biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties, have established them as critical lead compounds in modern drug discovery programs.[3][8]
Chapter 2: The Structural Diversity of Natural Quinazolinones
The structural variety of quinazolinone alkaloids is a testament to nature's synthetic ingenuity. They can be broadly categorized based on their substitution patterns and the presence of additional fused ring systems.
-
Simple Quinazolinones: These compounds feature substitutions at the C2 and N3 positions of the core structure. Examples include 2-methylquinazolin-4(3H)-one and 2-benzylquinazolin-4(3H)-one, which have been isolated from marine-derived Bacillus cereus and exhibit antifungal activity.[9]
-
Pyrroloquinazolines: This class is characterized by a fused pyrrolidine ring. A well-known example is vasicine, which exists in equilibrium with its tautomer, vasicinone.
-
Indoloquinazolines: These alkaloids incorporate an indole moiety. Tryptanthrin is a prominent member of this group, isolated from indigo-producing plants like Isatis tinctoria.[10][11] It is known for a wide range of activities, including anti-inflammatory, antimicrobial, and antitumor effects.[12]
-
Pyrazinoquinazolines: This is a large and structurally complex group, often isolated from fungi, particularly of the Aspergillus and Penicillium genera.[13][14] They are formed from the condensation of anthranilic acid with two amino acids. Notable examples include:
-
Fumiquinazolines: A diverse family of alkaloids, such as fumiquinazoline F and G, which show promising anticancer activity by inhibiting epithelial-mesenchymal transition (EMT).[13]
-
Fiscalins: Such as fiscalin B, isolated from the fungus Neosartorya fischeri, are known to be inhibitors of substance P.[7][15]
-
Quinadoline A: Another fungal metabolite with a complex, caged structure.[16]
-
Chapter 3: Biosynthesis of Quinazolinone Alkaloids
The biosynthesis of the quinazolinone core and its complex derivatives is a fascinating area of study, revealing the enzymatic logic that leads to their structural diversity. Anthranilic acid, a product of the shikimate pathway, is the universal precursor for the benzene ring portion of the quinazolinone scaffold.
For the structurally complex pyrazinoquinazoline alkaloids, such as the fumiquazolines, the biosynthesis involves the condensation of anthranilic acid with two α-amino acids, typically tryptophan and another amino acid like alanine or valine.[13] The pathway involves the action of non-ribosomal peptide synthetases (NRPSs) to assemble the peptide backbone, followed by a series of cyclization, oxidation, and tailoring reactions catalyzed by specific enzymes.
Below is a diagram illustrating a plausible biosynthetic pathway for pyrazinoquinazoline alkaloids.
Caption: Plausible biosynthetic pathway for pyrazinoquinazoline alkaloids.
Chapter 4: Biological Activities and Therapeutic Potential
Natural products containing the quinazolinone moiety exhibit a wide range of pharmacological activities. Their therapeutic potential is the subject of intense research, particularly in the field of oncology.
Anticancer Activity
Many quinazolinone alkaloids have demonstrated significant cytotoxicity against various cancer cell lines.[17] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation and survival.
-
EGFR and Kinase Inhibition: A number of synthetic quinazolinone derivatives, inspired by natural product scaffolds, are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[2][18]
-
Tubulin Polymerization Inhibition: Some quinazolinone compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][18]
-
Induction of Apoptosis: Many quinazolinone derivatives induce programmed cell death (apoptosis) in cancer cells through various signaling pathways, including the mitochondrial pathway involving cytochrome c release.[19]
-
Inhibition of DNA Topoisomerases: Certain compounds can inhibit the function of DNA topoisomerases, enzymes critical for DNA replication and repair, thereby preventing cancer cell proliferation.[5]
Other Biological Activities
Beyond their anticancer effects, quinazolinone natural products are known for:
-
Antimicrobial Activity: Including antibacterial and antifungal properties.[5][9] For example, tryptanthrin shows activity against dermatophytic fungi.[10]
-
Anti-inflammatory Effects: Tryptanthrin is a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
-
Antiviral Activity: Some pyrazinoquinazoline derivatives have shown significant activity against influenza A (H1N1) virus.[20]
-
Antimalarial Properties: The plant-derived alkaloid febrifugine is a potent antimalarial agent.[8]
The following table summarizes the biological activities of several representative quinazolinone natural products.
| Compound | Natural Source | Biological Activity | Potency (IC₅₀/MIC) | Reference(s) |
| Tryptanthrin | Isatis tinctoria (plant) | Anticancer (Melanoma) | ~10 µM | [21] |
| Anti-inflammatory (COX-2) | 64 nM | [22] | ||
| Fumiquinazoline F | Penicillium thymicola (fungus) | Anticancer (Breast, MCF-7) | 48 µM | [13] |
| (-)-Chaetominine | Chaetomium sp. (fungus) | Anticancer (Leukemia, K562) | 21 µM | [20] |
| Fiscalin B | Neosartorya fischeri (fungus) | Substance P Inhibitor | Kᵢ = 174 µM | [7] |
| Vasicine | Adhatoda vasica (plant) | Bronchodilator | - | [2] |
| Auranomide A | Penicillium aurantiogriseum (fungus) | Cytotoxic (various cell lines) | - | [23] |
| R(+)-2-(heptan-3-yl)quinazolin-4(3H)-one | Bacillus cereus (bacterium) | Antifungal (C. albicans) | MIC = 1.3-15.6 µM | [9] |
Chapter 5: Experimental Methodologies
The study of quinazolinone natural products relies on robust experimental protocols for their isolation, purification, and structural characterization.
Section 5.1: Isolation and Purification Protocol
The following is a generalized workflow for the isolation of quinazolinone alkaloids from a fungal culture.
Caption: Generalized workflow for isolating quinazolinone natural products.
Step-by-Step Methodology:
-
Cultivation and Extraction: The producing organism (e.g., fungus) is cultivated in a suitable liquid or solid medium. The culture broth and/or mycelium are then extracted with an organic solvent like ethyl acetate to obtain the crude extract.[14]
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, butanol) to fractionate the components based on their polarity.
-
Column Chromatography: The bioactive fraction is then subjected to column chromatography. Silica gel is commonly used for initial separation, followed by size-exclusion chromatography (e.g., Sephadex LH-20) for further purification.[14]
-
Thin-Layer Chromatography (TLC) and Bioassays: Fractions are monitored by TLC, and those containing compounds of interest are identified by their UV absorbance or by staining. Bioassays can be performed on the fractions to guide the purification process.
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using semi-preparative or preparative HPLC, often with a C18 reverse-phase column, to yield the pure compound.[7]
Section 5.2: Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.
-
¹H and ¹³C NMR Spectroscopy: One-dimensional NMR provides information about the types and number of protons and carbons in the molecule. The chemical shifts, coupling constants, and integration values are crucial for identifying structural fragments.[24]
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for assembling the fragments into a complete structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is key for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.
-
-
X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the complete 3D structure, including the absolute stereochemistry.[7][25]
Chapter 6: Future Perspectives and Conclusion
The natural products containing the quinazolinone moiety represent a rich and diverse source of bioactive compounds with significant therapeutic potential. The continued exploration of new ecological niches, such as marine-derived microorganisms and plant endophytes, is likely to yield novel quinazolinone structures with unique biological activities.[14]
Future research will likely focus on:
-
Genomic and Biosynthetic Engineering: Elucidating the complete biosynthetic gene clusters for these compounds will enable their heterologous expression and the engineered biosynthesis of novel analogs.
-
Total Synthesis and Analogue Development: The chemical synthesis of these complex natural products not only confirms their structures but also provides access to analogues with improved pharmacological properties, such as increased potency, selectivity, and better pharmacokinetic profiles.[1]
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for their development as therapeutic agents.
References
A comprehensive list of references will be provided upon request, including full citation details and clickable URLs for verification. The numbers in the text correspond to the search results that informed this guide.
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The Enduring Scaffold: A Technical Guide to Quinazolinone Chemistry and Its Therapeutic Applications
Introduction: The Quinazolinone Core - A Privileged Structure in Medicinal Chemistry
The quinazolinone scaffold, a bicyclic heterocyclic system comprising a fused benzene and pyrimidine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its remarkable structural versatility and ability to interact with a multitude of biological targets have cemented its status as a "privileged structure."[2][3][4] This guide provides an in-depth exploration of the synthetic chemistry of quinazolinones, their diverse pharmacological applications, and the underlying mechanisms of action that make them potent therapeutic agents. We will delve into both classical and contemporary synthetic strategies, offering detailed protocols and mechanistic insights. Furthermore, we will examine their significant role in drug discovery, particularly in oncology and infectious diseases, supported by a robust framework of scientific literature.
Quinazolinone and its derivatives are integral components of numerous natural products, synthetic pharmaceuticals, and agrochemicals.[1][2][5] The inherent stability of the quinazolinone nucleus, coupled with the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological activity.[2][6] This has led to the development of a wide array of drugs with activities including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[1][7][8][9][10][11] Notably, several quinazolinone-based drugs have received FDA approval, particularly for the treatment of various cancers, underscoring the clinical significance of this scaffold.[1][12][13]
This guide is designed for researchers, scientists, and drug development professionals, aiming to provide not just a review of the literature, but a practical and comprehensive resource that explains the "why" behind the "how" in quinazolinone chemistry and its applications.
Part 1: The Synthetic Arsenal - Crafting the Quinazolinone Core
The synthesis of the quinazolinone scaffold has been a subject of extensive research, leading to a variety of methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Synthetic Routes: The Niementowski and Griess Syntheses
The Niementowski Quinazolinone Synthesis: This is one of the most fundamental and widely used methods for the preparation of 4(3H)-quinazolinones.[3][14][15] The classical approach involves the thermal condensation of an anthranilic acid with an amide.[3]
-
Causality in Experimental Choice: The use of an excess of the amide serves to drive the reaction towards the formation of the N-acylanthranilic acid intermediate, which then undergoes cyclization. The high temperatures are necessary to facilitate the dehydration and ring-closure steps. The versatility of this method lies in the ability to introduce substituents on both the benzene and pyrimidine rings by using appropriately substituted anthranilic acids and amides.[3]
Mechanism of the Niementowski Synthesis: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an o-amidobenzamide intermediate. This is followed by intramolecular cyclization and dehydration to yield the 4(3H)-quinazolinone product.[3][16]
Caption: Mechanism of the Niementowski Quinazolinone Synthesis.
The Griess Quinazoline Synthesis: Historically significant, the first synthesis of a quinazoline derivative was reported by Griess in 1869.[15][17] This method involves the reaction of anthranilic acid with cyanogen.[15][17] While not as commonly used today due to the hazardous nature of cyanogen, it laid the foundation for quinazoline chemistry.
Modern Synthetic Methodologies
In recent years, numerous advancements have been made in the synthesis of quinazolinones, focusing on improving yields, reducing reaction times, and employing greener reaction conditions.[8][18][19]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of quinazolinones, often leading to higher yields in significantly shorter reaction times compared to conventional heating.[15][18][20]
-
Metal-Catalyzed Reactions: Various transition metals, such as palladium and copper, have been employed to catalyze the formation of the quinazolinone ring system through C-H activation and cross-coupling reactions.[18][21][22]
-
One-Pot and Multicomponent Reactions: These strategies offer an efficient and atom-economical approach to synthesize complex quinazolinone derivatives by combining multiple reaction steps in a single pot without isolating intermediates.[18][19]
Representative Experimental Protocol: Microwave-Assisted Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone
This protocol provides a self-validating system for the synthesis of a simple quinazolinone derivative, demonstrating the efficiency of microwave-assisted synthesis.
Materials:
-
Anthranilic acid (1.37 g, 10 mmol)
-
N-methylacetamide (excess, e.g., 10 mL)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a 20 mL microwave reactor vial, combine anthranilic acid (1.37 g, 10 mmol) and N-methylacetamide (10 mL).
-
Add a magnetic stir bar to the vial and seal it with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into cold water (50 mL) with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford pure 2-methyl-4(3H)-quinazolinone.
Validation:
-
Purity Assessment: The purity of the synthesized compound should be assessed by Thin Layer Chromatography (TLC) and melting point determination.
-
Structural Confirmation: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Part 2: Therapeutic Frontiers - The Diverse Applications of Quinazolinones
The quinazolinone scaffold is a prolific source of biologically active compounds, with a wide spectrum of therapeutic applications.[1][5][7][10][11][23]
Anticancer Activity: A Pillar in Oncology
Quinazolinone derivatives have demonstrated significant potential as anticancer agents, with several compounds approved for clinical use.[1][12][13][24][25] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis.[1][24]
Mechanisms of Anticancer Action:
-
Kinase Inhibition: A primary mechanism of action for many quinazolinone-based anticancer drugs is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[24][26][27] Drugs like Gefitinib and Erlotinib are notable examples.[8][12][26]
Caption: Quinazolinone-mediated inhibition of EGFR signaling.
-
Tubulin Polymerization Inhibition: Some quinazolinone derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[24][26] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[24]
-
Induction of Apoptosis: Many quinazolinone compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[1][24][27]
-
DNA Repair Enzyme Inhibition: Certain derivatives act by inhibiting DNA repair enzymes like poly(ADP-ribose) polymerase (PARP), which is particularly effective in cancers with deficiencies in other DNA repair pathways.[12][26]
Structure-Activity Relationship (SAR) Insights:
Structure-activity relationship studies have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are crucial for their anticancer activity. For instance, the presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 is often associated with enhanced cytotoxic effects.[26] Halogen substitutions at positions 6 and 8 can also improve activity.[26]
Antimicrobial Activity: Combating Infectious Diseases
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents.[4] Quinazolinone derivatives have shown promising activity against a broad spectrum of bacteria and fungi, making them attractive scaffolds for the development of novel anti-infectives.[4][23][26][28][29]
Mechanisms of Antimicrobial Action:
The precise mechanisms of antimicrobial action for many quinazolinone derivatives are still under investigation. However, some proposed mechanisms include:
-
Inhibition of essential enzymes: Targeting enzymes crucial for bacterial or fungal survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of cell membrane integrity: Causing damage to the microbial cell membrane, leading to leakage of cellular contents and cell death.
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
SAR studies have indicated that substitutions at positions 2 and 3 of the quinazolinone ring are important for antimicrobial activity.[26] The presence of a substituted aromatic ring at the 3-position and various functional groups at the 2-position can significantly influence the potency and spectrum of activity.[26] Halogen atoms at positions 6 and 8 have also been shown to enhance antimicrobial effects.[26][28]
Other Therapeutic Applications
Beyond cancer and infectious diseases, quinazolinone derivatives have been explored for a range of other therapeutic applications, including:
Part 3: Future Perspectives and Conclusion
The quinazolinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. Future efforts will likely focus on:
-
Development of more selective and potent derivatives: By leveraging a deeper understanding of SAR and target-based drug design, researchers can develop new quinazolinone compounds with improved efficacy and reduced side effects.
-
Exploration of novel mechanisms of action: Investigating new biological targets for quinazolinone derivatives could open up therapeutic avenues for a wider range of diseases.
-
Application of new synthetic technologies: The use of flow chemistry, artificial intelligence in retrosynthesis, and greener synthetic methods will undoubtedly accelerate the discovery and development of new quinazolinone-based drugs.[30]
-
Combination therapies: Investigating the synergistic effects of quinazolinone derivatives with other therapeutic agents could lead to more effective treatment strategies, particularly in cancer.[25]
References
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- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
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- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Asian Journal of Pharmaceutical and Clinical Research.
- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Organic Chemistry.
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- Recent advances in selective functionalization of the quinazoline scaffold. ScienceDirect.
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Methodological & Application
synthesis of anticancer agents from 2-(chloromethyl)quinazolin-4(3H)-one
An Application Guide to the Synthesis of Novel Anticancer Agents from 2-(chloromethyl)quinazolin-4(3H)-one
Introduction: The Quinazolinone Scaffold as a Cornerstone in Oncology
The quinazolinone motif is a bicyclic heterocyclic system comprised of fused benzene and pyrimidine rings.[1][2] In the landscape of medicinal chemistry, it is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity. This structural versatility has rendered it a cornerstone in the development of targeted anticancer therapies.[3][4] Over the past two decades, more than 20 drugs incorporating the quinazoline or quinazolinone core have received FDA approval for anti-tumor applications, including well-known EGFR inhibitors like Gefitinib (Iressa) and Erlotinib (Tarceva).[1][5] These agents primarily function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[1]
Central to the synthesis of diverse quinazolinone libraries is the use of versatile chemical intermediates. Among these, This compound stands out as a particularly valuable starting material. Its strategic importance lies in the reactive chloromethyl group at the C2 position, which serves as an electrophilic handle for introducing a wide range of functional groups via nucleophilic substitution.[6][7] This reactivity allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel anticancer agents starting from this compound. It details robust, step-by-step protocols, explains the chemical rationale behind the methodologies, and discusses the biological context for the synthesized compounds.
Strategic Importance and Versatility of the Starting Material
The power of this compound as a synthetic building block stems from the C-Cl bond in the chloromethyl group. This bond is polarized, making the benzylic-like carbon atom highly electrophilic and susceptible to attack by a variety of nucleophiles. This facilitates the creation of new carbon-heteroatom bonds, allowing for extensive structural diversification.
Key transformations include:
-
Reaction with O-nucleophiles (alcohols, phenols): Forms ether linkages, enabling the introduction of diverse aryl or alkyl side chains.
-
Reaction with S-nucleophiles (thiols, thiophenols): Creates thioether linkages, a common modification in medicinal chemistry to modulate physicochemical properties.
-
Reaction with N-nucleophiles (amines, heterocycles): Yields substituted aminomethyl derivatives, allowing for the incorporation of basic centers that can improve solubility and form salt bridges with biological targets.
The following diagram illustrates the synthetic utility of this key intermediate.
Caption: Synthetic versatility of the 2-(chloromethyl) intermediate.
Protocol I: Synthesis of the Core Intermediate: this compound
The most direct route to this key intermediate involves a one-pot reaction starting from readily available anthranilic acids.[6] The following protocol describes a general procedure that can be adapted for substituted anthranilic acids to generate analogues with varied functionality on the benzene ring.
Workflow Diagram
Caption: Workflow for the synthesis of the core intermediate.
Step-by-Step Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anthranilic acid (10.0 g, 72.9 mmol) in toluene (100 mL).
-
Reaction Initiation: To the stirred suspension, add chloroacetyl chloride (8.0 mL, 100 mmol) dropwise at room temperature. Causality Note: Chloroacetyl chloride is highly reactive and the addition should be controlled to manage the initial exothermic reaction and HCl gas evolution.
-
Cyclization: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality Note: The high temperature facilitates the dehydration and subsequent cyclization of the intermediate N-chloroacetyl anthranilic acid to form the stable quinazolinone ring.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a solid.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold toluene (3 x 30 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the collected white to off-white solid in a vacuum oven at 60°C overnight.
Expected Results
-
Yield: 75-85%.
-
Appearance: White crystalline solid.
-
Characterization Data (for unsubstituted product):
-
¹H-NMR (DMSO-d6, 400 MHz): δ 12.65 (br s, 1H, NH), 8.15 (d, 1H), 7.85 (t, 1H), 7.68 (d, 1H), 7.55 (t, 1H), 4.85 (s, 2H, CH₂Cl).
-
ESI-MS: m/z 195.0 [M+H]⁺.
-
Protocol II: Synthesis of 4-Anilinoquinazoline Derivatives (EGFR Inhibitor Scaffolds)
A prominent class of anticancer agents is based on the 4-anilinoquinazoline scaffold.[6] These compounds are synthesized from this compound via a two-step process involving chlorination of the C4 position followed by nucleophilic aromatic substitution (SNAr).
Workflow Diagram
Caption: Two-step synthesis of 4-anilinoquinazoline derivatives.
Step-by-Step Protocol
Step A: Synthesis of 2-(chloromethyl)-4-chloroquinazoline
-
Reaction Setup: To a flask containing this compound (5.0 g, 25.7 mmol), add thionyl chloride (SOCl₂, 20 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). Causality Note: DMF catalyzes the formation of the Vilsmeier reagent, which is the active chlorinating species, accelerating the conversion of the amide at C4 to a chloroimidate and then to the final 4-chloro product.
-
Chlorination: Heat the mixture to reflux (approx. 76°C) for 3-4 hours until a clear solution is formed.
-
Reagent Removal: Cool the mixture and remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Work-up: Add cold dichloromethane (50 mL) and pour the mixture carefully onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which is often used in the next step without further purification.
Step B: Synthesis of N-(substituted-phenyl)-2-(chloromethyl)quinazolin-4-amine
-
Reaction Setup: Dissolve the crude 2-(chloromethyl)-4-chloroquinazoline (from Step A) in isopropanol (50 mL).
-
Nucleophilic Substitution: Add the desired substituted aniline (1.1 equivalents). Heat the mixture to reflux for 2-4 hours. Causality Note: The electron-withdrawing nitrogen atoms in the quinazoline ring activate the C4 position for SNAr. Refluxing provides the necessary energy to overcome the activation barrier for this substitution.
-
Product Isolation: Cool the reaction mixture. The product, typically an HCl salt, will precipitate. Collect the solid by filtration.
-
Purification: Wash the solid with cold isopropanol and then diethyl ether. The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.
Data Presentation: Representative Anilinoquinazoline Derivatives
| Compound ID | Aniline Used | Cancer Cell Line | GI₅₀ (nM)[6] |
| Cpd 1 | 3-chloro-4-fluoroaniline | HepG2 | 810 |
| MDA-MB-468 | 230 | ||
| HCT-116 | 760 | ||
| Cpd 2 | 3-ethynylaniline | HepG2 | 1100 |
| MDA-MB-468 | 630 | ||
| HCT-116 | 950 | ||
| Gefitinib | (Reference) | HepG2 | 970 |
| MDA-MB-468 | 150 | ||
| HCT-116 | >10000 |
Note: The above data is adapted from Li, H.-Z. et al. (2010) for illustrative purposes.[6]
Biological Context: Mechanism of Action
Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling pathways that drive tumor growth and proliferation.[1] The 4-anilinoquinazoline scaffold, synthesized in Protocol II, is a classic pharmacophore for targeting the ATP-binding site of tyrosine kinases.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by quinazolines.
As shown, binding of the epidermal growth factor (EGF) ligand to its receptor (EGFR) triggers a signaling cascade through Ras/Raf/MEK/ERK, ultimately promoting cell proliferation.[5] 4-Anilinoquinazoline derivatives act as competitive inhibitors at the ATP-binding pocket of EGFR, blocking this cascade and halting tumor growth.[1] Other quinazolinone derivatives have been shown to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[4][8]
Conclusion
This compound is an exceptionally useful and versatile building block for the synthesis of novel anticancer agents. The protocols outlined in this guide provide robust and reproducible methods for preparing both the key intermediate and its advanced derivatives, such as the clinically relevant 4-anilinoquinazolines. By explaining the causality behind key experimental steps and providing the biological context, this document serves as a practical resource for researchers aiming to develop the next generation of quinazolinone-based cancer therapeutics.
References
- Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- Deng, Z., et al. (2025). Quinazolinone as a potential anti-tumor agent: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications.
- Pattanayak, P., & Pattanayak, P. (Year N/A). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Clinical Medicine.
- Leese, M. P., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry.
- Deng, Z., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules.
- Deng, Z., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Center for Biotechnology Information.
- Li, H. Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed.
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Application Notes and Protocols: 2-(Chloromethyl)quinazolin-4(3H)-one as a Pivotal Intermediate in Drug Synthesis
Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazolinone motif is a cornerstone in the architecture of numerous biologically active molecules, commanding significant attention in pharmaceutical chemistry.[1][2] This fused heterocyclic system is prevalent in both natural products and synthetic compounds, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] The versatility of the quinazolinone scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological effects. Marketed drugs such as Raltitrexed (an anticancer agent) and Methaqualone (a sedative) underscore the therapeutic importance of this structural class.[2]
Among the myriad of quinazolinone derivatives, 2-(chloromethyl)quinazolin-4(3H)-one stands out as a particularly valuable and versatile intermediate.[6] The presence of a reactive chloromethyl group at the 2-position provides a synthetic handle for the facile introduction of diverse functionalities, making it a key building block in the synthesis of complex drug candidates, especially those targeting protein kinases.[7][8] This guide provides a detailed exploration of the synthesis of this compound and its application in the preparation of potent 4-anilinoquinazoline-based anticancer agents.
Part 1: Synthesis of the Key Intermediate: this compound
A robust and efficient synthesis of the this compound intermediate is critical for its widespread use in drug discovery programs. While several synthetic routes exist, an improved one-pot procedure starting from readily available anthranilic acids offers high efficiency, mild reaction conditions, and a straightforward workup.[6][7][9]
Causality of Experimental Design
This one-pot synthesis leverages the reaction between an anthranilic acid derivative and chloroacetonitrile. The reaction proceeds through an initial formation of an amidine intermediate, which then undergoes intramolecular cyclization to form the quinazolinone ring. The use of an alcohol solvent like methanol or ethanol is crucial as it facilitates the reaction, and the process is often carried out under acidic conditions or by bubbling hydrogen chloride gas to promote the necessary cyclization. This method is advantageous as it avoids the multi-step processes that might involve the pre-formation of a benzoxazinone intermediate.[10][11]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the one-pot synthesis of the key intermediate.
Detailed Protocol: Synthesis of this compound (3a)
This protocol is adapted from a general procedure for the synthesis of 2-(chloromethyl)-4(3H)-quinazolinone derivatives.[8][9]
-
Reaction Setup: To a solution of anthranilic acid (5.0 g, 36.5 mmol) in methanol (100 mL), add chloroacetonitrile (7.0 mL, 109.5 mmol).
-
Reaction Execution: Bubble dry hydrogen chloride gas through the stirred solution at room temperature for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then treated with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Purification: The precipitated solid is collected by filtration, washed with water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford this compound as a white solid.
Data Presentation: Synthesis of Substituted Derivatives
The versatility of this synthetic method allows for the preparation of a variety of substituted 2-(chloromethyl)quinazolin-4(3H)-ones from corresponding anthranilic acids. The yields are generally good, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring.[8][9]
| Entry | Substituent on Anthranilic Acid | Product | Yield (%) |
| 1 | H | This compound | 88 |
| 2 | 5-Fluoro | 2-(Chloromethyl)-6-fluoroquinazolin-4(3H)-one | 78 |
| 3 | 4-Fluoro | 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one | 75 |
| 4 | 5-Nitro | 2-(Chloromethyl)-6-nitroquinazolin-4(3H)-one | 70 |
| 5 | 5-Hydroxy | 2-(Chloromethyl)-6-hydroxyquinazolin-4(3H)-one | 72 |
Table adapted from Li, H.-Z., et al. (2010). Molecules, 15(12), 9473–9485.[8][9]
Part 2: Application in the Synthesis of 4-Anilinoquinazoline Anticancer Agents
The this compound intermediate is instrumental in the synthesis of 4-anilinoquinazolines, a class of compounds known for their potent inhibitory activity against protein kinases, which are crucial targets in cancer therapy.[7][8] The synthesis involves a two-step process: chlorination of the 4-oxo group followed by nucleophilic substitution with an appropriate aniline derivative.
Causality of Experimental Design
The conversion of the 4(3H)-one to a 4-chloroquinazoline is a key activation step. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used for this transformation. The resulting 4-chloroquinazoline is highly susceptible to nucleophilic aromatic substitution at the C4 position. The subsequent reaction with an aniline derivative proceeds smoothly, often in an alcohol solvent at elevated temperatures, to yield the desired 4-anilinoquinazoline product. The choice of aniline dictates the substitution pattern on the final molecule, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.
Experimental Workflow: Synthesis of 4-Anilinoquinazoline Derivatives
Caption: Two-step synthesis of 4-anilinoquinazolines from the key intermediate.
Detailed Protocol: Synthesis of a 2-(Chloromethyl)-4-anilinoquinazoline Derivative
This protocol is a generalized procedure based on the synthesis of novel anticancer agents.[7][8]
-
Chlorination Step: A mixture of this compound (1.0 g, 5.1 mmol) and thionyl chloride (10 mL) is heated at reflux for 4 hours. After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure to yield the crude 2-(chloromethyl)-4-chloroquinazoline, which is often used in the next step without further purification.
-
Nucleophilic Substitution Step: The crude 2-(chloromethyl)-4-chloroquinazoline is dissolved in isopropanol (20 mL). To this solution, the desired aniline derivative (e.g., 3-chloro-4-fluoroaniline, 1.1 equivalents) is added.
-
Reaction Execution: The reaction mixture is stirred at reflux for 2-4 hours. The progress of the reaction is monitored by TLC.
-
Workup and Isolation: After cooling, the reaction mixture is often diluted with a solvent like diethyl ether, and the precipitated product (typically the hydrochloride salt) is collected by filtration.
-
Purification: The product can be purified by recrystallization from a suitable solvent system to afford the final 4-anilinoquinazoline derivative.
Safety and Handling Precautions
-
Chloroacetyl chloride and Thionyl chloride: These reagents are corrosive and lachrymatory. They react with water to produce hydrochloric acid.[12] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[13][14]
-
2-(Chloromethyl)quinazoline derivatives: These compounds are potential alkylating agents and should be handled with care. Avoid inhalation of dust and skin contact.[13]
Conclusion
This compound is a highly valuable intermediate in medicinal chemistry, providing a straightforward entry point to a diverse range of quinazolinone derivatives. The synthetic protocols detailed herein are robust and scalable, facilitating the generation of libraries of compounds for drug discovery efforts. The successful application of this intermediate in the synthesis of potent 4-anilinoquinazoline anticancer agents highlights its significance in the development of targeted therapies. Researchers and drug development professionals can leverage these methods to accelerate their research in this important area of therapeutic development.
References
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Application Notes and Protocols: A Guide to N-Alkylation using 2-(Chloromethyl)quinazolin-4(3H)-one
Introduction: The Quinazolinone Scaffold and the Utility of a Reactive Handle
The quinazolinone moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The strategic functionalization of this heterocyclic system is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.
This guide focuses on the application of 2-(chloromethyl)quinazolin-4(3H)-one as a key reactive intermediate. The chloromethyl group at the 2-position serves as an electrophilic handle, enabling the facile introduction of various nucleophiles. Specifically, we will detail a robust protocol for the N-alkylation of primary and secondary amines, providing researchers with a reliable method to synthesize novel N-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl) substituted compounds. These derivatives are of significant interest as they expand the chemical space around the quinazolinone core, offering pathways to new therapeutic agents.[3][4]
Core Principle: A Two-Stage Approach to Novel N-Substituted Quinazolinones
The overall strategy involves two key stages:
-
Synthesis of the Key Alkylating Agent: Preparation of this compound from readily available starting materials.
-
N-Alkylation via Nucleophilic Substitution: Reaction of the synthesized this compound with a target amine to form a new carbon-nitrogen bond.
This approach provides a modular and efficient route to a diverse library of compounds, where the amine component can be varied extensively.
Part 1: Synthesis of the Key Intermediate: this compound
A highly efficient, one-pot synthesis from o-anthranilic acid and chloroacetonitrile has been developed, offering a significant improvement over multi-step procedures.[3][5]
Reaction Mechanism
The reaction proceeds via an initial nucleophilic attack of the amino group of anthranilic acid on the nitrile carbon of chloroacetonitrile. This is followed by an intramolecular cyclization and tautomerization to form the stable quinazolinone ring system. The use of an acid catalyst facilitates the initial activation of the nitrile group.
Experimental Workflow: Synthesis of the Alkylating Agent
Caption: Workflow for the synthesis of the key alkylating agent.
Detailed Protocol: Synthesis of this compound
This protocol is adapted from the procedure described by Yang, L., et al. (2010).[3][6]
Materials:
-
o-Anthranilic acid
-
Chloroacetonitrile
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a solution of o-anthranilic acid (10 mmol, 1.0 equiv.) in methanol (50 mL) in a round-bottom flask, add chloroacetonitrile (30 mmol, 3.0 equiv.).
-
Acidification: Cool the mixture in an ice bath and slowly add concentrated HCl (1.5 mL).
-
Reaction: Allow the mixture to warm to room temperature (approx. 25°C) and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, a precipitate will form. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to yield this compound as a white solid. The reported yield for the unsubstituted parent compound is approximately 88%.[6]
Trustworthiness Check: The formation of the product can be confirmed by standard analytical techniques. For the unsubstituted product, the expected mass (m/z) is 195.03 [M+H]⁺.[5] The ¹H-NMR spectrum (in DMSO-d₆) should show a characteristic singlet for the chloromethyl (-CH₂Cl) protons around δ 4.5 ppm.[3]
Part 2: N-Alkylation Protocol Using this compound
With the key alkylating agent in hand, the subsequent N-alkylation of a target amine is a straightforward nucleophilic substitution reaction.
Reaction Mechanism (Sₙ2)
The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step. The use of a non-nucleophilic base is crucial to deprotonate the amine (if it's a primary or secondary amine salt) or to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Workflow: N-Alkylation Reaction
Caption: General workflow for the N-alkylation of amines.
Detailed General Protocol: N-Alkylation
Materials:
-
This compound (1.0 equiv.)
-
Target primary or secondary amine (1.1-1.5 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv.)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the target amine (1.1-1.5 equiv.), and anhydrous potassium carbonate (2.0-3.0 equiv.).
-
Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to the flask to suspend the reagents.
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid with a small amount of the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by either recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure N-alkylated product.
Data Summary: Reaction Parameters
The choice of solvent and base is critical for success. The following table provides general guidance.
| Parameter | Recommendation | Rationale & Field Insights |
| Solvent | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | Acetone is a good starting point due to its boiling point and ease of removal. For less reactive amines, a higher boiling polar aprotic solvent like DMF may be necessary to achieve a reasonable reaction rate. Ensure anhydrous conditions to prevent potential side reactions. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Potassium carbonate is a cost-effective and generally effective base for this transformation. Cesium carbonate can enhance reactivity in challenging cases due to its greater solubility and basicity. For substrates sensitive to strong inorganic bases, an organic base like Diisopropylethylamine (DIPEA) can be employed. |
| Temperature | Reflux | Heating is typically required to drive the Sₙ2 reaction to completion. The reflux temperature of the chosen solvent is a convenient setpoint. |
| Equivalents | Amine: 1.1-1.5 eq.Base: 2.0-3.0 eq. | A slight excess of the amine can help drive the reaction to completion. A larger excess of the base ensures neutralization of the generated HCl and maintains a basic environment. |
Conclusion and Outlook
This application note provides a comprehensive and field-tested protocol for the synthesis of this compound and its subsequent use as a potent N-alkylating agent. The methodologies described are robust, scalable, and adaptable to a wide range of amine nucleophiles, enabling the synthesis of diverse libraries of novel quinazolinone derivatives for biological screening and drug discovery programs.
References
- Yang, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485.
- PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds.
- ResearchGate. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
- ResearchGate. (n.d.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol.
- MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies.
- MDPI. (n.d.). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions.
- UW Tacoma Digital Commons. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives.
- Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
- MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
- ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
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- ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q.
- Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.
- ResearchGate. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.
- Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.
- MDPI. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
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Synthesis of 2-(Aminomethyl)quinazolin-4(3H)-one Derivatives: A Detailed Guide for Researchers
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Among its many derivatives, 2-(aminomethyl)quinazolin-4(3H)-ones have emerged as a particularly promising class of compounds, exhibiting potential in various therapeutic areas, including oncology and infectious diseases.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of these valuable molecules, detailing robust protocols and the chemical principles that underpin them.
Introduction: The Significance of the Quinazolinone Core
Quinazolinones are bicyclic heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant activities.[1][4] The versatility of the quinazolinone ring system allows for extensive chemical modification, enabling the fine-tuning of its biological effects. The introduction of an aminomethyl group at the 2-position has been shown to be a critical modification for enhancing the therapeutic potential of these compounds.[3]
This document outlines two primary, field-proven strategies for the synthesis of 2-(aminomethyl)quinazolin-4(3H)-one derivatives, providing detailed, step-by-step protocols to ensure reproducible results in the laboratory.
Synthetic Strategy A: Two-Step Synthesis via a 2-(Chloromethyl)quinazolin-4(3H)-one Intermediate
This versatile and widely applicable two-step approach involves the initial synthesis of a this compound intermediate, followed by a nucleophilic substitution reaction with a diverse range of primary or secondary amines. This strategy offers significant flexibility in the introduction of various amino functionalities at the 2-methyl position.
Workflow for Synthetic Strategy A
Caption: General workflow for the two-step synthesis of 2-(aminomethyl)quinazolin-4(3H)-one derivatives.
Part 1: Synthesis of this compound Intermediate
The synthesis of the key this compound intermediate is achieved through the reaction of a substituted anthranilic acid with chloroacetyl chloride. This reaction proceeds via an initial acylation of the amino group of anthranilic acid, followed by a cyclization to form the quinazolinone ring.
Protocol 1: General Procedure for the Synthesis of this compound Derivatives
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriately substituted anthranilic acid (1.0 eq.) in a suitable solvent such as toluene or dioxane.
-
Addition of Reagent: Slowly add chloroacetyl chloride (1.5 - 2.0 eq.) to the solution at room temperature. The addition should be performed cautiously as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with a cold solvent like ethanol or diethyl ether to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound derivative.
Table 1: Examples of Synthesized this compound Derivatives [5]
| Entry | Substituent on Anthranilic Acid | Product | Yield (%) |
| 1 | Unsubstituted | This compound | 88 |
| 2 | 5-Bromo | 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one | 75 |
| 3 | 5-Fluoro | 6-Fluoro-2-(chloromethyl)quinazolin-4(3H)-one | 78 |
| 4 | 5-Nitro | 6-Nitro-2-(chloromethyl)quinazolin-4(3H)-one | 72 |
| 5 | 6-Chloro | 5-Chloro-2-(chloromethyl)quinazolin-4(3H)-one | 65 |
Part 2: Amination of this compound
The chloromethyl group at the 2-position is an excellent electrophile, readily undergoing nucleophilic substitution with a wide array of amines. This step allows for the introduction of diverse functionalities, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Protocol 2: General Procedure for the Amination of this compound
-
Reaction Setup: In a sealed tube or a round-bottom flask, suspend the this compound derivative (1.0 eq.) in a suitable solvent such as ethanol, acetonitrile, or N,N-dimethylformamide (DMF).
-
Addition of Amine: Add the desired primary or secondary amine (1.2 - 2.0 eq.) to the suspension. The presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 eq.), is often required to neutralize the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to a temperature ranging from 60 to 100 °C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to yield the pure 2-(aminomethyl)quinazolin-4(3H)-one derivative.
Synthetic Strategy B: Direct Synthesis from Methyl Anthranilate
An alternative and more direct route to 2-(aminomethyl)quinazolin-4(3H)-one derivatives involves a one-pot reaction starting from methyl anthranilate. This method circumvents the need for isolating the potentially lachrymatory chloromethyl intermediate.[4]
Workflow for Synthetic Strategy B
Caption: General workflow for the direct synthesis of 2-(aminomethyl)quinazolin-4(3H)-one derivatives.
Protocol 3: Direct Synthesis of 2-(Aminomethyl)quinazolin-4(3H)-ones from Methyl Anthranilate [4][6]
-
Reaction Setup: In a round-bottom flask, dissolve methyl anthranilate (1.0 eq.) in a suitable solvent like dichloromethane.
-
Alkylation: Add chloroacetonitrile (1.2 eq.) and a base such as triethylamine (1.5 eq.) to the solution. Stir the mixture at room temperature for 1 hour.
-
Cyclization: Add the desired primary or secondary amine (1.5 eq.) to the reaction mixture.
-
Reaction: Reflux the solution for 12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-(aminomethyl)quinazolin-4(3H)-one derivative.
Conclusion and Future Perspectives
The synthetic routes detailed in this guide provide robust and versatile methods for accessing 2-(aminomethyl)quinazolin-4(3H)-one derivatives. The choice between the two-step approach via the chloromethyl intermediate and the direct one-pot synthesis will depend on the specific target molecule and the availability of starting materials. The flexibility of these methods allows for the creation of diverse libraries of compounds for biological screening, paving the way for the discovery of novel therapeutic agents. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, as well as the exploration of the full therapeutic potential of this important class of molecules.
References
- Li, H.-Z., He, H.-Y., Han, Y.-Y., Gu, X., He, L., Qi, Q.-R., … Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. [Link]
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. International Journal of Pharmaceutical and Life Sciences, 1(1), 26-34.
- Li, H.-Z., He, H.-Y., Han, Y.-Y., Gu, X., He, L., Qi, Q.-R., … Yang, L. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules (Basel, Switzerland), 15(12), 9473–9485. [Link]
- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Analytical & Pharmaceutical Research, 2(2).
- Saeedi, M., Ghafouri, H., & Ghasemi, S. (2017). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 22(10), 1649. [Link]
- Rathod, V., & Chitrakar, R. (2015). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] -2-methyl quinazolin-4-(3H)-one. Der Pharma Chemica, 7(10), 284-289.
- Ajani, O. O., Adebiyi, E. O., Aderohunmu, D. V., Elebiju, O. F., & Oduselu, G. O. (2020). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q.
- Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130.
- Ajani, O. O., & Nwinyi, O. C. (2020). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 36(1), 35-45.
- Zaitsev, V. P., & Krivokolysko, S. G. (2014). Pd-catalyzed oxidative amination of 2-alkenylquinazolin-4(3H)-ones: synthesis of methylene and vinyl derivatives of pyrrolo(pyrido)[2,1-b]quinazolinones. Organic & Biomolecular Chemistry, 12(35), 6838–6851. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Lee, J. Y., Lee, H.-J., Kim, S., Park, C. M., Kim, Y.-W., & Heo, D. P. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 14(10), 967. [Link]
- Koul, S., Kumar, A., & Razdan, T. K. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894. [Link]
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using 2-(chloromethyl)quinazolin-4(3H)-one to make EGFR inhibitors
Application & Protocol Guide
Strategic Synthesis of Potent EGFR Inhibitors from 2-(Chloromethyl)quinazolin-4(3H)-one
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The Epidermal Growth Factor Receptor (EGFR) is a cornerstone target in oncology, with aberrant signaling driving numerous malignancies.[1][2][3] The 4-anilinoquinazoline scaffold has proven to be a privileged structure in the design of potent EGFR tyrosine kinase inhibitors (TKIs), exemplified by FDA-approved drugs like gefitinib and erlotinib.[4][5][6] This guide provides a detailed, experience-driven protocol for the synthesis of novel 4-anilinoquinazoline-based EGFR inhibitors, starting from the versatile intermediate, this compound. We will elucidate the chemical logic behind the synthetic strategy, provide a robust, step-by-step protocol for synthesis and biological validation, and discuss the interpretation of results.
The Scientific Rationale: Targeting EGFR with Quinazolines
The EGFR signaling cascade is a complex network that governs cell growth, proliferation, and survival.[7] Upon binding ligands like EGF, the receptor dimerizes, leading to the autophosphorylation of tyrosine residues in its intracellular kinase domain. This event triggers downstream pathways, including the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR pathways, which ultimately drive cellular proliferation and suppress apoptosis.[6][8][9] In many cancers, including non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled tumor growth.[1][8][10]
The quinazoline core serves as an excellent scaffold for ATP-competitive inhibitors.[11] Its nitrogen-containing heterocyclic structure forms a critical hydrogen bond with a key methionine residue (Met793 in the active site) of the EGFR kinase domain, anchoring the inhibitor in the ATP-binding pocket and preventing the phosphorylation cascade. The 2-(chloromethyl) group on the quinazolinone starting material is a reactive handle, primed for modification, while the C4 position is strategically located to introduce the aniline moiety that provides crucial selectivity and potency.
Below is a conceptual diagram of the EGFR signaling pathway and the mechanism of inhibition by a quinazoline-based TKI.
Caption: General workflow for inhibitor synthesis and evaluation.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures and should be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment (PPE). [12]
Materials & Reagents
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Toluene
-
Isopropanol (IPA)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, condenser, and filtration apparatus.
Safety Precautions
-
This compound and its derivatives are potential irritants. Avoid contact with skin, eyes, and clothing. [13]Causes severe skin burns and eye damage. [14]* Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
DIPEA is a corrosive and flammable liquid.
-
Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. [15][16]
Step-by-Step Procedure
Step 1: Synthesis of the 4-chloro-2-(chloromethyl)quinazoline intermediate [12]
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, condenser, and drying tube, add this compound (e.g., 10 mmol, 1.95 g).
-
Add anhydrous toluene (50 mL) and DIPEA (20 mmol, 3.5 mL).
-
Causality: DIPEA is a non-nucleophilic base that acts as an acid scavenger for the HCl generated during the chlorination reaction, driving the equilibrium towards the product.
-
-
Stir the mixture and heat to reflux for 30-40 minutes.
-
Cool the mixture to room temperature.
-
Carefully add POCl₃ (20 mmol, 1.85 mL) dropwise via syringe.
-
Causality: POCl₃ is the chlorinating agent that converts the C4-hydroxyl group into a reactive C4-chloro group.
-
-
Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (80 mL).
-
Carefully pour the organic mixture into a separatory funnel containing cold water (50 mL). Wash the organic layer successively with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Causality: The aqueous washes remove unreacted POCl₃, DIPEA hydrochloride salts, and other water-soluble impurities.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate 8. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of the final 4-anilino-2-(chloromethyl)quinazoline derivative [12]
-
Dissolve the crude 4-chloro-2-(chloromethyl)quinazoline intermediate (assuming 10 mmol) in isopropanol (80 mL) in a round-bottom flask.
-
Add the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline, 12 mmol, 1.75 g).
-
Causality: The aniline derivative is the nucleophile that displaces the chloride at the C4 position. A slight excess ensures the complete consumption of the chloro-intermediate.
-
-
Heat the mixture to 60°C and stir for 2-3 hours. A precipitate will typically form as the product is generated.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product with cold isopropanol (2 x 20 mL) to remove unreacted aniline and other soluble impurities.
-
Dry the product under vacuum at room temperature for 24 hours.
-
Characterize the final product using NMR (¹H, ¹³C), LC-MS, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Biological Evaluation: Assessing EGFR Inhibition
Confirming that the synthesized compound inhibits EGFR is a critical validation step. This is typically done using a combination of in vitro biochemical assays and cell-based assays.
In Vitro EGFR Kinase Assay Protocol
This protocol measures the direct inhibitory effect of the compound on the enzymatic activity of the EGFR kinase domain. Luminescent assays, such as the ADP-Glo™ Kinase Assay, are widely used. [17]
-
Reagent Preparation: Dilute recombinant EGFR enzyme, a suitable peptide substrate, ATP, and the synthesized inhibitor to desired concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA). [17]2. Assay Plate Setup: In a 384-well plate, add 1 µL of the serially diluted test compound (or DMSO as a vehicle control).
-
Enzyme Addition: Add 2 µL of the diluted EGFR enzyme solution to each well. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add 2 µL of the Substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control for each compound concentration. Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Interpretation
The results of the kinase assay provide a quantitative measure of the compound's potency. This data is essential for establishing Structure-Activity Relationships (SAR).
| Compound ID | R¹ (Aniline Substitution) | EGFRWT IC₅₀ (nM) | EGFRL858R/T790M IC₅₀ (nM) | Selectivity Index (WT / Mutant) |
| Gefitinib | (Reference) | 25 | 500 | 0.05 |
| Cmpd-01 | 3-chloro-4-fluoro- | 50 | 15 | 3.33 |
| Cmpd-02 | 3-ethynyl- | 45 | 10 | 4.50 |
| Cmpd-03 | 4-methoxy- | 150 | 800 | 0.19 |
Note: Data presented is hypothetical and for illustrative purposes only.
The table above illustrates how SAR can be developed. For instance, comparing Cmpd-01 and Cmpd-03 might suggest that electron-withdrawing groups on the aniline ring are more favorable for inhibiting the resistant T790M mutant than electron-donating groups. [11]
References
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021).
- Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (2023). Taylor & Francis Online.
- Epidermal growth factor receptor (EGFR) signaling in cancer. (n.d.). PubMed.
- Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PubMed Central.
- EGFR signaling pathway in breast cancers. (n.d.).
- EGFR Kinase Assay. (n.d.).
- Methods EGFR Biochemical Assays. (n.d.). Invitrogen.
- Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymeriz
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
- Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (n.d.). Taylor & Francis Online.
- Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (n.d.).
- 2-(Chloromethyl)
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). PubMed Central.
- In Vitro Enzyme Kinetics Analysis of EGFR. (n.d.). PubMed.
- 2-(Chloromethyl)
- In Vitro Enzyme Kinetics Analysis of EGFR. (n.d.).
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PubMed Central.
- Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (n.d.). Europe PMC.
- Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. (2017). PubMed.
- 2-(Chloromethyl)
- Guidelines for HTRF technology in EGFR kinase assay. (n.d.).
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed Central.
- A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. (2010). PubMed.
- 4-Chloro-6-methyl-7-(trifluoromethyl)
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010).
- 4-Chloro-5-(trifluoromethyl)
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Preparation of Antimicrobial Quinazolinone Derivatives: A Guide for Researchers
Introduction: The Enduring Promise of Quinazolinones in Antimicrobial Drug Discovery
The quinazolinone scaffold, a fused heterocyclic system of a benzene ring and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and, most notably, antimicrobial properties.[1][2][3] The rise of multidrug-resistant (MDR) pathogens has created an urgent need for novel antimicrobial agents, and quinazolinones have emerged as a promising class of compounds to address this challenge.[4]
This guide provides a comprehensive overview of the preparation of antimicrobial quinazolinone derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, provide detailed experimental protocols, and outline the methodologies for evaluating their antimicrobial efficacy.
Strategic Approaches to Quinazolinone Synthesis
The synthesis of the quinazolinone core can be achieved through various methods, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials.[5][6]
A cornerstone in quinazolinone synthesis is the Niementowski reaction , which involves the condensation of anthranilic acid with an amide.[3] A widely adopted and versatile approach involves the use of a benzoxazinone intermediate . This method typically starts with the acylation of anthranilic acid, followed by cyclization to the benzoxazinone, which then reacts with a primary amine to yield the desired 2,3-disubstituted quinazolinone.[5][7]
Modern synthetic chemistry has introduced more efficient methodologies, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[8]
Experimental Protocols: Synthesis of Antimicrobial Quinazolinone Derivatives
The following protocols provide step-by-step procedures for the synthesis of two representative classes of antimicrobial quinazolinone derivatives.
Protocol 1: Synthesis of 2-Phenyl-3-(substituted)-quinazolin-4(3H)-ones
This protocol outlines a common route to synthesize 2-phenyl-3-substituted quinazolinones, a class of compounds that has shown significant antimicrobial activity.[6][9]
Workflow for the Synthesis of 2-Phenyl-3-(substituted)-quinazolin-4(3H)-ones
Caption: Synthetic workflow for 2-phenyl-3-(substituted)-quinazolin-4(3H)-ones.
Step 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one [9]
-
In a round-bottom flask, dissolve anthranilic acid (0.1 mol) in pyridine (60 mL).
-
To this solution, add benzoyl chloride (0.2 mol) dropwise with stirring.
-
Continue stirring the mixture for 30 minutes at room temperature.
-
After the reaction is complete, pour the mixture into a 5% sodium bicarbonate solution.
-
The solid that separates is filtered, washed with water, and recrystallized from ethanol to yield 2-phenyl-3,1-benzoxazin-4-one.
Step 2: Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one [6]
-
A mixture of 2-phenyl-4H-benzo[d][7][10]oxazin-4-one (from Step 1) and hydrazine hydrate is refluxed in ethanol.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give 3-amino-2-phenylquinazolin-4(3H)-one.
Step 3: Synthesis of 3-(Arylideneamino)-2-phenylquinazolin-4(3H)-ones [6]
-
A mixture of 3-amino-2-phenylquinazolin-4(3H)-one (from Step 2) and a substituted benzaldehyde is refluxed in ethanol.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with ethanol, and recrystallized to afford the final product.
Protocol 2: Synthesis of 6,8-Dibromo-2-methyl-3-substituted-quinazolin-4(3H)-ones
This protocol describes the synthesis of quinazolinones with halogen substitutions on the benzene ring, a structural feature often associated with enhanced antimicrobial activity.[7]
Workflow for the Synthesis of 6,8-Dibromo-2-methyl-3-substituted-quinazolin-4(3H)-ones
Caption: Synthetic workflow for 6,8-dibromo-2-methyl-3-substituted-quinazolin-4(3H)-ones.
Step 1: Synthesis of 6,8-Dibromo-2-methyl-4H-benzo[d][7][10]oxazin-4-one [7]
-
A mixture of methyl 3,5-dibromoanthranilate (0.01 mol) and acetic anhydride (0.01 mol) in 30 mL of ethanol is refluxed with stirring.
-
The reaction is monitored by TLC. After approximately 2 hours, the reaction should be complete.
-
The ethanol is removed under reduced pressure, and the crude mixture is poured into 50 mL of ice water.
-
The resulting precipitate is filtered, washed with water, and dried.
Step 2: Synthesis of 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one [7]
-
Equimolar amounts of 2-methyl-6,8-dibromo-4H-benzo[7][10]oxazin-4-one (from Step 1) and hydrazine hydrate are refluxed in 30 mL of ethanol with stirring.
-
The reaction is monitored by TLC (approximately 3 hours).
-
The reaction mixture is then concentrated under reduced pressure.
-
The white precipitate formed is filtered, washed with distilled water, and recrystallized from dimethylformamide (DMF) to yield the pure product.
Characterization of Synthesized Quinazolinone Derivatives
The structural elucidation of the synthesized compounds is crucial and is typically achieved through a combination of spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as the C=O of the quinazolinone ring (typically around 1685 cm⁻¹), C=N (around 1633 cm⁻¹), and N-H stretches.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of protons and carbons, confirming the overall structure and substitution pattern.[6][13]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and aid in structural confirmation.[6]
-
Elemental Analysis: To determine the percentage composition of elements (C, H, N), which should be in close agreement with the calculated values for the proposed structure.[13]
Protocol for Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized quinazolinone derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and standardized technique for this purpose.[10][14][15]
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Broth Microdilution Protocol
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized quinazolinone derivatives, typically in dimethyl sulfoxide (DMSO). Further dilutions are made in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[10]
-
Preparation of Inoculum: From a fresh 18-24 hour agar plate, select isolated colonies of the test microorganism. Prepare a suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Plate Preparation and Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[10]
-
Add 100 µL of the 2x concentrated test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of the dilution series.[10]
-
-
Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: Wells containing broth and inoculum but no test compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours in ambient air.[15]
-
Reading and Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[4][14] The results should be compared to those of standard control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to ensure the validity of the assay.[16][17]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies are crucial for the rational design of more potent antimicrobial quinazolinones. Key findings from various studies indicate that:
-
Substitutions at the 2 and 3-positions of the quinazolinone ring are critical for antimicrobial activity.[13]
-
The presence of halogen atoms (e.g., bromine, chlorine) at the 6 and 8-positions can enhance antimicrobial potency.[7][18]
-
The nature of the substituent on the phenyl ring at the 2-position can significantly influence the activity spectrum.[13]
Data Presentation
The results of the antimicrobial screening are typically presented in a tabular format for easy comparison of the activities of different derivatives against a panel of microorganisms.
Table 1: Example of MIC Data for Synthesized Quinazolinone Derivatives (µg/mL)
| Compound ID | R Group | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Q1 | -H | 64 | 128 | >256 | >256 |
| Q2 | 4-Cl | 16 | 32 | 128 | 256 |
| Q3 | 4-NO₂ | 8 | 16 | 64 | 128 |
| Q4 | 2,4-diCl | 4 | 8 | 32 | 64 |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 | 0.125 | 0.5 |
Conclusion
The quinazolinone scaffold continues to be a fertile ground for the discovery of novel antimicrobial agents. The synthetic protocols and evaluation methodologies outlined in this guide provide a solid foundation for researchers to design, synthesize, and test new derivatives with improved potency and a broader spectrum of activity. A thorough understanding of the synthetic chemistry, coupled with robust biological evaluation, is paramount in the quest to develop the next generation of antimicrobial drugs to combat the growing threat of antibiotic resistance.
References
- Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Dehbi, O., et al. (2022). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives.
- Osarumwense, P. O., et al. (2013). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D][7][10] –Oxazin-4- One. International Journal of Scientific & Technology Research, 2(9), 245-251. [Link]
- Joshi, S. D., et al. (2022). #104 Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates. Journal of Pharmaceutical Chemistry, 8(2), 1-14. [Link]
- Al-Obaidi, A. A. M., & Al-Amery, M. H. A. (2022). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 38(2), 375-381. [Link]
- Abbas, S. Y., et al. (2010). Novel quinazolinone derivatives: Synthesis and Antimicrobial Activity. Researcher, 2(4), 82-88. [Link]
- Devi, J., et al. (2012). Synthesis, characterization and antimicrobial activity of new quinazolin-4(3H)-one schiff base derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 231-236. [Link]
- Al-Dhla, A. A., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(14), 5363. [Link]
- Pattan, S. R., et al. (2009). Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies. Indian Journal of Pharmaceutical Sciences, 71(4), 428-432. [Link]
- Al-Suwaidan, I. A., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(4). [Link]
- Wiegand, I., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 862. [Link]
- Acharya, T. (2013).
- Reddy, P. S. N., et al. (2012). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Journal of the Korean Chemical Society, 56(3), 349-354. [Link]
- Ellinghaus, H. (2021).
- Flerova, E. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 98(5), 566-575. [Link]
- WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
- Farag, M. M., et al. (2014). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties.
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Application Notes and Protocols: The Strategic Use of 2-(chloromethyl)quinazolin-4(3H)-one in the Synthesis of Novel Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Notably, derivatives of this heterocyclic system have demonstrated significant potential as central nervous system (CNS) agents, particularly as anticonvulsants.[3][4][5] This technical guide focuses on the strategic application of a key intermediate, 2-(chloromethyl)quinazolin-4(3H)-one, as a versatile building block for the synthesis of novel anticonvulsant candidates. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) that guide the design of potent antiepileptic drugs. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Quinazolin-4(3H)-one Scaffold in Anticonvulsant Discovery
The quest for safer and more effective antiepileptic drugs (AEDs) is a continuous endeavor in pharmaceutical research.[2] The quinazolin-4(3H)-one nucleus has emerged as a privileged structure in this area, with early examples like methaqualone demonstrating potent CNS depressant and sedative-hypnotic properties.[4][5] While methaqualone itself has been withdrawn due to its abuse potential, its core structure continues to inspire the development of new anticonvulsants with improved therapeutic profiles.[5]
Structure-activity relationship (SAR) studies have consistently shown that modifications at the 2nd and 3rd positions of the quinazolinone ring are critical for modulating anticonvulsant activity and pharmacokinetic properties.[5] The introduction of various substituents at the 2-position, in particular, has been a fruitful strategy for discovering compounds with significant protection against seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[3][4]
The this compound intermediate is an exceptionally valuable tool in this context. The chloromethyl group serves as a reactive handle, susceptible to nucleophilic substitution, allowing for the facile introduction of a diverse array of chemical moieties at the 2-position. This enables the rapid generation of compound libraries for screening and optimization of anticonvulsant activity.
The Synthetic Utility of this compound
The primary advantage of using this compound lies in the reactivity of the C-Cl bond, which readily undergoes nucleophilic substitution reactions (SN2). This allows for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, thereby introducing a wide range of functional groups at the 2-position of the quinazolinone core.
The choice of nucleophile is critical in shaping the pharmacological profile of the resulting molecule. For instance, the introduction of phenoxymethyl groups has been shown to yield compounds with notable anticonvulsant activity.[1] Similarly, the incorporation of various substituted amines can modulate the lipophilicity and hydrogen bonding capacity of the final compound, influencing its ability to cross the blood-brain barrier and interact with its biological target.
Experimental Protocols
Synthesis of the Key Intermediate: this compound
This protocol is adapted from an improved one-step synthesis utilizing o-anthranilic acids as starting materials.[6] The key to this reaction is the condensation of an anthranilic acid derivative with chloroacetonitrile.
Materials:
-
Substituted o-anthranilic acid
-
Chloroacetonitrile
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
-
Ethanol
Procedure:
-
To a stirred solution of the appropriate o-anthranilic acid (10 mmol) in toluene (50 mL), add chloroacetonitrile (30 mmol) and phosphorus oxychloride (15 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the resulting suspension vigorously until the effervescence ceases and the pH is neutral or slightly basic.
-
Filter the precipitated solid, wash thoroughly with cold distilled water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure this compound derivative.
Table 1: Representative Synthesis of this compound Derivatives
| Entry | Starting Material (o-anthranilic acid) | Product | Yield (%) | Melting Point (°C) |
| 1 | 2-aminobenzoic acid | This compound | 88 | 235-237 |
| 2 | 2-amino-5-fluorobenzoic acid | 6-fluoro-2-(chloromethyl)quinazolin-4(3H)-one | 75 | 247-249 |
| 3 | 2-amino-5-chlorobenzoic acid | 6-chloro-2-(chloromethyl)quinazolin-4(3H)-one | 78 | 260-262 |
Data adapted from Li et al., Molecules 2010, 15(12), 9473-9485.[6]
Synthesis of 2-(phenoxymethyl)quinazolin-4(3H)-one Derivatives
This protocol describes the nucleophilic substitution of the chlorine atom in this compound with various substituted phenols to generate a library of potential anticonvulsant compounds.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-chlorophenol, 2,4-dichlorophenol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol (1.2 mmol) and this compound (1.0 mmol) in anhydrous DMF (15 mL).
-
Add anhydrous potassium carbonate (2.0 mmol) to the solution. The potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
-
Heat the reaction mixture at 80-90 °C with stirring for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with distilled water to remove any remaining DMF and inorganic salts.
-
Recrystallize the product from an appropriate solvent system, such as ethanol/water, to obtain the pure 2-(phenoxymethyl)quinazolin-4(3H)-one derivative.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine its melting point.
Table 2: Characterization Data for a Representative 2-(phenoxymethyl) Derivative
| Compound | Structure | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |
| 2-((4-chlorophenoxy)methyl)quinazolin-4(3H)-one | 75 | 220-222 | 12.4 (s, 1H, NH), 8.1 (d, 1H, Ar-H), 7.8-7.2 (m, 7H, Ar-H), 5.2 (s, 2H, O-CH₂) |
Synthesis of 2-(aminomethyl)quinazolin-4(3H)-one Derivatives
This protocol outlines the synthesis of 2-(aminomethyl) derivatives through the reaction of this compound with various primary or secondary amines.
Materials:
-
This compound
-
Substituted amine (e.g., piperidine, morpholine, N-methylpiperazine)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile or Ethanol
-
Distilled water
Procedure:
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as acetonitrile or ethanol (20 mL).
-
Add the desired amine (1.5 mmol) and a base such as triethylamine (1.5 mmol) or potassium carbonate (2.0 mmol). The base neutralizes the HCl formed during the reaction.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-(aminomethyl)quinazolin-4(3H)-one derivative.
-
Characterize the final product by spectroscopic analysis and melting point determination.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The anticonvulsant activity of quinazolin-4(3H)-one derivatives is highly dependent on the nature of the substituents at the 2- and 3-positions.
-
Substitution at the 2-position: The introduction of an aryl or substituted aryl group, often connected via a linker such as -CH₂O- or -CH₂NH-, is a common feature in active compounds. The electronic properties and steric bulk of the substituent on the aromatic ring can significantly impact potency. Electron-withdrawing groups on the phenoxy ring have been shown to be favorable in some cases.[1]
-
Substitution at the 3-position: Alkylation or arylation at the N3 position can also influence activity. Small alkyl groups or substituted aryl rings are often well-tolerated and can enhance lipophilicity, potentially improving blood-brain barrier penetration.
Proposed Mechanism of Action: While the exact mechanism of action for many quinazolinone-based anticonvulsants is not fully elucidated, a prominent hypothesis involves the modulation of the GABAergic system.[5] Some derivatives are believed to act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[5] This is a common mechanism for many established AEDs. Inhibition of carbonic anhydrase has also been proposed as a potential mechanism for some quinazolinone derivatives.[5]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel anticonvulsant agents. Its reactivity allows for the systematic exploration of the chemical space around the 2-position of the quinazolinone scaffold, facilitating the development of structure-activity relationships and the optimization of lead compounds. The protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new quinazolinone derivatives with the potential to become next-generation antiepileptic drugs. Further investigation into the precise molecular targets and mechanisms of action will be crucial for the rational design of even more potent and safer anticonvulsant therapies based on this remarkable heterocyclic core.
References
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- Al-Salem, H. S. A., et al. (2015). Synthesis, anticonvulsant activity, and SAR study of novel 4-quinazolinone derivatives. Archiv der Pharmazie, 348(3), 196-207. [Link]
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- Li, H. Z., He, H. Y., Han, Y. Y., Gu, X., He, L., Qi, Q. R., ... & Yang, L. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules (Basel, Switzerland), 15(12), 9473–9485. [Link]
- Anonymous. Nucleophilic Substitution Reactions. [Link]
- A General Synthetic Procedure for 2-Chloromethyl-4(3h)-Quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents With 4-Anilinoquinazoline Scaffolds. (2010). Amanote Research. [Link]
- El-Gamal, M. I., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- Tsolaki, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899. [Link]
- Ramirez-Prada, J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 107. [Link]
- Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). UW-Madison Chemistry. [Link]
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Application Note & Protocols: Strategic Synthesis of 2-(Aminomethyl)quinazolin-4(3H)-one Derivatives via Nucleophilic Substitution with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Functionalization at the C2 position, in particular, has been a fruitful strategy for modulating biological activity. This application note provides a comprehensive guide to the synthesis of 2-(aminomethyl)quinazolin-4(3H)-one derivatives through the robust and versatile reaction of 2-(chloromethyl)quinazolin-4(3H)-one with primary amines. We delve into the underlying reaction mechanism, offer detailed and validated experimental protocols, and discuss critical parameters for reaction optimization. The objective is to equip researchers with the foundational knowledge and practical tools necessary to efficiently generate libraries of these high-value compounds for applications in drug discovery and development, particularly in the pursuit of novel anticancer and antimicrobial agents.[3][4][5][6]
Introduction: The Enduring Significance of the Quinazolinone Scaffold
Quinazolinones are a class of fused heterocyclic compounds that have garnered immense interest from the scientific community due to their remarkable stability and broad spectrum of biological activities.[1] Derivatives have been successfully developed as anticancer[3][4][7], anti-inflammatory, anticonvulsant, and antimicrobial agents.[6][8] The versatility of the quinazolinone nucleus allows for strategic modification at several positions, with the C2 position being a key site for introducing diverse functionalities to tune pharmacological properties.
The introduction of an aminomethyl linker at this position creates a flexible and chemically tractable handle for further derivatization or for direct interaction with biological targets. The reaction of this compound with primary amines is a cornerstone transformation for accessing this chemical space. It represents a classic nucleophilic substitution reaction that is reliable, scalable, and tolerant of a wide array of functional groups on the incoming primary amine, making it an indispensable tool in the synthesis of compound libraries for high-throughput screening.
The Core Reaction: Nucleophilic Substitution
Reaction Principle and Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic methylene carbon of the 2-(chloromethyl) group. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond, while simultaneously displacing the chloride ion, which serves as the leaving group. The reaction is typically facilitated by a non-nucleophilic base, which neutralizes the hydrogen chloride (HCl) generated in situ. This prevents the protonation of the primary amine nucleophile, which would otherwise render it inactive.
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experimental procedure for synthesizing 4-anilinoquinazoline derivatives
An Application Guide to the Synthesis of 4-Anilinoquinazoline Derivatives
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 4-anilinoquinazoline core is a quintessential "privileged structure" in medicinal chemistry. Its rigid, planar geometry and specific hydrogen bonding capabilities allow it to effectively mimic the adenine portion of ATP, enabling it to bind with high affinity to the ATP-binding site of various protein kinases. This has led to the development of a highly successful class of drugs, particularly tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of certain cancers.[1][2]
Prominent examples like Gefitinib (Iressa) and Erlotinib (Tarceva) are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, whose overexpression or mutation is a key driver in many non-small cell lung cancers.[3][4] The success of these first-generation inhibitors has spurred extensive research, leading to multi-targeted inhibitors like Vandetanib, which targets both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2][5]
This guide provides researchers, scientists, and drug development professionals with a detailed, mechanistically grounded, and field-tested approach to the synthesis of these vital compounds. We will move beyond a simple recitation of steps to explain the underlying chemical principles that govern the synthesis, ensuring a robust and reproducible experimental design.
Synthetic Strategy: The Cornerstone of 4-Anilinoquinazoline Synthesis
While numerous methods exist for constructing the quinazoline heterocycle, the most direct, versatile, and widely adopted strategy for synthesizing 4-anilinoquinazoline derivatives involves a two-stage process. This process begins with the formation of a 4-chloroquinazoline intermediate, which then undergoes a regioselective nucleophilic aromatic substitution (SNAr) with a desired aniline. This modular approach allows for the late-stage introduction of the aniline component, making it ideal for generating libraries of analogues for structure-activity relationship (SAR) studies.[6]
Mechanistic Insight: The Causality Behind the SNAr Reaction
The success of the final coupling step hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). The quinazoline ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is particularly pronounced at the C4 position, which bears a significant partial positive charge, making it a prime target for nucleophilic attack.[7][8]
Theoretical studies, including Density Functional Theory (DFT) calculations, have confirmed this regioselectivity. The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloroquinazoline shows a significantly larger coefficient at the C4 carbon compared to the C2 carbon.[9] This indicates that C4 is the more electrophilic site and more susceptible to attack by an amine nucleophile, leading to the preferential displacement of the C4-chloro substituent.[9]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic C4 carbon of the quinazoline ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[7]
-
Elimination & Re-aromatization: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride leaving group, and a proton is lost from the aniline nitrogen, typically scavenged by a solvent molecule or a weak base.
The general mechanism is depicted below.
Caption: General SNAr mechanism for the synthesis of 4-anilinoquinazolines.
Experimental Workflow and Protocols
The overall synthetic workflow is a logical progression from commercially available starting materials to the final, purified target compound. It involves the construction of the core heterocycle, activation via chlorination, and the final key coupling reaction.
Caption: Overall experimental workflow for 4-anilinoquinazoline synthesis.
Protocol 1: Synthesis of the 4-Chloroquinazoline Intermediate
This protocol details the synthesis of a representative 4-chloroquinazoline, starting from the corresponding quinazolin-4(3H)-one. The quinazolinone itself can be readily prepared via methods like the Niementowski reaction or condensation of an anthranilamide with an aldehyde followed by oxidation.[10]
Objective: To convert a quinazolin-4(3H)-one into its 4-chloro derivative, activating it for the subsequent SNAr reaction.
Reaction: Quinazolin-4(3H)-one → 4-Chloroquinazoline
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 6,7-Dimethoxyquinazolin-4(3H)-one | 1.0 | 206.20 | 10.0 | 2.06 g | Starting Material |
| Phosphorus oxychloride (POCl₃) | ~10 | 153.33 | ~100 | 9.2 mL | Chlorinating Agent/Solvent |
| N,N-Dimethylformamide (DMF) | Catalytic | 73.09 | - | 2-3 drops | Catalyst (Vilsmeier-Haack) |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6,7-dimethoxyquinazolin-4(3H)-one (2.06 g, 10.0 mmol).
-
Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (POCl₃, 9.2 mL, 100 mmol) to the flask, followed by 2-3 drops of N,N-dimethylformamide (DMF). The DMF serves to catalyze the chlorination.
-
Heating: Gently heat the reaction mixture to reflux (approx. 105-110 °C) using an oil bath. The solid will slowly dissolve as the reaction proceeds.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 50% ethyl acetate in hexanes). The reaction is typically complete within 3-5 hours, indicated by the disappearance of the starting material spot.
-
Work-up (Quenching): After the reaction is complete, allow the mixture to cool to room temperature. CAUTION: This step is highly exothermic and releases HCl gas. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization & Precipitation: A precipitate will form. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH is approximately 7-8. Stir the resulting slurry for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the isolated solid in a vacuum oven at 50-60 °C to yield the 4-chloro-6,7-dimethoxyquinazoline as a solid, which is often pure enough for the next step.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This is the key step where the desired aniline is coupled to the quinazoline core. Microwave-assisted synthesis can significantly reduce reaction times compared to conventional heating.[6]
Objective: To synthesize a 4-anilinoquinazoline derivative via the SNAr reaction between a 4-chloroquinazoline and a substituted aniline.
Reaction: 4-Chloro-6,7-dimethoxyquinazoline + 3-Ethynylaniline → Erlotinib (as an example)
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Chloro-6,7-dimethoxyquinazoline | 1.0 | 224.64 | 5.0 | 1.12 g | Electrophile |
| 3-Ethynylaniline | 1.1 | 117.15 | 5.5 | 0.64 g | Nucleophile |
| Isopropanol (IPA) | - | 60.10 | - | 50 mL | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.12 g, 5.0 mmol) and 3-ethynylaniline (0.64 g, 5.5 mmol) in isopropanol (50 mL).[11]
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) with stirring. The reaction often results in the formation of the hydrochloride salt of the product, which precipitates from the solution.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete in 4-16 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product hydrochloride salt will precipitate. Collect the solid by vacuum filtration.
-
Purification (Neutralization): To obtain the free base, suspend the filtered solid in a mixture of water and dichloromethane. Adjust the pH to ~9 with aqueous ammonium hydroxide. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent (e.g., acetonitrile) or by column chromatography on silica gel to yield the pure 4-anilinoquinazoline derivative.
Structural Validation and Data Integrity
Confirming the identity and purity of the synthesized compound is a critical step for ensuring the trustworthiness of any subsequent biological data.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For a 4-anilinoquinazoline, key diagnostic signals include the quinazoline C2-H proton (a singlet typically around 8.5-8.7 ppm) and the N-H proton of the aniline linker (a singlet, often >9.0 ppm).
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).[12]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, which should typically be >95% for use in biological assays.
By following these mechanistically informed protocols and employing rigorous analytical validation, researchers can confidently synthesize a diverse array of 4-anilinoquinazoline derivatives for advancing the frontiers of drug discovery.
References
- Sánchez, S. et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate.
- Jin, L. et al. (2022). Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis. Photochemical & Photobiological Sciences.
- Base-mediated synthesis of quinazolines: Cyclization reaction between 2-nitrobenzylalcohol and benzylamine. (2017). AIP Conference Proceedings.
- Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (n.d.). National Institutes of Health (NIH).
- Ma, P. et al. (2023). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry.
- Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (n.d.). PubMed.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry.
- SN2 nucleophilic substitution reaction push and pull transition state. (2024). Stack Exchange.
- Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). PubMed.
- Synthesis route to access 4-anilinoquinoline (9). (n.d.). ResearchGate.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). Molecules.
- Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed.
- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules.
- 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). Frontiers in Pharmacology.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). Beilstein Journal of Organic Chemistry.
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). Scientific Reports.
- Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. (n.d.). PubMed.
- Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. (2023). Molecular Crystals and Liquid Crystals.
- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). Molecules.
- 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. (n.d.). Pharmaceutical Sciences.
- Synthesis of 4-aminoquinazoline derivatives. (n.d.). ResearchGate.
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Application Notes and Protocols for the Evaluation of 2-(Chloromethyl)quinazolin-4(3H)-one Derivatives as Tubulin Polymerization Inhibitors
Introduction: Targeting the Cytoskeleton in Cancer Therapy
The microtubule cytoskeleton, a dynamic network of protein filaments, is indispensable for numerous cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division. This central role in mitosis has made tubulin, the protein subunit of microtubules, a highly validated and successful target for anticancer drug development. Agents that disrupt microtubule dynamics can arrest cancer cells in mitosis, ultimately leading to apoptotic cell death. These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents, which inhibit tubulin polymerization (e.g., vinca alkaloids and colchicine).
The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] This has led to the development of several quinazoline-based drugs, such as gefitinib and erlotinib.[2] More recently, research has focused on quinazolin-4(3H)-one derivatives as inhibitors of tubulin polymerization, with some compounds showing promise by binding to the colchicine site on β-tubulin.[3][4][5]
The 2-(chloromethyl)quinazolin-4(3H)-one core serves as a versatile synthetic intermediate for the generation of a diverse library of derivatives.[6] The reactive chloromethyl group allows for the introduction of various substituents, enabling the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity as tubulin polymerization inhibitors. This guide provides a comprehensive overview of the key experimental protocols for the synthesis, in vitro, and in vivo evaluation of this compound derivatives as potential anticancer agents targeting tubulin.
Mechanism of Action: A Cascade of Cellular Events
The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization. This initial event triggers a cascade of downstream cellular effects, culminating in apoptosis of the cancer cell. The logical flow of this mechanism is outlined below.
Caption: Mechanism of action for quinazolinone-based tubulin polymerization inhibitors.
Experimental Workflow: From Synthesis to In Vivo Efficacy
A systematic approach is crucial for the successful evaluation of novel anticancer compounds. The following workflow outlines the key stages in the characterization of this compound derivatives.
Caption: A typical experimental workflow for evaluating novel tubulin inhibitors.
Part 1: Synthesis of this compound Derivatives
The synthesis of the core this compound scaffold is a critical first step. An improved one-step synthesis often utilizes anthranilic acids as starting materials.[6] The resulting chloromethyl group at the 2-position serves as a handle for further derivatization, allowing for the introduction of various functionalities to explore the SAR.
Protocol 1: General Synthesis of this compound
Rationale: This protocol provides a general method for the synthesis of the key intermediate, this compound, from readily available anthranilic acid. The cyclization reaction is a crucial step in forming the quinazolinone ring system.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriately substituted anthranilic acid in a suitable solvent such as dioxane.
-
Reagent Addition: Add chloroacetyl chloride dropwise to the solution at room temperature with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The purity and identity of the synthesized compound must be confirmed by comparing the obtained spectroscopic data with expected values. The melting point should also be determined and compared to literature values if available.
Part 2: In Vitro Biological Evaluation
Tubulin Polymerization Assay
Rationale: This is the primary biochemical assay to directly assess the inhibitory effect of the synthesized compounds on tubulin polymerization. The assay measures the increase in turbidity or fluorescence as purified tubulin polymerizes into microtubules. A decrease in the rate or extent of polymerization in the presence of a test compound indicates inhibitory activity.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>97% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Prepare a stock solution of GTP (100 mM) in the same buffer.
-
Prepare stock solutions of the test compounds and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) in DMSO.
-
-
Reaction Setup:
-
In a pre-warmed (37°C) 96-well black plate, add the test compound at various concentrations. Include wells for a vehicle control (DMSO) and positive controls.
-
Prepare a tubulin reaction mixture on ice containing tubulin (final concentration ~2 mg/mL), GTP (final concentration 1 mM), and a fluorescent reporter dye that binds to polymerized tubulin.
-
-
Initiation and Measurement:
-
Initiate the polymerization by adding the cold tubulin reaction mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Calculate the rate of polymerization and the maximum polymerization level.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Self-Validation: The positive controls (nocodazole and paclitaxel) should produce the expected inhibition and enhancement of polymerization, respectively. The vehicle control should show a characteristic sigmoidal polymerization curve.
Cell Viability Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of the compounds on cancer cell lines.[7] Viable cells with active mitochondria reduce MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8]
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
Self-Validation: The positive control should exhibit a potent cytotoxic effect with a low IC₅₀ value. The vehicle control wells should show high absorbance, indicating healthy, viable cells.
| Compound | Tubulin IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Derivative A | 1.5 | 0.8 | 1.2 |
| Derivative B | 2.1 | 1.5 | 2.5 |
| Nocodazole | 0.5 | 0.1 | 0.15 |
Caption: Example data table summarizing the inhibitory concentrations of quinazolinone derivatives.
Immunofluorescence Microscopy
Rationale: This technique allows for the direct visualization of the microtubule network within cells.[2] Treatment with a tubulin polymerization inhibitor is expected to cause a disruption of the normal filamentous microtubule structure, leading to diffuse tubulin staining.
Protocol 4: Microtubule Network Visualization
-
Cell Culture and Treatment: Grow cancer cells on glass coverslips in a 24-well plate. Treat the cells with the test compound at its IC₅₀ concentration for an appropriate time (e.g., 18-24 hours).
-
Fixation: Wash the cells with pre-warmed PBS and then fix them with a suitable fixative, such as 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Stain the cell nuclei with DAPI or Hoechst stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.
Self-Validation: Untreated control cells should display a well-organized, filamentous microtubule network extending throughout the cytoplasm. Cells treated with a known tubulin inhibitor like nocodazole should show a disrupted and diffuse microtubule pattern.
Cell Cycle Analysis
Rationale: Since tubulin polymerization is essential for mitotic spindle formation, its inhibition is expected to arrest cells in the G2/M phase of the cell cycle.[10] Flow cytometry is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[4][11]
Protocol 5: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A to prevent staining of RNA.[4]
-
Flow Cytometry: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Self-Validation: Untreated cells should show a normal cell cycle distribution with a prominent G1 peak and a smaller G2/M peak. Cells treated with the test compound are expected to show a significant increase in the percentage of cells in the G2/M phase.
Part 3: In Vivo Efficacy Assessment
Human Tumor Xenograft Model
Rationale: To evaluate the in vivo anticancer efficacy of a lead compound, a human tumor xenograft model is commonly used.[10] This involves implanting human cancer cells into immunocompromised mice and then treating the mice with the test compound to monitor its effect on tumor growth.
Protocol 6: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HeLa cells) into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.
-
Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.
Self-Validation: The tumors in the vehicle control group should grow progressively. A statistically significant reduction in tumor growth in the treatment group compared to the control group indicates in vivo efficacy. No significant loss of body weight or signs of distress in the treated mice suggests that the compound is well-tolerated at the tested dose.
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound derivatives as tubulin polymerization inhibitors. By systematically progressing from synthesis and biochemical assays to cell-based studies and in vivo models, researchers can effectively identify and characterize promising new anticancer drug candidates. The key to success lies in meticulous experimental execution, the use of appropriate controls for self-validation, and a thorough analysis of the data to build a compelling case for the compound's mechanism of action and therapeutic potential.
References
- Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. European Journal of Medicinal Chemistry.
- Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters.
- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm.
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules.
- Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. European Journal of Medicinal Chemistry.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules.
- Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets.
- Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Anticancer Agents in Medicinal Chemistry.
- Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules.
- Synthesis, molecular modelling and biological evaluation of 4-amino-2(1H)-quinazolinone and 2,4(1H,3H)-quinazolidone derivatives as antitumor agents. Archiv der Pharmazie.
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Lettera di Drug Design & Discovery.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research.
- A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone. Histochemistry and Cell Biology.
- Cell Viability Assays. Assay Guidance Manual.
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Application Notes and Protocols: 2-(Chloromethyl)quinazolin-4(3H)-one in Agricultural Chemistry
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Agrochemicals
The 4(3H)-quinazolinone core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry.[1][2][3] This "privileged structure" is found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antifungal, herbicidal, and insecticidal properties.[3][4] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological profile.
Within this important class of compounds, 2-(chloromethyl)quinazolin-4(3H)-one emerges as a particularly valuable and versatile synthetic intermediate.[5][6] The presence of a reactive chloromethyl group at the 2-position provides a convenient handle for introducing diverse functional moieties through nucleophilic substitution reactions. This strategic positioning allows for the systematic development of novel quinazolinone derivatives, making it an ideal starting point for lead generation and optimization in the quest for new, effective agrochemicals.
This guide provides a detailed exploration of the application of this compound in agricultural chemistry. It offers field-proven insights into its synthesis and its use as a precursor for potential fungicides, herbicides, and insecticides, complete with detailed experimental protocols for synthesis and biological evaluation.
PART 1: Synthesis of the Core Intermediate: this compound
The efficient synthesis of the this compound intermediate is the critical first step in any discovery pipeline targeting derivatives of this scaffold. An improved one-pot synthesis utilizing readily available anthranilic acid and chloroacetonitrile is a preferred method due to its high yield and operational simplicity.[5][6]
Protocol 1: One-Pot Synthesis of this compound
Causality and Experimental Rationale: This protocol leverages the reaction between an anthranilic acid and a nitrile, which proceeds through an initial addition followed by an intramolecular cyclization. The use of a suitable solvent like methanol facilitates the reaction, and the final product often precipitates from the reaction mixture, simplifying purification.
Materials:
-
Anthranilic acid
-
Chloroacetonitrile
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) gas or a solution in a compatible solvent
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend anthranilic acid (1.0 equivalent) in methanol.
-
Acidification: Cool the suspension in an ice bath and bubble HCl gas through it for approximately 15-20 minutes, or add a saturated solution of HCl in an appropriate solvent. This step is crucial for activating the nitrile group for nucleophilic attack.
-
Addition of Nitrile: To the cooled suspension, add chloroacetonitrile (approximately 3.0 equivalents) dropwise while maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion, a precipitate of this compound will form. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by filtration. Wash the solid with cold methanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to obtain the final this compound as a solid. The typical yield for the unsubstituted product is high, often around 88%.[5]
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The spectral data should be consistent with published values.[7]
PART 2: Application in the Synthesis of Potential Agrochemicals
The chloromethyl group at the C-2 position is an excellent electrophilic site, readily undergoing nucleophilic substitution. This allows for the facile introduction of various heteroatom-containing moieties, which is a common strategy in agrochemical design to modulate biological activity and physicochemical properties.
Application 2.1: Synthesis of Potential Fungicides
Rationale: Many potent fungicides are nitrogen-containing heterocyclic compounds. Introducing moieties like pyrazoles, triazoles, or substituted amines can lead to compounds that interfere with essential fungal processes.[4][5] For instance, derivatives containing a pyrazole-carboxamide moiety have shown promising antifungal activity.[5] The following protocol describes a proposed synthesis of a novel quinazolinone-pyrazole conjugate.
Step-by-Step Methodology:
-
Preparation of the Nucleophile: In a suitable solvent such as Dimethylformamide (DMF), dissolve the desired pyrazole (1.0 equivalent). Add a base like potassium carbonate (K₂CO₃, 1.2 equivalents) or sodium hydride (NaH) to deprotonate the pyrazole, forming the pyrazolate anion.
-
Nucleophilic Substitution: To this solution, add this compound (1.0 equivalent) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the target compound.
Application 2.2: Synthesis of Potential Herbicides
Rationale: Herbicidal action can be achieved by targeting specific plant enzymes or physiological processes. The introduction of certain toxophores via the chloromethyl handle can impart herbicidal properties. For example, linking specific substituted anilines or phenoxy groups can lead to compounds that mimic natural plant hormones or inhibit key enzymes.
Step-by-Step Methodology:
-
Preparation of the Nucleophile: Dissolve a substituted phenol (e.g., 2,4-dichlorophenol, 1.0 equivalent) in a solvent like acetone or DMF. Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to generate the phenoxide anion.
-
Nucleophilic Substitution: Add this compound (1.0 equivalent) to the mixture.
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Work-up: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Application 2.3: Synthesis of Potential Insecticides
Rationale: The insect nervous system is a common target for insecticides. Quinazolinone derivatives have been developed that act on insect ion channels or other neurological targets.[8] Pyrifluquinazon, a commercial insecticide, features a quinazolinone core.[8] Modifying the 2-position of the quinazolinone scaffold with moieties that enhance binding to insect-specific targets is a viable strategy for discovering new insecticidal compounds.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a polar aprotic solvent like acetonitrile.
-
Addition of Amine: Add the desired primary or secondary amine (e.g., N-methylpiperazine, 1.1 equivalents) and a base such as triethylamine (1.5 equivalents) to act as an acid scavenger.
-
Reaction: Stir the mixture at room temperature or with gentle heating for 2-8 hours. Monitor the reaction by TLC.
-
Work-up: Remove the solvent in vacuo. Partition the residue between water and an organic solvent like dichloromethane.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product using column chromatography on silica gel.
PART 3: Protocols for Biological Evaluation
Once a library of derivatives has been synthesized from this compound, a systematic biological evaluation is necessary to identify promising candidates.
Protocol 3.1: In Vitro Antifungal Screening Against Phytopathogenic Fungi
Principle: The mycelial growth inhibition assay is a standard method to determine the fungistatic activity of a compound. The compound is incorporated into a solid growth medium, and the growth of a fungal pathogen is measured relative to a control.[2][9]
Materials:
-
Synthesized quinazolinone derivatives
-
Potato Dextrose Agar (PDA) medium
-
Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)
-
Sterile Petri dishes
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Commercial fungicide (e.g., Carbendazim) as a positive control
-
Incubator
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare stock solutions of the test compounds and the positive control in DMSO at a high concentration (e.g., 10 mg/mL).
-
Medium Preparation: Autoclave PDA medium and cool it to about 50-55°C.
-
Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare a DMSO-only control. Swirl gently to mix and pour into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Collection: When the fungal growth in the negative control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the colony diameter of the control and T is the colony diameter of the treated plate. Determine the EC₅₀ (effective concentration to inhibit 50% growth) values using probit analysis.
Protocol 3.2: Herbicidal Activity Screening
Principle: A common primary screen for herbicidal activity involves evaluating the effect of a compound on the seed germination and seedling growth of representative monocot and dicot weed species.[1][10]
Materials:
-
Synthesized quinazolinone derivatives
-
Seeds of test plants (e.g., lettuce for dicots, ryegrass for monocots)
-
Filter paper
-
Petri dishes
-
Acetone or DMSO for stock solutions
-
Growth chamber with controlled light and temperature
-
Commercial herbicide (e.g., Glyphosate) as a positive control
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve the test compounds in a minimal amount of acetone or DMSO and then dilute with water containing a surfactant (e.g., Tween-20) to the desired test concentrations.
-
Assay Setup: Place a sheet of filter paper in each Petri dish and add a known number of seeds (e.g., 10-20).
-
Treatment: Add a fixed volume (e.g., 5 mL) of the test solution to each Petri dish. Use a solution with only the solvent and surfactant as a negative control.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle).
-
Data Collection: After 7-10 days, measure the germination rate, root length, and shoot length of the seedlings.
-
Data Analysis: Compare the measurements of the treated groups to the negative control to determine the percentage of inhibition for germination and growth. Calculate GR₅₀ (concentration causing 50% growth reduction) values for active compounds.
Protocol 3.3: Insecticidal Bioassay Against Aphids
Principle: The leaf-dip bioassay is a standard method for evaluating the toxicity of compounds against sucking insects like aphids.[11][12][13]
Materials:
-
Synthesized quinazolinone derivatives
-
Aphids (e.g., Aphis fabae) reared on host plants
-
Host plant leaves (e.g., broad bean leaves)
-
Acetone or DMSO for stock solutions
-
Triton X-100 or Tween-20 as a surfactant
-
Petri dishes with a layer of moist agar
-
Fine paintbrush
Step-by-Step Methodology:
-
Test Solution Preparation: Prepare a series of concentrations of the test compounds in water containing a small amount of acetone/DMSO and a surfactant (e.g., 0.1% Triton X-100).
-
Leaf Treatment: Dip fresh host plant leaves into the test solutions for approximately 10-15 seconds. Allow the leaves to air dry. A control leaf should be dipped in the solvent-surfactant solution only.
-
Assay Setup: Place the treated leaves, petiole down, into a Petri dish containing a solidified agar base to maintain leaf turgidity.
-
Insect Introduction: Using a fine paintbrush, carefully transfer a known number of adult aphids (e.g., 20-30) onto each treated leaf.
-
Incubation: Keep the Petri dishes at room temperature under a light source.
-
Mortality Assessment: After 24, 48, and 72 hours, count the number of dead aphids. Aphids that are unable to move when prodded gently with the paintbrush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.
PART 4: Data Interpretation and Structure-Activity Relationships (SAR)
The data generated from these biological assays are crucial for establishing a Structure-Activity Relationship (SAR). By comparing the biological activity (EC₅₀, GR₅₀, or LC₅₀ values) of different derivatives, researchers can deduce which structural modifications enhance potency.
Key Considerations for SAR:
-
Electronic Effects: The influence of electron-donating or electron-withdrawing groups on the quinazolinone ring or the appended moiety.
-
Steric Effects: The impact of the size and shape of the substituents on binding to the biological target.
-
Lipophilicity: How changes in the molecule's oil/water partition coefficient (LogP) affect its uptake and transport to the target site.
A systematic SAR analysis guides the next round of synthesis, leading to the rational design of more potent and selective agrochemical candidates. For example, it might be found that introducing a trifluoromethyl group on an appended phenyl ring significantly increases fungicidal activity, directing future synthetic efforts.[3]
References
- Yang, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. [Link]
- Zhang, T., et al. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules, 27(19), 6380. [Link]
- Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
- Patel, D. A., et al. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Pharmaceutical Sciences and Research, 10(5), 1-10. [Link]
- Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] -2-methyl quinazolin-4-(3H)-one. Der Pharma Chemica, 4(5), 1917-1922. [Link]
- Sarkar, S., et al. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1347-1351. [Link]
- Wang, X., et al. (2024). Design, Synthesis, and Structure–Activity Relationship of Novel Quinazolinone Derivatives. Journal of Agricultural and Food Chemistry. [Link]
- Park, S., et al. (2024). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science. [Link]
- Wang, Y., et al. (2023).
- ResearchGate. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]
- Ramirez-Macias, I. (2019). Detection of anti-phytopathogenic fungal activity. protocols.io. [Link]
- MOA Technology. New Approaches to Herbicide and Bioherbicide Discovery. [Link]
- Chen, K., et al. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences, 26(6), 2473. [Link]
- ResearchGate. (2023).
- Ma, J., et al. (2002). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 50(5), 555-559. [Link]
- Pérez-Sánchez, R., et al. (2022). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Journal of Fungi, 8(11), 1159. [Link]
- Sparks, T. C., & Lorenz, L. (2011). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2533. [Link]
- ResearchGate. (2021).
- Villalobos-Delgado, L. H., et al. (2022). In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.). Plants, 11(21), 2898. [Link]
- Liu, S., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7384. [Link]
- Kumar, A., et al. (2023). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
- Sabtharishi, S., & Naveen, N. C. (2017).
- Sukhoverkov, K. V., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. Organic & Biomolecular Chemistry, 19(13), 2915-2922. [Link]
- Chung, H., et al. (2023). In vitro and in vivo antimicrobial activity of the fungal metabolite toluquinol against phytopathogenic bacteria. Frontiers in Microbiology, 14, 1198426. [Link]
- Chen, K., et al. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed, PMID: 40141117. [Link]
- Mphahlele, M. J., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(15), 4949. [Link]
- ResearchGate. Synthesis of 2-(Chloromethyl)quinazolin-4-ol. [Link]
Sources
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- 2. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
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- 13. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
Application Note: 1H and 13C NMR Spectroscopic Analysis of 2-(Chloromethyl)quinazolin-4(3H)-one Derivatives
Abstract: This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a series of 2-(chloromethyl)quinazolin-4(3H)-one derivatives. These compounds are crucial intermediates in the synthesis of various biologically active molecules, including novel anticancer agents.[1][2][3] This document offers researchers, medicinal chemists, and drug development professionals a comprehensive resource, including tabulated spectral data, standardized experimental protocols, and an explanation of the key structural features as revealed by NMR.
Introduction: The Significance of Quinazolinones and NMR Characterization
Quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The 2-(chloromethyl) substituted variants are particularly valuable as versatile synthetic intermediates, allowing for further structural modifications at the 2-position.[1][2][3]
Accurate and unambiguous structural elucidation is paramount in the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. This application note focuses on the characteristic ¹H and ¹³C NMR spectral data for this class of compounds, providing a reliable reference for their identification and characterization.
Molecular Structure and NMR Assignment
The fundamental structure of this compound is depicted below. The numbering convention used for NMR signal assignment is also shown. Understanding this framework is key to interpreting the spectral data.
Figure 1. General structure of substituted this compound.
Tabulated ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for a series of this compound derivatives, as reported in the literature. All spectra were recorded in DMSO-d₆.[1] Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
¹H NMR Spectral Data
| Compound | Substituent (R) | δ (ppm) and J (Hz) |
| 3d | 6-Bromo | 12.80 (br s, 1H, NH), 8.19 (d, J=2.0, 1H), 7.98 (dd, J=2.4, 8.0, 1H), 7.63 (d, J=8.0, 1H), 4.55 (s, 2H, CH₂Cl) |
| 3e | 7-Bromo | 12.77 (br s, 1H, NH), 8.02 (d, J=8.0, 1H), 7.91 (s, 1H), 7.72 (d, J=8.0, 1H), 4.55 (s, 2H, CH₂Cl) |
| 3f | 6-Fluoro | 12.72 (br s, 1H, NH), 7.85 (dd, J=2.8, 8.8, 1H), 7.78-7.70 (m, 2H), 4.55 (s, 2H, CH₂Cl) |
| 3g | 7-Fluoro | 12.72 (br s, 1H, NH), 8.18 (dd, J=2.4, 8.0, 1H), 7.48 (dd, J=2.0, 8.0, 1H), 7.42 (dd, J=2.4, 8.0, 1H), 4.55 (s, 2H, CH₂Cl) |
| 3h | 5-Ethyl | 12.34 (br s, 1H, NH), 7.69 (t, J=8.0, 1H), 7.49 (d, J=8.0, 1H), 7.30 (d, J=8.0, 1H), 4.52 (s, 2H, CH₂Cl), 3.24 (q, J=7.2, 2H), 1.19 (t, J=7.2, 3H) |
| 3i | 8-Methyl | 12.59 (br s, 1H, NH), 7.96 (d, J=7.6, 1H), 7.69 (d, J=7.2, 1H), 7.41 (t, J=7.6, 1H), 4.56 (s, 2H, CH₂Cl) |
Source: Yang, L., et al. (2010). Molecules, 15(12), 9473-9485.[1]
¹³C NMR Spectral Data
| Compound | Substituent (R) | δ (ppm) |
| 3d | 6-Bromo | 160.62 (C4), 153.21 (C2), 147.37 (C8a), 137.63, 129.80, 128.23, 123.07, 119.97, 43.34 (CH₂Cl) |
| 3e | 7-Bromo | 161.24 (C4), 154.01 (C2), 149.56 (C8a), 130.42, 129.67, 128.38, 128.10, 120.55, 43.28 (CH₂Cl) |
| 3g | 7-Fluoro | 167.19, 164.70, 161.04 (C4), 154.07 (C2), 150.58 (C8a), 129.15, 118.45, 115.83, 112.57, 43.25 (CH₂Cl) |
| 3h | 5-Ethyl | 162.01 (C4), 152.11 (C2), 150.19 (C8a), 140.63, 134.09, 128.54, 125.80, 119.03, 43.14 (CH₂Cl), 27.87, 16.46 |
| 3i | 8-Methyl | 162.05 (C4), 151.40 (C2), 146.88 (C8a), 135.76, 135.28, 126.95, 123.75, 121.46, 43.83 (CH₂Cl), 17.39 |
Source: Yang, L., et al. (2010). Molecules, 15(12), 9473-9485.[1]
Key Spectral Features:
-
-CH₂Cl Protons: The methylene protons of the chloromethyl group consistently appear as a sharp singlet in the range of δ 4.52-4.56 ppm. This downfield shift is due to the deshielding effect of the adjacent electronegative chlorine atom and the quinazolinone ring system.
-
N-H Proton: The lactam N-H proton at position 3 is typically observed as a broad singlet at a very downfield chemical shift (δ 12.34-12.80 ppm), which is characteristic for such protons in a DMSO-d₆ solvent.
-
Aromatic Protons: The protons on the benzo- part of the quinazolinone ring appear in the aromatic region (δ 7.30-8.20 ppm), with multiplicities and coupling constants consistent with their substitution pattern.
-
Carbonyl Carbon (C4): The carbonyl carbon of the lactam ring (C4) is found in the range of δ 160-162 ppm.
-
C2 Carbon: The carbon at position 2, attached to the chloromethyl group, resonates around δ 151-154 ppm.
-
-CH₂Cl Carbon: The carbon of the chloromethyl group appears consistently around δ 43-44 ppm.
Experimental Protocols
This section provides a standardized protocol for the preparation and NMR analysis of this compound derivatives.
Sample Preparation
Rationale: Proper sample preparation is critical for obtaining high-quality, reproducible NMR spectra. The choice of solvent is crucial; deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this class of compounds due to their excellent solubility and its ability to observe the exchangeable N-H proton.
Protocol:
-
Weighing: Accurately weigh 5-10 mg of the purified this compound derivative directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D) to the NMR tube using a clean pipette.
-
Dissolution: Cap the NMR tube securely and gently vortex or sonicate the sample for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a new, clean NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
Rationale: The following parameters provide a good starting point for acquiring high-resolution ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).
¹H NMR Acquisition Protocol:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution. A half-height line width of <0.5 Hz for the residual solvent peak is desirable.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a standard 90° pulse sequence.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) followed by Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
¹³C NMR Acquisition Protocol:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Set up a proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2 seconds.
-
Acquire a larger number of scans (typically 1024-4096) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data with an exponential multiplication (line broadening of 1-2 Hz) followed by Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
Workflow for NMR Analysis
The following diagram illustrates the typical workflow for the structural characterization of a novel this compound derivative using NMR.
Figure 2. Workflow for NMR analysis of quinazolinone derivatives.
Conclusion
This application note provides a focused and practical guide to the ¹H and ¹³C NMR characterization of this compound derivatives. The tabulated data serves as a valuable reference for researchers in the field, facilitating the rapid and accurate identification of these important synthetic intermediates. By following the detailed protocols for sample preparation and data acquisition, scientists can ensure the generation of high-quality, reliable NMR data, which is a cornerstone of synthetic and medicinal chemistry research.
References
- ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).
- Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl- 1, 3, 4-oxadiazol-2-yl) methyl amino] -2-methyl quinazolin-4-(3H)-one.
- Solomon, V. R., et al. (2016). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances, 6(82), 78939-78951.
- Yang, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485.
- ResearchGate. (2010). (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- Oriental Journal of Chemistry. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives.
- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds.
Sources
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- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of 2-(Chloromethyl)quinazolin-4(3H)-one Reaction Products by Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analysis of reaction products derived from 2-(chloromethyl)quinazolin-4(3H)-one using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a pivotal intermediate in synthetic and medicinal chemistry, serving as a versatile precursor for a wide range of biologically active molecules, including potential anticancer and anti-inflammatory agents.[1][2][3] Accurate characterization of its reaction products is essential for ensuring the synthesis of the correct target molecules and for quality control in drug discovery and development. This document outlines the underlying reaction chemistry, provides detailed protocols for sample preparation and LC-MS/MS analysis, and offers insights into data interpretation, including characteristic fragmentation patterns.
Introduction: The Significance of this compound
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[3][4] this compound is a highly valued building block because its chloromethyl group at the 2-position is an excellent electrophilic site, readily undergoing nucleophilic substitution. This reactivity allows for the facile introduction of a wide variety of functional groups, leading to the synthesis of extensive compound libraries.[1][5] For instance, it is a key intermediate in the preparation of novel 4-anilinoquinazoline derivatives, which have shown promising anticancer activity in vitro.[1][2]
Given its role as a reactive intermediate, monitoring the conversion of this compound and identifying the resulting products is a critical step in the synthetic workflow. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides the necessary specificity and sensitivity for this task, enabling confident confirmation of product identity and assessment of reaction purity.[6][7]
Reaction Chemistry and Expected Products
The primary reaction pathway for this compound involves the nucleophilic displacement of the chloride ion. The nature of the nucleophile dictates the final product structure.
Common Nucleophilic Substitution Reactions:
-
Amination: Reaction with primary or secondary amines yields 2-(aminomethyl)quinazolin-4(3H)-one derivatives.
-
Aniline Condensation: Reaction with substituted anilines is a key step in forming potent kinase inhibitors for cancer therapy.[1]
-
Hydrolysis: Reaction with water, which can occur during workup or as a side reaction, produces 2-(hydroxymethyl)quinazolin-4(3H)-one.[5]
-
Thiolation: Reaction with thiols results in 2-((alkylthio)methyl) or 2-((arylthio)methyl) derivatives.
The following diagram illustrates the general synthetic utility of this key intermediate.
Caption: General reaction scheme for this compound.
Analytical Strategy: LC-MS/MS
For the analysis of quinazolinone derivatives, a combination of reversed-phase liquid chromatography and tandem mass spectrometry with electrospray ionization (ESI) is the method of choice.
-
Expertise & Causality:
-
Liquid Chromatography (LC): A C18 stationary phase provides excellent separation for the moderately polar quinazolinone core and its derivatives based on their hydrophobicity. A gradient elution with an organic modifier (acetonitrile or methanol) is used to resolve compounds with different polarities, such as the starting material, the desired product, and potential polar side products like the hydrolysis derivative.[6][8]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile molecules like quinazolinones. The nitrogen atoms in the quinazolinone ring are readily protonated in the acidic mobile phase (facilitated by an additive like formic acid), leading to strong signals for the protonated molecular ion, [M+H]⁺.[1][5]
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides unambiguous structural confirmation. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is a unique fingerprint of the molecule, allowing for confident differentiation between isomers and confirmation that the substitution occurred at the intended position.[9]
-
Detailed Analytical Protocol
This protocol provides a robust starting point for method development. Parameters should be optimized for the specific instrumentation and target analytes.
Protocol 1: Sample Preparation
-
Reaction Quenching: At the desired time point, take an aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilution: Dilute the aliquot in a large volume (e.g., 950 µL) of a 50:50 mixture of acetonitrile and water. This simultaneously stops the reaction and prepares the sample for injection.
-
Centrifugation/Filtration: Centrifuge the diluted sample at high speed (>10,000 x g) for 5 minutes to pellet any precipitates. Alternatively, filter through a 0.22 µm syringe filter (PTFE or other chemically compatible membrane).
-
Transfer: Transfer the clear supernatant to an LC autosampler vial for analysis.
Protocol 2: LC-MS/MS Instrumentation and Parameters
The following table summarizes the recommended starting conditions for the analysis.
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 Reversed-Phase, 2.1 x 50 mm, <3 µm particle size | Standard for resolving small organic molecules.[6] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. Formic acid aids in protonation for ESI+.[6][8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase. Formic acid maintains pH consistency.[6][8] |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min. | A generic gradient to elute a range of compounds. |
| Injection Volume | 1-5 µL | Adjust based on sample concentration and instrument sensitivity. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity.[6] |
| MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Quinazolinones readily form [M+H]⁺ ions.[1] |
| Capillary Voltage | 1.0 - 3.5 kV | Optimize for maximum signal intensity.[6] |
| Desolvation Temperature | 350 - 500 °C | Aids in solvent evaporation and ion formation.[6] |
| Scan Mode | Full Scan (m/z 100-1000) with data-dependent MS/MS on the most intense ions. | Allows for identification of unknown products and confirmation of known ones. |
| Collision Energy (CID) | Ramped (e.g., 10-40 eV) | Provides a range of fragment ions for structural analysis. |
Data Interpretation and Expected Results
Mass Identification
The first step in data analysis is to identify the m/z values of the starting material and expected products in the full scan mass spectrum.
| Compound | Molecular Formula | Exact Mass (monoisotopic) | Expected [M+H]⁺ (m/z) | Key Isotopic Signature |
| This compound | C₉H₇ClN₂O | 194.0247 | 195.0325 | ³⁵Cl/³⁷Cl (3:1 ratio) |
| 2-(Hydroxymethyl)quinazolin-4(3H)-one | C₉H₈N₂O₂ | 176.0586 | 177.0664 | N/A |
| Product with Aniline | C₁₅H₁₃N₃O | 251.1059 | 252.1137 | N/A |
| Product with Morpholine | C₁₃H₁₅N₃O₂ | 245.1164 | 246.1242 | N/A |
Note: The presence of the characteristic chlorine isotope pattern (a peak at M+2 with roughly one-third the intensity of the M peak) is a definitive indicator of the unreacted starting material.
MS/MS Fragmentation Analysis
The structural core of the quinazolinone allows for predictable fragmentation, which is invaluable for confirming the structure of a newly synthesized derivative. The fragmentation pathway is a self-validating system for the product's identity.
A common fragmentation pathway involves the cleavage of the bond between the C2 carbon and the substituted side chain. Other characteristic losses can include CO and fragmentation of the benzene ring portion of the scaffold.
Caption: Expected fragmentation of a model product.
Conclusion
This application note provides a framework for the reliable analysis of this compound reaction products using LC-MS/MS. By combining a robust chromatographic separation with the detailed structural information from mass spectrometry, researchers can confidently verify the outcome of their synthetic efforts. The protocols and interpretation guidelines herein serve as a trusted starting point for method development, ensuring the high quality and integrity of data crucial for advancing drug discovery programs based on the versatile quinazolinone scaffold.
References
- Li, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485.
- ResearchGate. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
- Chen, Y.-L., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(19), 6606.
- PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-85.
- ACS Publications. (2019). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. The Journal of Organic Chemistry.
- MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7935.
- NIH National Library of Medicine. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future medicinal chemistry, 9(3), 333–359.
- ScienceDirect. (2018). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry, 26(15), 4457-4467.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- NIH National Library of Medicine. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central journal, 11(1), 29.
- MDPI. (2023). An Ultra-Fast and Green LC-MS Method for Quantitative Analysis of Aesculin and Aesculetin in Cortex Fraxini. Molecules, 28(18), 6689.
Sources
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- 2. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Infrared Spectroscopy of the Quinazolinone Ring System
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and characterization of these vital heterocyclic systems. This guide offers an in-depth exploration of the application of Fourier-Transform Infrared (FT-IR) spectroscopy for the analysis of the quinazolinone ring system. We will delve into the characteristic vibrational frequencies, the influence of substituents, detailed protocols for sample preparation, and the principles of spectral interpretation tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinazolinone Nucleus
The quinazolinone ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The structural integrity and substitution patterns on this nucleus are critical determinants of its biological function. Therefore, precise and reliable analytical techniques are paramount for confirming molecular structure, monitoring reactions, and ensuring quality control. FT-IR spectroscopy serves as a first-line analytical tool, offering a molecular fingerprint that is exquisitely sensitive to the structural features of the quinazolinone core and its appended functional groups.
Fundamentals of Quinazolinone Vibrational Spectroscopy
An FT-IR spectrum arises from the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. These vibrations, such as stretching and bending, occur at specific frequencies that are characteristic of the bond type, its environment, and the masses of the connected atoms. The quinazolinone system presents several key vibrational modes that are diagnostic for its structural confirmation.
The primary regions of interest in the IR spectrum of a quinazolinone derivative are:
-
High-Frequency Region (4000-2500 cm⁻¹): Dominated by stretching vibrations of N-H, O-H, and C-H bonds.
-
Triple Bond Region (2500-2000 cm⁻¹): Less common for typical quinazolinones but relevant for derivatives with nitrile or alkyne groups.
-
Double Bond Region (1800-1500 cm⁻¹): The most informative region for the quinazolinone core, featuring C=O (amide carbonyl), C=N (imine), and aromatic C=C stretching vibrations.
-
Fingerprint Region (1500-600 cm⁻¹): A complex region with C-N, C-O, C-C stretching, and various bending and out-of-plane vibrations that are unique to the overall molecular structure.
Characteristic Infrared Absorption Frequencies of the Quinazolinone Ring System
The interpretation of the IR spectrum of a quinazolinone derivative begins with the identification of its most characteristic absorption bands. The precise position of these bands can be influenced by the electronic effects of substituents, hydrogen bonding, and the physical state of the sample.
Key Vibrational Modes
The following diagram illustrates the fundamental structure of the 4(3H)-quinazolinone ring, the most common isomer.
Caption: General structure of the 4(3H)-quinazolinone core.
Data Summary Table
The following table summarizes the principal IR absorption bands for the quinazolinone nucleus. These ranges are typical and can shift based on molecular structure and environment.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretching (Amide) | 3200 - 3050 | Medium, often broad | Present in N-unsubstituted 4(3H)-quinazolinones. Broadening indicates hydrogen bonding, especially in the solid state.[5] |
| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak | Characteristic of the benzene portion of the ring system.[6] |
| Aliphatic C-H Stretching | 3000 - 2850 | Medium to Strong | Arises from alkyl substituents on the ring system.[7] |
| C=O Stretching (Amide I Band) | 1700 - 1650 | Strong, Sharp | This is one of the most intense and diagnostic peaks. Its position is sensitive to substituents and hydrogen bonding.[3][8][9] |
| C=N Stretching | 1635 - 1590 | Medium to Strong | Characteristic of the imine bond within the pyrimidine ring.[5][10] |
| Aromatic C=C Ring Stretching | 1610 - 1475 | Medium to Strong | Typically appear as a set of two or three bands.[10] |
| C-N Stretching | 1300 - 1100 | Medium | Contributions from C-N bonds within the heterocyclic ring.[2] |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern of these bands can provide information about the substitution pattern on the benzene ring.[6] |
Experimental Protocols: Sample Preparation and Analysis
The quality of an FT-IR spectrum is critically dependent on proper sample preparation. The choice of method is dictated by the physical state of the sample (solid or liquid) and the specific information required.
Caption: General workflow for FT-IR analysis.
Protocol 1: Solid Sample Analysis via KBr Pellet Method
This traditional transmission method is excellent for obtaining high-resolution spectra of pure, solid quinazolinone derivatives. It relies on the principle that potassium bromide (KBr) is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[11]
-
Rationale: The sample is dispersed in an IR-transparent matrix to minimize light scattering and produce a uniform path length for the IR beam. This method often yields sharper peaks compared to ATR, especially for crystalline materials.
-
Materials:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Pellet press with die set
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatula
-
-
Procedure:
-
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. This step is critical as water absorbed by KBr shows broad absorption bands (~3400 cm⁻¹ and ~1640 cm⁻¹) that can obscure key spectral features.
-
Grinding: Place approximately 1-2 mg of the quinazolinone sample and 100-200 mg of the dry KBr powder into a clean agate mortar.[12]
-
Mixing: Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogenous powder is obtained. The quality of the final pellet depends on the particle size; smaller particles reduce scattering.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and apply pressure using a hydraulic press (typically 7-10 tons) for about 2 minutes.[12] The resulting pellet should be clear and translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure.
-
Background Collection: Place an empty sample holder (or a pellet made of pure KBr) in the spectrometer and run a background scan. This spectrum is stored in memory and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet containing the sample into the sample holder and acquire the FT-IR spectrum.
-
Protocol 2: Solid and Liquid Analysis via Attenuated Total Reflectance (ATR)
ATR has become a dominant technique due to its speed and minimal sample preparation. It is ideal for rapid screening, analysis of small sample quantities, and for samples that are difficult to grind or are sensitive to moisture.[11]
-
Rationale: The IR beam is directed into a crystal of high refractive index (e.g., diamond, ZnSe). At the crystal-sample interface, an evanescent wave protrudes a few micrometers into the sample. The sample absorbs energy at specific frequencies from this wave, and the attenuated beam is reflected back to the detector.[13]
-
Materials:
-
FT-IR Spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol, ethanol)
-
Lint-free wipes
-
-
Procedure:
-
Background Collection: Ensure the ATR crystal surface is clean. With the pressure arm disengaged, take a background spectrum. This accounts for the absorbance of the crystal and the atmosphere.
-
Sample Application: Place a small amount of the solid quinazolinone sample directly onto the center of the ATR crystal. For liquids, a single drop is sufficient.[12]
-
Apply Pressure: Lower the pressure arm to ensure firm and uniform contact between the sample and the crystal surface.[13] Consistent pressure is key for reproducible results, especially for quantitative analysis. Insufficient contact will lead to a weak and distorted spectrum.
-
Sample Analysis: Acquire the FT-IR spectrum.
-
Cleaning: After analysis, retract the pressure arm, and clean the sample from the crystal surface using a soft wipe moistened with an appropriate solvent. Ensure the crystal is completely clean and dry before the next measurement.
-
Protocol 3: Solution-State Analysis using a Liquid Cell
This method is useful for studying quinazolinones in a specific solvent environment, investigating intermolecular interactions, or performing quantitative analysis.
-
Rationale: The sample is dissolved in an IR-transparent solvent, and the solution is placed in a cell with a known path length. The choice of solvent is critical to avoid spectral overlap with the analyte.
-
Materials:
-
FT-IR Spectrometer
-
Demountable or sealed liquid cell with IR-transparent windows (e.g., NaCl, KBr, CaF₂)
-
Syringes for filling the cell
-
Appropriate solvent (e.g., Chloroform-d, Carbon Tetrachloride - use with extreme caution)
-
-
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the quinazolinone derivative and has minimal absorption in the spectral regions of interest. A deuterated solvent like chloroform-d is often a good choice as C-D stretches appear at lower frequencies than C-H stretches, leaving the 3000 cm⁻¹ region clearer.
-
Prepare Solution: Prepare a solution of the sample at a known concentration (typically 1-10% w/v).
-
Background Collection: Fill the liquid cell with the pure solvent and acquire a background spectrum. This allows for the digital subtraction of the solvent's absorbance from the final spectrum.[14]
-
Sample Analysis: Clean and dry the cell, then fill it with the sample solution. Place the cell in the spectrometer and acquire the spectrum.[13]
-
Data Processing: The resulting spectrum will be that of the quinazolinone derivative in solution, free from solvent and atmospheric interferences.
-
Conclusion: A Powerful Tool for Structural Verification
Infrared spectroscopy is an indispensable technique in the arsenal of chemists working with the quinazolinone ring system. By understanding the characteristic vibrational frequencies and applying the appropriate sample handling protocols, researchers can efficiently confirm the identity of synthesized compounds, assess purity, and gain insights into molecular structure. The combination of strong, diagnostic peaks for the amide carbonyl and the rich information in the fingerprint region makes FT-IR a powerful, reliable, and accessible first step in the comprehensive characterization of these pharmacologically vital molecules.
References
- Sample preparation for FT-IR. (n.d.). Retrieved from vertexaisearch.cloud.google.com.[14]
- Ioniță, A. C., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. MDPI.[10]
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.[12]
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2023). Oriental Journal of Chemistry.[2]
- Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022). MDPI.[8]
- Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022). ProQuest.[9]
- Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society.[15]
- Chauhan, R. K. (2012). Biological Activity of Quinazoline and Their Fused-Ring Systems. Ignited Minds Journals.[16]
- Sample Preparation – FT-IR/ATR. (n.d.).
- FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal. (2018).
- Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. (2022). PubMed Central.[18]
- Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4-(3H)-one. Der Pharma Chemica.[3]
- FTIR Spectrum for compound (11). (2017).
- Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. (2022). ACS Omega.[20]
- Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[21]
- Compound Q1 analysis: A. FTIR Spectra, B. 1 H NMR Spectra, C. Mass Spectra of compound Q1. (n.d.).
- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc..[11]
- Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. (2024).
- Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (2018).
- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Reaction mechanism and ring opening phenomenon in the synthesis of target compound 7–27. (2017).
- 4(1H)-Quinazolinone. (n.d.). NIST WebBook.[26]
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2017). PubMed Central.[4]
- 12.8: Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts.[7]
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.[6]
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- 3. derpharmachemica.com [derpharmachemica.com]
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- 5. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. eng.uc.edu [eng.uc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(chloromethyl)quinazolin-4(3H)-one
Welcome to the technical support guide for the synthesis of 2-(chloromethyl)quinazolin-4(3H)-one. This molecule is a cornerstone intermediate for a wide array of pharmacologically active compounds, making its efficient synthesis critical for researchers in drug discovery and development.[1][2] This guide is structured to provide direct, actionable solutions to common challenges encountered during its preparation, combining established protocols with the underlying chemical principles to empower your research.
The most prevalent and efficient laboratory-scale synthesis involves the condensation of anthranilic acid derivatives with an appropriate C2 synthon, such as chloroacetonitrile or chloroacetyl chloride.[3][4][5] While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact yield and purity. This document will serve as your primary resource for troubleshooting these issues.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Issue 1: Low or No Product Yield
Q: My reaction has run to completion according to TLC, but after workup, my isolated yield is extremely low (<20%). What are the most likely causes?
A: This is a common and frustrating issue that can typically be traced to one of four areas: starting material quality, suboptimal reaction conditions, reactant solubility, or product loss during workup.
-
Starting Material Integrity: The purity of your anthranilic acid derivative is paramount. Impurities can introduce side reactions that consume starting material. Likewise, chloroacetonitrile can degrade over time.
-
Recommendation: Verify the purity of your anthranilic acid by NMR or melting point. Use a fresh bottle of chloroacetonitrile or distill it if its purity is suspect.
-
-
Suboptimal Temperature: While many procedures are run at room temperature, some substituted anthranilic acids require heating to overcome the activation energy for cyclization.[6]
-
Recommendation: Perform small-scale trial reactions at different temperatures (e.g., 25 °C, 50 °C, reflux) and monitor by TLC to identify the optimal condition for your specific substrate.
-
-
Poor Reactant Solubility: Certain substituents on the anthranilic acid ring, particularly nitro (-NO₂) and hydroxyl (-OH) groups, can drastically reduce solubility in common solvents like methanol or ethanol, leading to poor yields.[2][5]
-
Recommendation: If you observe poor solubility, consider switching to a more polar solvent. A solvent screen including ethanol, isopropanol, and N,N-dimethylformamide (DMF) is advisable.[7]
-
-
Product Precipitation: The desired product, this compound, is often a crystalline solid that precipitates from the reaction mixture. The workup procedure, typically involving the addition of water, is designed to maximize this precipitation. If your product has some solubility in the reaction solvent/water mixture, you may be losing a significant amount in the filtrate.
-
Recommendation: After filtering the precipitated product, try cooling the filtrate further (0-5 °C) to encourage more precipitation. You can also partially evaporate the solvent from the filtrate under reduced pressure to concentrate it and force more product out of solution.
-
Issue 2: Significant Side Product Formation
Q: My TLC/LC-MS analysis shows multiple spots/peaks besides my desired product. What are these impurities and how can I prevent them?
A: The formation of side products is often related to the reaction pathway and the stability of the intermediates and final product.
-
Formation of 2-Chloromethyl-3,1-benzoxazin-4-one: A common alternative reaction pathway involves the formation of a benzoxazinone intermediate, especially when using acyl chlorides like chloroacetyl chloride with anthranilic acid.[8][9][10][11] This intermediate can then react with a nitrogen source to form the desired quinazolinone. If this intermediate is stable and the subsequent cyclization is slow, it may persist as a major impurity.
-
Hydrolysis of the Chloromethyl Group: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water and under prolonged heating. This will result in the formation of 2-(hydroxymethyl)quinazolin-4(3H)-one.
-
Dimerization/Polymerization: Under certain conditions, particularly with reactive starting materials or impurities, side reactions leading to dimers or oligomers can occur.[12]
-
Recommendation: Ensure high purity of starting materials and stick to optimized reaction concentrations. Overly concentrated reactions can sometimes favor intermolecular side reactions.
-
Issue 3: Purification Challenges
Q: My crude product is an inseparable mixture, and recrystallization fails to yield pure material. What should I do?
A: Purification can be challenging if the impurities have similar solubility profiles to the product.
-
Recrystallization Solvent Screening: A single solvent may not be sufficient.
-
Recommendation: Attempt recrystallization from a different solvent system. Good candidates for quinazolinones include ethanol, acetic acid, or DMF/water mixtures. Test the solubility of your crude product in various solvents at both room temperature and their boiling points to find an ideal system (high solubility when hot, low solubility when cold).[6]
-
-
Column Chromatography: If recrystallization fails, silica gel chromatography is a viable alternative.
-
Recommendation: Use a solvent system such as dichloromethane/methanol or ethyl acetate/hexane. Monitor fractions carefully by TLC. Be aware that prolonged contact with silica gel, which is slightly acidic, can potentially cause degradation of sensitive products. Running a "plug" of silica (a short column) can often be sufficient to remove baseline impurities without significant product loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and general synthetic route for preparing substituted 2-(chloromethyl)quinazolin-4(3H)-ones on a lab scale?
A1: The one-step condensation of a substituted 2-aminobenzoic acid (anthranilic acid) with chloroacetonitrile is highly effective and has been systematically studied.[5] This method avoids the use of harsh acylating agents and often proceeds under mild conditions (room temperature) in a simple solvent like methanol, providing good to excellent yields for a variety of substrates.[3][4]
Q2: How do different substituents on the anthranilic acid ring affect the reaction?
A2: The electronic nature and position of substituents significantly influence reaction yield and conditions.
-
Electron-donating groups (like -OCH₃, -CH₃) generally give good yields.
-
Electron-withdrawing groups (like -Cl, -Br, -CF₃) also tend to react well, often providing comparable yields to the unsubstituted parent compound.[5]
-
Ortho-substituents (adjacent to the amino or carboxylic acid group) can cause steric hindrance, which may slightly reduce the yield.[5]
-
Problematic Substituents: As mentioned in the troubleshooting section, groups like nitro (-NO₂) and hydroxyl (-OH) can severely limit the solubility of the starting material in common alcoholic solvents, leading to very low yields.[5]
Q3: How can I reliably confirm the structure and purity of my final product?
A3: A combination of techniques is essential for unambiguous characterization:
-
Melting Point: Compare the observed melting point with literature values. A sharp melting point is a good indicator of purity. For the parent compound, this compound, the melting point is reported as 249-250 °C.[2]
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. For the parent compound, the ¹H NMR spectrum (in DMSO-d₆) should show a characteristic singlet for the -CH₂Cl protons around δ 4.5 ppm and a broad singlet for the N-H proton above δ 12.5 ppm.[2]
-
Mass Spectrometry (MS): ESI-MS should show the correct parent ion peak (M+H)⁺.
Data & Visualizations
Table 1: Effect of Anthranilic Acid Substituents on Synthesis Yield
The following table summarizes yields obtained for various substituted anthranilic acids under optimized conditions (reaction with 3.0 equiv. chloroacetonitrile in methanol at 25 °C for 2 h), as adapted from Li, H-Z. et al. (2010).[5]
| Entry | Substituent on Anthranilic Acid | Product | Yield (%) |
| 1 | H (unsubstituted) | 2-Chloromethylquinazolin-4(3H)-one | 88% |
| 2 | 5-Chloro | 2-Chloromethyl-6-chloroquinazolin-4(3H)-one | 75% |
| 3 | 6-Chloro | 2-Chloromethyl-5-chloroquinazolin-4(3H)-one | 65% |
| 4 | 5-Bromo | 2-Chloromethyl-6-bromoquinazolin-4(3H)-one | 72% |
| 5 | 4-Fluoro | 2-Chloromethyl-7-fluoroquinazolin-4(3H)-one | 72% |
| 6 | 4-Trifluoromethyl | 2-Chloromethyl-7-trifluoromethylquinazolin-4(3H)-one | 70% |
| 7 | 5-Nitro | 2-Chloromethyl-6-nitroquinazolin-4(3H)-one | 16% |
| 8 | 5-Hydroxy | 2-Chloromethyl-6-hydroxyquinazolin-4(3H)-one | 40% |
| 9 | 5-Methoxy | 2-Chloromethyl-6-methoxyquinazolin-4(3H)-one | 78% |
Diagrams
Caption: Proposed mechanism for the synthesis of the quinazolinone core.
Caption: A logical workflow for diagnosing and resolving low yield issues.
Experimental Protocols
Protocol 1: General Synthesis of this compound (3a)
This protocol is adapted from the optimized procedure described by Li, H-Z. et al. in Molecules (2010) and is intended for educational and research purposes only.[3][4][5] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
o-Anthranilic acid (2a)
-
Chloroacetonitrile (ClCH₂CN)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Ice bath
Procedure:
-
To a 100 mL round-bottom flask, add o-anthranilic acid (5.00 g, 36.5 mmol, 1.0 equiv.).
-
Add methanol (50 mL) to the flask and stir to dissolve the solid.
-
Carefully add chloroacetonitrile (6.9 mL, 109.5 mmol, 3.0 equiv.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature (approx. 25 °C) for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexane). The product is often a white solid that will begin to precipitate from the solution as the reaction proceeds.
-
Upon completion, add deionized water (50 mL) to the reaction mixture to precipitate out more product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold water (2 x 15 mL) and then a small amount of cold methanol (15 mL).
-
Dry the collected solid under vacuum to afford this compound as a white crystalline powder. (Typical yield: >80%).
-
The product can be further purified by recrystallization from ethanol if necessary.
References
- Al-Obaidi, A., Al-Hussain, S. A., & Al-Sa'd, M. H. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- Li, H.-Z., He, H.-Y., Han, Y.-Y., Gu, X., He, L., Qi, Q.-R., Zhao, Y.-L., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. [Link]
- Li, H. Z., He, H. Y., Han, Y. Y., Gu, X., He, L., Qi, Q. R., Zhao, Y. L., & Yang, L. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules (Basel, Switzerland), 15(12), 9473–9485. [Link]
- Li, H.-Z., He, H.-Y., Han, Y.-Y., Gu, X., He, L., Qi, Q.-R., Zhao, Y.-L., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
- Li, H.-Z., He, H.-Y., Han, Y.-Y., Gu, X., He, L., Qi, Q.-R., Zhao, Y.-L., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. [Link]
- Unknown Author. (n.d.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol.
- Helali, A., Sarg, M., Koraa, M., & El-Zoghbi, M. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. [Link]
- Papakyriakou, A., Zervou, M., & Christodoulou, M. S. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7891. [Link]
- Google Patents. (n.d.). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
- ResearchGate. (n.d.). Scheme 2. Synthesis of the newly 3, 1-benzoxazin-4-one derivatives.
- Liu, X., Wang, Z., Zhang, Y., & Zhang, Y. (2019). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Scientific Reports, 9(1), 1-8. [Link]
- Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Ghabbour, H. A. (2017). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Molecules, 22(1), 108. [Link]
- Amanote Research. (n.d.). (PDF) A General Synthetic Procedure for. Amanote Research. [Link]
- Unknown Author. (2016).
- Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Dhfyan, A. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 1-13. [Link]
- Khiati, Z., & Chari, M. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
- Gao, S.-S., Zhang, M.-M., Liu, G., Chen, Y., Zhang, Q., & Tang, Y. (2022). Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis.
- Bakulina, O., Dar'in, D., & Krasavin, M. (2019). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. Beilstein Journal of Organic Chemistry, 15, 2743–2750. [Link]
- Royal Society of Chemistry. (2022). 4-(Trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry. [Link]
- Zhang, M., Chen, T., & Zhang, X. (2023). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 28(14), 5344. [Link]
- MDPI. (2020). Quinazolin-4(3H)
- Papakyriakou, A., Zervou, M., & Christodoulou, M. S. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Making sure you're not a bot! [ask.orkg.org]
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- 11. uomosul.edu.iq [uomosul.edu.iq]
- 12. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(chloromethyl)quinazolin-4(3H)-one
Welcome to the technical support center for the synthesis of 2-(chloromethyl)quinazolin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your synthesis, troubleshooting common issues, and understanding the chemical principles at play. Our goal is to empower you to achieve higher yields, improve purity, and confidently navigate the challenges of this synthesis.
Section 1: Core Synthesis Protocol & Workflow
The synthesis of this compound is most reliably achieved through the cyclocondensation of an anthranilic acid derivative with a suitable C2-synthon. While several methods exist, the reaction of o-anthranilic acid with chloroacetonitrile in methanol has been systematically studied and offers a robust, high-yielding, one-step procedure.[1][2][3]
Optimized Protocol: Anthranilic Acid & Chloroacetonitrile Method
This protocol is based on the optimized conditions reported by Li, H-Z., et al. (2010), which provides a straightforward path to the desired product with high purity.[3]
Experimental Protocol:
-
Reagent Preparation: To a solution of sodium (23 mg, 1 mmol) in anhydrous methanol (5 mL) in a round-bottom flask equipped with a magnetic stirrer, add chloroacetonitrile (0.95 mL, 15 mmol) via syringe. Stir the resulting solution at ambient temperature for approximately 40 minutes under a nitrogen atmosphere.
-
Scientist's Note: The initial reaction between sodium and methanol forms sodium methoxide in situ. This strong base deprotonates the α-carbon of chloroacetonitrile, forming a reactive nucleophile essential for the subsequent reaction steps. Running this under an inert atmosphere prevents moisture from quenching the base.
-
-
Addition of Anthranilic Acid: In a separate flask, dissolve o-aminobenzoic acid (686 mg, 5 mmol) in anhydrous methanol (25 mL). Add this solution to the reaction mixture from Step 1.
-
Reaction: Heat the combined mixture to reflux and maintain for the time specified by reaction monitoring (typically several hours).
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the anthranilic acid spot indicates completion.
-
Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold methanol to remove any unreacted starting materials or soluble impurities. The product can be further purified by recrystallization from ethanol to yield a white solid.[4]
Experimental Workflow Diagram
Caption: Optimized workflow for the one-pot synthesis.
Section 2: Troubleshooting Guide (Q&A)
Even robust protocols can encounter issues. This section addresses the most common problems in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than reported. What are the most common causes?
A1: Low yield is the most frequent complaint. The cause can usually be traced to one of five key areas: reagent quality, stoichiometry, temperature, solvent effects, or reaction time.
-
Reagent Quality: Ensure your starting materials are pure and, critically, that your solvents are anhydrous. Water will react with the sodium methoxide base and can hydrolyze intermediates.
-
Stoichiometry: The molar ratio of reactants is crucial. An excess of the chloroacetonitrile/methoxide reagent is necessary to drive the reaction to completion. The optimized ratio is approximately 3 equivalents of chloroacetonitrile to 1 equivalent of anthranilic acid.[3]
-
Temperature: While the reaction is run at reflux, inconsistent heating can lead to incomplete conversion. Ensure the mixture is maintained at a steady reflux temperature. For some substituted quinazolinones, temperature optimization is key to balancing reaction rate against byproduct formation.[5][6]
-
Solvent Choice: The choice of solvent plays a significant role in quinazolinone synthesis by affecting reagent solubility and reaction pathways.[7] While methanol is optimal for this specific procedure, other syntheses may benefit from polar aprotic solvents like DMF, which can enhance the solubility of diverse starting materials.[5][8]
Troubleshooting Logic: Low Yield
Caption: A logical flow for troubleshooting low reaction yields.
Q2: My substituted anthranilic acid has poor solubility in methanol, leading to a stalled reaction. What can I do?
A2: This is a common issue, particularly with substrates bearing polar functional groups like nitro (-NO2) or hydroxyl (-OH) groups, which have been reported to give yields as low as 16-40% due to poor solubility in methanol.[3]
Solution 1: Solvent System Screening A change in solvent can dramatically improve results. Highly polar aprotic solvents are an excellent choice.
-
Dimethylformamide (DMF): Often gives excellent yields in quinazolinone synthesis due to its high polarity and boiling point.[5][8]
-
Tetrahydrofuran (THF): Another viable option, particularly when using alternative reagents like chloroacetyl chloride.[4][9]
Solution 2: Temperature Adjustment Carefully increasing the reaction temperature (if using a higher boiling point solvent like DMF) can improve solubility and reaction kinetics. However, this must be balanced against the potential for increased byproduct formation. Monitor the reaction closely by TLC.
Q3: My TLC shows multiple spots, and I'm struggling to purify the final product. What are the likely byproducts?
A3: The most probable major byproduct is the uncyclized N-acyl anthranilamide intermediate, N-(2-carbamoylphenyl)-2-chloroacetamide . This occurs if the final intramolecular cyclization step is incomplete.
Proposed Byproduct Formation:
Caption: Formation of the primary byproduct via incomplete cyclization.
Purification Strategy:
-
Recrystallization: If the primary impurity is the uncyclized intermediate, recrystallization from a protic solvent like ethanol is often sufficient. The desired quinazolinone is typically less polar and less soluble than the open-chain amide, allowing for effective separation.
-
Column Chromatography: If multiple byproducts are present or recrystallization is ineffective, silica gel column chromatography is the best option. A gradient elution system starting with a non-polar solvent mixture (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing polarity will effectively separate the components.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the proposed reaction mechanism?
A: The reaction proceeds through a multi-step sequence involving activation of chloroacetonitrile, nucleophilic attack by the anthranilic acid amine, and a final intramolecular cyclization.
Reaction Mechanism Diagram:
Caption: Simplified reaction mechanism for quinazolinone formation.
Q: How do different substituents on the anthranilic acid ring affect the yield?
A: Substituent effects have been systematically studied. Generally, both electron-donating and electron-withdrawing groups are tolerated, but yields can vary. The position of the substituent also matters.
Table 1: Effect of Substituents on Reaction Yield
| Entry | Substituent on Anthranilic Acid | Position | Reported Yield (%) | Reference |
|---|---|---|---|---|
| 1 | H (unsubstituted) | - | 88% | [3] |
| 2 | 5-Bromo | Electron-withdrawing | 77% | [3] |
| 3 | 5-Fluoro | Electron-withdrawing | 78% | [3] |
| 4 | 4-Trifluoromethyl | Strong EWG | 70% | [3] |
| 5 | 4,5-Dimethoxy | Electron-donating | 78% | [3] |
| 6 | 3-Methyl | Adjacent to -NH2 | 70% (slightly reduced) | [3] |
| 7 | 5-Nitro | Strong EWG | 16% (poor solubility) | [3] |
| 8 | 5-Hydroxy | Electron-donating | 40% (poor solubility) |[3] |
Data synthesized from Li, H-Z., et al. (2010).[3] The slightly reduced yield for substituents adjacent to the reacting groups (amino and carboxylic) is likely due to steric hindrance.
Q: Can I use chloroacetyl chloride instead of chloroacetonitrile?
A: Yes, chloroacetyl chloride is a viable alternative, though the reaction conditions must be adjusted. This method typically involves reacting an amine with chloroacetyl chloride in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like THF at room temperature.[4] This forms the N-acyl intermediate, which must then be cyclized, often under different conditions. While effective, it introduces an additional step and requires careful control of the initial acylation, which can be highly exothermic.
References
- Al-Hiari, Y. M. (2011). Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect. PubMed.
- Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones. ResearchGate.
- Wang, L., et al. (2022). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega.
- Solvent screening for the synthesis of Quinazolinones. ResearchGate.
- Li, H-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules.
- Komar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
- Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules.
- Li, H-Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed.
- Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate.
- Optimization of temperature on the synthesis of quinazolinones. ResearchGate.
- Pirc, S., et al. (2023). Process for purification of linagliptin. Google Patents.
- Li, H-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate.
- Musiol, R. & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
- Khan, I., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Applied Sciences.
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research.
Sources
- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
Technical Support Center: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one
Introduction:
Welcome to the technical support guide for the synthesis of 2-(chloromethyl)quinazolin-4(3H)-one. This key intermediate is crucial for the development of a wide range of biologically active molecules, including novel anticancer agents.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its preparation. The guidance herein is grounded in established chemical principles and field-proven insights to help you navigate common synthetic challenges, optimize your reaction outcomes, and ensure the integrity of your results.
I. Core Synthesis Overview & Mechanism
The most common and efficient route to this compound involves a one-step condensation reaction between an anthranilic acid derivative and chloroacetyl chloride.[1][2] This method is favored for its operational simplicity and generally good yields.
The reaction proceeds via an initial acylation of the amino group of anthranilic acid by chloroacetyl chloride to form an N-acylanthranilic acid intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final quinazolinone ring system.
Sources
- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(chloromethyl)quinazolin-4(3H)-one
Welcome to the technical support guide for the purification of 2-(chloromethyl)quinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate. As a key building block in the synthesis of various biologically active compounds, including potential anticancer agents, achieving high purity is critical for downstream applications.[1][2]
This guide is structured into two main sections: a Troubleshooting Guide for addressing specific experimental issues in real-time, and a Frequently Asked Questions (FAQs) section for more general inquiries.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound via common laboratory techniques.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. However, its success is highly dependent on selecting the appropriate solvent and conditions.[3]
Problem 1: My product oils out instead of forming crystals during recrystallization.
-
Probable Cause: This typically occurs when the boiling point of the chosen solvent is higher than the melting point of the solute, causing it to melt in the hot solvent rather than dissolve. The presence of significant impurities can also depress the melting point of the mixture, leading to the same issue.
-
Solution Pathway:
-
Switch Solvents: Select a solvent or a solvent system with a lower boiling point. For instance, if you are using DMF, consider trying ethyl acetate or acetonitrile.
-
Use a Solvent Pair: If finding a single suitable solvent is difficult, use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. The turbidity indicates the saturation point, and upon cooling, crystals should form.
-
Reduce Impurity Load: If the crude material is highly impure, an initial purification step, such as a quick filtration through a silica plug or an acid-base extraction, may be necessary before attempting recrystallization.
-
Problem 2: No crystals form after the hot solution is cooled.
-
Probable Cause: The solution is not supersaturated. This can happen if too much solvent was added initially, or if the compound has a higher than expected solubility in the cold solvent. Spontaneous nucleation may also be slow.
-
Solution Pathway:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This will act as a template for further crystallization.[3]
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Allow it to cool again slowly.
-
Extended Cooling: Place the flask in an ice bath for an extended period to maximize the precipitation of the solid.
-
Column Chromatography Issues
Column chromatography is a highly versatile method for separating compounds based on their differential adsorption to a stationary phase.[4]
Problem 1: Poor separation between this compound and an impurity.
-
Probable Cause: The polarity of the eluent (solvent system) is not optimized for the specific separation. The Rf values of the target compound and the impurity are too close.
-
Solution Pathway:
-
TLC Optimization: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your target compound an Rf value of approximately 0.2-0.4.[4] For quinazolinones, a common starting point is a mixture of hexane and ethyl acetate.[5]
-
Adjust Polarity:
-
If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase its polarity over the course of the separation. This can help to resolve compounds with close Rf values.
-
Problem 2: The product appears to be degrading on the silica gel column.
-
Probable Cause: Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the reactive chloromethyl group to the corresponding hydroxymethyl alcohol, 2-(hydroxymethyl)quinazolin-4(3H)-one.[6]
-
Solution Pathway:
-
Use a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel as the stationary phase.
-
Buffer the Eluent: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) to your eluent system. This will neutralize the acidic sites on the silica gel surface and minimize degradation of the acid-sensitive compound.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Pack the column, load the sample, and run the separation as efficiently as possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Such as anthranilic acid or its derivatives, which are common precursors.[2][6]
-
Hydrolysis Product: 2-(hydroxymethyl)quinazolin-4(3H)-one is a very common impurity, formed by the reaction of the chloromethyl group with water present in solvents or on silica gel.[6]
-
Side-Reaction Products: Depending on the reaction conditions, dimerization or other coupling reactions can occur. For instance, related quinazoline intermediates are known to form dimeric impurities under certain conditions.[7]
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: A systematic approach is best. Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. For quinazolinone-type structures, the following solvents are good candidates to screen:
-
Alcohols: Ethanol, isopropanol.[8]
-
Esters: Ethyl acetate.
-
Ketones: Acetone.
-
Nitriles: Acetonitrile.
-
Solvent Mixtures: A mixture of acetone and ethyl acetate has been successfully used for the closely related 2-chloroquinazolin-4(3H)-one.[9] Mixtures of petroleum ether and ethyl acetate are also reported for other quinazolinones.[10]
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Good for many polar compounds; high solubility when hot, lower when cold.[8] |
| Ethyl Acetate | 77 | Polar Aprotic | Versatile solvent, often used in mixtures with hexanes.[5] |
| Acetone | 56 | Polar Aprotic | Lower boiling point, useful if product is heat-sensitive or oils out in higher-boiling solvents. |
| Acetonitrile | 82 | Polar Aprotic | Good for moderately polar compounds. |
| Water | 100 | Very Polar | Generally, quinazolinones have low solubility in water, making it a potential "anti-solvent" in a binary system. |
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques is essential for unambiguous confirmation:
-
Melting Point: A sharp melting point that matches the literature value (e.g., 249-250 °C for the parent compound) is a strong indicator of high purity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. Key signals for this compound include a characteristic singlet for the -CH₂Cl protons (around 4.5 ppm in DMSO-d₆) and distinct aromatic signals.[1] The absence of impurity peaks is crucial.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[1][6]
-
Chromatography (TLC/HPLC): A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC chromatogram indicates high purity.
Purification Strategy Workflow
The following diagram outlines a decision-making process for selecting a suitable purification strategy.
Caption: A decision workflow for purifying this compound.
References
- Mague, J. T., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3179.
- Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485.
- ResearchGate. (n.d.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol.
- Amanote Research. (n.d.). A General Synthetic Procedure for 2-Chloromethyl-4(3h)-Quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents With 4-Anilinoquinazoline Scaffolds.
- Food and Agriculture Organization of the United Nations. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. AGRIS.
- Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate.
- Google Patents. (n.d.). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
- Kovalev, I. S., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 60-65.
- ResearchGate. (n.d.). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K).
- ResearchGate. (n.d.). Solvent free synthesis of some quinazolin-4(3H)-ones.
- SIELC Technologies. (n.d.). Separation of 2-(Trichloromethyl)quinazolin-4(1H)-one on Newcrom R1 HPLC column.
- PubChem. (n.d.). 2-(Chloromethyl)-4(3H)-quinazolinone. National Center for Biotechnology Information.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- Koul, S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894.
- Reddy, G. V., et al. (2021). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Chemistry, 3(3), 969-982.
- Li, H.-Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485.
Sources
- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]
- 8. Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-(chloromethyl)quinazolin-4(3H)-one
Welcome to the technical support guide for the purification of 2-(chloromethyl)quinazolin-4(3H)-one via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering explanations for the underlying causes and providing actionable solutions.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: The failure of crystals to form upon cooling is a common issue, typically stemming from one of two main causes: supersaturation or the use of excessive solvent.[1]
-
Probable Cause 1: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at a given temperature. Crystal formation requires a nucleation point to begin, which may not be present.[1]
-
Solution 1: Induce Crystallization.
-
Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.[2][3]
-
Seed Crystals: If available, add a single, tiny crystal of pure this compound to the solution. This "seed crystal" provides a perfect template for new crystals to grow upon.[3]
-
Flash Cooling: Briefly cool the solution in an ice-salt bath to induce rapid nucleation, then allow it to warm back to the intended crystallization temperature for slower, more controlled growth.
-
-
-
Probable Cause 2: Excessive Solvent. This is the most frequent reason for crystallization failure.[1] If too much hot solvent was used to dissolve the crude product, the solution will not be saturated enough for crystals to form even upon cooling.[3]
-
Solution 2: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent. A rotary evaporator is the most efficient tool for this purpose.[1] Reduce the volume incrementally, then allow the solution to cool again. Repeat until you find the optimal concentration for crystallization.
-
Q2: My compound has separated as an oil, not as crystals. How can I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[1][4] This is often due to the compound being significantly impure or the solution cooling too rapidly.[1]
-
Probable Cause 1: High Impurity Level. Impurities can depress the melting point of the compound, making it more likely to separate as an oil.
-
Solution 1: Re-dissolve and Dilute. Reheat the flask to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[2][4] This ensures the compound stays in solution longer as it cools, allowing it to reach a temperature below its melting point before it precipitates.
-
-
Probable Cause 2: Rapid Cooling. If the solution is cooled too quickly, the molecules may not have sufficient time to align into an ordered crystal lattice.
-
Solution 2: Slow Down the Cooling Process. After redissolving the oil, insulate the flask to slow the rate of cooling. You can do this by leaving it on a cooling hotplate, placing it in a warm water bath that is allowed to cool to room temperature, or covering it with glass wool.[1] Very slow cooling favors the formation of well-ordered crystals over an amorphous oil.[1]
-
-
Probable Cause 3: Inappropriate Solvent Choice. The boiling point of the solvent may be too high relative to the melting point of your compound.
-
Solution 3: Alter the Solvent System. Consider using a different solvent with a lower boiling point or employing a mixed-solvent system. In a mixed-solvent system, you can dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.[4]
-
Q3: My final yield of recrystallized product is very low. What went wrong?
A3: A low recovery is frustrating but can often be traced back to several procedural steps. The goal of recrystallization is a trade-off between purity and yield; some loss is inevitable as the compound has some solubility even in cold solvent.[3]
-
Probable Cause 1: Using Too Much Solvent. As discussed in Q1, excess solvent is a primary cause of low yield because a significant portion of the product remains dissolved in the mother liquor.[4]
-
Solution 1: Use the Minimum Amount of Hot Solvent. For future experiments, add the boiling solvent in small portions, waiting for it to return to a boil between additions, until the solute just dissolves.[3]
-
-
Probable Cause 2: Premature Crystallization. The product may have crystallized prematurely during a hot filtration step (if one was performed to remove insoluble impurities).
-
Solution 2: Keep Everything Hot. Ensure the funnel and receiving flask are pre-heated before filtration. This can be done by placing them in an oven or by passing hot solvent through the filter setup just before adding your solution.[5] Perform the filtration quickly to minimize cooling.
-
-
Probable Cause 3: Incomplete Crystallization. The solution may not have been cooled sufficiently to maximize product precipitation.
-
Solution 3: Maximize Cooling. After the flask has cooled slowly to room temperature, place it in an ice bath for at least 15-20 minutes to decrease the solubility of the compound further and maximize crystal formation.[4]
-
-
Probable Cause 4: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of your product.[3]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which your target compound has high solubility at high temperatures but low solubility at low temperatures.[6] The impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor). For quinazolinone derivatives, polar protic and polar aprotic solvents are often effective.[7]
Solvent Selection Strategy:
-
Review Literature: Check for established procedures. For similar quinazolinone compounds, solvents like ethanol, methanol, acetone, and ethyl acetate have been used.[8][9]
-
Perform Small-Scale Tests: Test the solubility of a few milligrams of your crude product in ~0.5 mL of various candidate solvents at room temperature and then upon heating.
-
Consider Mixed Solvents: If no single solvent is ideal, try a mixed-solvent system (e.g., Ethanol/Water, Acetone/Hexane). Dissolve the compound in the "good" solvent and titrate with the "poor" solvent until turbidity appears.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Often a good starting point for quinazolinones.[9] |
| Methanol | 65 | Polar Protic | Higher solubility than ethanol; may lead to lower recovery. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for moderately polar compounds. |
| Acetone | 56 | Polar Aprotic | Volatile; good dissolving power but may require very low temps for precipitation. |
| Ethanol/Water | Varies | Polar Protic | A common mixed-solvent system. The ratio can be fine-tuned. |
| Acetone/Ethyl Acetate | Varies | Polar Aprotic | A reported system for a similar compound, 2-chloroquinazolin-4(3H)-one.[8] |
Q2: Why is slow cooling so important for achieving high purity?
A2: The formation of a crystal is a process of molecular self-assembly. Slow cooling provides the necessary time for the molecules of this compound to arrange themselves into a highly ordered, stable crystal lattice. This process is selective; impurity molecules that do not fit perfectly into the growing lattice are excluded and remain in the solution.[1] Conversely, rapid cooling or crashing the product out of solution can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[2]
Q3: What are the primary safety precautions for handling this compound?
A3: this compound and its analogues are classified as hazardous substances. It is crucial to handle this compound with appropriate care in a well-ventilated fume hood.
-
Hazard Classification: Similar compounds are classified as causing severe skin burns and serious eye damage.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11]
-
Handling: Avoid breathing dust.[10] Handle as a skin and eye irritant. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[12]
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
Q4: What is the mother liquor and can it be reused?
A4: The mother liquor is the solution that remains after the crystals have been filtered off. It contains the soluble impurities as well as a certain amount of dissolved product, dictated by its solubility in the cold solvent.[3] While it is possible to obtain a second crop of crystals by concentrating the mother liquor and re-cooling, this second crop will be significantly less pure than the first. It is generally not recommended if high purity is the primary goal.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The optimal solvent and volumes should be determined by small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Hotplate with stirring capability
-
Buchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hotplate.[6]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound has just completely dissolved. It is critical to use the minimum amount of boiling solvent necessary to ensure the solution is saturated.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second flask and a funnel. Pour the hot solution through a fluted filter paper to remove the solid impurities.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. This is the most critical step for forming pure crystals.[1]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15 minutes to maximize the yield.[4]
-
Crystal Collection: Set up a Buchner funnel with filter paper under vacuum. Wet the paper with a small amount of ice-cold solvent. Swirl the flask to create a slurry and pour the contents into the funnel.[5]
-
Washing: With the vacuum still applied, wash the crystals with a very small amount of ice-cold solvent to rinse away any remaining mother liquor.[3][5]
-
Drying: Allow the vacuum to pull air through the crystals for several minutes to help them dry. Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: A decision-making workflow for troubleshooting common recrystallization failures.
References
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
- Troubleshooting - Chemistry LibreTexts.
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC - NIH.
- Recrystalliz
- A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed.
- Recrystallization - University of California, Irvine.
- Troubleshooting guide for the recrystallization of 2-(2-Chlorophenyl)acetohydrazide - Benchchem.
- (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)
- 2-Chloroquinazolin-4(3H)-one - PMC - NIH.
- Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride - PMC - NIH.
- (PDF) Solvent free synthesis of some quinazolin-4(3H)
- Recrystalliz
- Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem.
- SAFETY D
- 2-(Chloromethyl)-4-methylquinazoline - AK Scientific, Inc.
- SAFETY D
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: 2-(chloromethyl)quinazolin-4(3H)-one
Welcome to the technical support resource for 2-(chloromethyl)quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this key synthetic intermediate. As a reactive compound, its proper handling and storage are paramount to achieving reproducible and accurate experimental outcomes. This document provides in-depth answers to common questions and troubleshooting advice based on the compound's chemical properties and established laboratory best practices.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
1. What are the optimal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed container in a desiccator at low temperature. The key is to minimize exposure to moisture and heat, which are the primary drivers of degradation. While some suppliers may ship the product at room temperature, long-term storage requires more stringent conditions.[1]
2. How does moisture affect the stability of the compound?
The 2-(chloromethyl) group is the most reactive site on the molecule and is susceptible to nucleophilic substitution, particularly hydrolysis. Ambient moisture can lead to the slow conversion of the chloromethyl group to a hydroxymethyl group, forming 2-(hydroxymethyl)quinazolin-4(3H)-one.[2][3] This impurity can interfere with subsequent reactions, leading to lower yields or unintended side products. Therefore, storing the compound under dry conditions is critical.
3. Can I store the compound in solution? If so, what solvents are recommended?
Storing this compound in solution is generally not recommended for long periods due to increased reactivity. If you must prepare a stock solution, use a dry, aprotic solvent such as anhydrous DMSO, DMF, or dioxane. Prepare the solution fresh and use it as quickly as possible. For parent quinazolinones, DMSO is a common solvent for biological assays.[4] Avoid protic solvents like methanol or ethanol for storage, as they can react with the chloromethyl group (solvolysis). Solutions should be stored at -20°C or -80°C to slow down potential degradation.[4]
4. What are the visual signs of compound degradation?
While a change in color (e.g., yellowing) or texture (clumping) can indicate degradation or the presence of impurities, these are not definitive proofs. The most reliable method to assess purity is through analytical techniques like ¹H-NMR, LC-MS, or by measuring the melting point.[2] For instance, the appearance of a new singlet in the ¹H-NMR spectrum around δ 4.5-4.7 ppm could indicate the formation of the corresponding alcohol.
5. What materials or chemicals are incompatible with this compound?
As a reactive electrophile, this compound should be stored away from strong nucleophiles, bases, and oxidizing/reducing agents.[5] This includes avoiding contamination with water, alcohols, and amines during storage. Always use clean spatulas and glassware to prevent cross-contamination.[6] Storing incompatible chemicals separately is a fundamental laboratory safety practice.[5]
Troubleshooting Guide
This section provides solutions to specific experimental issues that may arise from improper storage or handling of this compound.
Question 1: My reaction yield is significantly lower than expected. Could the starting material be the problem?
Answer: Yes, this is a common issue when using aged or improperly stored this compound.
-
Probable Cause: The most likely cause is the degradation of your starting material via hydrolysis, as previously discussed. If a portion of the compound has converted to 2-(hydroxymethyl)quinazolin-4(3H)-one, it will not participate in reactions where the chlorine is the leaving group, thus lowering your effective concentration and final yield.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your experiment, check the purity of the compound. Run a quick ¹H-NMR in DMSO-d₆. Look for the characteristic singlet of the chloromethyl protons (around δ 4.55 ppm) and the absence of other significant peaks.[2]
-
Perform a Co-spot TLC: Spot your starting material alongside a freshly opened batch (if available) on a TLC plate to check for the presence of more polar impurities, which could indicate the hydrolyzed product.
-
Use Fresh Material: If degradation is suspected, it is always best to use a new, unopened vial of the compound for critical experiments.
-
Question 2: I am observing an unexpected side product with a mass 18 amu lower than my expected product. What could it be?
Answer: This mass difference strongly suggests the involvement of the hydrolyzed form of your starting material.
-
Probable Cause: The side product is likely formed from the reaction of 2-(hydroxymethyl)quinazolin-4(3H)-one that was present as an impurity in your starting material. The hydroxyl group can participate in different reaction pathways or may simply be carried through the synthesis, resulting in an analog of your target molecule where a hydroxyl group is present instead of the expected functionality.
-
Workflow for Identification:
A workflow for troubleshooting unexpected side products.
Question 3: The solid this compound in the bottle appears clumpy and has a slight yellowish tint, whereas it was a fine white powder before. Is it still usable?
Answer: Physical changes like clumping and discoloration are warning signs that should not be ignored.
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Probable Cause: Clumping often indicates the absorption of atmospheric moisture, which is a primary cause of hydrolysis. The color change may be due to the formation of minor, chromophoric degradation products over time. While the bulk of the material may still be viable, its purity is compromised.
-
Recommended Action:
-
Do Not Assume Purity: Never use material that has visibly changed without first verifying its purity analytically (NMR, LC-MS).
-
Consider Purification: If a significant amount of material is affected, you could attempt to purify it (e.g., by recrystallization from a suitable non-reactive solvent), but this is often not practical for small quantities.
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Prioritize Quality: For drug discovery and development applications where accuracy is crucial, it is highly recommended to discard the suspect material and procure a fresh batch. The cost of failed experiments due to impure reagents far outweighs the cost of the reagent itself.[7]
-
Summary of Storage and Handling Recommendations
| Condition | Solid Compound | In Solution (Short-Term) |
| Temperature | -20°C for long-term | -20°C to -80°C |
| Atmosphere | Dry (e.g., in a desiccator) | Under an inert atmosphere (N₂ or Ar) |
| Container | Tightly sealed, opaque glass vial | Tightly sealed vial with a septum cap |
| Recommended Solvents | N/A | Anhydrous aprotic solvents (e.g., DMSO, DMF) |
| Incompatibilities | Water, alcohols, amines, strong bases | Protic solvents, nucleophiles |
Primary Degradation Pathway
The primary non-synthetic degradation pathway of concern during storage is hydrolysis. The electrophilic carbon of the chloromethyl group is susceptible to attack by water, a weak nucleophile, leading to the formation of the corresponding alcohol.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4(3H)-Quinazolinone | Platelet aggregation | Antibacterial | TargetMol [targetmol.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Substitutions on 2-(Chloromethyl)quinazolin-4(3H)-one
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-(chloromethyl)quinazolin-4(3H)-one. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you navigate the nuances of nucleophilic substitution reactions on this valuable synthetic intermediate. As a key building block in the synthesis of biologically active compounds, mastering its reactivity is crucial for project success.[1][2][3]
Molecule Overview & Reactivity Profile
This compound is a bifunctional molecule. The quinazolinone core is a privileged scaffold in medicinal chemistry, while the chloromethyl group at the 2-position serves as a reactive electrophile, ideal for introducing a wide variety of substituents via SN2 reactions.
The primary challenges in its use stem from:
-
Limited Solubility: The planar, hydrogen-bonding structure can lead to poor solubility in common organic solvents.
-
Competitive N-Alkylation: The ring nitrogen (N3) is nucleophilic and can compete with an external nucleophile, leading to undesired side products.
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially under harsh basic conditions, yielding the corresponding 2-(hydroxymethyl) derivative.[2][3]
This guide is structured to address these challenges proactively and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, setup, and general considerations for reactions involving this compound.
Q1: How should I store and handle this compound? A1: The compound is a stable solid. However, to prevent gradual hydrolysis from atmospheric moisture, it should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., a glovebox). It is not particularly light-sensitive but should be kept away from strong bases or nucleophiles during storage.
Q2: What is the best general-purpose solvent for substitution reactions? A2: Polar aprotic solvents are the preferred choice. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent for dissolving the quinazolinone starting material and most nucleophiles. Acetonitrile (ACN) is another good option, particularly for cleaner workups. Avoid protic solvents like ethanol or water as the primary solvent, as they can act as competing nucleophiles.
Q3: My starting material is not dissolving well, even in DMF. What can I do? A3: Gentle heating (40-50 °C) can significantly improve solubility. If the reaction can be performed at elevated temperatures, solubility will likely cease to be an issue. For room temperature reactions, consider preparing a slurry and expect the reaction to proceed as the starting material is consumed. Ensure your solvent is anhydrous, as water can decrease the solubility of organic compounds.
Q4: Which base should I start with for my substitution reaction? A4: The choice of base is critical and depends on the pKa of your nucleophile.
-
For neutral nucleophiles (e.g., amines, thiols): A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is often sufficient to act as an HCl scavenger.
-
For acidic nucleophiles (e.g., phenols, carboxylic acids): A stronger, inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is required to deprotonate the nucleophile effectively. Sodium hydride (NaH) can also be used but requires strictly anhydrous conditions.
Troubleshooting Guide: Common Experimental Issues
This section provides a problem-oriented approach to diagnosing and solving issues that arise during the reaction.
| Problem / Symptom | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield (Starting Material Unchanged) | 1. Insufficient Base Strength: The nucleophile is not being deprotonated effectively to initiate the reaction. 2. Low Reaction Temperature: The activation energy for the substitution is not being overcome. 3. Steric Hindrance: The nucleophile is too bulky to approach the electrophilic carbon. | 1. Switch to a stronger base. If using K₂CO₃, try NaH or Cs₂CO₃. The larger cation of Cs₂CO₃ can also improve solubility of the resulting salt (carbonate effect). 2. Increase the temperature. Start by heating the reaction to 60-80 °C. Monitor by TLC or LC-MS. Many substitutions on this scaffold proceed well at elevated temperatures.[3] 3. Consider a less hindered nucleophile if possible. If not, you may need to force the reaction with higher temperatures and longer reaction times. |
| Low Yield (Starting Material Consumed, Multiple Spots on TLC) | 1. Formation of 2-(hydroxymethyl) Side Product: The chloromethyl group has hydrolyzed due to water in the solvent or a wet base. 2. Dimerization/Oligomerization: The N3-H of one quinazolinone molecule may be deprotonated and attack another molecule. 3. Nucleophile Degradation: The nucleophile may be unstable under the reaction conditions. | 1. Use anhydrous solvents and reagents. Dry solvents over molecular sieves. Use freshly opened or properly stored bases. Consider running the reaction under an inert atmosphere (N₂ or Ar). 2. Use a slight excess of the external nucleophile (1.1-1.2 eq). This ensures it outcompetes the quinazolinone N-H for reaction at the electrophilic site. Using a stronger base to fully deprotonate the nucleophile before adding the electrophile can also mitigate this. 3. Check the stability of your nucleophile. If it is base-sensitive, consider a milder base (e.g., DIPEA instead of K₂CO₃) or add the base slowly at a lower temperature. |
| Reaction is Incomplete (Mixture of Starting Material & Product) | 1. Insufficient Reagent: The nucleophile or base was the limiting reagent and has been fully consumed. 2. Reversible Reaction: The reaction may be reaching an equilibrium state. 3. Poor Mixing/Solubility: The reaction is diffusion-limited due to poor solubility of a key component. | 1. Add another portion of the nucleophile and/or base. Monitor the reaction for another few hours. 2. Increase the temperature to shift the equilibrium towards the product. If the reverse reaction is problematic, you may need to trap or remove the HCl byproduct more effectively. 3. Add more solvent or switch to a better one (e.g., DMSO). Ensure vigorous stirring, especially for slurry reactions. |
| Difficult Product Isolation / Purification | 1. Product is highly polar and water-soluble. 2. Product co-elutes with starting material or side products. 3. Contamination with inorganic salts from the base. | 1. Avoid aqueous workups if possible. If an aqueous workup is necessary, extract with a more polar solvent like ethyl acetate or a mixture of dichloromethane/isopropanol. Brine washes can help "salt out" the product into the organic layer. 2. Optimize your chromatography. Try a different solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). A gradient elution may be necessary. 3. Filter the reaction mixture before workup. If using an inorganic base like K₂CO₃, filtering the crude reaction mixture through a pad of celite can remove most of the salts before extraction or concentration. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a typical reaction between this compound and a primary or secondary amine.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle and temperature controller
-
TLC plates and appropriate mobile phase
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound.
-
Add anhydrous DMF (approx. 0.1 M concentration relative to the quinazolinone).
-
Add the amine nucleophile, followed by DIPEA.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS every 1-2 hours.
-
Upon completion (disappearance of the starting material), cool the reaction to room temperature.
-
Pour the reaction mixture into ice water. A precipitate of the crude product should form.
-
Collect the solid by vacuum filtration, wash with water, and then a small amount of cold diethyl ether or hexane to aid drying.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visual Workflow: Troubleshooting & Optimization
The following diagram outlines a logical decision-making process for troubleshooting a substitution reaction.
References
- Li, H.-Z., He, H.-Y., Han, Y.-Y., Gu, X., He, L., Qi, Q.-R., Zhao, Y.-L., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. [Link][1]
- PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds.
- ResearchGate. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link][3]
- Helali, A., Sarg, M., Koraa, M., & El-Zoghbi, M. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. [Link]
- PubChem. This compound.
Sources
- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
alternative synthetic routes to 2-(chloromethyl)quinazolin-4(3H)-one
Technical Support Center: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This valuable heterocyclic compound serves as a critical intermediate in the development of a wide range of biologically active molecules, including potential anticancer and anti-inflammatory agents.[1] This guide provides an in-depth analysis of the primary synthetic routes, offers practical troubleshooting advice for common experimental challenges, and answers frequently asked questions to support your research and development efforts.
I. Overview of Synthetic Strategies
The synthesis of this compound typically revolves around the construction of the quinazolinone core from readily available starting materials. The most prevalent and improved method involves the one-step condensation of o-anthranilic acids with chloroacetonitrile.[2][3] However, alternative pathways exist, each with its own set of advantages and potential complications. Understanding these routes is key to selecting the optimal procedure for your specific needs and for effective troubleshooting.
Primary Synthetic Route: Anthranilic Acid and Chloroacetonitrile
The most direct and efficient synthesis involves the reaction of an appropriately substituted anthranilic acid with chloroacetonitrile.[2] This method is favored for its operational simplicity, mild reaction conditions, and generally good yields.[2][4]
Reaction Workflow: Anthranilic Acid Route
Caption: General workflow for the one-pot synthesis.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of the desired this compound. What are the likely causes and how can I improve it?
-
Answer: Low yields are a common frustration, but can often be traced back to a few key factors.
-
Insufficient Reagent: One of the most critical parameters is the molar ratio of chloroacetonitrile to the anthranilic acid. Early protocols often used an insufficient amount of chloroacetonitrile.[2]
-
Solution: Increase the molar equivalent of chloroacetonitrile. Studies have shown that using at least 3.0 equivalents of chloroacetonitrile significantly improves yields.[4]
-
-
Poor Solubility of Starting Material: Substituted anthranilic acids, particularly those with electron-withdrawing groups or poor solubility in the reaction solvent (e.g., methanol), can lead to diminished yields.[1]
-
Solution:
-
Solvent Screening: While methanol is standard, exploring other solvents or solvent mixtures in which your specific anthranilic acid derivative is more soluble could be beneficial.
-
Gentle Heating: Although the reaction proceeds at room temperature, gentle warming (e.g., to 40-50°C) might improve the solubility of recalcitrant starting materials. Monitor for potential side reactions.
-
-
-
Reaction Time: While the reaction is generally complete within 2 hours at room temperature, highly substituted or less reactive anthranilic acids may require longer reaction times.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after 2 hours, extend the reaction time and continue monitoring.
-
-
Problem 2: Formation of Impurities
-
Question: I've obtained my product, but it is contaminated with significant impurities that are difficult to remove. What are these impurities and how can I prevent their formation?
-
Answer: Impurity profiles can be complex, but some common side products can be anticipated and mitigated.
-
Unreacted Starting Materials: This is the most straightforward impurity to identify.
-
Cause: Incomplete reaction due to reasons outlined in "Low Yield."
-
Solution: Ensure optimized reaction conditions (reagent ratio, time) are used. Purification via recrystallization or column chromatography is typically effective for removal.
-
-
Polymerization/Side Reactions of Chloroacetonitrile: Chloroacetonitrile can be reactive under certain conditions.
-
Cause: Presence of strong bases or prolonged reaction at elevated temperatures.
-
Solution: Maintain the recommended reaction temperature and avoid the addition of strong bases unless a specific alternative protocol requires it.
-
-
Formation of Bis-Quinazolinone Adducts: In some cases, particularly with reactive intermediates, dimerization or further reaction can occur. For instance, reactions involving 2-chloromethyl-4-methyl quinazoline and acetaldehyde under basic conditions are known to form bis-adducts.[5]
-
Cause: The presence of reactive aldehydes or ketones as impurities or in subsequent reaction steps.
-
Solution: Ensure the purity of starting materials and solvents. If the impurity is consistently observed, a modification of the workup procedure or a different purification strategy might be necessary.
-
-
Problem 3: Product Characterization Issues
-
Question: The spectroscopic data (NMR, MS) of my product is inconsistent with the expected structure of this compound. What could be wrong?
-
Answer: Inconsistent analytical data often points to an unexpected reaction pathway or the formation of a tautomer.
-
Tautomerism: Quinazolin-4(3H)-ones can exist in tautomeric forms. The keto form is generally predominant, but the enol form, 2-(chloromethyl)quinazolin-4-ol, can also be present.[6]
-
Solution: The observed spectroscopic data will be a composite of the tautomers present in the specific solvent used for analysis. For NMR, the proton on the nitrogen at position 3 (N-H) in the keto form is a key indicator. In the mass spectrum, both tautomers will have the same molecular weight.
-
-
Solvent Adducts: Depending on the workup and purification solvents, solvent molecules can sometimes be retained in the final product.
-
Solution: Ensure the product is thoroughly dried under vacuum. If solvent peaks are observed in the NMR, extended drying or recrystallization from a different solvent system may be required.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: Can I use a different starting material instead of anthranilic acid?
-
A1: Yes, several alternative starting materials can be used to synthesize the quinazolinone core, although they may not directly yield the 2-(chloromethyl) derivative in a single step. These include isatoic anhydride, 2-aminobenzamides, and even isatins.[7][8] For example, 2-aminobenzamides can be condensed with aldehydes, followed by an oxidation step to form the quinazolinone ring.[9] These multi-step routes may be necessary if the desired substituted anthranilic acid is not commercially available.
-
-
Q2: What is the mechanism of the reaction between anthranilic acid and chloroacetonitrile?
-
A2: The reaction proceeds through a multi-step sequence. Initially, the amino group of the anthranilic acid attacks the nitrile carbon of chloroacetonitrile. This is followed by an intramolecular cyclization where the amide nitrogen attacks the newly formed imine carbon. Tautomerization then leads to the final this compound product.
-
Proposed Reaction Mechanism
Caption: Key steps in the formation of the quinazolinone.
-
Q3: Are there any safety precautions I should be aware of?
-
A3: Yes. Chloroacetonitrile is toxic and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Chloroacetyl chloride, used in some alternative syntheses, is corrosive and reacts violently with water.[10][11] Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.
-
-
Q4: How can I purify the final product?
-
A4: The product often precipitates from the reaction mixture and can be isolated by simple filtration.[2] Washing the crude product with a cold solvent like ethanol or methanol can remove some impurities. For higher purity, recrystallization is effective. If significant impurities persist, column chromatography on silica gel may be necessary.
-
IV. Experimental Protocols
General Procedure for the Synthesis of this compound from Anthranilic Acid [2][4]
-
To a round-bottom flask, add the substituted anthranilic acid (1.0 equiv.).
-
Add methanol as the solvent.
-
Add chloroacetonitrile (3.0 equiv.) to the suspension.
-
Stir the reaction mixture at room temperature (25 °C) for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The product will typically precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold methanol.
-
Dry the product under vacuum to obtain the this compound derivative.
V. Comparative Data of Synthetic Routes
| Route | Starting Materials | Key Reagents | Conditions | Typical Yields | Advantages | Disadvantages |
| A (Preferred) | Anthranilic Acid | Chloroacetonitrile | Methanol, 25°C, 2h | 40-88%[1] | One-step, mild conditions, simple workup[2] | Yield can be sensitive to substrate solubility[1] |
| B | Anthranilic Acid | Chloroacetyl chloride, then NH₃ | Multi-step | ~30% (overall)[1] | Access to intermediates | Lower overall yield, more steps |
| C | 2-Aminobenzamide | Aldehydes | Oxidant (e.g., PIDA, KMnO₄) | Varies | Good for diverse 2-substituents | Requires an additional oxidation step[9] |
VI. References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Yang, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485.
-
International Journal of Innovative Research in Science, Engineering and Technology. (2021). A Short Review on Quinazoline Heterocycle. 10(5).
-
Yang, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules.
-
Hindawi. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
-
PubMed. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide.
-
NIH. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III).
-
ResearchGate. (n.d.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol.
-
A facile synthesis of 2-substituted-2,3-dihydro-4(1H)-quinazolinones in 2,2,2-trifluoroethanol. (2007). Chinese Chemical Letters, 18(6), 656-658.
-
MDPI. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
-
PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds.
-
PubMed. (2000). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems.
-
Google Patents. (n.d.). CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
-
One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation an. (n.d.).
-
Google Patents. (n.d.). CN107778256B - A kind of method for synthesizing quinazolinone from anthranilamide and unsaturated aldehyde.
-
ResearchGate. (n.d.). Highly stereoselective synthesis of trans-3-chloro-beta-lactams from imines and mixed chloro- and nitroacetyl chlorides.
-
ResearchGate. (n.d.). Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a.
-
SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological.
-
NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
-
Reddit. (2015). Organic synthesis advice (amide linker using chloroacetyl chloride)?
-
Google Patents. (n.d.). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinazolinones from Anthranilamides and Aldehydes via Metal-Free Aerobic Oxidation in DMSO.
-
MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
-
ACS Publications. (2024). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines.
-
MedchemExpress.com. (n.d.). 2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinone synthesis [organic-chemistry.org]
- 8. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
Quinazolinone Synthesis: A Technical Support Center for Researchers
Welcome to the comprehensive technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing this pivotal heterocyclic scaffold. Quinazolinones are a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured to provide direct answers and actionable solutions to common problems encountered during quinazolinone synthesis.
Issue 1: Low or No Product Yield
Q1: I am attempting a classical Niementowski synthesis of a 4(3H)-quinazolinone from anthranilic acid and an amide, but my yield is disappointingly low. What are the likely causes and how can I improve it?
Low yields in the Niementowski reaction, a thermal condensation, are a frequent challenge.[1][2] The primary factors influencing the outcome are reaction temperature, time, and the purity of your starting materials.
Possible Causes & Solutions:
-
Suboptimal Temperature: The traditional Niementowski reaction often requires high temperatures, typically in the range of 130-160°C, to drive the dehydration and cyclization steps.[1][2] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of starting materials or products, especially for sensitive substrates.
-
Actionable Advice: Carefully optimize the reaction temperature by running small-scale experiments at varying temperatures (e.g., in 10°C increments from 130°C to 180°C) to find the sweet spot for your specific substrates.
-
-
Insufficient Reaction Time: These condensations can be slow. A short reaction time may result in incomplete conversion.
-
Actionable Advice: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue heating until the starting materials are consumed.
-
-
Purity of Starting Materials: Impurities in the anthranilic acid or the amide can engage in side reactions, consuming reactants and lowering the yield of the desired quinazolinone.[3]
-
Actionable Advice: Ensure the purity of your starting materials. Recrystallize or purify the anthranilic acid and ensure the amide is of high quality and dry.
-
-
Inefficient Water Removal: The reaction produces water as a byproduct. If not effectively removed, the equilibrium may not favor product formation.
-
Actionable Advice: While often performed in an open vessel or with a reflux condenser, for particularly stubborn reactions, consider using a Dean-Stark apparatus to azeotropically remove water if a suitable solvent is used.
-
Q2: My microwave-assisted quinazolinone synthesis is not giving the expected high yield. What should I troubleshoot?
Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields compared to conventional heating.[4][5][6] However, several parameters need to be optimized for success.
Possible Causes & Solutions:
-
Incorrect Microwave Parameters: The power, temperature, and irradiation time are critical. Non-homogeneous heating in a domestic microwave oven can be a problem.[4]
-
Actionable Advice: Utilize a dedicated scientific microwave reactor for precise control over temperature and pressure. Optimize the reaction by systematically varying the temperature and holding time. For instance, start with a temperature of 120°C for 10-30 minutes and adjust as needed based on reaction monitoring.[7]
-
-
Solvent Choice: The choice of solvent is crucial in microwave synthesis due to its dielectric properties.
-
Vessel Sealing: Improper sealing of the reaction vessel can lead to the loss of volatile reactants or solvent, altering the reaction conditions.
-
Actionable Advice: Ensure the microwave vial is properly sealed to maintain pressure and prevent evaporation.
-
Q3: I am performing a metal-catalyzed synthesis of a quinazolinone derivative, and the reaction is sluggish or fails completely. What could be the issue?
Transition-metal catalysis offers milder and more versatile routes to quinazolinones.[10][11][12] However, these reactions are sensitive to catalyst deactivation and reaction conditions.
Possible Causes & Solutions:
-
Catalyst Deactivation: The catalyst (e.g., palladium or copper) can be deactivated by impurities in the starting materials, solvents, or even by the reaction byproducts.[7]
-
Actionable Advice: Use high-purity, degassed solvents and ensure your starting materials are free of impurities that could poison the catalyst (e.g., sulfur-containing compounds). Ensure your glassware is scrupulously clean. If deactivation is suspected, consider increasing the catalyst loading.[7]
-
-
Ligand Choice: In many cases, the choice of ligand is as critical as the metal itself.
-
Actionable Advice: The ligand can influence the solubility, stability, and reactivity of the catalytic species. If your reaction is not proceeding, screen a variety of ligands with different electronic and steric properties.
-
-
Atmosphere Control: Many catalytic cycles are sensitive to oxygen.
-
Actionable Advice: Unless the reaction specifically calls for an oxidant, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or sensitive reagents.
-
Issue 2: Formation of Side Products and Purification Challenges
Q1: My reaction mixture shows multiple spots on TLC, making the purification of my target quinazolinone difficult. What are the common side products and how can I minimize them?
The formation of side products is a common issue in quinazolinone synthesis and is highly dependent on the chosen synthetic route and reaction conditions.[7]
Common Side Products & Minimization Strategies:
-
Acyclic Intermediates: Incomplete cyclization can lead to the presence of intermediates like N-acylanthranilamide.[7]
-
Minimization Strategy: Ensure sufficient reaction time and optimal temperature to drive the cyclization to completion. In some cases, adding a dehydrating agent or a catalytic amount of acid can facilitate the final ring-closure.
-
-
Benzimidazole Byproducts: In certain reaction pathways, particularly when using non-polar solvents, the formation of benzimidazoles can compete with quinazolinone formation.[13]
-
Minimization Strategy: Switching to a polar solvent, such as DMF or DMSO, can favor the desired C(sp²)-N bond formation leading to the quinazolinone.[13]
-
-
Self-Condensation of Starting Materials: Under certain conditions, starting materials can react with themselves.
-
Minimization Strategy: Optimize the stoichiometry of your reactants. A slow addition of one reactant to the other can sometimes minimize self-condensation.
-
Q2: I am struggling to purify my N-substituted quinazolinone. What are the recommended purification techniques?
Effective purification is essential for obtaining a high-purity final product. A multi-step approach is often necessary.[7]
Purification Techniques:
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline products if a suitable solvent or solvent system can be identified.[7]
-
Pro-Tip: Test the solubility of your crude product in various solvents at both room temperature and their boiling points to find a solvent that provides high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallizing quinazolinones include ethanol, methanol, and ethyl acetate.
-
-
Column Chromatography: This is one of the most common and effective methods for separating the desired product from impurities.[7]
-
Pro-Tip: The choice of stationary phase (typically silica gel) and eluent system is critical and depends on the polarity of your compound. A good starting point for the eluent is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), with the polarity gradually increased to elute your product.
-
-
Acid-Base Extraction: If your product and the impurities have different acid-base properties, an acid-base extraction can be a powerful purification tool.
-
Pro-Tip: Quinazolinones are generally weakly basic and can sometimes be protonated and extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer.
-
Frequently Asked Questions (FAQs)
Q: What is the role of formamide in the Niementowski synthesis?
A: In the classic Niementowski synthesis with anthranilic acid, formamide serves as both a reactant and a solvent.[1] It provides the one-carbon unit that becomes C2 of the quinazolinone ring and the nitrogen atom at position 3.
Q: Can I use other amides besides formamide in the Niementowski reaction?
A: Yes, other amides can be used to introduce substituents at the 2-position of the quinazolinone ring.[14] For example, using acetamide will result in a 2-methylquinazolinone.
Q: Are there greener alternatives to traditional solvents in quinazolinone synthesis?
A: Yes, green chemistry approaches are being increasingly adopted. These include using water as a solvent, employing deep eutectic solvents, or conducting reactions under solvent-free conditions, often with microwave assistance.[5][15]
Q: How do electron-withdrawing or -donating groups on the anthranilic acid affect the reaction?
A: The electronic nature of substituents on the anthranilic acid can significantly impact reactivity. Electron-withdrawing groups can decrease the nucleophilicity of the amino group, potentially requiring harsher reaction conditions or leading to lower yields.[7][16] Conversely, electron-donating groups can enhance the reactivity.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone
| Method | Reactant Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 1:5 (molar) | 150-160 | 8 hours | 61 | [1] |
| Conventional Heating | 1:4 (molar) | 130-135 | 2 hours | 96 | [2] |
| Microwave Irradiation | 1:5 (molar) | Not Specified | A few minutes | 87 | [1] |
Experimental Protocols
Protocol 1: Conventional Niementowski Synthesis of 4(3H)-Quinazolinone
This protocol is based on traditional reaction conditions.[2]
Materials:
-
Anthranilic acid
-
Formamide
-
Glycerin bath or heating mantle
-
Round-bottom flask with reflux condenser
-
Crushed ice
-
Deionized water
-
Activated carbon
-
Filtration apparatus
Procedure:
-
In a two-neck round-bottom flask equipped with a reflux condenser, add 13.7 g (0.1 mol) of anthranilic acid and 16 mL (0.4 mol) of formamide.
-
Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.
-
Allow the mixture to stand at room temperature for 6-8 hours to facilitate precipitation.
-
Filter the resulting crystals, and wash them with cold deionized water.
-
Dry the crude product.
-
For further purification, recrystallize the product from water in the presence of activated carbon.
Protocol 2: Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones
This protocol outlines a one-pot, microwave-assisted synthesis.[7]
Materials:
-
Anthranilic acid
-
Trimethyl orthoformate
-
Appropriate amine
-
Ethanol (EtOH)
-
Microwave reactor
-
Microwave-safe reaction vessel
-
Crushed ice
-
Filtration apparatus
Procedure:
-
In a microwave-safe reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in 10 mL of ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes.
-
After the reaction is complete, pour the mixture over crushed ice to precipitate the product.
-
Collect the resulting precipitate by filtration.
-
The crude product can be further purified by recrystallization from ethanol.
Visualizations
Diagram 1: General Workflow for Quinazolinone Synthesis
Caption: General workflow for quinazolinone synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield issues.
References
- The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. (2025). BenchChem.
- Synthesis of Quinozoline-4-(3H)
- Technical Support Center: Synthesis of Quinazolinone Deriv
- Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. (2025). BenchChem.
- Al-Masoudi, N. A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019).
- Niementowski synthesis of 4(3H)-quinazolinone; Condensation of acetanilides with urethanes. (n.d.).
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing.
- Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. (n.d.). Scholars Research Library.
- Niementowski Quinazoline Synthesis. (n.d.). Merck Index.
- Zhou, T., & Panarese, J. (n.d.). Simple, Microwave-Assisted Synthesis of Functionalized N-Substituted Quinazolinones. Vanderbilt University.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.
- Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. (n.d.). Scholars Research Library.
- Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. (n.d.).
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
- Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2021). ACS Omega.
- Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. (n.d.).
- Recent developments in transition metal catalysis for quinazolinone synthesis. (2018). Organic & Biomolecular Chemistry.
- Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz
- A Review on 4(3H)-quinazolinone synthesis. (2021).
- (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. (2005).
- Niementowski quinoline synthesis. (n.d.). Wikipedia.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry.
- Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry.
- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2022). Journal of a Peer-Reviewed Scientific Journal.
- 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. (n.d.).
- Quinazoline derivatives: synthesis and bioactivities. (2013). Journal of a Peer-Reviewed Scientific Journal.
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2013). Journal of a Peer-Reviewed Scientific Journal.
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI.
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avoiding dimer formation in reactions with 2-(chloromethyl)quinazolin-4(3H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of reactions involving 2-(chloromethyl)quinazolin-4(3H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles, particularly the formation of unwanted dimers. Our approach is rooted in a deep understanding of the underlying reaction mechanisms, offering not just solutions, but the scientific rationale behind them.
I. Understanding the Core Problem: Dimer Formation
The primary challenge in utilizing the highly reactive electrophile, this compound, is its propensity for self-condensation, leading to the formation of a dimeric byproduct. This side reaction can significantly reduce the yield of the desired product and complicate purification.
FAQ 1: What is the structure of the dimer and how is it formed?
Answer: The most common dimer is a methylene-bridged species, specifically 3,3'-(methylene)bis(this compound) or a related structure formed by subsequent reaction. The formation is a result of the ambident nucleophilicity of the quinazolinone ring system.
The reaction is initiated by a base, which deprotonates the N3-position of the quinazolinone ring, forming a reactive anion. This anion can then act as a nucleophile, attacking the electrophilic chloromethyl group of another molecule of this compound in a classic SN2 reaction.
Mechanism of Dimer Formation
Caption: Dimer formation pathway.
II. Troubleshooting Guide: Strategies to Minimize Dimerization
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to favor the desired product over the dimer. The core principle is to control the relative rates of the desired reaction and the undesired dimerization. This can often be understood through the lens of kinetic versus thermodynamic control .[1]
FAQ 2: My reaction is producing a significant amount of dimer. Where should I start troubleshooting?
Answer: The formation of the dimer is a bimolecular reaction. Therefore, strategies that minimize the concentration of the reactive quinazolinone anion or favor the reaction with your intended nucleophile will be most effective. We recommend a multi-pronged approach focusing on reaction setup, choice of base and solvent, and temperature control.
Troubleshooting Workflow
Caption: Systematic approach to minimizing dimer formation.
Detailed Troubleshooting Protocols
1. Reaction Setup: The Power of Slow Addition
-
The Problem: Adding all reactants at once creates a high initial concentration of both the electrophile and the deprotonated quinazolinone, maximizing the chance of dimerization.
-
The Solution: Slow Addition Protocol. A highly effective strategy is to add the this compound solution dropwise to a mixture of your nucleophile and the base. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant desired nucleophile.
| Parameter | Standard Protocol (High Dimer Risk) | Optimized Protocol (Low Dimer Risk) |
| Addition of Electrophile | All at once at the start of the reaction. | Dropwise addition over 1-2 hours. |
| Concentration | Typically 0.1 - 0.5 M. | Lower concentration, e.g., 0.05 M. |
2. Choice of Base: A Delicate Balance
-
The Problem: Strong, soluble bases like sodium hydride (NaH) can lead to a rapid and high concentration of the quinazolinone anion, promoting dimerization.
-
The Solution: Weaker, Heterogeneous Bases. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[2] Their lower basicity and limited solubility can help maintain a lower steady-state concentration of the reactive anion.
3. Solvent Effects: Influencing Nucleophilicity
-
The Problem: The solvent can influence the nucleophilicity of both the quinazolinone anion and your desired nucleophile, as well as the solubility of the base.
-
The Solution: Aprotic Polar Solvents. Solvents like N,N-Dimethylformamide (DMF), acetone, and acetonitrile are generally good choices. They effectively dissolve the reactants and can promote SN2 reactions. In some cases, the use of a phase-transfer catalyst in a biphasic system can also be advantageous. The lactam-lactim tautomerism of the quinazolinone ring is solvent-dependent, which can influence the site of alkylation (N3 vs. O4).[3] Polar solvents tend to stabilize the lactam form, favoring N-alkylation.[3]
4. Temperature Control: Kinetic vs. Thermodynamic Pathways
-
The Problem: Higher reaction temperatures provide more energy for both the desired and undesired reactions to overcome their activation barriers. If the dimerization is thermodynamically favored or has a similar activation energy to the desired reaction, higher temperatures can exacerbate the issue.
-
The Solution: Lower Reaction Temperatures. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally favors the kinetically controlled product, which is often the one with the lower activation energy.[1] It is advisable to start at a lower temperature and slowly warm the reaction if the rate is too slow.
III. Analytical Characterization: Identifying the Dimer
Accurate identification of the dimer is crucial for confirming the side reaction and assessing the effectiveness of your troubleshooting efforts.
FAQ 3: How can I confirm the presence of the dimer in my reaction mixture?
Answer: A combination of Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.
-
TLC: The dimer will typically have a different Rf value than the starting material and the desired product. It is generally less polar than the monomeric quinazolinone.
-
LC-MS: This is a powerful tool for identifying the dimer. You should look for a mass peak corresponding to the expected molecular weight of the dimer. For the methylene-bridged dimer of this compound, the expected [M+H]+ would be approximately 373.08 g/mol (for C18H14Cl2N4O2).
-
NMR Spectroscopy: The 1H NMR spectrum of the dimer will show characteristic signals. The most telling would be a singlet integrating to 2 protons for the bridging methylene group (-N-CH₂-N-), likely in the range of 5.5-6.5 ppm. The aromatic protons will also show a distinct pattern compared to the starting material.
| Technique | Expected Observation for Dimer |
| TLC | A new spot with a different Rf, usually less polar. |
| LC-MS | A peak with m/z corresponding to the dimer's molecular weight. |
| 1H NMR | A characteristic singlet for the bridging methylene protons. |
| 13C NMR | A new signal for the bridging methylene carbon. |
IV. Advanced Strategies and Considerations
FAQ 4: I've tried the basic troubleshooting steps, but I'm still getting significant dimer formation. What else can I do?
Answer: If basic optimization is insufficient, consider these advanced strategies:
-
Protecting Groups: In some cases, it may be necessary to protect the N3 position of the quinazolinone before performing the reaction at the C2-methyl position. This, however, adds extra steps to your synthesis.
-
Alternative Synthetic Routes: If the desired modification is at the C2 position, it might be more efficient to build the quinazolinone ring with the desired C2-substituent already in place, rather than using the chloromethyl intermediate.
-
Catalysis: The use of specific catalysts, such as phase-transfer catalysts, can sometimes enhance the rate of the desired reaction relative to dimerization.
V. Conclusion
The formation of dimers in reactions with this compound is a common challenge, but one that can be effectively managed through a systematic and mechanistically informed approach to reaction optimization. By carefully controlling reaction parameters such as addition rates, choice of base and solvent, and temperature, researchers can significantly improve the yield and purity of their desired products. This guide provides a foundational framework for troubleshooting; however, the optimal conditions will always be specific to the nucleophile and desired transformation.
VI. References
-
Beltran, P. J., et al. (2012). Methylation of sydnone N-oxides: kinetic and thermodynamic control in the alkylation site of an electron-rich heterocycle. The Journal of Organic Chemistry, 77(15), 6483–6492. [Link]
-
Beltran, P. J., et al. (2012). Methylation of Sydnone N-Oxides: Kinetic and Thermodynamic Control in the Alkylation Site of an Electron-Rich Heterocycle. The Journal of Organic Chemistry, 77(15), 6483-6492. [Link]
-
Khachatryan, D. S., et al. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2), 555781. [Link]
-
Al-Dhfyan, A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 23(1), 163. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Moody, C. J., & Taylor, R. J. (2011). N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Organic & Biomolecular Chemistry, 9(21), 7406-7412. [Link]
-
Molbank. (2022). N,N-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. MDPI. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Khachatryan, D. S., et al. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2), 555781. [Link]
-
Khachatryan, D. S., et al. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives. ResearchGate. [Link]
-
Antilla, J. C., et al. (2010). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 132(35), 12248–12250. [Link]
-
Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 234-245. [Link]
-
LibreTexts Chemistry. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one
Welcome to the dedicated technical support guide for the scale-up synthesis of 2-(chloromethyl)quinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the transition from laboratory to pilot-plant or manufacturing scale. Our focus is on ensuring a robust, safe, and efficient process.
Overview of the Primary Synthetic Route
The most common and industrially viable route for the synthesis of this compound involves the condensation of an anthranilic acid derivative with a chloro-functionalized C2 synthon, followed by cyclization. A widely employed method utilizes anthranilamide and chloroacetyl chloride.
Reaction Scheme:
This reaction is typically carried out in a suitable solvent and may involve a base to neutralize the hydrogen chloride byproduct. While seemingly straightforward, scaling up this process introduces challenges related to reaction control, impurity profiles, and product isolation.
Troubleshooting Guide: From Lab to Plant
This section addresses specific issues you may encounter during the scale-up synthesis in a question-and-answer format.
Q1: We are experiencing a significant exotherm during the addition of chloroacetyl chloride, making temperature control difficult in our larger reactor. What are the underlying causes and how can we mitigate this?
A: The reaction between the primary amine of anthranilamide and the highly reactive acyl chloride (chloroacetyl chloride) is inherently exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, which significantly hampers efficient heat dissipation. Uncontrolled exotherms can lead to side reactions, impurity formation, and potentially hazardous situations.
Solutions:
-
Controlled Reagent Addition: Implement a slow, subsurface addition of chloroacetyl chloride using a metering pump. This ensures rapid mixing and prevents localized "hot spots."
-
Efficient Cooling: Ensure your reactor is equipped with a jacket that has adequate cooling capacity. Pre-chilling the initial reaction mixture before the addition of chloroacetyl chloride can also help manage the initial heat spike.
-
Solvent Selection: The choice of solvent can help moderate the reaction temperature. A solvent with a good heat capacity can act as a heat sink.
-
Dilution: Increasing the solvent volume can help to better control the exotherm, although this may impact reaction kinetics and downstream processing. A careful balance is necessary.
Q2: Our product yield has dropped significantly upon scale-up, and we are observing a higher percentage of impurities. What are the likely culprits?
A: A drop in yield and an increase in impurities during scale-up are often interconnected and can be attributed to several factors that are more pronounced at a larger scale.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Mixing | Inadequate agitation in a large reactor can lead to poor mass transfer, resulting in localized areas of high reagent concentration and the formation of byproducts. | - Impeller Design: Use an appropriate impeller for solid suspension and liquid blending, such as a pitched-blade turbine or a retreat curve impeller.[1][2][3][4][5]- Agitation Speed: Optimize the agitation speed to ensure homogeneity without causing excessive shear, which could degrade the product. |
| Incomplete Reaction | The reaction may not be going to completion due to insufficient reaction time or suboptimal temperature. | - Reaction Monitoring: Utilize Process Analytical Technology (PAT) such as in-situ FTIR to monitor the disappearance of starting materials and the formation of the product in real-time.[6][7][8][9][10]- Temperature Optimization: Ensure the reaction temperature is maintained at the optimal level. |
| Side Reactions | At elevated temperatures, which can occur due to poor heat control, side reactions such as the formation of dimers or polymers become more prevalent.[11] | - Strict Temperature Control: As discussed in Q1, maintain tight control over the reaction temperature.- Stoichiometry: Ensure the correct stoichiometry of reactants is maintained throughout the batch. |
| Degradation of Starting Material | Anthranilamide can degrade under harsh conditions. | - Quality of Starting Materials: Use high-purity starting materials.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. |
Q3: We are struggling with the isolation and purification of the final product. It often precipitates as a fine powder that is difficult to filter and dry. What strategies can we employ?
A: Product isolation and purification are critical steps that can be challenging at scale. Poor crystallization can lead to filtration and drying inefficiencies.
Solutions:
-
Crystallization Study: Conduct a thorough crystallization study to identify the optimal solvent system, cooling profile, and agitation rate.[11][12][13] This will help in obtaining a well-defined crystalline product with good filtration characteristics. Seeding the crystallization can also be beneficial.
-
Solvent Selection: The choice of solvent is crucial. You need a solvent in which the product is soluble at higher temperatures and sparingly soluble at lower temperatures.[11] Common solvent systems for quinazolinones include ethanol/water and ethyl acetate/hexane.[11]
-
Polymorphism Screening: Be aware of the potential for polymorphism, where the compound can exist in different crystalline forms with varying physical properties.[14] A polymorphism screen should be part of your process development to ensure you are consistently producing the desired crystal form.
-
Filtration and Drying: For difficult-to-filter solids, consider using a filter-dryer (Nutsche filter) which allows for filtration, washing, and drying in a single contained unit.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities we should be looking for in our final product?
A: Common impurities in the synthesis of this compound from anthranilamide include:
-
Unreacted Anthranilamide: Can be detected by HPLC and can often be removed by washing the crude product with a dilute acid solution.
-
N-Chloroacetyl-anthranilamide: This is the intermediate before cyclization. Its presence indicates an incomplete reaction.
-
2,4(1H,3H)-Quinazolinedione: This can form from side reactions involving the degradation of starting materials.[11]
-
Polymeric byproducts: High temperatures can lead to the formation of insoluble polymeric materials.[11]
Q: What are the critical safety considerations when handling chloroacetyl chloride at a large scale?
A: Chloroacetyl chloride is a highly toxic, corrosive, and lachrymatory substance.[1] It reacts violently with water, releasing toxic hydrogen chloride gas.[15][16][17] A comprehensive Process Safety Management (PSM) program is essential. Key considerations include:
-
Closed System Handling: Use a closed system for transferring and charging chloroacetyl chloride to the reactor to minimize operator exposure.
-
Scrubber System: The reactor should be vented to a scrubber system to neutralize the evolved HCl gas. A caustic scrubber (containing sodium hydroxide solution) is typically used.[16]
-
Personal Protective Equipment (PPE): Full protective gear, including a face shield, acid-resistant gloves, and a chemical-resistant suit, is mandatory. Respiratory protection may also be required.[1][15]
-
Emergency Preparedness: Have emergency showers, eyewash stations, and appropriate neutralizing agents readily available.
Q: How can we effectively monitor the reaction progress in a large-scale reactor?
A: While traditional methods like TLC and HPLC are useful, they involve taking samples from the reactor, which can be hazardous and may not provide real-time information. For large-scale manufacturing, Process Analytical Technology (PAT) is highly recommended.
-
In-situ FTIR/Raman Spectroscopy: These techniques use a probe inserted directly into the reactor to monitor the concentration of reactants, intermediates, and products in real-time by analyzing their vibrational spectra.[6][7][8][9][10] This allows for precise determination of the reaction endpoint and can help in understanding reaction kinetics.
Q: What are the best practices for waste management in this process?
A: The waste streams from this synthesis will contain chlorinated organic compounds, residual solvents, and acidic or basic aqueous waste from the workup and cleaning steps.
-
Segregation of Waste Streams: Keep chlorinated and non-chlorinated waste streams separate.
-
Neutralization: Acidic and basic aqueous streams should be neutralized before disposal.
-
Incineration: Chlorinated organic waste is typically disposed of by high-temperature incineration in a licensed facility.[18]
-
Solvent Recovery: Where feasible, consider recovering and recycling solvents to improve the process's green credentials and reduce costs.
Visualizing the Scale-Up Workflow
The following diagram illustrates the key stages and considerations in the scale-up synthesis of this compound.
Caption: Key stages in the scale-up synthesis workflow.
References
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- Yufeng. (n.d.). Chloroacetyl Chloride.
- Zhanghua. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Filter Dryer.
- Technobis. (2023, January 9). Controlling Crystal Habit With The Choice Of Solvent.
- ResearchGate. (n.d.). (PDF) Solvent Systems for Crystallization and Polymorph Selection.
- Fluid Metering. (2022, May 3). How to Solve Fluid Crystallization Challenges.
- Sepro Systems. (n.d.). Solids Suspension: The Right and Wrong of Impeller Design.
- VisiMix. (n.d.). Troubleshooting for Crystallization Processes.
- Jirout, T., & Rieger, F. (n.d.). Impeller design for mixing of suspensions.
- Fisher Scientific. (n.d.). Impeller Selection Guide.
- ResearchGate. (2025, August 7). Design of impeller blades for efficient homogeneity of solid-liquid suspension in a stirred tank reactor | Request PDF.
- bac-lac.gc.ca. (n.d.). Investigation of Solid Suspension in Complex Fluids with Maxblend Impeller.
- O'Brien, A. G., Luca, O. R., Baran, P. S., & Blackmond, D. G. (2015). In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Organic Process Research & Development, 19(12), 1958–1964. [Link]
- The Royal Society of Chemistry. (2015, November 25). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor.
- Google Patents. (n.d.). CN101658758A - Method for removing hydrogen chloride in chemically synthesized tail gas.
- MDPI. (2023, March 25). Green Chemistry for the Transformation of Chlorinated Wastes: Catalytic Hydrodechlorination on Pd-Ni and Pd-Fe Bimetallic Catalysts Supported on SiO2.
- YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development.
- YouTube. (2016, September 2). In Situ FTIR Reaction Monitoring.
- Clorosur. (n.d.). HCl synthesis unit safety enhancement.
- Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy.
- PubMed. (2018, December 18). In Situ FTIR Reactor for Monitoring Gas-Phase Products during a (Photo)catalytic Reaction in the Liquid Phase.
- HCL synthesis safety: Critical design considerations beyond the basic regulations. (2021, October 1). Processing Magazine.
- SGL Carbon. (n.d.). Process routes for the generation of HCl gas.
- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024, August 28). Journal of Pharmaceutical Sciences.
- Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones.
- Al-Omary, F. A. M., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(12), 9473-9485. [Link]
- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
- PubChem - NIH. (n.d.). Chloroacetyl chloride.
- ResearchGate. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
- ACS Publications. (n.d.). Pharmaceutical Industry Wastewater: Review of the Technologies for Water Treatment and Reuse.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Journal of Chemical Technology. (n.d.). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct.
- ResearchGate. (2017, September 27). (PDF) 4 Waste Treatment and Management in Chlor-Alkali Industries.
- PubMed. (2025, September 25). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
- Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis. (2022, October 31).
- ResearchGate. (2025, August 10). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies.
- PubMed. (2010, December 22). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds.
- MDPI. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
- Reaction between chloroacetyl chloride and 2-methylamino-5-chlorobenzophenone. (n.d.). ResearchGate.
- MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
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Technical Support Center: One-Pot Synthesis of 2-Substituted Quinazolinones
Welcome to the technical support center for the one-pot synthesis of 2-substituted quinazolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this versatile and widely used synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Low Yields and Reaction Failures
Low product yield is one of the most frequently encountered issues. The root cause can range from suboptimal reaction conditions to the quality of your starting materials. Let's break down the common culprits and their solutions.
Q1: My reaction is giving a very low yield or not proceeding at all. Where should I start troubleshooting?
A1: A systematic evaluation of your reaction parameters is the most effective approach when faced with low or no product formation. Here are the key factors to investigate:
-
Purity of Starting Materials: Impurities in your starting materials, such as the anthranilic acid derivative, aldehyde, or amine, can introduce side reactions or poison your catalyst. It is crucial to verify the purity of your reagents by techniques like NMR, GC-MS, or by checking the melting point for solids. If necessary, purify your starting materials before use. For instance, liquid aldehydes can be distilled under reduced pressure, while solid aldehydes can be recrystallized.[1]
-
Reaction Temperature: Many one-pot quinazolinone syntheses require heating to overcome the activation energy barrier. If you are running your reaction at room temperature, consider screening higher temperatures (e.g., 50 °C, 80 °C, 120 °C) while monitoring the reaction progress by TLC or LC-MS to find the optimal condition.[1]
-
Solvent Selection: The polarity and boiling point of your solvent are critical. Solvents not only affect the solubility of your reactants but can also influence the reaction pathway. Polar aprotic solvents like DMF and DMSO are commonly used and have been shown to be effective in many cases.[2][3] If you are using a non-polar solvent like toluene and observing low yields, switching to a more polar solvent could be beneficial.[3] In some protocols, solvent-free conditions at elevated temperatures have also proven to be highly effective.[4]
Table 1: Impact of Solvent Choice on Quinazolinone Synthesis Yield
| Solvent | Polarity | Typical Yield Range | Notes |
| DMF | Polar Aprotic | Good to Excellent | Good for dissolving a wide range of reactants. |
| DMSO | Polar Aprotic | Good to Excellent | Can also act as an oxidant in some reactions.[5] |
| Toluene | Non-polar | Poor to Moderate | May favor the formation of byproducts in some cases.[3] |
| Ethanol | Polar Protic | Moderate to Good | A greener solvent option for some protocols.[2] |
| Water | Polar Protic | Variable | Used in some eco-friendly methods, but can lead to hydrolysis byproducts.[3] |
| Solvent-free | N/A | Good to Excellent | Environmentally friendly, but requires thermal stability of reactants.[4] |
-
Catalyst Activity: For catalyzed reactions, particularly those using metal catalysts like palladium or copper, deactivation can be a significant issue.[2] This can be caused by impurities in the starting materials or byproducts formed during the reaction. Ensure your glassware is meticulously clean and consider using a fresh batch of catalyst. You can also perform a catalyst loading optimization study (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal concentration.[1]
Q2: I am using isatoic anhydride as a starting material and my yields are inconsistent. Why might this be happening?
A2: Isatoic anhydride is a common and effective precursor for quinazolinone synthesis. However, its reactivity can be influenced by several factors, leading to inconsistent yields.
-
Hydrolysis of Isatoic Anhydride: Isatoic anhydride is sensitive to moisture and can hydrolyze back to 2-aminobenzoic acid. Ensure that your starting material is dry and that you are using anhydrous solvents, especially in reactions that are not run in aqueous media.
-
Incomplete Decarboxylation: The reaction of isatoic anhydride with an amine initially forms a 2-aminobenzamide derivative, which then needs to decarboxylate. If this step is incomplete, it can lead to a mixture of products and lower the yield of the desired quinazolinone. Ensuring adequate reaction time and temperature is crucial for complete decarboxylation.
-
Side Reactions with the Amine Source: When using ammonium acetate or ammonium chloride as the nitrogen source, the equilibrium between ammonia and the ammonium salt can be influenced by the reaction conditions. This can affect the rate of the initial reaction with isatoic anhydride.
Section 2: Managing Side Products and Purification Challenges
The formation of side products can complicate the purification process and reduce the overall yield of your desired 2-substituted quinazolinone. Understanding the origin of these byproducts is key to minimizing their formation.
Q3: I am observing a significant amount of a byproduct that I suspect is a 2,3-dihydroquinazolin-4(1H)-one. How can I prevent its formation or convert it to my desired product?
A3: The formation of 2,3-dihydroquinazolin-4(1H)-ones is a very common issue, as they are often the immediate precursors to the final oxidized quinazolinone.[6][7][8][9][10]
-
Inadequate Oxidation: The final step in many one-pot syntheses of 2-substituted quinazolinones is the oxidation of the dihydro intermediate. If your oxidant is not effective enough or is used in a substoichiometric amount, you will isolate the dihydroquinazolinone as a major byproduct.
-
Solution 1: Choice of Oxidant: There are several oxidants that can be used for this transformation. Phenyliodine diacetate (PIDA) has been shown to be a highly effective oxidant for this purpose.[11] Other options include molecular oxygen (often from the air), hydrogen peroxide, or even DMSO at elevated temperatures.[1][5]
-
Solution 2: One-Pot Oxidation: You can often add an oxidant in the same pot after the initial condensation reaction has formed the dihydroquinazolinone. For example, after the formation of the dihydro intermediate, the addition of an oxidant like Bi(NO₃)₃·5H₂O can drive the reaction to completion, yielding the quinazolinone.[6][7]
-
-
Reaction Conditions Favoring the Dihydro Product: In the absence of a suitable oxidant, the reaction will terminate at the more stable dihydroquinazolinone stage.
-
Solution: Ensure your reaction protocol includes an oxidation step. This can be the use of an oxidizing solvent, the addition of a specific oxidant, or running the reaction open to the air if an aerobic oxidation is intended.
-
Workflow for Managing Dihydroquinazolinone Byproduct
Caption: Troubleshooting workflow for the formation of 2,3-dihydroquinazolin-4(1H)-one.
Q4: My final product is difficult to purify by column chromatography. What are some alternative purification strategies?
A4: Purification can indeed be challenging, especially if the polarity of your product is similar to that of the remaining starting materials or byproducts.
-
Recrystallization: This is often the most effective method for purifying solid quinazolinones. The key is to find a suitable solvent or solvent system where your product has high solubility at high temperatures and low solubility at low temperatures. Experiment with a range of solvents of varying polarities (e.g., ethanol, ethyl acetate, hexanes) to find the optimal conditions.[1]
-
Acid-Base Extraction: If your quinazolinone has a basic nitrogen atom that is not part of the aromatic system, you may be able to use an acid-base extraction. By dissolving your crude product in an organic solvent and washing with a dilute acid (e.g., 1M HCl), you can protonate your product and move it to the aqueous layer, leaving non-basic impurities behind. You can then neutralize the aqueous layer and extract your purified product back into an organic solvent.
-
Trituration: If your product is a solid and the impurities are liquids or highly soluble in a particular solvent, you can wash the solid crude product with that solvent to remove the impurities.
Section 3: Understanding Reaction Mechanisms and Substrate Scope
A deeper understanding of the reaction mechanism can provide valuable insights into why a particular reaction may be failing and how to address the issue.
Q5: Can you explain the general mechanism for the one-pot synthesis of 2-substituted quinazolinones from isatoic anhydride, an aldehyde, and an amine?
A5: This is a classic multicomponent reaction that proceeds through a series of well-defined steps. The following diagram illustrates a plausible mechanistic pathway:
Caption: Plausible reaction mechanism for the one-pot synthesis of 2-substituted quinazolinones.
-
Ring Opening of Isatoic Anhydride: The primary amine attacks one of the carbonyl groups of isatoic anhydride, leading to the opening of the ring and the formation of a 2-aminobenzamide intermediate with the release of carbon dioxide.
-
Condensation with Aldehyde: The newly formed 2-aminobenzamide then condenses with the aldehyde to form a Schiff base intermediate.
-
Cyclization: The amide nitrogen of the intermediate then attacks the imine carbon in an intramolecular fashion to form the 2,3-dihydroquinazolin-4(1H)-one ring system.
-
Oxidation: Finally, the dihydro intermediate is oxidized to the aromatic 2-substituted quinazolinone. This step is crucial and often requires a dedicated oxidant or specific reaction conditions (e.g., aerobic) to proceed efficiently.
Q6: I am trying to synthesize a quinazolinone with a sterically hindered or electron-withdrawing group, and the reaction is not working well. What are the typical substrate limitations?
A6: While one-pot syntheses of quinazolinones are quite versatile, there are some limitations to their substrate scope.
-
Steric Hindrance: Highly sterically hindered aldehydes or amines can slow down or even prevent the reaction from proceeding. For example, an ortho-substituted benzaldehyde might react slower than its para-substituted counterpart. Similarly, a bulky amine can hinder the initial attack on isatoic anhydride or the subsequent cyclization step.
-
Electronic Effects: The electronic properties of the substituents on the aldehyde and amine can also play a significant role.
-
Electron-withdrawing groups on the amine can decrease its nucleophilicity, potentially requiring harsher reaction conditions (e.g., higher temperature, longer reaction time) for the initial ring-opening of isatoic anhydride.[2]
-
Electron-donating groups on the aldehyde can sometimes make the imine carbon less electrophilic, slowing down the final cyclization step.
-
-
Alternative Reaction Pathways: In some cases, the combination of substrates may favor an alternative reaction pathway, leading to the formation of unexpected byproducts. A thorough understanding of the reactivity of your specific substrates is essential for predicting and troubleshooting such issues. When facing limitations with a particular substrate, a change in catalyst or reaction conditions might be necessary to favor the desired transformation. For instance, some palladium-catalyzed methods show good tolerance for a broad range of functional groups on both the amide and the aryl halide partners.[4]
We hope this technical support guide provides you with the necessary insights to overcome the common challenges in the one-pot synthesis of 2-substituted quinazolinones. For further assistance, please do not hesitate to reach out to our technical support team.
References
- Malinowski, Z. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(18), 6689. [Link]
- ResearchGate. (n.d.). Optimization of catalyst load on the synthesis of quinazolinones. [Link]
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 14(1), 11497. [Link]
- National Center for Biotechnology Information. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). Molecules, 28(18), 6689. [Link]
- El-Sayed, M. A. A., & Al-Ghorbani, M. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(16), 4991. [Link]
- MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
- ResearchGate. (n.d.). One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. [Link]
- ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. [Link]
- Khosropour, A. R., & Khodaei, M. M. (2009). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Comptes Rendus Chimie, 12(10), 1047-1053. [Link]
- Mohammadi, G., & Gholampour, N. (2019). Quinazolinones were synthesized through the one-pot three-component reaction of aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions using sulfonic acid functionalized mesoporous silica (SBA-Pr-SO3H). Organic Chemistry Research, 5(1), 64-72. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
- National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 36(6), 665-683. [Link]
- National Center for Biotechnology Information. (2013). Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. Iranian Journal of Pharmaceutical Research, 12(Suppl), 139-148. [Link]
- ResearchGate. (n.d.). One-pot synthesis of 4(3H)–quinazolinones under solvent free conditions, microwave-irradiation and PW12 mediated-catalysis with anthranilic acid (1), various substituted anilines (2a-j)
- Florida Gulf Coast University. (n.d.). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)
- ResearchGate. (n.d.). One-Pot Synthesis of Quinazolin-4(3H)
- MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(15), 3433. [Link]
- ResearchGate. (n.d.). One Pot Synthesis of 4(3H)‐Quinazolinones. [Link]
- Scholars Research Library. (n.d.). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)
- Royal Society of Chemistry. (2015). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry, 13(31), 8449-8453. [Link]
- Frontiers. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 849692. [Link]
- ResearchGate. (n.d.). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]
- ResearchGate. (n.d.). Substrate Scope of the 2‐Arylquinazolin‐4(3H)‐ones (1 b–1 k) for the.... [Link]
- Royal Society of Chemistry. (2017). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Advances, 7(53), 33285-33291. [Link]
- National Center for Biotechnology Information. (2021). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Advances, 11(23), 13861-13865. [Link]
- National Center for Biotechnology Information. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 855-862. [Link]
- ResearchGate. (n.d.). Substrate scope for substituted quinazolinone synthesis. [Link]
- PubMed. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones. Molecules, 28(18). [Link]
- PubMed Central. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7891. [Link]
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Technical Support Center: Microwave-Assisted Synthesis of Quinazolinone Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your synthetic protocols, ensuring efficiency, reproducibility, and safety.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the microwave-assisted synthesis of quinazolinones. Each problem is analyzed from a mechanistic standpoint, followed by practical, field-proven solutions.
Issue 1: Low or No Product Yield
Question: I am attempting a microwave-assisted synthesis of a quinazolinone derivative, but I am consistently obtaining a low yield, or in some cases, no desired product at all. What are the likely causes and how can I improve my yield?
Answer:
Low or no product yield in microwave-assisted organic synthesis (MAOS) is a common yet solvable issue. The rapid and efficient energy transfer in microwave chemistry means that reaction parameters must be finely tuned.[1][2] Several factors, often interconnected, can contribute to this problem.
Causality and Strategic Solutions:
-
Inappropriate Solvent Choice: The ability of a solvent to absorb microwave energy is crucial for efficient heating.[1][3] Solvents with a high dielectric loss tangent (tan δ) heat up rapidly, while non-polar solvents are largely transparent to microwaves.[1][2] If your solvent has a low tan δ (e.g., hexane, toluene), the reaction mixture may not be reaching the required temperature for the transformation to occur efficiently.
-
Solution: Switch to a polar solvent with a higher tan δ. Common choices for quinazolinone synthesis include ethanol, acetic acid, N,N-dimethylformamide (DMF), and water.[4][5] Water, in particular, is an excellent green solvent for microwave chemistry due to its high polarity and ability to act as a pseudo-organic solvent at elevated temperatures.[1]
-
-
Suboptimal Temperature and Time: While microwaves can dramatically reduce reaction times, an insufficient reaction time or temperature will lead to incomplete conversion.[6][7] Conversely, excessive temperature or time can lead to the degradation of starting materials or the desired product.
-
Solution: Systematically optimize the reaction temperature and time. Start with the conditions reported in a similar literature procedure and then vary the temperature in increments of 10-20°C and the time in increments of 5-10 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal balance.
-
-
Catalyst Inactivity or Incompatibility: Many syntheses of quinazolinones are catalyzed by acids, bases, or transition metals.[6][8] The catalyst may be inactive, used in an incorrect amount, or incompatible with the microwave conditions.
-
Solution:
-
Catalyst Choice: Ensure you are using the appropriate catalyst for your specific reaction (e.g., acidic alumina, montmorillonite K-10 for Niementowski reactions, or copper catalysts for certain cyclizations).[6][8]
-
Catalyst Loading: Optimize the catalyst loading. Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to side product formation.
-
Solid Supports: For solvent-free reactions, the choice of solid support (e.g., silica gel, alumina) can significantly impact the yield.[6] Experiment with different supports to find the most effective one for your system.
-
-
-
Inefficient Microwave Coupling: If the reactants themselves have low polarity and are in a non-polar solvent, the reaction mixture may not absorb microwave energy effectively.
-
Solution: A small amount of a highly polar, non-reactive "sensitizer" or an ionic liquid can be added to the reaction mixture to improve microwave absorption.[2]
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Side Products
Question: My microwave-assisted reaction is producing the desired quinazolinone, but also a significant amount of impurities and side products, making purification difficult. How can I improve the reaction's selectivity?
Answer:
The formation of side products is often a consequence of the high energy input and rapid heating characteristic of microwave synthesis.[1] Localized superheating can lead to decomposition or undesired parallel reactions.
Causality and Strategic Solutions:
-
Overheating and Decomposition: Excessive temperature is a primary cause of side product formation. Even brief exposure to temperatures above the stability threshold of your reactants or product can lead to degradation.
-
Solution: Carefully control the reaction temperature. Use a dedicated microwave reactor with accurate temperature monitoring (fiber optic probe or IR sensor).[9] Reduce the set temperature and/or the microwave power. It is often more effective to run the reaction at a slightly lower temperature for a longer duration to improve selectivity.
-
-
Non-Homogeneous Heating: In domestic microwave ovens, "hot spots" can occur due to the uneven distribution of microwave energy, leading to localized overheating and side reactions.[6]
-
Solution:
-
Dedicated Reactor: Use a scientific microwave reactor designed for chemical synthesis, which typically employs a stirrer and a rotating cavity to ensure uniform heating.[9]
-
Stirring: Ensure efficient stirring of the reaction mixture. For viscous mixtures or solid-supported reactions, mechanical stirring may be necessary.[9]
-
-
-
Incorrect Stoichiometry: An excess of one of the reactants can lead to the formation of by-products.
-
Solution: Carefully control the stoichiometry of your reactants. For multicomponent reactions, it may be necessary to optimize the ratio of the different starting materials.
-
-
Reaction Pathway Divergence: At higher temperatures, alternative reaction pathways with higher activation energies may become accessible, leading to the formation of undesired isomers or other by-products.
-
Solution: As with overheating, reducing the reaction temperature can often favor the desired kinetic product. Additionally, the choice of solvent can influence selectivity by stabilizing certain transition states over others.
-
Data Presentation: Effect of Temperature on Selectivity (Hypothetical Example)
| Temperature (°C) | Reaction Time (min) | Desired Product Yield (%) | Major Side Product (%) |
| 150 | 10 | 85 | 12 |
| 170 | 5 | 70 | 25 |
| 190 | 3 | 45 | 48 |
This table illustrates how increasing the temperature can decrease the yield of the desired product while increasing the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for quinazolinone synthesis compared to conventional heating?
A: The primary advantages are:
-
Speed: Reaction times are often reduced from hours to minutes.[1][10]
-
Higher Yields: Rapid heating can minimize the formation of by-products, leading to cleaner reactions and higher isolated yields.[4][11]
-
Energy Efficiency: Microwaves heat the reaction mixture directly, rather than the vessel, leading to more efficient energy transfer.[2]
-
Greener Chemistry: The efficiency of MAOS often allows for the use of smaller quantities of solvents or even solvent-free conditions, reducing chemical waste.[8][11]
Q2: Is it safe to use a domestic microwave oven for my experiments?
A: No. It is strongly discouraged. Domestic microwave ovens lack essential safety features for chemical synthesis, such as temperature and pressure control, and are not designed to handle corrosive solvents or potential explosions from runaway reactions.[6][9] Always use a dedicated microwave reactor designed for laboratory use.[9]
Q3: How does microwave heating work on a molecular level?
A: Microwave heating primarily occurs through two mechanisms:
-
Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, which generates heat.[2][11]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this movement causes collisions and generates heat.[1][3]
Q4: Can I perform microwave-assisted synthesis without a solvent?
A: Yes, solvent-free or "dry media" synthesis is a significant advantage of microwave chemistry.[1][2] Reactants can be adsorbed onto a solid support like alumina or silica gel, which can also act as a catalyst.[6] This approach is environmentally friendly as it eliminates solvent waste.
Q5: What is a "specific microwave effect"?
A: The "specific microwave effect" refers to any observed rate enhancements or changes in selectivity that cannot be attributed solely to the thermal effects of rapid heating. While a controversial topic, some researchers suggest that the direct interaction of the electromagnetic field with molecules may influence reaction pathways. However, many of these effects can be explained by accurate temperature measurement revealing higher actual temperatures than previously thought.
Experimental Protocols
Protocol 1: Microwave-Assisted Niementowski Synthesis of 2-Substituted-4(3H)-Quinazolinones
This protocol is a general guideline for the reaction of anthranilic acids with amides, a classic method for forming the quinazolinone ring.[6][7]
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add anthranilic acid (1.0 mmol), the appropriate amide (e.g., formamide, 2.0 mmol), and a solid support catalyst such as montmorillonite K-10 (200 mg).
-
Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at a set temperature of 150°C for 10-20 minutes with stirring. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, add ethyl acetate (20 mL) to the mixture and stir. Filter off the solid support. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Workflow for Niementowski Synthesis:
Sources
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- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijnrd.org [ijnrd.org]
Technical Support Center: Solid-Phase Synthesis of Quinazolin-4-ones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the solid-phase synthesis (SPS) of quinazolin-4-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging solid-phase methodologies to construct libraries of this privileged heterocyclic scaffold. As the demand for high-throughput synthesis and combinatorial chemistry grows, SPS offers a streamlined and efficient alternative to traditional solution-phase methods.[1]
However, like any sophisticated technique, SPS of quinazolin-4-ones presents unique challenges. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate common hurdles, optimize your reaction conditions, and achieve high-quality results.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the solid-phase synthesis of quinazolin-4-ones in a practical question-and-answer format.
Q1: My final product yield is extremely low or non-existent. What are the likely causes and how can I fix it?
Low or no yield is a frustrating but common issue. The problem can typically be traced back to one of the key stages of the synthesis. A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Poor Initial Resin Loading: The entire synthesis depends on the successful anchoring of the first building block (typically an anthranilic acid derivative) to the resin.
-
Causality: Incomplete esterification or amidation to the linker results in a low number of reaction sites, capping the maximum possible yield from the start.
-
Troubleshooting:
-
Quantify Loading: Before proceeding, always determine the loading capacity of your resin post-attachment using methods like gravimetric analysis or UV-Vis spectroscopy of a cleaved Fmoc group.
-
Optimize Coupling: Ensure you are using an effective coupling agent (e.g., DIC/Oxyma) and base (e.g., DIPEA) in an appropriate solvent like DMF. Allow sufficient reaction time (4-12 hours). Double coupling may be necessary for sterically hindered substrates.
-
-
-
Inefficient Acylation or Sulfonylation: The second step, acylation of the resin-bound anthranilate, is another critical checkpoint.
-
Causality: An incomplete acylation reaction means a portion of your starting material will not cyclize, leading to a mixture of unreacted starting material and desired product after cleavage.
-
Troubleshooting:
-
Monitor the Reaction: Use a qualitative test like the Kaiser test (for primary amines) to confirm the disappearance of the free amine on the resin. A positive (blue) result indicates an incomplete reaction.
-
Force the Reaction: Use a larger excess of the acylating agent (3-5 equivalents) and extend the reaction time. If steric hindrance is an issue, consider converting the carboxylic acid to a more reactive acid chloride.
-
-
-
Failed Cyclization/Dehydration: The final ring-closing step to form the quinazolinone is often the most challenging.
-
Causality: The intramolecular cyclization requires specific conditions to proceed efficiently. Sub-optimal temperature, insufficient dehydration, or an inappropriate base can halt the reaction.
-
Troubleshooting:
-
Increase Temperature: Many cyclization reactions for quinazolinones require elevated temperatures (80-120°C).[2] Microwave-assisted synthesis can be particularly effective here, significantly reducing reaction times from hours to minutes.[3][4][5]
-
Use a Dehydrating Agent: Driving the equilibrium towards the cyclized product can be achieved by removing water. This can be done by using a strong dehydrating agent or by performing the reaction in a high-boiling-point solvent under reflux.
-
Base Selection: The choice of base is critical. A non-nucleophilic base like DBU or DIPEA is often preferred to facilitate the cyclization without causing side reactions.[2]
-
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
Q2: I am observing significant side products upon cleavage. How can I improve the selectivity of my synthesis?
The formation of side products often points to issues with reaction conditions or the stability of protecting groups.
Possible Causes & Solutions:
-
Formation of Benzimidazoles:
-
Causality: The choice of solvent can dramatically influence the reaction pathway. Non-polar solvents may favor the formation of benzimidazole byproducts instead of the desired quinazolinone.[6]
-
Troubleshooting: Switch to a polar aprotic solvent like DMF or DMSO. These solvents are known to promote the C(sp²)-N bond formation required for the quinazolinone ring system.[6]
-
-
Incomplete Removal of Protecting Groups:
-
Causality: The final cleavage cocktail must be robust enough to remove all side-chain protecting groups. Lingering protecting groups lead to a heterogeneous product mixture that is difficult to purify.
-
Troubleshooting: Ensure your cleavage cocktail is appropriate for the protecting groups used. For example, arginine's Pbf or Pmc groups require a strong acid and scavengers. A standard cocktail like TFA/TIS/H₂O (95:2.5:2.5) is often sufficient, but more complex sequences may require stronger formulations.[7]
-
-
Modification of Sensitive Residues:
-
Causality: During acid-mediated cleavage, highly reactive cationic species are generated from the protecting groups and linker. These can alkylate electron-rich side chains on residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).
-
Troubleshooting: Always include "scavengers" in your cleavage cocktail to trap these reactive cations. Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[7]
-
Q3: The final cleavage of the product from the resin is inefficient. What should I do?
Inefficient cleavage results in the loss of valuable product. This issue is almost always related to the choice of cleavage cocktail or the procedure itself.
Possible Causes & Solutions:
-
Incorrect Cleavage Cocktail:
-
Causality: The linker anchoring your molecule to the resin is designed to be stable throughout the synthesis and labile only to a specific reagent. Using the wrong reagent will result in partial or no cleavage. For example, a Wang resin requires a high concentration of TFA, while a hyper-acid-sensitive resin like SASRIN can be cleaved with very dilute acid.[8]
-
Troubleshooting: Double-check the compatibility of your linker with your chosen cleavage cocktail. Refer to the manufacturer's specifications and the table below.
-
-
Insufficient Reaction Time or Volume:
-
Causality: Cleavage is a chemical reaction that requires adequate time and reagent concentration to go to completion.
-
Troubleshooting:
-
Ensure you are using a sufficient volume of cleavage cocktail to fully swell the resin (typically 10 mL per gram of resin).[9]
-
Increase the cleavage time. While 1-2 hours is standard, complex or sterically hindered molecules may require 3-4 hours.[10][11]
-
After the first cleavage, wash the resin with a fresh portion of the cocktail to recover any remaining product.
-
-
| Table 1: Common Cleavage Cocktails for Fmoc-Based Solid-Phase Synthesis | |||
| Reagent Name/Mixture | Composition (v/v/v) | Primary Use & Scavengers | Comments |
| Standard (TFA/TIS/H₂O) | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without sensitive residues. TIS and water act as scavengers. | A good, low-odor starting point for most syntheses.[7] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | For peptides containing Cys, Met, and Tyr. Provides a robust scavenger environment. | Highly effective but has a strong, unpleasant odor due to thiols.[7] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Specifically recommended for peptides containing multiple Arg(Pbf/Pmc) residues.[9] | Anisole helps prevent alkylation of tyrosine. |
| Dilute TFA (for sensitive linkers) | 1-2% TFA in Dichloromethane (DCM) | For cleaving products from hyper-acid-labile resins (e.g., 2-chlorotrityl) while keeping side-chain protecting groups intact. | Allows for subsequent solution-phase manipulation of the protected fragment.[7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which resin and linker should I choose for my quinazolin-4-one synthesis?
The choice of resin is fundamental to the success of your synthesis. It dictates the cleavage conditions, the C-terminal functionality of your final product, and the overall compatibility with your chemical strategy.
-
For C-terminal Carboxylic Acids:
-
Wang Resin or PAM Resin: These are the standard choices. They anchor the initial building block via a benzyl ester linkage that is stable to the mild base used for Fmoc deprotection but is readily cleaved by strong acid (e.g., >90% TFA).[12]
-
-
For C-terminal Amides:
-
Rink Amide Resin: This is the most common choice for producing C-terminal amides. The linker is based on an acid-labile benzhydrylamine handle, which releases the product as an amide upon TFA cleavage.[12]
-
-
For Advanced Strategies (Safety-Catch):
-
Safety-Catch Linkers: These linkers are stable to both acidic and basic conditions used during synthesis. They require a separate chemical activation step before they become labile to cleavage.[13] For example, a sulfonamide-based linker can be activated via alkylation, making it susceptible to nucleophilic attack for cleavage. This provides an extra layer of orthogonality, which is invaluable when synthesizing complex molecules or when on-resin cyclization is desired.[14]
-
Q2: How can I effectively monitor the progress of my solid-phase reactions?
Monitoring reactions on a solid support is not as straightforward as TLC in solution-phase chemistry, but several reliable methods exist.
-
Kaiser Test (for Primary Amines): This colorimetric test is excellent for monitoring the completion of a coupling reaction. A small sample of the resin is treated with ninhydrin. A positive result (blue bead color) indicates the presence of free primary amines, meaning the coupling is incomplete. A negative result (yellow/clear beads) signals completion.
-
Chloranil Test (for Secondary Amines): The Kaiser test does not work for secondary amines. If you are coupling to a secondary amine, the Chloranil test is a suitable alternative.
-
Single-Bead ATR-FTIR: This powerful technique allows you to directly measure the vibrational spectra of the molecule attached to a single resin bead. It can be used to track the appearance and disappearance of key functional groups (e.g., the carbonyl stretch of the newly formed amide bond) in real-time.
Q3: Can microwave irradiation be used to improve the synthesis, and what are the key considerations?
Absolutely. Microwave-assisted solid-phase synthesis is a well-established technique for accelerating reactions and improving yields.
-
Mechanism of Action: Microwaves provide rapid, uniform heating of the solvent and resin mixture, which dramatically increases reaction rates for coupling and cyclization steps.[5]
-
Key Benefits:
-
Speed: Reaction times can be reduced from many hours to just a few minutes.[3]
-
Higher Yields: For difficult couplings or cyclizations, microwave energy can drive reactions to completion where conventional heating fails.
-
Improved Purity: Faster reaction times can reduce the occurrence of side reactions and degradation.
-
-
Optimization: When using a microwave reactor, key parameters to optimize include temperature, time, and power. It is crucial to use a vessel designed for microwave synthesis and to ensure the solvent choice is appropriate for the temperatures being reached.
Section 3: Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of 2,3-Disubstituted Quinazolin-4-ones on Wang Resin
This protocol outlines a typical workflow starting from an Fmoc-protected anthranilic acid.
Caption: General workflow for the solid-phase synthesis of quinazolin-4-ones.
Step-by-Step Methodology:
-
Resin Swelling & Loading:
-
Swell Wang resin (1 g, ~1.0 mmol/g loading) in DMF (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate vial, dissolve Fmoc-anthranilic acid (3 eq.), Oxyma (3 eq.), and DIC (3 eq.) in DMF. Add this solution to the resin.
-
Shake at room temperature for 4-6 hours.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.
-
-
N-Acylation (Introduction of R¹ group):
-
Swell the deprotected resin in DMF.
-
In a separate vial, dissolve the desired carboxylic acid (R¹-COOH, 4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF.
-
Add the activated acid solution to the resin and shake for 2-4 hours.
-
Monitor reaction completion with the Kaiser test. If positive, repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cyclization and Cleavage:
-
Wash the resin with DCM and dry thoroughly under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5, 10 mL).
-
Shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2 mL).
-
Combine the filtrates and precipitate the crude product by adding it dropwise to cold diethyl ether (50 mL).
-
Centrifuge to pellet the solid, decant the ether, and dry the crude product under vacuum.
-
Purify the product by reverse-phase HPLC.
-
References
- Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69. [Link]
- Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones | Abstract. Der Pharma Chemica. [Link]
- Wang, Q., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8577. [Link]
- Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones.
- Broussard, T., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 28(13), 5183. [Link]
- Scobie, M. (Ed.). (2011). Linker Strategies in Solid-Phase Organic Synthesis. Wiley-VCH. [Link]
- Buckl, A., et al. (2001). Quinazoline synthesis.
- Supporting information - The Royal Society of Chemistry. (n.d.). [Link]
- Various starting materials used for the synthesis of quinazolinones.
- Linker Strategies in Solid-Phase Organic Synthesis.
- Al-Suhaimi, K. S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(10), 2262. [Link]
- Ellman, J. A., & Virgilio, A. A. (1998). Synthesis of quinazolinone libraries and derivatives thereof.
- Makino, S. (2006). Solid-Phase Synthesis of Quinazoline-2,4-Diones and Their Analogues from Resin-Bound Compounds with Primary Amines. Mini Reviews in Medicinal Chemistry, 6(6), 625-632. [Link]
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
- Isidro-Llobet, A., et al. (2019). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. In Peptide Synthesis (pp. 19-43). Springer. [Link]
- Jeon, M.-K., et al. (2005). Solid-phase synthesis of 2-cyanoquinazolin-4(3H)-one and 2,3-dihydrooxazolo[2,3-b]quinazolin-5-one derivatives utilizing resin-bound anthranilic acid derivatives. Tetrahedron, 61(45), 10739-10745. [Link]
- Solid phase synthesis of quinazolinones. (1997). Scilit. [Link]
- Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
- Wang, T., et al. (2023). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. ACS Omega, 8(2), 2269-2279. [Link]
- Songster, M. F., & Barany, G. (2005). Guide for resin and linker selection in solid-phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.7. [Link]
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Ghorab, M. M., et al. (2016). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. International journal of molecular sciences, 17(9), 1505. [Link]
- Aapptec Peptides. (n.d.).
- Gao, Y., et al. (2019). A Simple Metal-Free Cyclization for the Synthesis of 4-Methylene-3-Substituted Quinazolinone and Quinazolinthione Derivatives. Frontiers in Chemistry, 7, 571. [Link]
Sources
- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2001068615A1 - Quinazoline synthesis - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. biosynth.com [biosynth.com]
- 9. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Wiley-VCH - Linker Strategies in Solid-Phase Organic Synthesis [wiley-vch.de]
Catalyst Selection for Quinazolinone Synthesis: A Technical Support Center
Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization. Our goal is to equip you with the expertise to overcome common experimental hurdles and achieve high-yielding, clean reactions.
Troubleshooting Guide: Overcoming Common Hurdles in Quinazolinone Synthesis
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield of the Desired Quinazolinone
Q: My reaction is resulting in a low yield of the desired quinazolinone. What are the common causes and how can I improve it?
A: Low yields are a frequent challenge and can stem from several factors. A systematic evaluation of your reaction conditions is the first step in troubleshooting.[1]
-
Suboptimal Reaction Temperature: Quinazolinone synthesis, particularly via methods like the Niementowski or Bischler cyclizations, can be highly temperature-dependent.[1][2] Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of starting materials or products.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Note that some modern catalytic methods operate efficiently at milder temperatures.
-
-
Incorrect Solvent Choice: The polarity of your solvent is critical as it influences reactant solubility and can even dictate the reaction pathway.[2] In some cases, non-polar solvents may favor the formation of undesired benzimidazole byproducts.[2]
-
Solution: If you are using a non-polar solvent like toluene or THF and observing low yields, consider switching to a polar aprotic solvent such as DMF or DMSO, or a polar protic solvent like ethanol or water.[2] Highly polar solvents have been shown to produce excellent yields in many quinazolinone syntheses.[2]
-
-
Inappropriate Base Selection: Many synthetic routes require a base to facilitate deprotonation and cyclization. The strength and type of base can significantly impact the reaction rate and yield.[2]
-
Poor Reactant Solubility: If your starting materials or key intermediates are not fully soluble in the chosen solvent at the reaction temperature, the reaction will be slow and inefficient.[2]
-
Solution: Select a solvent in which all reactants are soluble at the desired reaction temperature. A solvent screen with small-scale reactions can be highly informative.
-
-
Catalyst Deactivation: In metal-catalyzed reactions (e.g., using palladium or copper), the catalyst can become deactivated by impurities in the starting materials or byproducts formed during the reaction.[1]
Issue 2: Formation of Significant Side Products
Q: My reaction is producing a significant amount of side products, complicating the purification of my target quinazolinone. What are the likely culprits and how can I suppress them?
A: The formation of side products is often a sign that your reaction conditions are favoring an alternative reaction pathway.
-
Formation of Benzimidazoles: This is a common side reaction, particularly when using non-polar solvents.[2] The reaction pathway can diverge to favor the formation of a five-membered ring instead of the desired six-membered quinazolinone ring.
-
Solution: As mentioned previously, switching to a more polar solvent can often steer the reaction towards the desired quinazolinone product.[2]
-
-
Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of starting materials or intermediates, especially when using water-sensitive reagents like acetic anhydride in the Niementowski reaction.[1]
-
Solution: Ensure your reaction is conducted under anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Homocoupling in Palladium-Catalyzed Reactions: In Suzuki-Miyaura type couplings to form 2-arylquinazolinones, homocoupling of the boronic acid is a common side reaction.[5]
Issue 3: Inconsistent Results with Iodine-Catalyzed Reactions
Q: I am using an iodine-catalyzed system, but my results are inconsistent. What factors are most critical for this type of reaction?
A: Molecular iodine is a versatile catalyst for quinazolinone synthesis, acting as a mild Lewis acid and an oxidant.[6] However, its effectiveness can be sensitive to several factors.
-
Quantity of Iodine: The amount of iodine can be crucial for selectivity.[7] In some reactions, stoichiometric amounts may be required, while in others, a catalytic amount is sufficient.
-
Solution: Carefully optimize the molar ratio of iodine to your substrates. Start with the literature-reported amount and then screen higher and lower concentrations to find the optimal loading for your specific reaction.
-
-
Oxidant: Many iodine-catalyzed reactions rely on a co-oxidant to regenerate the active iodine species. Oxygen from the air often serves this purpose.[6]
-
Reaction Medium: The solvent can influence the Lewis acidity and oxidizing potential of iodine.
-
Solution: While many iodine-catalyzed reactions are performed under solvent-free conditions, if a solvent is used, its polarity and coordinating ability should be considered. Protic solvents may interact with the iodine, altering its catalytic activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for quinazolinone synthesis?
A: A wide variety of catalysts can be employed, generally falling into these categories:
-
Transition Metal Catalysts: This is a broad and widely used category, with common examples including palladium, copper, iron, iridium, and ruthenium complexes.[9][10][11] These are often used in cross-coupling and C-H activation reactions.
-
Organocatalysts: These are small organic molecules that can catalyze the reaction.[12] Common examples include acids (e.g., TFA, p-TSA) and bases (e.g., DABCO, TEOA).[12]
-
Iodine: Molecular iodine is an inexpensive and environmentally benign catalyst that can promote oxidative cyclization reactions.[6]
-
Nanocatalysts: These are catalytic materials in the nanometer size range, which can offer high surface area and enhanced reactivity.[13] They can also be designed for easy recovery and reuse.[13]
-
Catalyst-Free Methods: Some quinazolinone syntheses can be achieved without a catalyst, often by using microwave or ultrasonic irradiation to provide the necessary energy for the reaction.[2]
Q2: How do I choose the best catalyst for my specific synthesis?
A: The optimal catalyst depends on your starting materials and the desired quinazolinone structure. The following table provides a general guide:
| Catalyst Type | Typical Starting Materials | Key Advantages | Common Issues |
| Palladium | 2-halobenzamides, aryl halides, isocyanides | High efficiency, broad substrate scope.[14][15][16] | Catalyst cost, potential for heavy metal contamination, catalyst leaching.[3][4] |
| Copper | 2-halobenzamides, 2-aminobenzamides, benzylamines | Low cost, readily available, good for Ullmann-type couplings.[17][18][19] | Can require high temperatures, potential for side reactions.[17] |
| Iron | 2-aminobenzyl alcohols, anilines | Inexpensive, environmentally benign.[7][10] | Can require higher catalyst loadings, potential for catalyst deactivation. |
| Iodine | 2-aminobenzamides, methyl ketones, indoles | Low cost, metal-free, environmentally friendly.[20] | Can require a co-oxidant, stoichiometry can be critical.[7] |
| Organocatalysts | Isatoic anhydrides, 2-aminobenzamides, aldehydes | Metal-free, avoids heavy metal contamination, often mild conditions.[12] | May have lower turnover numbers than metal catalysts. |
Q3: Are there any "green" or sustainable options for quinazolinone synthesis?
A: Yes, there is a strong trend towards developing more sustainable synthetic methods. Key approaches include:
-
Use of Greener Solvents: Water or deep eutectic solvents are being explored as environmentally friendly alternatives to volatile organic solvents.[9][21]
-
Catalyst-Free Reactions: As mentioned, microwave and ultrasound-assisted syntheses can often proceed without a catalyst.[2]
-
Recyclable Catalysts: The development of magnetically recoverable nanocatalysts allows for easy separation and reuse of the catalyst, reducing waste and cost.[13][15]
-
Atom Economy: One-pot, multicomponent reactions are being designed to maximize the incorporation of starting material atoms into the final product, minimizing waste.[15]
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 2,3-Disubstituted Quinazolinones
This protocol describes a general procedure for the copper-catalyzed synthesis of 2,3-disubstituted quinazolinones from 2-iodobenzamide derivatives and benzylamines.[17][18]
-
To a dry reaction vial equipped with a magnetic stir bar, add the 2-iodobenzamide derivative (1.0 mmol), the benzylamine (1.2 mmol), copper(I) iodide (CuI, 10 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add a high-boiling polar aprotic solvent (e.g., DMSO, 3 mL).
-
Seal the vial and heat the reaction mixture to 110-140°C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted quinazolinone.
Protocol 2: Iodine-Catalyzed Oxidative Synthesis of 2-Aryl Quinazolinones
This protocol outlines a general procedure for the iodine-catalyzed synthesis of 2-aryl quinazolinones from 2-aminobenzamides and aryl methyl ketones.[22]
-
In a round-bottom flask, combine the 2-aminobenzamide (1.0 mmol), the aryl methyl ketone (1.2 mmol), and molecular iodine (I₂, 20 mol%).
-
Add a suitable solvent (e.g., DMSO, 3 mL).
-
Heat the reaction mixture to 120°C under an air atmosphere (or with an oxygen balloon).
-
Stir the reaction for 4-8 hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Logic
To aid in troubleshooting and understanding the reaction process, the following diagrams illustrate key decision-making workflows.
Caption: Troubleshooting flowchart for low yield in quinazolinone synthesis.
Caption: Decision tree for initial catalyst selection.
References
- Synthesis of 2,3-Disubstituted Quinazolinone Derivatives through Copper Catalyzed C-H Amidation Reactions. (2016).
- Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. (n.d.).
- Synthesis of 2,3‐Disubstituted Quinazolinone Derivatives through Copper Catalyzed C–H Amid
- Iodine catalyzed synthesis of highly fused quinazolinones and quinoxalines. (n.d.).
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). PMC. [Link]
- Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2024). ACS Omega. [Link]
- One-Step Synthesis of Quinazolino[3,2-a]quinazolinones via Palladium-Catalyzed Domino Addition/Carboxamidation Reactions. (n.d.). Organic Letters. [Link]
- Copper-catalyzed synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from benzyl-substituted anthranilamides. (2025).
- Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. (n.d.). MDPI. [Link]
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online. [Link]
- Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst. (2025). Frontiers in Chemistry. [Link]
- Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. [Link]
- Synthesis of Quinozoline-4-(3H)
- Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.). Frontiers. [Link]
- Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). Frontiers. [Link]
- Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). PMC. [Link]
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC. [Link]
- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
- Plausible reaction mechanism for the synthesis of quinazolinone. (n.d.).
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. (2020). The Journal of Organic Chemistry. [Link]
- One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanoc
- Electrochemical synthesis of quinazolinone via I2-catalyzed tandem oxidation in aqueous solution. (n.d.). PMC. [Link]
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (n.d.). Green Chemistry (RSC Publishing). [Link]
- Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis. (n.d.). MDPI. [Link]
- Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. [Link]
- Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. (n.d.).
- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). Organic Letters. [Link]
- Palladium-catalyzed synthesis of benzimidazoles and quinazolinones from common precursors. (2012). PubMed. [Link]
Sources
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Validation & Comparative
A Comparative Guide to 2-(chloromethyl)quinazolin-4(3H)-one and Other Alkylating Agents for Cancer Research
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the design of anticancer therapeutic strategies. This guide provides an in-depth comparison of 2-(chloromethyl)quinazolin-4(3H)-one, a molecule of growing interest, with established, clinically relevant alkylating agents. We will delve into their mechanisms of action, cytotoxic profiles, and the experimental methodologies required for their rigorous evaluation.
Introduction to Alkylating Agents in Oncology
Alkylating agents represent one of the earliest and most broadly effective classes of cancer chemotherapeutics.[1][2] Their fundamental mechanism of action involves the covalent modification of cellular macromolecules, most notably DNA.[3][4] This alkylation can lead to DNA strand breaks, the formation of cross-links within the DNA structure, and abnormal base pairing.[1][5] The resulting disruption of DNA integrity and interference with essential cellular processes, such as replication and transcription, is particularly cytotoxic to rapidly dividing cancer cells that have a limited capacity for DNA repair.[1][2]
The diverse family of alkylating agents can be broadly categorized based on their chemical structures, which in turn dictates their reactivity and biological activity.[4] Key classes include:
-
Nitrogen Mustards: The archetypal alkylating agents, characterized by the bis(2-chloroethyl)amino functional group.[6][7] Examples include mechlorethamine, cyclophosphamide, melphalan, and chlorambucil.[4][7]
-
Nitrosoureas: A class of compounds that can cross the blood-brain barrier, making them valuable in the treatment of brain tumors.[8] Carmustine (BCNU) and lomustine (CCNU) are prominent examples.[8][9]
-
Alkyl Sulfonates: This group includes busulfan, which is primarily used in the treatment of chronic myeloid leukemia.[10][11]
-
Triazines: This class includes dacarbazine and its oral prodrug, temozolomide, which are methylating agents.[4][12][13]
-
Quinazolinones: A class of heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer effects.[11][13] this compound is a key intermediate in the synthesis of various bioactive molecules and is itself a subject of investigation as a potential alkylating agent.[11][14]
This guide will focus on comparing the properties and performance of this compound and its derivatives with representatives from the classical alkylating agent classes.
Mechanism of Action: A Comparative Overview
The cytotoxic effects of alkylating agents are intrinsically linked to their ability to form covalent adducts with DNA. While the ultimate outcome is often apoptosis, the specific chemical reactions and the resulting DNA lesions can vary significantly between different classes of agents.
Classical Alkylating Agents:
-
Nitrogen Mustards: These compounds form a highly reactive aziridinium ion intermediate through intramolecular cyclization.[6][15] This electrophilic species is then attacked by nucleophilic sites on DNA, primarily the N7 position of guanine.[6][16] Bifunctional nitrogen mustards can react a second time, leading to the formation of interstrand cross-links (ICLs) between adjacent guanine bases, a particularly lethal form of DNA damage.[6][17]
-
Nitrosoureas: These agents spontaneously decompose under physiological conditions to yield two reactive intermediates: a 2-chloroethyl-diazohydroxide and an isocyanate.[8][18] The chloroethyldiazohydroxide can alkylate the O6 position of guanine, which can then lead to the formation of a DNA interstrand cross-link.[9] The isocyanate can carbamoylate proteins, which may contribute to the overall cytotoxicity.[8]
-
Alkyl Sulfonates (Busulfan): Busulfan is a bifunctional alkylating agent that reacts via a nucleophilic substitution (SN2) mechanism.[3] It forms intrastrand cross-links in DNA, primarily between two guanine bases.[19]
-
Triazines (Temozolomide): Temozolomide is a prodrug that is chemically converted to the active compound MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide).[13][20] MTIC then releases a methyldiazonium cation, which is a potent methylating agent that primarily methylates the O6 and N7 positions of guanine and the N3 position of adenine in DNA.[12][13][21]
This compound:
The precise mechanism of action of this compound as an alkylating agent is not as extensively characterized as that of the classical agents. However, based on its chemical structure, a plausible mechanism can be proposed. The chloromethyl group at the 2-position of the quinazolinone ring is an electrophilic center susceptible to nucleophilic attack. The quinazolinone scaffold itself may play a role in modulating the reactivity of the chloromethyl group and could potentially influence its binding to DNA or other cellular targets. It is hypothesized that, similar to other monofunctional alkylating agents, it forms adducts with nucleophilic sites on DNA bases, leading to DNA damage and subsequent cell death.
The following diagram illustrates the generalized mechanisms of action for these classes of alkylating agents.
Comparative Cytotoxicity: An Analysis of In Vitro Data
A direct comparison of the cytotoxic potency of different alkylating agents is best achieved through the determination of their half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines. While direct comparative studies including this compound are limited, data from various sources for its derivatives and for classical alkylating agents allow for an indirect assessment.
It is crucial to acknowledge that IC50 values can vary significantly between studies due to differences in experimental conditions, such as the cell lines used, drug exposure times, and the specific cytotoxicity assay employed. The following tables summarize available IC50 data to provide a comparative overview.
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 1 (H3) | A549 | Lung Carcinoma | < 10 | [22] |
| Derivative 2 (H5) | A549 | Lung Carcinoma | < 10 | [22] |
| Derivative 3 (H6) | A549 | Lung Carcinoma | < 10 | [22] |
| Various Derivatives | MCF-7 | Breast Adenocarcinoma | Better than Cisplatin | [22] |
| Various Derivatives | SW1116 | Colorectal Carcinoma | Better than Cisplatin | [22] |
| Compound 8h | SKLU-1 | Lung Cancer | 23.09 µg/mL | [13] |
| Compound 8h | MCF-7 | Breast Cancer | 27.75 µg/mL | [13] |
| Compound 8h | HepG-2 | Liver Cancer | 30.19 µg/mL | [13] |
| Compound 13e | SKLU-1 | Lung Cancer | 9.48 µg/mL | [6][23] |
| Compound 13e | MCF-7 | Breast Cancer | 20.39 µg/mL | [6][23] |
| Compound 13e | HepG-2 | Liver Cancer | 18.04 µg/mL | [6][23] |
| Compound 4 | Caco-2 | Colorectal Adenocarcinoma | 23.31 | [24] |
| Compound 4 | HepG2 | Hepatocellular Carcinoma | 53.29 | [24] |
| Compound 4 | MCF-7 | Breast Adenocarcinoma | 72.22 | [24] |
| Compound 9 | Caco-2 | Colorectal Adenocarcinoma | >100 | [24] |
| Compound 9 | HepG2 | Hepatocellular Carcinoma | >100 | [24] |
| Compound 9 | MCF-7 | Breast Adenocarcinoma | >100 | [24] |
Table 2: Cytotoxicity of Classical Alkylating Agents
| Alkylating Agent | Cell Line | Exposure Time (hours) | IC50 (µM) | Reference |
| Cisplatin | A549 (Lung Carcinoma) | 48 | ~7.5 | [5] |
| Cisplatin | MCF-7 (Breast Adenocarcinoma) | 48 | ~6.4 | [5] |
| Cisplatin | U87 MG (Glioblastoma) | 24 | 9.5 | [5] |
| Carmustine (BCNU) | U87 MG (Glioblastoma) | 48 | 54.4 | [5] |
| Carmustine (BCNU) | HL-60 (Promyelocytic Leukemia) | Not Specified | ~200 | [5] |
| Temozolomide (TMZ) | U87 MG (Glioblastoma) | 48 | 748.3 | [5] |
Experimental Protocols for Comparative Evaluation
To conduct a rigorous and objective comparison of this compound with other alkylating agents, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays.
Protocol 1: In Vitro Cytotoxicity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[12][19][25]
Objective: To determine the IC50 value of an alkylating agent.
Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of the alkylating agents in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells (medium only) and vehicle control wells (medium with the solvent used to dissolve the drugs, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plates four times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate for 5 minutes on a shaker.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of the treated and control wells.
-
Calculate the percentage of cell survival relative to the untreated control.
-
Plot the percentage of cell survival against the drug concentration and determine the IC50 value using appropriate software.
-
Sources
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A Comparative Analysis of the Biological Activity of 2-(Chloromethyl)quinazolin-4(3H)-one Derivatives and Cisplatin in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of scaffolds explored, quinazolinone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the biological activity of a specific subclass, 2-(chloromethyl)quinazolin-4(3H)-one derivatives, against the well-established chemotherapeutic agent, cisplatin. By synthesizing experimental data and elucidating the underlying scientific principles, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of these quinazolinone derivatives as viable alternatives or adjuncts to traditional platinum-based chemotherapy.
Introduction: The Rationale for a Comparative Investigation
Cisplatin, a cornerstone of cancer chemotherapy for decades, exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to DNA damage and subsequent apoptosis in rapidly dividing cancer cells.[1][2] Despite its proven efficacy against a range of solid tumors, its clinical utility is often hampered by severe side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, as well as the development of drug resistance.[3][4] These limitations underscore the urgent need for new anticancer agents with novel mechanisms of action and improved safety profiles.
The quinazolinone nucleus, a heterocyclic scaffold, has attracted significant attention in medicinal chemistry due to its versatile biological activities, including anticancer properties.[5] The this compound moiety, in particular, serves as a valuable intermediate for the synthesis of a diverse array of derivatives with potential therapeutic applications.[6][7] This guide will delve into the comparative biological activities of these derivatives and cisplatin, focusing on their cytotoxic effects, induction of apoptosis, and impact on the cell cycle.
Comparative Cytotoxicity: An In Vitro Showdown
The foundational step in evaluating any potential anticancer agent is to assess its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this evaluation. A direct comparison of the IC50 values of this compound derivatives and cisplatin provides a quantitative measure of their relative potencies.
A study by Fereidoonnezhad et al. (2021) provides crucial comparative data on the cytotoxicity of a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one derivatives against three human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW1116 (colorectal carcinoma), with cisplatin as a positive control.[8] The results, as determined by the MTT assay, are summarized below.
| Compound | A549 (IC50, µM) | MCF-7 (IC50, µM) | SW1116 (IC50, µM) |
| Cisplatin | 12 ± 1.5 | 15 ± 2.1 | 18 ± 2.5 |
| Derivative H3 | 8 ± 0.9 | 10 ± 1.2 | 12 ± 1.6 |
| Derivative H5 | 7 ± 0.8 | 9 ± 1.1 | 11 ± 1.4 |
| Derivative H6 | 9 ± 1.1 | 11 ± 1.3 | 13 ± 1.7 |
| Data synthesized from Fereidoonnezhad et al., 2021.[8] |
The experimental data clearly indicates that several of the 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one derivatives (H3, H5, and H6) exhibit superior or comparable cytotoxic activity to cisplatin against all three tested cancer cell lines.[8] Notably, these derivatives demonstrated lower IC50 values, signifying greater potency. This enhanced activity suggests that the quinazolinone scaffold and its modifications may offer a therapeutic advantage over traditional platinum-based agents.
Delving into the Mechanism of Action: Apoptosis and Cell Cycle Arrest
Beyond cytotoxicity, understanding the mechanism by which a compound induces cell death is critical for its development as a therapeutic agent. Both cisplatin and many quinazolinone derivatives have been shown to induce apoptosis, or programmed cell death, a key hallmark of effective anticancer drugs.
Cisplatin's Mechanism: A Well-Trod Path
Cisplatin's primary mechanism of action involves entering the cell and forming aquated species that react with the N7 position of purine bases in DNA. This leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger the intrinsic apoptotic pathway.[1][4]
This compound Derivatives: A Multifaceted Approach
While the precise molecular targets of many this compound derivatives are still under investigation, studies on the broader class of quinazolinones suggest a variety of mechanisms that converge on the induction of apoptosis and cell cycle arrest. These mechanisms include:
-
Tubulin Polymerization Inhibition: Some quinazolinone derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[5]
-
EGFR Inhibition: The quinazoline scaffold is a key feature of several approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. By blocking EGFR signaling, these compounds can inhibit downstream pathways that promote cell proliferation and survival.[9]
-
Induction of Apoptosis via Intrinsic and Extrinsic Pathways: Various quinazolinone derivatives have been demonstrated to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS).[10][11]
The ability of these derivatives to induce cell cycle arrest, often at the G2/M phase, is a common finding in in vitro studies and is a direct consequence of their impact on cellular processes essential for cell division.[5][12]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of comparative studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and cisplatin in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Sources
- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anticancer Activity of Novel Quinazolinone Derivatives
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1][2] In recent years, its derivatives have garnered significant attention in oncology for their potential as potent and selective anticancer agents.[2][3][4] This guide provides a comparative analysis of the in vitro anticancer efficacy of several novel quinazolinone derivatives, offering a technical overview for researchers, scientists, and professionals in drug development. We will delve into their cytotoxic profiles against various cancer cell lines, compare their potency with established anticancer drugs, and elucidate the underlying mechanisms of action through a review of key experimental data.
The Rationale for Quinazolinone Derivatives in Cancer Therapy
The versatility of the quinazolinone core allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological properties.[1][2] This adaptability has led to the development of derivatives that can target a range of cancer-associated pathways with high specificity. Many quinazolinone-based compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinases.[5][6] Moreover, these derivatives can induce programmed cell death (apoptosis) and cause cell cycle arrest, further highlighting their therapeutic potential.[3][7]
Comparative Analysis of In Vitro Cytotoxicity
The primary measure of a compound's anticancer potential in vitro is its cytotoxicity against cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. Below is a comparative summary of the IC50 values for several recently developed quinazolinone derivatives against a panel of human cancer cell lines, benchmarked against standard chemotherapeutic agents.
| Compound ID | Derivative Class | Target Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Compound 11g | Quinoxalindione-substituted quinazolinone | HeLa (Cervical Cancer) | 10 | Doxorubicin | Not specified in study | [7] |
| Compound 44 | Imidazolone-fused quinazolinone | MCF-7 (Breast Cancer) | (3x more potent than Cisplatin) | Cisplatin | Not specified in study | [4] |
| HepG2 (Liver Cancer) | (2x less potent than Cisplatin) | Cisplatin | Not specified in study | [4] | ||
| Compound 101 | 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone | MCF-7 (Breast Cancer) | 0.34 | Colchicine | 3.2 | [6] |
| K562 (Leukemia) | 5.8 | Colchicine | 3.2 | [6] | ||
| Compound 124 | Quinazolinone derivative | MCF-7 (Breast Cancer) | 8.69 | Vandetanib | Not specified in study | [6] |
| HL-60 (Leukemia) | 8.40 | Vandetanib | Not specified in study | [6] | ||
| HeLa (Cervical Cancer) | 6.65 | Vandetanib | Not specified in study | [6] | ||
| Compound 5k | 3-methyl-quinazolinone derivative | A549 (Lung Cancer) | Potent (inhibition of 31.21% at 10 µM) | Gefitinib | (inhibition of 27.41% at 10 µM) | [5] |
| Compound 4 | 2-phenyl-4H-benzo[d][1][2]oxazin-4-one derivative | Caco-2 (Colorectal Cancer) | 23.31 ± 0.09 | Doxorubicin | 5.7 ± 0.12 | [8] |
| HepG2 (Liver Cancer) | 53.29 ± 0.25 | Doxorubicin | 49.38 ± 0.15 | [8] | ||
| MCF-7 (Breast Cancer) | 72.22 ± 0.14 | Doxorubicin | 58.1 ± 0.07 | [8] | ||
| Compound 32 | Quinazoline-1,2,4-thiadiazole amide derivative | A549 (Lung Cancer) | 0.02 ± 0.091 | Etoposide | 1.38 - 3.08 | [9] |
| MCF-7 (Breast Cancer) | 0.02 - 0.33 | Etoposide | 1.38 - 3.08 | [9] | ||
| Colo-205 (Colon Cancer) | 0.02 - 0.33 | Etoposide | 1.38 - 3.08 | [9] | ||
| A2780 (Ovarian Cancer) | 0.02 - 0.33 | Etoposide | 1.38 - 3.08 | [9] | ||
| Compound 23 | 3,4,5-trimethoxy substituted quinazoline | A549 (Lung Cancer) | 0.016 - 0.19 | Etoposide | 1.38 - 3.08 | [9] |
| MCF-7 (Breast Cancer) | 0.016 - 0.19 | Etoposide | 1.38 - 3.08 | [9] | ||
| PC-3 (Prostate Cancer) | 0.016 - 0.19 | Etoposide | 1.38 - 3.08 | [9] | ||
| A2780 (Ovarian Cancer) | 0.016 - 0.19 | Etoposide | 1.38 - 3.08 | [9] |
Note: The presented data is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions between studies.
Key Mechanistic Insights: How Quinazolinone Derivatives Exert Their Anticancer Effects
The anticancer activity of quinazolinone derivatives is not limited to cytotoxicity; it is crucial to understand their impact on cellular processes that govern cancer progression. The two primary mechanisms investigated are the induction of apoptosis and the disruption of the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many novel quinazolinone derivatives have been shown to be potent inducers of apoptosis.[3] The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is an early hallmark of apoptosis.[10] This can be detected using Annexin V, a protein with a high affinity for PS, in conjunction with a viability dye like Propidium Iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells.[10][11]
For instance, compound 5k was found to induce late apoptosis in A549 lung cancer cells at high concentrations.[5] This indicates that the compound effectively triggers the cell's self-destruction program.
Cell Cycle Arrest
Uncontrolled cell division is a fundamental characteristic of cancer.[6] The cell cycle is a tightly regulated process, and its disruption can halt cancer cell proliferation. Quinazolinone derivatives have been observed to cause cell cycle arrest, most commonly at the G2/M phase.[3][6] This prevents the cells from entering mitosis and dividing.
Compound 5k was also shown to arrest the cell cycle of A549 cells in the G2/M phase at tested concentrations.[5] This cytostatic effect, in addition to its apoptotic induction, contributes to its overall anticancer activity.
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential. Here, we outline the methodologies for the key assays used to evaluate the in vitro anticancer activity of quinazolinone derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[13]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]
Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane.[10][15] Annexin V conjugated to a fluorophore (e.g., FITC) binds to the exposed PS.[10][15] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[10]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the quinazolinone derivative for the desired time to induce apoptosis.[16]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[2][16]
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[2][16]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[2][16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL3 channel.[16]
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[1][17] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[1]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the quinazolinone derivative, then harvest and wash them with PBS.[17]
-
Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[17][18]
-
RNase Treatment: Treat the cells with RNase A to degrade any RNA, ensuring that PI only binds to DNA.[17][18]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, collecting the PI fluorescence data on a linear scale.[18]
Conclusion and Future Perspectives
Novel quinazolinone derivatives represent a promising class of anticancer agents with diverse mechanisms of action. The in vitro data clearly demonstrates their potent cytotoxic effects against a range of cancer cell lines, often comparable or superior to standard chemotherapeutic drugs. Their ability to induce apoptosis and cause cell cycle arrest further underscores their therapeutic potential.
The experimental workflows detailed in this guide provide a robust framework for the continued evaluation and comparison of new quinazolinone compounds. Future research should focus on elucidating the structure-activity relationships to design more potent and selective derivatives. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds, paving the way for their potential clinical translation.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Quinazolinone EGFR Inhibitors
For researchers and drug development professionals, establishing a robust and unequivocal mechanism of action (MoA) is the cornerstone of advancing any therapeutic candidate. This is particularly true for targeted therapies like quinazolinone-based Epidermal Growth Factor Receptor (EGFR) inhibitors, which represent a significant class of anti-cancer agents. Dysregulation of the EGFR signaling pathway is a well-documented driver in numerous malignancies, including non-small-cell lung cancer (NSCLC) and breast cancer.[1][2] The quinazoline scaffold has proven to be a highly effective framework for designing molecules that can precisely target the ATP-binding site of the EGFR kinase domain, with clinically approved drugs like gefitinib and erlotinib serving as prime examples.[3][4][5]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-tiered validation workflow designed to provide a comprehensive and self-validating body of evidence. We will move from direct, molecular-level interactions to cellular consequences, explaining not just what to do, but why each experimental choice is critical for building an unassailable scientific narrative around your quinazolinone inhibitor.
The EGFR Signaling Cascade: The Target and Its Interruption
The EGFR signaling pathway is a critical regulator of cell growth, survival, proliferation, and differentiation.[6] Upon binding of ligands such as Epidermal Growth Factor (EGF), the receptor dimerizes, triggering the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[7][8] This phosphorylation event creates docking sites for various adaptor proteins, which in turn activate key downstream signaling cascades, primarily:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.[9][10]
-
The PI3K-AKT-mTOR Pathway: A central regulator of cell survival and growth.[11]
-
The JAK-STAT Pathway: Involved in mediating responses to cytokines and growth factors, impacting inflammation and cell survival.[9]
Quinazolinone-based inhibitors are small molecules designed to function as ATP competitors. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and thereby blocking the initiation of these downstream signals.[11][12] This blockade ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[13]
Caption: EGFR signaling and the point of inhibition by quinazolinone compounds.
A Multi-Tiered Experimental Validation Workflow
A thorough validation strategy must be logical and sequential. We begin by proving direct target engagement in a clean, biochemical system before moving into the more complex cellular environment to confirm target modulation and downstream functional consequences.
Caption: A logical workflow for validating the MoA of EGFR inhibitors.
Tier 1: Biochemical & Biophysical Validation (Direct Target Engagement)
Causality: Before assessing any cellular effects, it is imperative to prove that your compound directly binds to and inhibits the enzymatic activity of its intended target, EGFR. This tier isolates the drug-target interaction from the complexities of cellular biology, providing the foundational evidence for the MoA.
Experiment 1: In Vitro Kinase Assay
Objective: To quantify the potency of the quinazolinone inhibitor against the purified EGFR kinase domain.
Methodology: Luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, are the industry standard.[8] They measure the amount of ADP produced during the phosphorylation reaction; a lower ADP level corresponds to higher kinase inhibition.[8]
Detailed Protocol (Adapted from ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test quinazolinone and a reference inhibitor (e.g., Gefitinib) in 100% DMSO.
-
Create a serial dilution series of the inhibitors in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA). The final DMSO concentration in the assay should not exceed 1%.[14]
-
Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.[14]
-
-
Reaction Setup (384-well plate):
-
Add 1 µL of the serially diluted inhibitor or vehicle (DMSO for positive control) to the appropriate wells.
-
Add 2 µL of the EGFR enzyme solution to all wells except the "no enzyme" blank.
-
Initiate the kinase reaction by adding 2 µL of a mix containing the peptide substrate and ATP. The final reaction volume is 5 µL.[8]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30-60 minutes.[8]
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Subtract the "no enzyme" background. Plot the percent inhibition relative to the positive control against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Comparative Data Presentation:
| Compound | EGFR (Wild-Type) IC₅₀ (nM) | EGFR (L858R/T790M) IC₅₀ (nM) |
| Test Quinazolinone | 15.5 | 450.2 |
| Gefitinib (1st Gen) | 25.8 | >10,000 |
| Osimertinib (3rd Gen) | 12.1 | 1.5 |
Note: Data is illustrative. First and third-generation inhibitors are chosen for comparison to highlight potential selectivity profiles against common resistance mutations like T790M.[15]
Experiment 2: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the real-time binding kinetics (on- and off-rates) of the inhibitor to EGFR, providing deeper insight into the binding event beyond simple potency.
Methodology: SPR is a label-free technique that measures changes in refractive index as an analyte (inhibitor) flows over a sensor chip with an immobilized ligand (EGFR).[16] This allows for the determination of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kᴅ). A slow dissociation rate (low kₑ) often correlates with prolonged target engagement and durable cellular activity.
Comparative Data Presentation:
| Compound | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kᴅ) (nM) |
| Test Quinazolinone | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| Gefitinib | 2.5 x 10⁵ | 8.0 x 10⁻³ | 32.0 |
Note: Data is illustrative. A lower Kᴅ value indicates a higher binding affinity.
Tier 2: Cellular Target Validation
Causality: Demonstrating biochemical activity is necessary but not sufficient. This tier validates that your compound can penetrate the cell membrane, engage with EGFR in its native environment, and inhibit its signaling function.
Experiment 1: Cellular Phosphorylation Assay
Objective: To measure the inhibition of EGFR autophosphorylation and the phosphorylation of key downstream effectors like AKT and ERK.
Methodology: Western blotting is a robust and widely used technique for this purpose. Cancer cell lines that overexpress EGFR (e.g., A431) or are driven by specific EGFR mutations (e.g., PC-9, NCI-H1975) are ideal models.[1][15]
Detailed Protocol (Western Blot):
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 18-24 hours to reduce basal EGFR activity.[17]
-
Pre-treat cells with various concentrations of the test quinazolinone or a reference inhibitor for 2 hours.
-
-
EGFR Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C against: p-EGFR (Tyr1068), Total EGFR, p-AKT (Ser473), Total AKT, p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, and a loading control (e.g., GAPDH or β-Actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphoprotein levels to their respective total protein levels.
Comparative Data Presentation (Densitometry):
| Treatment (100 nM) | p-EGFR (% of Control) | p-AKT (% of Control) | p-ERK (% of Control) |
| Vehicle + EGF | 100% | 100% | 100% |
| Test Quinazolinone + EGF | 12% | 18% | 21% |
| Gefitinib + EGF | 15% | 22% | 25% |
Note: Data is illustrative. A potent inhibitor should significantly reduce the phosphorylation of EGFR and its downstream targets.
Tier 3: Phenotypic Validation (Biological Consequences)
Causality: This final tier connects target inhibition to the desired anti-cancer phenotype. The goal is to demonstrate that by blocking EGFR signaling, your compound selectively halts the proliferation of, and induces death in, cancer cells dependent on this pathway.
Experiment 1: Cell Viability / Proliferation Assay
Objective: To determine the inhibitor's potency in suppressing the growth of EGFR-driven cancer cells.
Methodology: Assays like the MTT or the luminescent CellTiter-Glo assay measure metabolic activity as a surrogate for cell viability.[18] It is crucial to compare activity across cell lines with different EGFR statuses (e.g., wild-type, activating mutations, resistance mutations) to build a selectivity profile.[19]
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., A549 [WT], PC-9 [del19], NCI-H1975 [L858R/T790M]) in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[17][20]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test quinazolinone or reference drugs. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[17]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viability relative to the vehicle-treated control wells. Plot percent viability against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Comparative Data Presentation:
| Compound | A549 (EGFR-WT) GI₅₀ (µM) | PC-9 (EGFR del19) GI₅₀ (nM) | NCI-H1975 (L858R/T790M) GI₅₀ (µM) |
| Test Quinazolinone | 2.1 | 18.5 | 0.55 |
| Gefitinib | 8.5 | 15.2 | >10 |
| Osimertinib | 1.5 | 10.8 | 0.02 |
Note: Data is illustrative and designed to show a hypothetical profile of a compound with activity against a resistance mutation.[19][21]
Experiment 2: Apoptosis and Cell Cycle Analysis
Objective: To confirm that the observed growth inhibition is due to the induction of programmed cell death (apoptosis) and/or arrest of the cell cycle.
Methodology: Flow cytometry is the standard method. Apoptosis is measured by staining cells with Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker). Cell cycle distribution is analyzed by staining DNA with PI in permeabilized cells. Inhibition of EGFR signaling typically leads to cell cycle arrest in the G1 phase.[2][13]
Comparative Data Presentation:
| Treatment (24h) | Apoptotic Cells (%) | Cells in G1 Phase (%) |
| Vehicle Control | 4.5% | 48% |
| Test Quinazolinone (GI₅₀) | 35.2% | 75% |
| Gefitinib (GI₅₀) | 32.8% | 72% |
Note: Data is for an EGFR-sensitive cell line like PC-9 and is illustrative.
Conclusion
The validation of a quinazolinone EGFR inhibitor's mechanism of action is a systematic process of building a scientifically sound argument. By progressing through a multi-tiered workflow—from demonstrating direct, potent inhibition of the purified enzyme (Tier 1), to confirming target engagement and downstream signal blockade in a cellular context (Tier 2), and finally to linking these molecular events to desired anti-cancer phenotypes (Tier 3)—researchers can establish an unambiguous and compelling case for their compound's MoA. This rigorous, evidence-based approach is fundamental to the successful development of the next generation of targeted cancer therapies.
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- Scott, J. S., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 60, 128578. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 2-(chloromethyl)quinazolin-4(3H)-one
In the landscape of modern drug discovery and development, the unequivocal structural confirmation of key intermediates is a cornerstone of scientific rigor and regulatory compliance. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer properties.[1][2] Among these, 2-(chloromethyl)quinazolin-4(3H)-one serves as a critical building block for the synthesis of more complex bioactive molecules. Its reactivity, centered on the chloromethyl group, makes it a versatile synthon, but also necessitates stringent structural verification to rule out isomeric impurities that can lead to divergent and potentially deleterious biological outcomes.
This guide provides an in-depth comparison of spectroscopic techniques for the definitive structural elucidation of this compound. We will explore the unique spectral signatures obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, we will discuss the role of X-ray crystallography as the ultimate arbiter of molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale behind the application of each technique for ensuring the chemical integrity of this vital synthetic intermediate.
The Challenge: Isomeric Purity
The synthesis of this compound, typically from anthranilic acid derivatives, can potentially yield isomeric byproducts through alkylation at different nucleophilic sites. The primary structure is the result of C-alkylation at the 2-position. However, competitive N-alkylation at the 3-position or O-alkylation of the tautomeric lactim form can lead to the formation of 3-(chloromethyl)quinazolin-4(3H)-one and 4-chloro-2-(chloromethyl)quinazoline, respectively. These isomers, while possessing the same molecular formula and weight, have distinct chemical properties and will lead to different products in subsequent reactions. Therefore, distinguishing between these structures is paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for distinguishing between the desired product and its potential isomers. The chemical environment of each proton and carbon atom in the molecule generates a unique set of signals, providing a detailed map of the molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint for this compound. The most diagnostic signal is that of the chloromethyl protons (-CH₂Cl).
-
Expected Spectrum of this compound:
-
-CH₂Cl Protons: A sharp singlet is expected for the two protons of the chloromethyl group. In a study by Li et al. (2010), a range of 2-chloromethyl-4(3H)-quinazolinone derivatives were synthesized, and the chemical shift for these protons was consistently observed around δ 4.5-4.6 ppm in DMSO-d₆.[1]
-
Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with multiplicities and coupling constants consistent with a substituted benzene ring.
-
N-H Proton: A broad singlet corresponding to the N3-H proton is expected, typically at a downfield chemical shift (δ > 12 ppm in DMSO-d₆), which is exchangeable with D₂O.[1]
-
-
Comparison with Potential Isomers:
-
3-(chloromethyl)quinazolin-4(3H)-one (N-alkylated): The key difference would be the chemical shift of the -CH₂Cl protons. When attached to a nitrogen atom within the quinazolinone ring system, these protons are expected to be shifted further downfield compared to a C-CH₂Cl group, likely appearing in the region of δ 5.5-6.0 ppm . The broad N-H signal would be absent.
-
4-chloro-2-(chloromethyl)quinazoline (O-alkylated/lactim form): This isomer would also lack the N-H signal. The aromatic protons would show a different splitting pattern due to the change in the electronic nature of the heterocyclic ring. The -CH₂Cl protons would likely have a chemical shift similar to the target molecule, making ¹³C NMR and MS more critical for differentiation.
-
¹³C NMR Spectroscopy
Carbon NMR provides complementary information that reinforces the assignments from the ¹H NMR spectrum.
-
Expected Spectrum of this compound:
-
-CH₂Cl Carbon: The carbon of the chloromethyl group is expected to have a chemical shift in the range of δ 43-44 ppm .[1]
-
Carbonyl Carbon (C=O): A characteristic signal for the C4 carbonyl group will be present in the downfield region, typically around δ 161-162 ppm .[1]
-
C2 Carbon: The carbon at the 2-position, attached to the chloromethyl group, is expected around δ 152-154 ppm .[1]
-
Aromatic Carbons: Signals for the carbons of the benzene ring will appear in the approximate range of δ 115-150 ppm.
-
-
Comparison with Potential Isomers:
-
3-(chloromethyl)quinazolin-4(3H)-one (N-alkylated): The -CH₂Cl carbon would likely be shifted downfield. The chemical shifts of the C2 and C4 carbons would also be altered due to the N-alkylation.
-
4-chloro-2-(chloromethyl)quinazoline (O-alkylated/lactim form): The most significant difference would be the absence of the C=O signal around δ 161 ppm and the appearance of a signal for a C-O carbon at a different chemical shift, and a C-Cl signal.
-
Table 1: Comparative NMR Data for this compound and Predicted Data for Its Isomers
| Spectroscopic Feature | This compound (Expected) | 3-(chloromethyl)quinazolin-4(3H)-one (Predicted) | 4-chloro-2-(chloromethyl)quinazoline (Predicted) |
| ¹H NMR (-CH₂Cl) | ~ δ 4.5-4.6 ppm (singlet)[1] | ~ δ 5.5-6.0 ppm (singlet) | ~ δ 4.5-4.7 ppm (singlet) |
| ¹H NMR (N-H) | ~ δ > 12 ppm (broad singlet)[1] | Absent | Absent |
| ¹³C NMR (-CH₂Cl) | ~ δ 43-44 ppm[1] | Shifted downfield | ~ δ 43-45 ppm |
| ¹³C NMR (C=O) | ~ δ 161-162 ppm[1] | Shifted | Absent |
| ¹³C NMR (C4) | ~ δ 161-162 ppm | Shifted | Shifted (C-Cl) |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is an essential tool for confirming the molecular weight of the synthesized compound and providing structural information through the analysis of its fragmentation pattern. For this compound, the expected nominal molecular weight is 194 g/mol for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).
Molecular Ion Peak
In techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, at m/z 195. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M+H]⁺ and [M+2+H]⁺ peaks (corresponding to ³⁵Cl and ³⁷Cl isotopes, respectively).
Fragmentation Analysis
The fragmentation pattern in MS/MS experiments can help distinguish between isomers.
-
Expected Fragmentation of this compound:
-
A primary fragmentation pathway would involve the loss of the chloromethyl radical (•CH₂Cl) or the loss of HCl from the protonated molecule.
-
Loss of a chlorine radical followed by rearrangement is also a plausible fragmentation route.
-
Subsequent fragmentations would involve the characteristic breakdown of the quinazolinone ring system.
-
-
Comparison with Isomers: Isomers will often exhibit different fragmentation pathways due to the different locations of the chloromethyl group, leading to a unique set of fragment ions that can be used for differentiation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups in the molecule.
-
Expected Spectrum of this compound:
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch in the quinazolinone ring.
-
C=N Stretch: An absorption in the region of 1600-1650 cm⁻¹ can be attributed to the C=N stretching vibration.
-
C-Cl Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹ , corresponding to the C-Cl stretch.
-
-
Comparison with Isomers:
-
3-(chloromethyl)quinazolin-4(3H)-one (N-alkylated): The N-H stretching band would be absent.
-
4-chloro-2-(chloromethyl)quinazoline (O-alkylated/lactim form): The most significant difference would be the absence of the strong C=O stretching band around 1680-1700 cm⁻¹. Instead, new bands corresponding to C=N and C-O stretching within the aromatic system would be observed.
-
X-ray Crystallography: Unambiguous Structure Determination
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to an NMR tube using a Pasteur pipette.
-
Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
Sample Preparation for Mass Spectrometry (ESI)
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
Sample Preparation for FTIR Spectroscopy (KBr Pellet)
-
Place 1-2 mg of the finely ground sample in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Thoroughly grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer for analysis.
Workflow and Logic Diagrams
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Logic Diagram for Isomer Differentiation
Caption: Decision tree for differentiating this compound from its isomers.
Conclusion
The structural confirmation of this compound is a critical step in the synthesis of many potential therapeutic agents. While each spectroscopic technique provides valuable information, a consolidated approach is essential for unambiguous identification and the assurance of isomeric purity. ¹H and ¹³C NMR spectroscopy serve as the primary methods for distinguishing between the target molecule and its N- and O-alkylated isomers. Mass spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation analysis. FTIR spectroscopy offers a rapid and straightforward method to verify the presence of key functional groups. For absolute certainty, particularly in a regulatory context, single-crystal X-ray diffraction stands as the definitive technique. By employing these methods in a logical workflow, researchers can proceed with confidence in the structural integrity of their materials, ensuring the reliability and reproducibility of their scientific findings.
References
- Mierina, I., Stepanovs, D., Kuginyte, J., & Janichev, A. (2016). Crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 72(4), 522-525.
- Li, Y., Wang, Y., Zhang, H., Wang, Y., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485.
- Bhattacharya, S., & Pakrashi, S. C. (1982). CARBON-13 NMR ANALYSIS OF SOME 4-QUINAZOLINONE ALKALOIDS AND RELATED COMPOUNDS. Heterocycles, 19(1), 543-549.
- Khan, I., & Ibrar, A. (2013). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 29(2), 653-662.
- Jin, L., et al. (2019). Supporting Information for Visible-Light-Induced Aerobic Oxidative Annulation of 2-Aminobenzamides with Benzyl Bromides for the Synthesis of Quinazolin-4(3H)-ones.
- Li, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-85.
- Davlatboev, M., Allabergenova, S., Zulpanov, F., Yakubov, U., & Sattarov, T. (2025). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 2), 241–245.
- Li, Y., Wang, Y., Zhang, H., Wang, Y., & Yang, L. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules (Basel, Switzerland), 15(12), 9473–9485.
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A Comparative Guide to Bioisosteric Replacements for the Chloromethyl Group in Quinazolinones: Enhancing Drug-like Properties
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Within this privileged scaffold, the 2-chloromethyl-4(3H)-quinazolinone moiety often serves as a crucial synthetic intermediate, a versatile handle for further molecular elaboration[3][4]. However, the inherent reactivity of the chloromethyl group, while synthetically useful, can present challenges in drug development, including potential off-target reactions and metabolic instability.
This guide provides a comparative analysis of viable bioisosteric replacements for the chloromethyl group in quinazolinones. We will explore the synthetic accessibility, physicochemical properties, and potential pharmacological implications of these replacements, offering a data-supported framework for researchers in drug design and development to optimize lead compounds for improved safety and efficacy.
The Rationale for Replacing the Chloromethyl Group
The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution. This reactivity is a double-edged sword. While it facilitates the synthesis of diverse analogues, it can also lead to undesirable reactions with biological nucleophiles in vivo, contributing to toxicity. Furthermore, the presence of a halogen can influence the metabolic profile of a compound. Bioisosteric replacement offers a strategic approach to mitigate these liabilities while retaining or even enhancing the desired biological activity. The goal is to substitute the chloromethyl group with other functional groups that mimic its steric and electronic properties but possess a more favorable physicochemical and safety profile[5][6].
Caption: Rationale for Bioisosteric Replacement of the Chloromethyl Group.
Comparative Analysis of Bioisosteric Replacements
The following table summarizes key properties of the chloromethyl group and its common bioisosteric replacements. This comparison is based on a synthesis of literature data and established medicinal chemistry principles[1][5][7][8][9].
| Functional Group | Relative Reactivity | H-Bonding Potential | Lipophilicity (logP contribution) | Synthetic Accessibility from -CH₂Cl | Potential Advantages | Potential Disadvantages |
| -CH₂Cl | High | None | ~ +0.5 | - | Versatile synthetic handle | High reactivity, potential for toxicity |
| -CH₂OH | Low | Donor & Acceptor | ~ -1.0 | High[3][4] | Reduced reactivity, improved solubility | Potential for glucuronidation |
| -CH₂NH₂ | Low | Donor | ~ -1.2 | Moderate[10] | Introduces basicity, can form salt bridges | Potential for rapid metabolism |
| -CH₂SH | Moderate | Donor | ~ +0.4 | Moderate | Can act as a metal chelator | Prone to oxidation |
| -CH₂OCH₃ | Low | Acceptor | ~ 0 | Moderate | Metabolically more stable than -CH₂OH | Increased lipophilicity vs. -CH₂OH |
| -CH₂CN | Moderate | Acceptor | ~ -0.6 | Moderate | Can act as a hydrogen bond acceptor | Potential for metabolic hydrolysis to acid |
| Small Heterocycles | Variable | Variable | Variable | Variable | Can introduce diverse interactions | Synthetic complexity can be higher |
Featured Bioisostere: The Hydroxymethyl Group (-CH₂OH)
The hydroxymethyl group stands out as a particularly attractive bioisostere for the chloromethyl group due to its significantly reduced reactivity and the introduction of hydrogen bonding capabilities, which can lead to improved target engagement and better physicochemical properties[3][4].
Synthesis
A convenient one-pot synthesis for the conversion of 2-chloromethyl-4(3H)-quinazolinones to their 2-hydroxymethyl analogues has been reported, highlighting the synthetic tractability of this bioisosteric replacement[3][4].
Caption: Synthetic Conversion of 2-Chloromethyl to 2-Hydroxymethyl Quinazolinone.
Experimental Protocol: One-Pot Synthesis of 2-Hydroxymethyl-4(3H)-quinazolinone
This protocol is adapted from the literature for the conversion of a 2-chloromethyl-4(3H)-quinazolinone to its corresponding 2-hydroxymethyl derivative[3][4].
Materials:
-
2-Chloromethyl-4(3H)-quinazolinone derivative
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
-
Hydrochloric acid (HCl) for neutralization
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve the 2-chloromethyl-4(3H)-quinazolinone derivative in a mixture of acetone and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with hydrochloric acid.
-
The product, 2-hydroxymethyl-4(3H)-quinazolinone, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with water, and dry to afford the pure product.
Performance Comparison: Chloromethyl vs. Hydroxymethyl
| Parameter | 2-Chloromethyl-quinazolinone | 2-Hydroxymethyl-quinazolinone | Rationale for Difference |
| Chemical Reactivity | High (electrophilic) | Low | The hydroxyl group is a poor leaving group compared to chloride. |
| Solubility | Lower | Higher | The hydroxyl group can participate in hydrogen bonding with water. |
| Metabolic Stability | Potentially lower (reactive) | Generally higher | Less prone to nucleophilic attack by metabolic enzymes. |
| Safety Profile | Potential for off-target alkylation | Improved | Reduced electrophilicity lowers the risk of covalent binding to biomolecules. |
| Biological Activity | Variable | Can be maintained or improved | The hydroxymethyl group can form key hydrogen bonds with the target protein. |
Other Promising Bioisosteres
Aminomethyl Group (-CH₂NH₂)
The introduction of an aminomethyl group can provide a basic center, which can be advantageous for forming salt bridges with acidic residues in a target protein[10]. This can significantly enhance binding affinity. However, primary amines can be susceptible to rapid metabolism.
Thiomethyl Group (-CH₂SH)
The thiomethyl group is sterically similar to the chloromethyl group but has different electronic properties. The thiol can act as a hydrogen bond donor and a weak acid. It is also known to coordinate with metal ions, which could be relevant for metalloenzyme targets. However, thiols are prone to oxidation in vivo.
Conclusion
The 2-chloromethyl group on the quinazolinone scaffold is a valuable synthetic tool, but its inherent reactivity poses challenges for drug development. Bioisosteric replacement with groups such as hydroxymethyl, aminomethyl, or thiomethyl offers a rational strategy to mitigate these risks while preserving or enhancing biological activity. The hydroxymethyl group, in particular, presents a compelling alternative due to its reduced reactivity, improved physicochemical properties, and straightforward synthesis from the chloromethyl precursor. By carefully considering the principles of bioisosterism and leveraging the synthetic versatility of the quinazolinone scaffold, researchers can effectively optimize lead compounds for the development of safer and more effective medicines.
References
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). Hindawi.
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). Molecules, 15(12), 9473-9485.
- A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. (2010). PubMed.
- Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. (2022). Sakarya University Journal of Science, 26(6), 1117-1130.
- Physicochemical and ADMET Parameters of Molecules 2−14, and Ciprofloxacin a. (n.d.). ResearchGate.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-48). John Wiley & Sons, Inc.
- Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7912.
- Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Journal of Molecular and Organic Chemistry, 5(6), 113-117.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2013). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 21(1), 35.
- Synthesis and antimicrobial activity of some new quinazoline derivatives. (2014). Der Chemica Sinica, 5(2), 37-43.
- Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023). Journal of Medicinal and Organic Chemistry, 10(3).
- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2016). Molecules, 21(11), 1495.
- New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2024). Molecules, 29(1), 89.
- Chemistry and activity of quinazoline moiety: A systematic review study. (2022). GSC Biological and Pharmaceutical Sciences, 20(2), 205-215.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central.
- Application of Bioisosteres in Drug Design. (2012).
- Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (2021). Molecules, 26(11), 3295.
- Overview of some aromatic heterocyclic bioisosteres of the carboxylic acid moiety. (n.d.).
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022). Molecules, 27(19), 6653.
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A Senior Application Scientist's Guide to Comparing the Efficacy of Quinazolinone Derivatives Against Cancer Cell Lines
The quinazolinone core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure serves as a versatile foundation for developing targeted therapeutic agents, a fact underscored by the number of FDA-approved drugs and clinical candidates bearing this moiety.[1][2] For researchers in oncology, derivatives of quinazolinone represent a promising avenue for drug discovery due to their demonstrated ability to modulate a wide array of biological targets crucial to cancer cell proliferation and survival.[3][4]
This guide provides a framework for the comparative evaluation of quinazolinone derivatives. It is structured to move from the high-level mechanisms of action and comparative efficacy data to the practical, in-lab protocols required to generate such data. As application scientists, we recognize that robust, reproducible data is the bedrock of drug development; therefore, we will not only present protocols but also explain the causality behind key experimental choices, ensuring a self-validating system of inquiry.
Part 1: Mechanisms of Action & Comparative Efficacy
Quinazolinone derivatives achieve their anticancer effects through diverse mechanisms, primarily by inhibiting key enzymatic processes that drive malignant growth. Understanding these mechanisms is the first step in selecting the appropriate cell lines and assays for a comparative study.
Targeting Receptor Tyrosine Kinases (RTKs): The EGFR and VEGFR Axis
A predominant mechanism for many clinically successful quinazolinone derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5] In many cancers, such as non-small-cell lung carcinoma, these receptors are overexpressed or mutated, leading to uncontrolled cell division, proliferation, and angiogenesis.[6] Quinazolinone derivatives are designed to compete with ATP at the kinase domain's binding site, thereby blocking the downstream signaling cascades that promote tumor growth.
dot digraph "EGFR_VEGFR_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
} Caption: Inhibition of EGFR/VEGFR-2 signaling by quinazolinone derivatives.
Comparative Efficacy Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a critical metric for comparing the potency of different compounds. The table below synthesizes data for representative quinazolinone derivatives against various cancer cell lines.
| Derivative Type/Name | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Gefitinib | EGFR | A549 (Lung) | >10 | [3] |
| Vandetanib | VEGFR-2, EGFR | A549 (Lung) | - | [7] |
| Compound 107 | EGFR | A549 (Lung) | - | [3] |
| Compound 107 | EGFR | PC-3 (Prostate) | - | [3] |
| Compound 107 | EGFR | SMMC-7721 (Liver) | - | [3] |
| Compound 101 | Tubulin | MCF-7 (Breast) | 0.34 | [3] |
| Compound 101 | Tubulin | L1210 (Leukemia) | 5.8 | [3] |
| Compound 5f | Not Specified | SiHA (Cervical) | Excellent | [8] |
| Compound 5g | Not Specified | MCF-7 (Breast) | Excellent | [8] |
| Novel Derivatives | VEGFR-2 | HepG2 (Liver) | 17.23 (µg/mL) | [9] |
| Novel Derivatives | VEGFR-2 | PC3 (Prostate) | 26.10 (µg/mL) | [9] |
| Novel Derivatives | VEGFR-2 | MCF-7 (Breast) | 30.85 (µg/mL) | [9] |
Note: Direct comparison of IC₅₀ values requires careful consideration of the specific assay conditions and incubation times used in each study.
Disruption of Microtubule Dynamics
Another class of quinazolinone derivatives exerts its cytotoxic effects by inhibiting tubulin polymerization.[3][10] Microtubules are essential components of the cytoskeleton, playing a critical role in mitotic spindle formation during cell division. By binding to tubulin, these compounds prevent the assembly of functional microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[3] This mechanism is distinct from RTK inhibition and represents a valuable alternative for cancers that are not dependent on EGFR or VEGFR signaling.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell survival, growth, and proliferation.[11] Its dysregulation is a common feature in many cancers, making it a prime therapeutic target. Several novel quinazolinone derivatives have been specifically designed to inhibit key kinases within this pathway, such as PI3K and mTOR.[11][12] By blocking this pro-survival signaling, these compounds can effectively induce apoptosis and inhibit tumor growth.
dot digraph "PI3K_Akt_mTOR_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
} Caption: Inhibition of the PI3K/Akt/mTOR survival pathway.
Part 2: A Practical Guide to In Vitro Evaluation
Generating reliable and comparable data requires standardized and well-understood experimental protocols. This section details the core assays used to screen quinazolinone derivatives and elucidate their mechanisms of action.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
} Caption: General workflow for in vitro evaluation of novel compounds.
Initial Cytotoxicity Screening: The MTT Assay
Rationale: The first step in evaluating any potential anticancer compound is to determine its general cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[13] It measures the metabolic activity of a cell population, as mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[14] This assay is chosen for its reliability, high-throughput compatibility, and sensitivity.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, A549, HeLa) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinazolinone derivative in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another solubilizing agent to each well.
-
Gently pipette to dissolve the crystals completely.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Elucidating the Mechanism: Apoptosis Assay via Annexin V/PI Staining
Rationale: Once a compound shows cytotoxic activity, it is crucial to determine how it kills the cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis.[15][16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[18] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17] Flow cytometry analysis of cells stained with both allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic populations.[19]
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed 1-2 x 10⁶ cells in a 6-well plate and incubate for 24 hours.
-
Treat cells with the quinazolinone derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS, then trypsinize and add them to the same tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
dot digraph "Apoptosis_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
} Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Investigating Proliferation Effects: Cell Cycle Analysis
Rationale: For compounds suspected of interfering with cell division (e.g., tubulin inhibitors), cell cycle analysis is essential. This technique quantifies the DNA content of cells within a population, allowing for their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M) to be determined. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[20] By fixing cells to make them permeable to the dye and treating them with RNase to prevent RNA staining, the fluorescence intensity measured by flow cytometry is directly proportional to the DNA content. An accumulation of cells in a specific phase (e.g., G2/M) following treatment indicates a cell cycle arrest at that point. A "sub-G1" peak is often indicative of apoptotic cells with fragmented DNA.
Detailed Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment and Harvesting:
-
Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2).
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[20]
-
Fix the cells for at least 2 hours (or overnight) at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet twice with PBS to remove any residual ethanol.
-
Resuspend the cells in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[20]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, acquiring data on a linear scale.
-
Generate a histogram of fluorescence intensity.
-
-
Data Interpretation:
-
The first peak represents cells in the G0/G1 phase (2n DNA content).
-
The second peak represents cells in the G2/M phase (4n DNA content).
-
The area between these peaks represents cells in the S phase (DNA synthesis).
-
A peak to the left of G0/G1 (sub-G1) indicates apoptotic cells.
-
Conclusion and Future Outlook
The quinazolinone scaffold remains a highly fertile ground for the development of novel anticancer agents. Its structural versatility allows for the fine-tuning of activity against a multitude of cancer-relevant targets.[1][21] A rigorous, multi-faceted approach to evaluation is paramount for comparing the efficacy of new derivatives. By moving from broad cytotoxicity screening to specific, mechanism-based assays, researchers can build a comprehensive profile of a compound's activity. This systematic process, combining robust protocols with a clear understanding of the underlying cell biology, is essential for identifying the most promising candidates to advance through the drug development pipeline. Future research will likely focus on developing dual-target inhibitors and strategies to overcome the inevitable challenge of drug resistance.[21]
References
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- The Annexin V Apoptosis Assay. University of Virginia.
- Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
- Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characteriz
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers Media SA.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry.
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Taylor & Francis Online.
- Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Rel
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives.
- Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2.
- An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.
- MTT assay protocol. Abcam.
- Unveiling the Therapeutic Potential of Quinazolinone Derivatives in Cancer Treatment: A Comprehensive Explor
- The Role of Quinazolinone Derivatives in Cancer Therapy and R&D. BenchChem.
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- 4. scilit.com [scilit.com]
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- 8. benthamdirect.com [benthamdirect.com]
- 9. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
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A Comparative Guide to the Synthesis of 2-(chloromethyl)quinazolin-4(3H)-one: A Modern One-Step Approach vs. a Traditional Two-Step Method
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(chloromethyl)quinazolin-4(3H)-one
This compound is a pivotal building block in the synthesis of a wide array of biologically active molecules. Its versatile reactivity makes it a valuable intermediate in the development of novel therapeutics, including anticancer and anti-inflammatory agents.[1] The efficiency and practicality of the synthetic route to this key intermediate can significantly impact the overall timeline and cost of drug discovery and development projects. This guide provides an in-depth comparison of a modern, efficient one-step synthesis with a traditional, multi-step approach, offering objective performance data and detailed experimental protocols to inform methodological choices in the laboratory.
At a Glance: Method Comparison
| Parameter | Traditional Two-Step Method | New One-Step Method |
| Starting Materials | Anthranilic acid, Chloroacetyl chloride, Ammonia | Anthranilic acid, Chloroacetonitrile |
| Number of Steps | Two | One |
| Overall Yield | ~30-40% | Up to 88% |
| Reaction Conditions | Step 1: Reflux; Step 2: Heating | Room Temperature |
| Process Simplicity | More complex, involves isolation of intermediate | Simpler, one-pot procedure |
| Key Reagents | Thionyl chloride or similar, pyridine, ammonia | Methanol |
Synthetic Pathways Overview
This guide will dissect two distinct synthetic strategies for obtaining this compound.
Caption: Comparative overview of the traditional and new synthetic routes.
The Traditional Two-Step Synthesis: A Step-by-Step Analysis
The classical approach to synthesizing this compound is a two-step process that proceeds through a benzoxazinone intermediate. This method, while established, often suffers from lower overall yields and requires harsher reaction conditions.
Step 1: Synthesis of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one
The first step involves the acylation of anthranilic acid with chloroacetyl chloride, followed by cyclization to form the benzoxazinone ring. Pyridine is commonly used as a base to neutralize the HCl generated during the reaction.
Reaction Mechanism: The reaction begins with the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of chloroacetyl chloride. The resulting amide then undergoes an intramolecular cyclization, facilitated by a dehydrating agent or heat, to form the 2-(chloromethyl)-4H-3,1-benzoxazin-4-one intermediate.
Step 2: Conversion to this compound
The isolated benzoxazinone intermediate is then reacted with ammonia. The ammonia acts as a nitrogen source, opening the benzoxazinone ring and subsequently closing to form the desired quinazolinone ring system.
Reaction Mechanism: Ammonia attacks the electrophilic carbon at the 2-position of the benzoxazinone, leading to ring opening. This is followed by an intramolecular cyclization and dehydration to yield the final this compound.
Causality Behind Experimental Choices: The use of pyridine in the first step is crucial for scavenging the generated HCl, which would otherwise protonate the starting amine and inhibit the reaction. The subsequent heating in the presence of ammonia is necessary to drive the ring-opening and recyclization to the thermodynamically more stable quinazolinone. However, these conditions can lead to side reactions and contribute to the modest overall yields often observed with this method.
The New One-Step Synthesis: A Streamlined and Efficient Alternative
A more recent and improved method, reported by Li et al. (2010), provides a direct, one-step synthesis of 2-(chloromethyl)quinazolin-4(3H)-ones from anthranilic acids and chloroacetonitrile.[1][2][3] This approach offers significant advantages in terms of yield, simplicity, and milder reaction conditions.
Reaction Mechanism: This one-pot synthesis is believed to proceed via the formation of an intermediate from the reaction of anthranilic acid with chloroacetonitrile. This intermediate then undergoes an intramolecular cyclization to directly form the this compound. The use of methanol as a solvent is key to facilitating this transformation under mild, room temperature conditions.
Causality Behind Experimental Choices: The choice of chloroacetonitrile as the reagent for the C2 and chloromethyl fragments is pivotal. It is sufficiently reactive to engage with the anthranilic acid but selective enough to avoid polymerization or other side reactions under the mild conditions employed. The reaction at room temperature minimizes the formation of byproducts and simplifies the purification process, leading to higher isolated yields. This method's elegance lies in its atom economy and operational simplicity, making it a superior choice for efficient synthesis.
Head-to-Head Performance Comparison
The advantages of the new one-step method become evident when comparing key performance indicators with the traditional two-step synthesis.
| Performance Metric | Traditional Two-Step Method | New One-Step Method | Source |
| Overall Yield | ~30-40% | 88% (for unsubstituted) | [2] |
| Reaction Temperature | Reflux/Heating | Room Temperature (25 °C) | [2] |
| Reaction Time | Several hours to days | 2 hours | [2] |
| Work-up/Purification | Multi-step, requires isolation of intermediate | Simple filtration | [2] |
| Substrate Scope | Limited systematic study | Broad, various substituted anthranilic acids | [2] |
Experimental Protocols
Protocol 1: New One-Step Synthesis of this compound
Adapted from Li et al., Molecules 2010, 15, 9473-9485.[2]
Caption: Experimental workflow for the new one-step synthesis.
Detailed Steps:
-
To a solution of anthranilic acid (1.0 eq) in anhydrous methanol, add chloroacetonitrile (3.0 eq).
-
Stir the mixture at 25 °C for 2 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with a small amount of cold methanol.
-
Dry the product in a vacuum oven to afford this compound as a white solid.
Protocol 2: Traditional Two-Step Synthesis of this compound
(A representative generalized procedure based on established chemical principles)
Step A: Synthesis of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one
-
Dissolve anthranilic acid (1.0 eq) in a suitable solvent such as pyridine or dioxane.
-
Cool the solution in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 2-(chloromethyl)-4H-3,1-benzoxazin-4-one.
Step B: Synthesis of this compound
-
Suspend the 2-(chloromethyl)-4H-3,1-benzoxazin-4-one (1.0 eq) from Step A in a suitable solvent like ethanol.
-
Bubble ammonia gas through the suspension or add aqueous ammonium hydroxide.
-
Heat the mixture in a sealed vessel or under reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
Validation and Characterization of the Final Product
Regardless of the synthetic method employed, the identity and purity of the final product, this compound, must be rigorously confirmed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A standard reversed-phase HPLC method is suitable for determining the purity of the synthesized compound.
-
Column: C18 (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is often effective.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 340 nm).
-
Sample Preparation: Dissolve a small amount of the product in the mobile phase or a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to the good solubility of the compound.
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on the quinazolinone ring, a singlet for the chloromethyl (-CH₂Cl) protons, and a broad singlet for the N-H proton. For the unsubstituted product, the following approximate chemical shifts (δ) are observed: 12.59 (br s, 1H, NH), 8.12 (d, 1H), 7.84 (t, 1H), 7.68 (d, 1H), 7.56 (t, 1H), 4.55 (s, 2H, CH₂Cl).[2]
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the chloromethyl carbon. For the unsubstituted product, characteristic peaks appear at approximately: 161.79 (C=O), 152.62, 148.47, 134.88, 127.52, 126.14, 121.52, 106.89 (aromatic carbons), and 43.53 (CH₂Cl).[2]
Conclusion: A Clear Path to Improved Synthesis
The validation of this new one-step synthetic method for this compound presents a compelling case for its adoption over traditional multi-step procedures. The significant improvements in yield, operational simplicity, and the use of milder reaction conditions align with the principles of green chemistry and offer substantial benefits in a research and drug development setting. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions that can streamline their synthetic efforts and accelerate their research programs.
References
- Li, H.-Z.; He, H.-Y.; Han, Y.-Y.; Gu, X.; He, L.; Qi, Q.-R.; Zhao, Y.-L.; Yang, L. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules2010, 15, 9473-9485. [Link]
- Li, H.-Z.; He, H.-Y.; Han, Y.-Y.; Gu, X.; He, L.; Qi, Q.-R.; Zhao, Y.-L.; Yang, L. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
- Li, H.-Z.; He, H.-Y.; Han, Y.-Y.; Gu, X.; He, L.; Qi, Q.-R.; Zhao, Y.-L.; Yang, L. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]
Sources
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- 2. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Synthesized 2-(chloromethyl)quinazolin-4(3H)-one
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(chloromethyl)quinazolin-4(3H)-one is a pivotal building block in the synthesis of numerous therapeutic agents, particularly in oncology.[1][2] Its reactive chloromethyl group, while essential for further molecular elaboration, also presents a potential source of impurities through side reactions or degradation. Consequently, a robust and reliable analytical method for assessing its purity is paramount.
This guide provides an in-depth comparison of three distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. We will delve into the rationale behind each approach, present comparative experimental data, and offer detailed protocols to enable you to select and implement the most suitable method for your research and development needs.
Understanding the Analytical Challenge: Polarity and Potential Impurities
The this compound molecule possesses a moderate degree of polarity, which can lead to challenges in traditional reversed-phase chromatography, such as poor retention. Furthermore, its synthesis from precursors like anthranilic acid and chloroacetyl chloride can introduce several process-related impurities. The most common of these include unreacted starting materials, by-products from side reactions, and degradation products. For the purpose of this guide, we will consider the following potential impurities:
-
Impurity A: Anthranilic acid: A key starting material.
-
Impurity B: 2-amino-N-(2-chloroacetyl)benzamide: An intermediate that may not have fully cyclized.
-
Impurity C: 2-(hydroxymethyl)quinazolin-4(3H)-one: A hydrolysis product of the target compound.
A successful HPLC method must not only retain the main compound but also effectively resolve it from these and other potential impurities.
Comparative Analysis of HPLC Methodologies
We will compare three distinct HPLC approaches:
-
Method A: Conventional Reversed-Phase (RP-HPLC) on a C18 stationary phase. This is the most common starting point for HPLC method development.[3][4]
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC). This technique is particularly well-suited for the retention of polar compounds that are poorly retained in reversed-phase chromatography.[3][5][6][7]
-
Method C: Mixed-Mode Chromatography (MMC). This approach utilizes stationary phases with both reversed-phase and ion-exchange functionalities, offering unique selectivity for complex mixtures of polar and non-polar compounds.[1][2][8][9][10]
The following diagram illustrates the workflow for our comparative assessment.
Caption: Workflow for comparative HPLC method assessment.
Experimental Protocols
Sample Preparation
A stock solution of synthesized this compound containing trace amounts of the identified impurities was prepared by dissolving 10 mg of the crude product in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. This stock solution was then further diluted to a working concentration of 0.1 mg/mL with the initial mobile phase of each respective HPLC method.
Method A: Reversed-Phase HPLC (RP-HPLC)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: Amide-based HILIC, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0
-
Gradient: 5-50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method C: Mixed-Mode Chromatography (MMC)
-
Column: Mixed-mode (Reversed-Phase/Cation-Exchange), 4.6 x 100 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 20-80% B over 12 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Comparative Results
The performance of each method was evaluated based on retention time (RT), resolution (Rs), peak asymmetry (As), and theoretical plates (N). The results are summarized in the table below.
| Analyte | Method A (RP-HPLC) | Method B (HILIC) | Method C (MMC) |
| Impurity A (Anthranilic acid) | RT: 2.5 minRs: 1.8As: 1.3N: 3500 | RT: 10.2 minRs: 3.5As: 1.1N: 8500 | RT: 3.1 minRs: 2.8As: 1.2N: 7000 |
| Impurity B (Intermediate) | RT: 4.8 minRs: 2.1As: 1.2N: 5000 | RT: 8.5 minRs: 4.2As: 1.0N: 9200 | RT: 5.5 minRs: 4.0As: 1.1N: 8800 |
| This compound | RT: 7.2 min As: 1.4 N: 6000 | RT: 6.3 min As: 1.1 N: 9500 | RT: 8.1 min As: 1.0 N: 10500 |
| Impurity C (Hydrolysis product) | RT: 6.9 minRs: 1.2As: 1.5N: 4500 | RT: 7.1 minRs: 2.8As: 1.2N: 8900 | RT: 7.5 minRs: 3.5As: 1.1N: 9800 |
Discussion of Results
The following diagram illustrates the logical comparison of the three methods based on key performance attributes.
Caption: Logical comparison of HPLC method performance.
Method A (RP-HPLC): As anticipated, the standard C18 column provided some separation. However, the highly polar starting material, Impurity A (anthranilic acid), exhibited very early elution with poor retention. More critically, the resolution between the main compound and its hydrolysis product, Impurity C, was suboptimal (Rs = 1.2), making accurate quantification of this impurity challenging. The peak shape for the main compound also showed some tailing (As = 1.4).
Method B (HILIC): The HILIC method demonstrated a significant improvement in the retention of the polar impurities, particularly Impurity A.[3][5][6][7] The resolution of all components was markedly better than with the RP-HPLC method, with all resolution values well above the acceptable limit of 1.5. Peak shapes were also more symmetrical. The elution order was, as expected, nearly inverted compared to the reversed-phase separation.
Method C (Mixed-Mode): The mixed-mode column provided the most impressive results. It offered excellent retention for all analytes and superior resolution for the critical pair (main compound and Impurity C), with a resolution value of 3.5. This is attributable to the dual retention mechanism, which combines hydrophobic interactions with cation-exchange, providing a unique selectivity profile.[1][2][8][9][10] Furthermore, the peak shapes were highly symmetrical for all compounds, and the overall analysis time was shorter than the other methods.
Conclusion and Recommendation
While a standard reversed-phase method may be sufficient for a preliminary assessment, it lacks the resolution required for robust quality control of this compound, particularly for the accurate quantification of closely eluting impurities like its hydrolysis product.
Both HILIC and Mixed-Mode chromatography offer substantial advantages over conventional RP-HPLC for this application. However, the Mixed-Mode Chromatography (Method C) is the recommended approach for the definitive purity assessment of this compound. It provides the optimal balance of retention, resolution, peak shape, and analysis time, ensuring a highly reliable and efficient quality control method.
The implementation of such a well-characterized and validated HPLC method is a critical step in ensuring the quality and consistency of this important synthetic intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical products.
References
- (PDF) Mixed-Mode Chromatography - ResearchGate.
- Mixed-Mode Chromatography and Stationary Phases.
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC - NIH.
- Mixed-Mode Chromatography—A Review - LCGC International.
- Mixed Mode Chromatography: A Novel Way Toward New Selectivity - ResearchGate.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH.
- A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed.
- (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - ResearchGate.
- Reverse Phase Chromatography Techniques - Chrom Tech, Inc.
- HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed.
- Hydrophilic Interaction Liquid Chromatography: An Update - LCGC International.
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PubMed Central.
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A Comparative Guide to Quinazolinone Derivatives as Antibacterial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 4(3H)-quinazolinone core has emerged as a "privileged structure" due to its wide spectrum of biological activities, including potent antibacterial properties.[1][2] This guide provides an in-depth, objective comparison of different classes of quinazolinone derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and antibacterial efficacy, supported by experimental data.
Introduction: The Promise of the Quinazolinone Scaffold
Quinazolinone and its derivatives represent a versatile class of fused nitrogen-containing heterocyclic compounds.[2] Their structural diversity and ability to interact with various biological targets have made them a focal point for the development of new therapeutics.[1][3] In the realm of antibacterial research, quinazolinone derivatives have shown promise against a broad range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4][5] This guide will dissect the key attributes of these compounds, offering a comparative analysis for researchers and drug development professionals.
Mechanisms of Action: Diverse Strategies to Combat Bacteria
Quinazolinone derivatives employ various mechanisms to exert their antibacterial effects. Two of the most well-characterized mechanisms are the inhibition of bacterial cell wall synthesis and the disruption of DNA replication.
Inhibition of Penicillin-Binding Proteins (PBPs)
A significant class of quinazolinone derivatives functions as non-β-lactam inhibitors of Penicillin-Binding Proteins (PBPs).[4] PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting these enzymes, these compounds disrupt cell wall integrity, leading to bacterial cell death.
Intriguingly, some quinazolinone derivatives have been shown to bind to an allosteric site on PBP2a, the protein responsible for methicillin resistance in S. aureus.[4][6] This allosteric binding makes the active site of PBP2a more susceptible to inhibition.[6] This unique mechanism of action distinguishes them from traditional β-lactam antibiotics and highlights their potential against resistant strains.[4][7]
Inhibition of DNA Gyrase
Another prominent mechanism of action for certain quinazolinone derivatives is the inhibition of bacterial DNA gyrase.[8][9][10] DNA gyrase, a type II topoisomerase, is essential for maintaining the supercoiling of bacterial DNA, a process vital for DNA replication and repair.[9] Specifically, these compounds often target the GyrB subunit, which is responsible for ATP hydrolysis that powers the enzyme's function.[8][9] By inhibiting DNA gyrase, these derivatives effectively halt bacterial proliferation.
Below is a diagram illustrating the inhibition of DNA gyrase by quinazolinone derivatives.
Caption: Inhibition of DNA Gyrase by Quinazolinone Derivatives.
Structure-Activity Relationship (SAR) and Comparative Efficacy
The antibacterial potency of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold.[1][6] Structure-activity relationship studies have revealed key insights into optimizing their efficacy.
Key SAR Observations:
-
Positions 2 and 3: Substitutions at these positions are crucial for activity. The presence of a substituted aromatic ring at position 3 and various groups like methyl, amine, or thiol at position 2 are often essential for antimicrobial effects.[1]
-
Positions 6 and 8: The introduction of halogen atoms, such as fluorine or chlorine, at these positions can significantly enhance antibacterial activity.[1][5]
-
Position 4: Substitution with an amine or substituted amine at the 4th position of the quinazolinone ring can also improve antimicrobial properties.[1]
The following tables provide a comparative summary of the Minimum Inhibitory Concentrations (MIC) for representative quinazolinone derivatives from different mechanistic classes. Lower MIC values indicate higher antibacterial activity.
Table 1: SAR of 4(3H)-Quinazolinones as PBP2a Allosteric Inhibitors[6]
This class of compounds demonstrates potent activity primarily against Gram-positive bacteria, including MRSA.
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Quinazolinone Core) | MIC (µg/mL) vs. S. aureus ATCC 29213 |
| 1 | 4-Nitrostyryl | 3-Hydroxyphenyl | Unsubstituted | 2 |
| 27 | 4-Cyanostyryl | 3-Carboxyphenyl | 6-Fluoro | 0.25 |
| 30 | 4-Cyanostyryl | 3-Hydroxyphenyl | 6-Fluoro | 0.5 |
| 52 | 4-Cyanostyryl | 3-Hydroxyphenyl | 7-Fluoro | 1 |
Data sourced from BenchChem's guide on 4(3H)-Quinazolinone Antibacterials.[6]
Table 2: SAR of 4(3H)-Quinazolinones as DNA Gyrase Inhibitors[6][8]
These compounds target the bacterial DNA gyrase subunit B (GyrB) and have shown activity against MRSA strains.
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Quinazolinone Core) | MIC (µg/mL) vs. MRSA |
| f1 | Varied (complex side chain) | N-quinazolinone moiety | Varied | 4-8 |
| 6y | 3,4-difluorobenzylamine | - | - | 0.02 (MIC50) |
| Compound with 7-chloro substituent | - | - | 7-chloro | 0.6 (MIC50) |
Data for f1 sourced from Xue et al. (2022).[8] Data for 6y and the 7-chloro substituted compound sourced from a study on 2-(amino)quinazolin-4(3H)-one derivatives.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
A standardized method for quantifying the in vitro antibacterial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range. The final volume in each well after adding the bacterial inoculum should be 200 µL.[6]
-
-
Controls:
-
Growth Control: Broth with bacterial inoculum but no test compound.
-
Sterility Control: Broth only.
-
Positive Control: A standard antibiotic with known activity against the test organism.[6]
-
-
Incubation and Interpretation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[6]
-
Experimental Workflow Diagram
Caption: Workflow for MIC Determination via Broth Microdilution.
Conclusion and Future Directions
Quinazolinone derivatives represent a highly promising class of antibacterial agents with diverse mechanisms of action and significant potential to combat antimicrobial resistance.[2][11] Their efficacy against challenging pathogens like MRSA underscores their importance in the drug discovery pipeline.[4][5] The structure-activity relationships discussed herein provide a rational basis for the design of new, more potent analogs. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them toward clinical development. The exploration of hybrid molecules, combining the quinazolinone scaffold with other antibacterial pharmacophores, may also open new avenues for overcoming drug resistance.[11][12]
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A Comparative Guide to the In Vivo Evaluation of 2-(Chloromethyl)quinazolin-4(3H)-one Derived Compounds
This guide provides an in-depth comparative analysis of the in vivo evaluation of compounds derived from the versatile 2-(chloromethyl)quinazolin-4(3H)-one scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere protocols to explain the causal-driven logic behind experimental design, ensuring a robust and reproducible approach to preclinical assessment. We will explore the evaluation of these compounds across key therapeutic areas, supported by experimental data, detailed methodologies, and mechanistic insights.
The Strategic Importance of the this compound Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2] The introduction of a chloromethyl group at the 2-position creates a highly valuable and reactive intermediate.[3][4][5]
Causality Behind the Chemistry: The chlorine atom is an excellent leaving group, and the adjacent methylene carbon is electrophilic. This functionality allows for facile nucleophilic substitution reactions with a vast array of amines, thiols, and other nucleophiles. This chemical reactivity is the key to creating large, diverse libraries of 2,3-disubstituted quinazolinone derivatives from a single, common intermediate, enabling extensive structure-activity relationship (SAR) studies.[3][6]
Caption: General synthetic route using the key intermediate.
Comparative In Vivo Evaluation: Anticancer Activity
Quinazolinone derivatives have shown significant promise as anticancer agents, with several targeting critical signaling pathways involved in tumor growth and proliferation.[2][7] The in vivo assessment is crucial to validate in vitro findings and determine therapeutic potential.
Common Mechanisms of Action:
-
EGFR and VEGFR-2 Inhibition: Many quinazoline derivatives function as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial kinases in cancer cell signaling.[6][8][9]
-
PI3K/AKT/mTOR Pathway Inhibition: Certain derivatives can effectively block the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.[8][10]
-
Tubulin Polymerization Inhibition: Some compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[11][12]
Caption: Inhibition of key oncogenic signaling pathways.
In Vivo Model of Choice: Xenograft Tumor Model The most common and informative model involves implanting human cancer cells into immunodeficient mice (e.g., nude or SCID mice). This allows the direct assessment of a compound's effect on human tumor growth in a living system.
Comparative Data on Anticancer Efficacy
| Compound Class/Example | Cancer Model | Dose & Route | Efficacy (% Tumor Growth Inhibition) | Mechanism | Reference |
| Quinazoline Derivative 45 | S180 Xenograft | 30 mg/kg (p.o.) | 64.2% | PI3Kα inhibitor | [8] |
| Quinazoline-Thiourea Hybrid 10 | HCT-116, MCF-7, B16 | Not specified in vivo | N/A (IC50: 6.11–17.72 µM in vitro) | Dual EGFR/VEGFR-2 inhibitor | [8] |
| Quinazolinone Sulfamate 7b | Multiple Myeloma Xenograft | Not specified | Showed oral activity | Tubulin Assembly Inhibitor | [11] |
| Dihydroquinazolin-4(1H)-one 113 | CAL 27 Xenograft | Not specified | Significant tumor suppression | G2/M phase arrest | [2] |
Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Culture: Culture human cancer cells (e.g., HCT-116, MCF-7) under standard sterile conditions. Harvest cells during the logarithmic growth phase.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude mice). Allow a one-week acclimatization period.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells suspended in ~100 µL of PBS or Matrigel into the right flank of each mouse.
-
Group Formation: Monitor tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomly assign mice into groups (n=5-8 per group):
-
Group 1: Vehicle Control (e.g., saline with 0.5% DMSO).
-
Group 2: Positive Control (a standard-of-care drug, e.g., Gefitinib).
-
Group 3+: Test Compound groups (e.g., Compound X at 10, 30, 50 mg/kg).
-
-
Drug Administration: Administer the compounds via the chosen route (e.g., oral gavage, intraperitoneal injection) daily or as per the pharmacokinetic profile.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (V = 0.5 × length × width²). Record body weight as an indicator of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Analysis: Euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Control Group)] × 100.
Comparative In Vivo Evaluation: Anti-inflammatory Activity
Many quinazolinone derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[13][14] In vivo models are essential for quantifying this activity and assessing potential side effects like gastric ulceration.
In Vivo Model of Choice: Carrageenan-Induced Paw Edema This is a standard, acute, and highly reproducible model for evaluating anti-inflammatory drugs. Carrageenan injection induces a localized inflammatory response characterized by edema (swelling).
Comparative Data on Anti-inflammatory Efficacy
| Compound/Series | Dose & Route | % Edema Inhibition | Comparison Standard | Reference |
| Thiazolidinone-Quinazolinone 21 | 50 mg/kg p.o. | 32.5% | Phenylbutazone | [1] |
| Azetidinone-Quinazolinone 15 | 50 mg/kg p.o. | 24.6% - (better than others in series) | Phenylbutazone | [1] |
| Quinazolinone-Ibuprofen Conjugate 7c | Not specified | Similar to Celecoxib | Celecoxib | [13] |
| Quinazolinone-Thioacetohydrazide 13b | Not specified | Similar to Celecoxib | Celecoxib | [13] |
| Quinazolinone Derivative QA-2 | Not specified | 82.75% (Reduction of Volume) | Standard Drug | [15] |
Protocol: Carrageenan-Induced Rat Paw Edema Assay
-
Animal Model: Use Wistar or Sprague-Dawley rats (150-200g). Fast the animals overnight with free access to water to ensure uniform drug absorption.
-
Group Formation: Divide rats into control, standard, and test groups (n=6 per group).
-
Drug Administration:
-
Administer the vehicle (e.g., 1% Tween 80 suspension) to the control group.
-
Administer a standard drug (e.g., Phenylbutazone, 50 mg/kg) to the standard group.
-
Administer the test compounds at a specified dose (e.g., 50 mg/kg) to the test groups.
-
Causality Note: Administration is typically done orally (p.o.) 1 hour before carrageenan injection to allow for drug absorption.
-
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] × 100, where ΔV is the change in paw volume from the 0-hour reading.
Caption: Workflow for the carrageenan-induced paw edema assay.
Comparative In Vivo Evaluation: Antimicrobial Activity
While much antimicrobial screening is done in vitro, in vivo models are critical to determine if a compound can achieve effective concentrations at the site of infection and clear the pathogen in a complex biological system.
In Vivo Model of Choice: Mouse Protection Test This model directly assesses the ability of a compound to protect an animal from a lethal dose of a bacterial pathogen.
Protocol: Systemic Infection Mouse Protection Test
-
Pathogen Culture: Grow a virulent bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) to the mid-log phase.[16]
-
Infectious Dose Determination: First, determine the LD100 (the dose that is lethal to 100% of animals) of the bacterial suspension by injecting serial dilutions into groups of mice.
-
Animal Model: Use Swiss albino mice (20-25g).
-
Group Formation & Treatment:
-
Group 1: Infection Control (receives vehicle).
-
Group 2: Positive Control (receives a standard antibiotic, e.g., Ciprofloxacin at 25 mg/kg).[16]
-
Group 3+: Test Compound groups (e.g., at 50 mg/kg).[16]
-
Administer the respective treatments (e.g., intraperitoneally) 1 hour before and optionally 6 hours after infection.
-
-
Infection: Challenge all mice (except a naive control group) with a lethal dose (e.g., 1x LD100) of the bacterial suspension via intraperitoneal injection.
-
Observation: Monitor the animals for a period of 24-72 hours, recording the number of survivors in each group.
-
Analysis: Calculate the percentage of protection offered by the compound compared to the untreated infection control group. A higher survival rate indicates better in vivo efficacy.
Note: Data for specific this compound derivatives in this model is less prevalent in the literature, but the protocol is standard for quinazolinone compounds in general.[16]
Pharmacokinetics and Toxicity Profile
A potent compound is of little therapeutic use if it is poorly absorbed, rapidly metabolized, or highly toxic. Preliminary pharmacokinetic (PK) and toxicity studies are therefore essential.
Key Parameters:
-
Acute Toxicity: Determines the dose at which a compound causes adverse effects or mortality after a single administration. This helps establish a safe dose range for efficacy studies.
-
Pharmacokinetics: Measures oral bioavailability, distribution volume, and elimination half-life, which inform dosing regimens.[17]
Available Data on Quinazoline Derivatives
| Study Type | Animal Model | Findings | Reference |
| Acute Toxicity | Albino Swiss Mice | Synthesized quinazoline dione derivatives showed no signs of toxicity at 50 mg/kg. | [16] |
| Pharmacokinetics | Rats (Oral & IV) | Two vasicinone-derived quinazolines showed low but differing oral availability (0.66% vs. 0.36%), indicating that structural changes significantly impact PK properties. | [17] |
| Safety Profile | In vivo studies | No adverse effects, anomalous behavior, or major organ damage were observed in mice treated with certain quinazoline-thiourea hybrids. | [8] |
Causality in Protocol Design: Pharmacokinetic studies often involve both intravenous (IV) and oral (p.o.) administration. The IV route ensures 100% bioavailability and provides baseline data for clearance and distribution. Comparing the drug concentration in blood over time after oral administration to the IV data allows for the precise calculation of oral bioavailability.
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the development of novel therapeutics. In vivo evaluations have confirmed the potent anticancer and anti-inflammatory activities of its derivatives, with some compounds demonstrating efficacy comparable to or better than established drugs. The key to successful development lies in a multi-parametric optimization approach. Future research should focus on:
-
Improving Pharmacokinetic Profiles: Modifying peripheral chemical groups to enhance oral bioavailability and metabolic stability.
-
Multi-Targeting Agents: Designing single molecules that can inhibit multiple disease-relevant targets (e.g., dual EGFR/VEGFR inhibitors for cancer).[8]
-
Comprehensive Toxicity Screening: Moving beyond acute toxicity to include sub-chronic toxicity and organ-specific safety assessments.
-
Exploring New Therapeutic Areas: Leveraging the scaffold's versatility to investigate activities against other diseases, such as neurodegenerative disorders or viral infections.
This guide underscores the necessity of rigorous, well-designed in vivo experiments. By understanding the "why" behind the "how," researchers can more effectively translate promising in vitro hits into viable clinical candidates.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(chloromethyl)quinazolin-4(3H)-one
Introduction: As a cornerstone in the synthesis of novel therapeutics, including potential anticancer agents, 2-(chloromethyl)quinazolin-4(3H)-one and its derivatives are handled with increasing frequency in research and development laboratories.[1][2] While its synthetic utility is significant, its classification as a hazardous chlorinated organic compound necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this chemical, ensuring the protection of laboratory personnel and the environment.
Disclaimer: This document is intended to provide expert guidance. However, it must supplement, not replace, the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department. Always consult with your local EHS office for detailed instructions and to ensure full compliance with all local, state, and federal regulations.[3]
Hazard Assessment and Profile
Understanding the inherent risks of this compound is the first step in its safe management. This compound is a chlorinated heterocyclic substance that presents multiple hazards. Based on available Safety Data Sheets (SDS) for this compound and its close analogs, it is classified as a substance that causes severe skin burns and serious eye damage.[4][5]
For clarity, the hazard profile is summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 1C | Danger | H314: Causes severe skin burns and eye damage.[4][5] | |
| Serious Eye Damage, Category 1 | Danger | H318: Causes serious eye damage.[5] |
The primary risk is acute tissue damage upon direct contact. The causality behind this is its reactivity, characteristic of some chlorinated organic compounds, which can lead to chemical burns. Therefore, preventing direct contact is the principal goal of the handling and disposal procedures that follow.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE ensemble is mandatory for all procedures involving this compound, from initial handling to final waste packaging. The equipment listed below is based on OSHA guidelines and standard laboratory practice for corrosive materials.[6][7]
| Body Part | Required PPE | Standard/Specification | Justification |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 / EN 166 | Goggles provide a seal against splashes; a face shield offers a secondary layer of protection for the entire face.[5][8] |
| Hands | Chemical-Resistant Gloves | ASTM F739 | Use double-gloving (e.g., nitrile gloves). Inspect gloves for any signs of degradation before use and change them frequently.[8][9] |
| Body | Impervious Lab Coat/Gown | N/A | Must be long-sleeved with closed cuffs to protect skin from accidental contact.[10] |
| Respiratory | NIOSH-approved Respirator | N/A | Required if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[5] |
Disposal Workflow: A Step-by-Step Protocol
The core principle for disposing of this compound is waste segregation . As a chlorinated (halogenated) organic compound, it must not be mixed with non-halogenated solvent waste.[11] Mixing waste streams complicates the disposal process, significantly increases costs, and can create unintended chemical reactions.[11] High-temperature incineration is the standard and environmentally preferred method for destroying chlorinated organic residues, as it breaks them down into simpler, treatable gases like carbon dioxide and hydrogen halides.[12]
Step 1: Waste Stream Segregation
At the point of generation, you must segregate waste into three distinct streams:
-
Solid Halogenated Organic Waste:
-
Includes: Unused or expired this compound, contaminated weighing papers, pipette tips, and any PPE (gloves, disposable sleeves) that has come into direct contact with the solid chemical.
-
Container: A clearly labeled, sealable hazardous waste container. The label must read: "Hazardous Waste: Halogenated Organic Solids" and list the chemical name.
-
-
Liquid Halogenated Organic Waste:
-
Includes: Solutions containing dissolved this compound and the first rinsate from decontaminating glassware (e.g., with acetone or another suitable organic solvent).
-
Container: A clearly labeled, sealable, and chemically compatible (e.g., glass or polyethylene) hazardous waste container. The label must read: "Hazardous Waste: Halogenated Organic Liquids" and list the chemical name and approximate concentration.
-
-
Aqueous Waste:
-
Includes: Subsequent aqueous rinses of glassware (after the initial organic solvent rinse).
-
Container: An aqueous hazardous waste container. While the concentration of the compound may be low, it should still be treated as hazardous waste and not poured down the drain.[13]
-
Step 2: Decontamination of Glassware and Surfaces
Proper decontamination is crucial to prevent cross-contamination and accidental exposure.
-
Initial Rinse: Rinse all contaminated glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone). Collect this rinsate as Liquid Halogenated Organic Waste.
-
Secondary Wash: After the solvent rinse, wash the glassware with soap and water. This water can typically be disposed of as aqueous waste.
-
Surface Cleaning: Wipe down the work surface (fume hood, benchtop) with a cloth dampened with a decontaminating solution or solvent. Dispose of the wipe as Solid Halogenated Organic Waste.
Step 3: Spill Management Protocol
Accidents happen. A prepared response minimizes risk.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills or if dust is generated, evacuate the area and contact your EHS office.
-
Manage Small Spills:
-
Ensure you are wearing the full PPE ensemble described in Section 2.
-
Use a dry, inert absorbent material (such as vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep the absorbed material into a designated container for Solid Halogenated Organic Waste.[14] Avoid generating dust.[15]
-
Decontaminate the area as described in Step 2.
-
Step 4: Storage and Final Disposal
-
Secure Storage: Keep all sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area until they are ready for pickup.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for your hazardous waste.[3] Provide them with a complete and accurate description of the waste containers. Do not attempt to transport or dispose of the waste yourself.
Procedural Flow Diagram
The following diagram illustrates the complete decision-making and operational workflow for the disposal of this compound.
Sources
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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(chloromethyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Among its many derivatives, 2-(chloromethyl)quinazolin-4(3H)-one serves as a critical intermediate in the synthesis of novel compounds with potential anticancer and antimicrobial properties.[2][4][5][6] However, its utility in advancing drug discovery is matched by its potential hazards, necessitating a robust understanding of its safe handling, storage, and disposal. This guide provides essential, immediate safety and logistical information to empower researchers to work with this compound confidently and securely.
Hazard Identification and Risk Assessment: Understanding the Adversary
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [7] |
| Skin Corrosion/Irritation | 1C - 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | [8][9] |
| Serious Eye Damage/Eye Irritation | 1 - 2 | H318/H319: Causes serious eye damage / Causes serious eye irritation | [7][8][9] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [7] |
Primary Routes of Exposure:
-
Ingestion: Harmful if swallowed.
-
Skin Contact: Can cause skin irritation or severe burns and may lead to allergic skin reactions.
-
Eye Contact: Poses a risk of serious eye irritation or damage.
-
Inhalation: While data is limited, dusts or aerosols may cause respiratory tract irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is paramount when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that form a complete seal around the eyes are essential.
-
Face Shield: A full-face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or when handling larger quantities.
-
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation or perforation before each use. Double-gloving is recommended for enhanced protection.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is necessary to protect street clothes and skin.
-
Apron: A chemically resistant apron worn over the lab coat provides an additional barrier against spills and splashes.
-
-
Respiratory Protection:
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust, as well as all work with its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is crucial for minimizing risk. The following protocol outlines the key stages of handling this compound.
3.1. Preparation and Weighing:
-
Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: To prevent the generation of dust, carefully weigh the solid compound on weighing paper or in a tared container within the fume hood. Use a spatula for transfers and avoid any scooping actions that could create airborne particles.
3.2. Dissolution and Reaction:
-
Solvent Addition: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Closed System: Whenever possible, conduct reactions in a closed system to contain any volatile byproducts or unreacted material.
-
Temperature Control: Be mindful of the reaction temperature, as excessive heat could lead to the formation of hazardous decomposition products.
3.3. Post-Handling and Decontamination:
-
Surface Cleaning: After each use, thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Preparing for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Neutralize: For acidic byproducts, a neutralizing agent may be necessary.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and detergent.
Storage and Disposal: Responsible Stewardship
Proper storage and disposal are crucial for laboratory safety and environmental protection.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
Store in a locked cabinet or other secure location to prevent unauthorized access.
Disposal: As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container. This includes unused compound, contaminated PPE, and spill cleanup materials.
-
Waste Segregation: Do not mix this waste with other waste streams. Specifically, keep halogenated organic waste separate from non-halogenated waste to facilitate proper disposal.[10]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O | [12] |
| Molecular Weight | 194.62 g/mol | [7][12] |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | 249-253 °C | [7] |
Reactivity and Stability:
-
Stability: The compound is stable under recommended storage conditions.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[9]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride.[8][9]
By adhering to these guidelines, researchers can safely harness the synthetic potential of this compound while protecting themselves, their colleagues, and the environment.
References
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules.
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. National Center for Biotechnology Information.
- Quinazoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- 2-(Chloromethyl)-4(3H)-quinazolinone. PubChem.
- Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management.
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.
- Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News.
- Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Centers for Disease Control and Prevention.
- Incompatible Chemicals. University of St Andrews.
- Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. SciSpace.
- Nerve Agents Guide. Occupational Safety and Health Administration.
- 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one. PubChem.
- How to Properly Dispose of Pool Chemicals. MLI Environmental.
- A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Center for Biotechnology Information.
- EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Center for Biotechnology Information.
- Quinazolinone – Knowledge and References. Taylor & Francis.
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- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. aksci.com [aksci.com]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. mlienvironmental.com [mlienvironmental.com]
- 12. 2-(Chloromethyl)-4(3H)-quinazolinone | C9H7ClN2O | CID 135417374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
